Ethyl 2-(bromomethyl)acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(bromomethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCMFVTVXAOHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309738 | |
| Record name | Ethyl 2-(bromomethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17435-72-2 | |
| Record name | 17435-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-(bromomethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)acrylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(bromomethyl)acrylate (CAS: 17435-72-2)
<_>
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(bromomethyl)acrylate, with the CAS registry number 17435-72-2, is a versatile bifunctional reagent of significant interest in organic synthesis and materials science.[1][2] Its structure, incorporating both a reactive allylic bromide and an electron-deficient acrylate moiety, allows it to participate in a diverse range of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, reactivity, handling, and key applications, with a focus on its utility for professionals in research and drug development.
Physicochemical and Spectroscopic Properties
This compound is typically a colorless to pale yellow oil or liquid.[3][4][5] It possesses a distinct, pungent odor and is known to be a lachrymator and vesicant, necessitating careful handling.[6]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 17435-72-2 | [3] |
| Molecular Formula | C₆H₉BrO₂ | [3][4][7] |
| Molecular Weight | 193.04 g/mol | [4][7] |
| Appearance | Colorless to pale yellow liquid/oil | [3][4][5] |
| Boiling Point | 38 °C at 0.8 mmHg | [4] |
| Density | 1.398 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.4770 to 1.4810 | [8] |
| Flash Point | 81 °C (177.8 °F) - closed cup | |
| Solubility | Soluble in organic solvents like Chloroform and Ethyl Acetate; limited solubility in water.[1][2][4] | |
| Storage Temperature | -20°C is recommended for long-term storage.[4] |
Spectroscopic Profile
The structural identity of this compound is unequivocally confirmed by its spectroscopic data.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by several key signals. A triplet at approximately δ 1.30 ppm corresponds to the methyl protons of the ethyl group. The methylene protons of the ethyl group appear as a quartet around δ 4.24 ppm. A sharp singlet for the bromomethyl protons is observed at δ 4.16 ppm. The two vinyl protons are diastereotopic and appear as distinct singlets at δ 5.92 and δ 6.30 ppm.[4][7]
-
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum shows the ester carbonyl carbon at δ 164.8 ppm. The quaternary olefinic carbon is found at δ 137.6 ppm, while the terminal vinyl carbon appears at δ 128.8 ppm. The bromomethyl carbon resonates at δ 29.3 ppm. The carbons of the ethyl ester group are observed at δ 61.2 ppm (O-CH₂) and δ 14.1 ppm (CH₃).[4][7]
-
Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band around 1718 cm⁻¹, which is characteristic of the C=O stretch of the α,β-unsaturated ester.[4][7] Another significant band for the C=C double bond is observed around 1626 cm⁻¹.[6]
Synthesis and Purification
Synthetic Pathway
A common and reliable method for the synthesis of this compound involves the bromination of Ethyl 2-(hydroxymethyl)acrylate.[4][7] This transformation is typically achieved using phosphorus tribromide (PBr₃) in an ethereal solvent at low temperatures.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
-
Dissolve Ethyl 2-(hydroxymethyl)acrylate (15.4 mmol) in anhydrous diethyl ether (15 mL) in a round-bottom flask under a nitrogen atmosphere.[4][7]
-
Slowly add phosphorus tribromide (5.4 mmol) dropwise to the solution, maintaining the temperature at 0 °C.[4][7]
-
Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature.[4][7]
-
Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous magnesium sulfate.[4][7]
-
Filter the solution and concentrate it under reduced pressure to yield the crude product as a colorless liquid, which can often be used without further purification.[4][7]
Purification Methods
For applications requiring high purity, distillation under reduced pressure is the preferred method.[4][9] If the product contains acidic impurities, it can be washed with a cold, dilute solution of sodium bicarbonate until carbon dioxide evolution ceases, followed by extraction with ether, drying, and distillation.[4][9]
Reactivity and Mechanistic Considerations
The dual functionality of this compound dictates its reactivity. It can act as both an electrophile at multiple sites and a monomer for polymerization.
Sources
- 1. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | 17435-72-2 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. 235360050 [thermofisher.com]
- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to Ethyl 2-(bromomethyl)acrylate: Synthesis, Reactivity, and Applications
This guide provides a comprehensive overview of Ethyl 2-(bromomethyl)acrylate, a versatile bifunctional reagent with significant applications in organic synthesis and polymer chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis protocols, reactivity, and practical applications of this compound, grounded in established scientific literature.
Introduction: A Versatile Building Block
This compound (EBMA) is an organic compound that has garnered considerable interest for its dual reactivity.[1] Structurally, it is an acrylate ester featuring a vinyl group and an allylic bromide. This unique arrangement of functional groups—a polymerizable double bond and a reactive electrophilic center—makes it a valuable intermediate for a wide range of chemical transformations.[1][2] It serves as a key reagent in the synthesis of complex molecules, including α-methylene-γ-butyrolactones, which are known for their potential antitumor activity, and as a functional monomer in the creation of advanced polymers.[3][4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a laboratory setting. This colorless to pale yellow oil possesses a distinct odor and is characterized by the properties summarized in the table below.[1][5][6]
| Property | Value | Source(s) |
| CAS Number | 17435-72-2 | [5][6][7][8][9] |
| Molecular Formula | C₆H₉BrO₂ | [5][6][7][8] |
| Molecular Weight | 193.04 g/mol | [5][6][7][8][9] |
| Appearance | Colorless to pale yellow liquid | [1][5][6][7] |
| Density | 1.398 g/mL at 25 °C | [4][5][7][10] |
| Boiling Point | 38 °C at 0.8 mmHg | [5][6][7][10] |
| Refractive Index (n²⁰/D) | 1.479 | [4][5][10] |
| Flash Point | 178 °F (81 °C) - closed cup | [4][6][10] |
| Solubility | Soluble in organic solvents like ether, chloroform, and ethyl acetate; limited solubility in water. | [1][2] |
| Storage Conditions | Store at -20°C to 2-8°C in a dry, cool, and well-ventilated place, away from light, air, and heat. | [5][6][7][11][12] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the bromination of ethyl 2-(hydroxymethyl)acrylate being a common and efficient method. An alternative pathway involves the esterification of α-(bromomethyl)acrylic acid.
Bromination of Ethyl 2-(hydroxymethyl)acrylate
This method involves the conversion of the primary alcohol in ethyl 2-(hydroxymethyl)acrylate to an alkyl bromide using a brominating agent such as phosphorus tribromide (PBr₃). The reaction is typically carried out at a low temperature to control its exothermicity and minimize side reactions.
Reaction Mechanism:
Figure 1: Synthesis of this compound via bromination.
Experimental Protocol:
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve ethyl 2-(hydroxymethyl)acrylate (15.4 mmol) in diethyl ether (15 mL) and cool the solution to 0 °C in an ice bath.[5][13]
-
Slowly add phosphorus tribromide (5.4 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.[5][13]
-
Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature.[5][13]
-
Quench the reaction by carefully adding water (5 mL).
-
Extract the product with hexane (3 x 10 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous magnesium sulfate.[5][13]
-
Filter and concentrate the solution under reduced pressure to yield this compound as a colorless liquid.[5][13]
Esterification of α-(Bromomethyl)acrylic Acid
This two-step process begins with the synthesis of α-(bromomethyl)acrylic acid from diethyl bis(hydroxymethyl)malonate, followed by esterification.
Experimental Protocol:
A. α-(Bromomethyl)acrylic acid Synthesis [3]
-
Combine diethyl bis(hydroxymethyl)malonate (0.25 mol) and 47-49% hydrobromic acid (1.25 mol) in a flask.
-
Heat the mixture, maintaining the liquid temperature between 85 and 90°C, to distill off ethyl bromide and water over 1.5-2 hours.
-
Boil the residue for an additional 10 hours at 85-90°C.
-
Concentrate the mixture on a rotary evaporator and cool in a refrigerator overnight to crystallize the product.
-
Filter the crystals to obtain α-(bromomethyl)acrylic acid.
B. Esterification [3]
-
In a round-bottomed flask, combine α-(bromomethyl)acrylic acid (0.25 mol) with benzene (300 mL) and distill a small amount to remove any water.
-
Add absolute ethanol (100 mL) and concentrated sulfuric acid (1 mL).
-
Boil the mixture under a nitrogen atmosphere for 36 hours, passing the condensate through molecular sieves before it returns to the flask.
-
Distill off the benzene-ethanol azeotrope, add more benzene, and repeat the distillation.
-
Pour the residue into water and neutralize with sodium bicarbonate.
-
Extract the product with ether, dry the combined extracts over anhydrous sodium sulfate, and purify by distillation.
Chemical Reactivity and Mechanisms
The synthetic utility of this compound stems from its two primary reactive sites: the electrophilic carbon of the bromomethyl group and the carbon-carbon double bond.
Nucleophilic Substitution Reactions
The presence of the allylic bromide makes this compound an excellent electrophile and an allylic alkylating reagent.[4][5][7] It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles.
Mechanism: Sₙ2 Reaction
Figure 3: Workflow for polymerization and post-polymerization modification.
Applications in Research and Development
Synthesis of Bioactive Molecules
A significant application of this compound is in the synthesis of α-methylene-γ-butyrolactones, a class of compounds that exhibit a broad range of biological activities, including antitumor and antimicrobial properties. [3]It is also used as an intermediate in the synthesis of aza inhibitors of chorismate mutase. [2][5][14]
Polymer Chemistry and Materials Science
In polymer chemistry, this compound is used to create functional polymers. [2][5][7]The pendant bromomethyl groups on the polymer backbone are reactive handles for further chemical modifications, such as grafting other polymer chains or attaching biomolecules. This versatility allows for the design of materials with tailored properties for applications in drug delivery, coatings, and biomaterials. [1]
Safety, Handling, and Storage
This compound is a reactive and hazardous chemical that requires careful handling to ensure laboratory safety.
Hazard Identification:
-
Causes skin irritation and serious eye irritation. [4][6][15]* May cause respiratory irritation. [4][6][15]* It is a potent lachrymator and vesicant (causes blistering). [3][16]* Combustible liquid. [16] Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: All operations should be conducted in a well-ventilated chemical fume hood. [15][16]* Personal Protective Equipment: Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat. [4][15]For operations with a potential for generating aerosols, a NIOSH/MSHA-approved respirator is recommended. [10][16]* Handling Precautions: Avoid breathing vapors, mist, or gas. [15][16]Avoid contact with skin and eyes. [16]Keep away from heat, sparks, and open flames. [16] Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [6][15][16]* Recommended storage temperature is between -20°C and 8°C. [5][6][7][11]* Keep away from incompatible materials such as strong oxidizing agents and bases. [16] First-Aid Measures:
-
In case of skin contact: Immediately wash with plenty of water. If skin irritation occurs, seek medical attention. [15]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [15]* If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. [15]* If swallowed: Seek immediate medical assistance. [16]
Conclusion
This compound is a highly valuable and versatile reagent in modern organic and polymer chemistry. Its bifunctional nature allows for a broad scope of synthetic transformations, from the construction of complex bioactive molecules to the creation of advanced functional polymers. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for leveraging its full potential in research and development.
References
-
ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses Procedure. [Link]
-
This compound Five Chongqing Chemdad Co. Chemdad. [Link]
-
ETHYL α-(HYDROXYMETHYL)ACRYLATE. Organic Syntheses Procedure. [Link]
Sources
- 1. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-(ブロモメチル)アクリル酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 17435-72-2 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound 98 17435-72-2 [sigmaaldrich.com]
- 10. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. bldpharm.com [bldpharm.com]
- 12. This compound | 17435-72-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
Ethyl 2-(bromomethyl)acrylate IUPAC name and structure
An In-depth Technical Guide to Ethyl 2-(bromomethyl)acrylate: Synthesis, Reactivity, and Applications
Introduction: A Versatile Bifunctional Reagent
This compound, a seemingly unassuming molecule, is a cornerstone reagent for synthetic chemists, particularly those operating at the intersection of organic synthesis, polymer science, and drug discovery. Its strategic combination of an electrophilic allylic bromide and a polymerizable acrylate moiety endows it with a unique bifunctional reactivity profile. This dual nature allows for its participation in a wide array of chemical transformations, making it an invaluable building block for constructing complex molecular architectures and functional materials.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, the mechanisms of its core reactions, and the practical insights required for its successful application in the laboratory.
Chemical Identity and Structure
The unambiguous identification of a chemical reagent is paramount for reproducibility and safety. The nomenclature and structural details of this compound are foundational to its chemistry.
IUPAC Name: ethyl 2-(bromomethyl)prop-2-enoate[1]
The molecule's structure features a central acrylate backbone. The α-carbon (C2) of the acrylate system is substituted with a bromomethyl group (-CH₂Br), which is the primary site of its alkylating activity. The ethyl ester provides stability and influences solubility.
Chemical Structure:
Caption: Chemical structure of this compound.
Synonyms: This compound is frequently referred to by several other names in literature and commercial catalogs, including Ethyl α-(bromomethyl)acrylate, 2-(Bromomethyl)acrylic acid ethyl ester, Ethyl 2-(bromomethyl)-2-propenoate, and 2-Carbethoxyallyl Bromide.[1][2][3][4][5]
Physicochemical Properties
A summary of the key physical and chemical properties is essential for experimental design, including purification and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 17435-72-2 | [1][2][4] |
| Molecular Formula | C₆H₉BrO₂ | [1][2][4] |
| Molecular Weight | 193.04 g/mol | [1][2][4] |
| Appearance | Colorless to pale yellow liquid/oil | [2][3][6] |
| Boiling Point | 38 °C @ 0.8 mmHg | [1][2][4] |
| Density | 1.398 g/mL at 25 °C | [1][2][4] |
| Refractive Index | n20/D 1.479 | [1][2][4] |
| Solubility | Soluble in organic solvents (ether, chloroform); limited solubility in water. | [2][3] |
| Storage | Refrigerate at -20°C to 8°C, protect from light, heat, and air. | [2][4][5] |
Synthesis: A Protocol Driven by Mechanistic Understanding
The most common and reliable syntheses of this compound involve the bromination of its hydroxyl precursor, Ethyl 2-(hydroxymethyl)acrylate. The choice of brominating agent is critical for achieving high yields and minimizing side products.
Workflow for Synthesis via Bromination
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from Ethyl 2-(hydroxymethyl)acrylate
This protocol is adapted from established literature procedures.[2][7][8]
Causality Statement: Phosphorus tribromide (PBr₃) is an excellent choice for converting primary allylic alcohols to the corresponding bromides. The reaction proceeds via an intermediate phosphite ester, which is then displaced by bromide in an Sₙ2 fashion. Conducting the reaction at 0°C is crucial to control the exothermicity and prevent the formation of undesired byproducts through polymerization or rearrangement. Anhydrous ether is used as the solvent because it is inert to the reagents and readily dissolves the starting material.
Methodology:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagent Addition: Charge the flask with a solution of ethyl 2-(hydroxymethyl)acrylate (1.0 eq) dissolved in anhydrous diethyl ether (approx. 7.5 mL per gram of starting material).
-
Bromination: Add phosphorus tribromide (PBr₃, 0.35 eq) dropwise via the dropping funnel to the stirred solution, maintaining the internal temperature at 0 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 3 hours. After this period, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir.
-
Work-up - Quenching: Carefully quench the reaction by slowly adding cold water. A biphasic mixture will form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexane (3x volume of water used).
-
Washing and Drying: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting product is typically a colorless oil of sufficient purity for many subsequent reactions.[2][7]
Core Reactivity and Applications
The utility of this compound stems from its two distinct reactive sites.
A. Electrophilic Nature and Nucleophilic Substitution
The primary application in drug discovery and fine chemical synthesis is its function as an allylic alkylating agent. The carbon of the bromomethyl group is highly electrophilic, readily undergoing Sₙ2 or Sₙ2' reactions with a wide range of nucleophiles.[2][3]
Caption: General reactivity of this compound with nucleophiles.
Application in Heterocycle Synthesis (α-Methylene-γ-lactones): A prominent use is in the synthesis of α-methylene-γ-lactones, a structural motif present in numerous natural products with significant antitumor activity.[8][9] In a Reformatsky-type reaction, aldehydes or ketones react with the organozinc reagent derived from this compound to form these valuable heterocyclic compounds.[9]
Application in Enzyme Inhibitor Synthesis: The compound serves as a key intermediate for synthesizing inhibitors of crucial enzymes. For example, it is used in the preparation of aza inhibitors of chorismate mutase, an important enzyme in the shikimate pathway in bacteria and plants.[2]
B. Monomer for Functional Polymers
The acrylate double bond is susceptible to radical polymerization. This allows for the incorporation of the reactive bromomethyl group as a pendant side chain in a polymer backbone.[3][6] These functionalized polymers can be subsequently modified by grafting other molecules onto the polymer chain via nucleophilic substitution at the C-Br bond, creating materials for coatings, resins, or biomedical devices.
Safety and Handling: A Non-Negotiable Priority
This compound is a hazardous chemical that demands strict adherence to safety protocols. It is a potent lachrymator (induces tearing) and vesicant (causes blistering).[9]
Causality Statement: The high reactivity of the allylic bromide group is responsible for its hazardous nature. It can readily alkylate biological nucleophiles, such as proteins and DNA, leading to irritation, burns, and potential long-term health effects. All operations must be conducted in a certified chemical fume hood.
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Source(s) |
| GHS07 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][6][10][11] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this substance in a well-ventilated chemical fume hood.[9][12]
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[10]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile, neoprene).[10][12]
-
Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK).[4]
-
Emergency: Keep an eyewash station and safety shower readily accessible. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][12]
Conclusion
This compound is a powerful and versatile reagent whose value is unlocked through a thorough understanding of its synthesis, reactivity, and handling requirements. Its ability to act as both an electrophilic building block for complex small molecules—including medicinally relevant scaffolds—and as a functional monomer for advanced materials makes it an indispensable tool in the modern chemical laboratory. By adhering to the principles of mechanistic causality and rigorous safety protocols outlined in this guide, researchers can confidently and effectively harness its synthetic potential.
References
-
ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses. [Link]
-
ETHYL α-(HYDROXYMETHYL)ACRYLATE. Organic Syntheses. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 17435-72-2 [chemicalbook.com]
- 3. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 4. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. echemi.com [echemi.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to Ethyl 2-(bromomethyl)acrylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Nomenclature and Identification: A Multifaceted Monomer
Ethyl 2-(bromomethyl)acrylate is identified by numerous synonyms and registry numbers across various chemical databases and commercial suppliers. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing. The compound's primary identifier is its CAS Registry Number: 17435-72-2 .[1]
Systematic and common names often highlight its structural features: an ethyl acrylate core with a bromomethyl substituent at the alpha position. This unique structure confers dual reactivity, making it a valuable building block.
| Identifier Type | Identifier |
| IUPAC Name | ethyl 2-(bromomethyl)prop-2-enoate[1] |
| CAS Registry No. | 17435-72-2[1] |
| Synonyms | Ethyl α-(bromomethyl)acrylate[1], 2-(Bromomethyl)acrylic acid ethyl ester[2], Ethyl 2-(bromomethyl)-2-propenoate[1], 2-Carbethoxyallyl bromide[3][4][5], Ethyl bromomethacrylate[3][4][6] |
| Beilstein/REAXYS No. | 970108[1] |
| Molecular Formula | C₆H₉BrO₂[1][2] |
| Linear Formula | CH₂=C(CH₂Br)CO₂CH₂CH₃[1] |
| SMILES | C=C(CBr)C(=O)OCC[2] |
| InChI Key | MTCMFVTVXAOHNQ-UHFFFAOYSA-N[1][6] |
Physicochemical and Spectroscopic Properties
The physical and spectral characteristics of this compound are essential for its proper handling, reaction monitoring, and structural confirmation. It typically presents as a colorless to pale yellow liquid.[5][6]
| Property | Value | Source |
| Molecular Weight | 193.04 g/mol | [1][2] |
| Boiling Point | 38 °C @ 0.8 mmHg | [1][6] |
| Density | 1.398 g/mL @ 25 °C | [1][6] |
| Refractive Index (n20/D) | 1.479 | [1][6] |
| Flash Point | 81 °C (178 °F) - closed cup | [6] |
| Solubility | Soluble in organic solvents like Chloroform and Ethyl Acetate.[5][6] Limited solubility in water.[5] | |
| ¹H NMR (CDCl₃) | δ: 1.26–1.40 (t, 3H), 4.16–4.38 (q, 2H), 4.19 (s, 2H), 5.96 (s, 1H), 6.32 (s, 1H) | [7] |
Synthesis, Reactivity, and Mechanistic Insights
This compound is a bifunctional molecule, possessing two key reactive sites:
-
An activated alkene (double bond) susceptible to polymerization and addition reactions.
-
An allylic bromide , which is an excellent electrophilic site for nucleophilic substitution reactions.[1][5]
This dual reactivity is the cornerstone of its utility, allowing it to act as a versatile linker and monomer in complex molecular architectures.
General Synthesis Route
A common laboratory-scale synthesis involves the bromination of the corresponding hydroxylated precursor, ethyl 2-(hydroxymethyl)acrylate.
Caption: General workflow for the synthesis of this compound.
Causality: Phosphorus tribromide is a classic and effective reagent for converting primary alcohols to alkyl bromides. The reaction is typically performed at low temperatures (0 °C) to control its exothermic nature and in an anhydrous ether solvent to prevent quenching of the PBr₃ reagent.[6]
Core Reactivity Profile
The molecule's utility stems from the orthogonal reactivity of its functional groups. The allylic bromide readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., thiols, amines, carbanions), while the acrylate moiety can be polymerized via free-radical or controlled polymerization techniques.
Caption: Dual reactivity pathways of this compound.
Key Applications in Research and Development
This compound is not merely a synthetic intermediate but a strategic tool in several advanced applications.
Synthesis of Bioactive Molecules
It is a key reagent for synthesizing α-methylene-γ-butyrolactones, a class of compounds investigated for their antitumor activity.[7] This is typically achieved through a Reformatsky-type reaction with aldehydes or ketones.[7] Furthermore, it serves as an intermediate in the synthesis of aza inhibitors of chorismate mutase, an important target in drug discovery.[6][8]
Polymer and Materials Science
The compound is used for the polymerization of functionalized acrylic monomers.[1][6] Its ability to undergo both polymerization and nucleophilic substitution makes it ideal for:
-
Grafting: Creating polymers with functional side chains by first polymerizing the acrylate group and then using the bromomethyl group for subsequent reactions.
-
Cross-linking: Introducing cross-links into polymer networks to modify their mechanical and thermal properties.[5]
Experimental Protocol: Thiol-Ene "Click" Functionalization
This protocol provides a self-validating system for the functionalization of a thiol-containing substrate, a common step in bioconjugation or material surface modification.
Objective: To conjugate this compound to a model thiol, such as N-acetyl-L-cysteine.
Methodology:
-
Reagent Preparation:
-
Dissolve N-acetyl-L-cysteine (1.0 eq) in a suitable degassed buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of this compound (1.1 eq) in an organic co-solvent like DMSO or DMF.
-
-
Reaction Execution:
-
In a nitrogen-purged vial, add the N-acetyl-L-cysteine solution.
-
While stirring, add the this compound stock solution dropwise at room temperature. The slight excess of the acrylate ensures complete consumption of the thiol.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring and Validation:
-
In-process Check: Monitor the disappearance of the free thiol using Ellman's reagent (DTNB). A loss of yellow color indicates successful conjugation.
-
Reaction Quenching: Once the reaction is complete (as determined by the in-process check), quench any remaining electrophile by adding a small amount of a scavenger thiol like β-mercaptoethanol.
-
Product Confirmation: Analyze the reaction mixture by LC-MS to confirm the formation of the desired product by identifying its molecular weight. Further purification can be achieved using reverse-phase HPLC.
-
Causality Behind Choices:
-
pH 7.4: At this physiological pH, the thiol group (-SH) is partially deprotonated to the more nucleophilic thiolate (-S⁻), which readily attacks the electrophilic bromomethyl group.
-
Degassed Buffer: Removing dissolved oxygen is critical to prevent oxidative side reactions, such as the formation of disulfide bonds from the starting thiol.
-
LC-MS Analysis: This is a definitive validation step, providing both retention time (a measure of polarity change upon conjugation) and mass data to unequivocally confirm the identity of the product.
Safety and Handling
This compound is a potent lachrymator (tear-inducing agent) and vesicant (blistering agent).[7] It is also classified as an irritant to the skin, eyes, and respiratory system.[3][4]
-
Engineering Controls: All operations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3][4]
-
Storage: Store in a cool, dark place, typically at -20°C or 2-8°C, to inhibit polymerization and degradation.[3][6] It is often supplied with a stabilizer like hydroquinone (HQ).
-
In Case of Contact: If contact with eyes occurs, rinse immediately with plenty of water and seek medical advice.[3] For skin contact, wash thoroughly with soap and water.
References
-
Organic Syntheses. ETHYL α-(BROMOMETHYL)ACRYLATE. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 17435-72-2 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound , 97%, including stabilizer HQ , 17435-72-2 - CookeChem [cookechem.com]
An In-depth Technical Guide to Ethyl 2-(bromomethyl)acrylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(bromomethyl)acrylate is a versatile bifunctional monomer that has garnered significant attention in the fields of polymer chemistry, organic synthesis, and materials science. Its unique structure, featuring both a polymerizable acrylate group and a reactive allylic bromide, makes it a valuable building block for the introduction of functional handles into polymer chains and the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and purification protocols, an exploration of its reactivity, and a discussion of its applications, particularly in the realm of drug development.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow oil with a pungent odor.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 17435-72-2 | [2] |
| Molecular Formula | C₆H₉BrO₂ | [2][3] |
| Molecular Weight | 193.04 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid/oil | [1][4] |
| Boiling Point | 38 °C at 0.8 mmHg | [2][4] |
| Density | 1.398 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.479 | [4] |
| Solubility | Soluble in organic solvents like ether and ethanol; insoluble in water. | [3] |
| Storage | Store at -20°C in a cool, dry place away from direct sunlight. | [4] |
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of this compound involves the bromination of ethyl 2-(hydroxymethyl)acrylate using phosphorus tribromide (PBr₃).[2][5] This method is favored as it proceeds via an S(_N)2 mechanism, which minimizes the potential for carbocation rearrangements that can occur with other brominating agents, thus leading to a cleaner reaction profile.[6][7][8]
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-(hydroxymethyl)acrylate (1 equivalent) in anhydrous diethyl ether (or other suitable dry solvent like THF) under a nitrogen atmosphere.[5] Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add phosphorus tribromide (0.33-0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[5][7] The use of a slight excess of the alcohol can ensure complete consumption of the PBr₃. The reaction proceeds via the formation of an alkoxyphosphonium intermediate, which is then displaced by the bromide ion in an S(_N)2 fashion.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.[5] Transfer the mixture to a separatory funnel and extract the product with hexane or diethyl ether (3 times).[5]
-
Washing and Drying: Combine the organic layers and wash them with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[2] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2][5]
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[5]
Purification Protocol
If the crude product contains unreacted starting material or byproducts, it can be purified by vacuum distillation.[2][9]
-
Neutralization (if necessary): If the crude product is acidic, dissolve it in diethyl ether, wash with a cooled, dilute sodium bicarbonate solution until the evolution of CO₂ ceases, and then wash with water.[2][9]
-
Drying: Dry the ethereal solution over anhydrous sodium sulfate for at least 3 hours.[9]
-
Distillation: After filtering off the drying agent and removing the ether, distill the residue under reduced pressure. Collect the fraction boiling at approximately 39-40 °C/0.9 mmHg.[9]
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its two key functional groups: the acrylate moiety and the allylic bromide.
Nucleophilic Substitution
The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions.[3] This reactivity is enhanced by the allylic position of the bromine atom. It serves as a versatile precursor for the synthesis of α-methylene-γ-butyrolactones and lactams, which are important structural motifs in many biologically active natural products.[4]
Caption: General scheme of nucleophilic substitution on this compound.
Polymerization
The acrylate group of this compound can undergo polymerization, allowing for the incorporation of the reactive bromomethyl group into a polymer backbone.[3][4] This functionality can then be used for post-polymerization modifications, such as grafting other polymer chains or attaching biomolecules. This monomer is particularly useful in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.[10][11]
Applications in Drug Development and Materials Science
The unique reactivity of this compound makes it a valuable tool in several areas of research and development.
-
Synthesis of Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various biologically active compounds. For instance, it is used to synthesize aza inhibitors of chorismate mutase and α-methylene-γ-butyrolactones, a class of compounds known for their antitumor activity.[2][12][13]
-
Functional Polymers for Biomedical Applications: Through techniques like ATRP, polymers containing this compound can be synthesized. The pendant bromomethyl groups can be subsequently functionalized with targeting ligands, drugs, or imaging agents for applications in drug delivery, tissue engineering, and diagnostics.[11]
-
Cross-linking and Material Modification: The ability of the bromomethyl group to react with various nucleophiles makes this monomer useful for cross-linking polymer chains and modifying the surfaces of materials.[3]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is classified as a skin irritant, causes serious eye irritation, and may cause respiratory irritation. It is also a lachrymator and a potent vesicant (causes blistering).[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[14] Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep containers tightly closed when not in use.
-
First Aid: In case of skin contact, immediately wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 6.30 (s, 1H), 5.92 (s, 1H), 4.24 (q, J = 7.0 Hz, 2H), 4.16 (s, 2H), 1.30 (t, J = 7.2 Hz, 3H).[5]
-
¹³C NMR (CDCl₃, 101 MHz): δ 164.8, 137.6, 128.8, 61.2, 29.3, 14.1.[5]
-
IR (ν_max, cm⁻¹): 1718 (C=O stretch).[5]
Conclusion
This compound is a highly valuable and versatile monomer for researchers in organic synthesis and polymer chemistry. Its dual functionality allows for the straightforward introduction of reactive handles into a wide range of molecular architectures. While its synthesis and handling require care due to its hazardous nature, the potential applications in drug development, functional materials, and beyond make it an indispensable tool in the modern chemical laboratory.
References
-
PBr3 Reaction: Mechanism, Examples & Exam Tips Explained - Vedantu. [Link]
-
Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion - OrgoSolver. [Link]
-
ETHYL α-(BROMOMETHYL)ACRYLATE - Organic Syntheses Procedure. [Link]
-
PBr3 Reaction - BYJU'S. [Link]
-
Alcohol to Bromide - Common Conditions. [Link]
-
Understanding the Mechanism: How PBr3 Facilitates Alcohol to Alkyl Bromide Conversion. [Link]
-
ETHYL α-(HYDROXYMETHYL)ACRYLATE - Organic Syntheses Procedure. [Link]
-
This compound Five Chongqing Chemdad Co. [Link]
-
The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed. [Link]
-
Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile - DOI. [Link]
-
ATRP in the design of functional materials for biomedical applications - PMC - NIH. [Link]
-
2-(bromomethyl)acrylic acid ethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
-
Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile | Request PDF - ResearchGate. [Link]
-
Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. [Link]
-
8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. [Link]
-
Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)acrylates. [Link]
-
Extravasation of Antineoplastic Agents: Prevention and Treatments - PMC - PubMed Central. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
-
Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 17435-72-2 [chemicalbook.com]
- 3. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 7. orgosolver.com [orgosolver.com]
- 8. byjus.com [byjus.com]
- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 2-(bromomethyl)acrylate: Properties, Synthesis, and Applications in Research and Development
Introduction
Ethyl 2-(bromomethyl)acrylate (EBMA) is a highly functionalized and reactive monomer that serves as a cornerstone reagent in advanced organic synthesis. Characterized by its acrylate backbone, an ethyl ester, and a reactive bromomethyl group, EBMA is a versatile electrophile and an important building block in medicinal chemistry and materials science.[1] Its significance is particularly pronounced in the synthesis of complex heterocyclic structures, most notably α-methylene-γ-butyrolactones, a class of compounds investigated for their potent antitumor activities.[2]
This guide provides an in-depth examination of this compound, covering its fundamental physicochemical properties, validated synthesis and purification protocols, key applications in drug discovery, and essential safety and handling procedures. The content herein is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this valuable synthetic intermediate.
Core Molecular and Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its effective application in experimental design. This compound is a colorless to pale yellow oil with a distinct odor, soluble in common organic solvents but possessing limited solubility in water.[1][3] The key quantitative properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 17435-72-2 | [4][5] |
| Molecular Formula | C₆H₉BrO₂ | [4][5][6] |
| Linear Formula | CH₂=C(CH₂Br)CO₂CH₂CH₃ | [7] |
| Molecular Weight | 193.04 g/mol | [4][5][7][8] |
| Appearance | Colorless to pale yellow liquid/oil | [1][6][7] |
| Density | 1.398 g/mL at 25 °C | [7][9] |
| Boiling Point | 38 °C at 0.8 mmHg | [7][9] |
| Refractive Index | n20/D 1.479 | [9] |
| Flash Point | 81 °C (178 °F) | [6][7][9] |
| Storage Temperature | -20°C to 8°C | [6][7][10] |
Synthesis and Purification
The reliable synthesis of this compound is critical for its use in subsequent applications. One of the most authoritative and well-documented methods involves the esterification of α-(bromomethyl)acrylic acid.[2] This procedure is favored for its scalability and high yield.
Experimental Protocol: Synthesis via Esterification
This protocol is adapted from a validated procedure published in Organic Syntheses.[2] The causality behind this experimental choice is the use of an acid catalyst and the removal of water to drive the reaction equilibrium towards the desired ester product, a classic application of Le Châtelier's principle.
Step-by-Step Methodology:
-
Reaction Setup: In a 1-liter round-bottomed flask flushed with nitrogen, combine 42.0 g (0.25 mol) of α-(bromomethyl)acrylic acid with 300 mL of benzene. Equip the flask with a magnetic stirrer and a Dean-Stark trap.
-
Azeotropic Water Removal: Heat the mixture to distill approximately 50 mL of the benzene-water azeotrope. This step is crucial to remove residual water from the starting material, which would otherwise hinder the subsequent esterification.
-
Esterification: Remove the Dean-Stark trap and slowly add 100 mL of absolute ethanol followed by 1 mL of concentrated sulfuric acid, which serves as the catalyst.
-
Reaction and Dehydration: Boil the reaction mixture under a nitrogen atmosphere for 36 hours. The condensate should be passed through a cartridge or column containing 100 g of 3A molecular sieves before returning to the flask. The molecular sieves continuously trap the water produced during the reaction, ensuring a high conversion rate.
-
Workup: After cooling, the reaction mixture is processed to isolate the product.
Caption: Workflow for the synthesis of this compound.
Purification Protocol
For applications requiring high purity, residual acidic impurities must be removed.
-
Neutralization: Cool the crude product and add water. Neutralize any free acid by carefully adding sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.[3]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) for at least 3 hours.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Distillation: Purify the resulting oil by vacuum distillation, collecting the fraction at 39-40°C/0.9mm Hg to yield pure this compound.[3]
Key Applications in Drug Development and Organic Synthesis
The dual reactivity of the acrylate moiety (for polymerization) and the bromomethyl group (for alkylation) makes EBMA a powerful tool.[1]
Core Application: Synthesis of α-Methylene-γ-butyrolactones
The most prominent application of EBMA in drug development is its use as a key reagent for synthesizing α-methylene-γ-butyrolactones.[2] These motifs are present in numerous natural products and have been identified as promising scaffolds for antitumor agents.[2] EBMA serves as an excellent electrophile in Reformatsky-type reactions with aldehydes and ketones to generate these valuable lactones.[2]
General Experimental Workflow:
-
Activation: A metal, typically zinc, is activated.
-
Adduct Formation: The activated metal reacts with this compound to form an organometallic intermediate (a Reformatsky reagent).
-
Nucleophilic Attack: This intermediate adds to a carbonyl compound (an aldehyde or ketone).
-
Lactonization: An intramolecular cyclization occurs, followed by elimination, to yield the target α-methylene-γ-butyrolactone.
Caption: General reaction scheme for α-methylene-γ-butyrolactone synthesis.
Other Notable Applications
-
Polymer Chemistry: It is used as a monomer for the synthesis of functionalized acrylic polymers and copolymers.[1]
-
Enzyme Inhibitors: EBMA is a documented intermediate in the synthesis of aza inhibitors of chorismate mutase, an important target in antimicrobial drug discovery.[3]
-
General Alkylating Reagent: As a potent allylic alkylating reagent, it is employed as an electrophile for various organometallic compounds to introduce the 2-(ethoxycarbonyl)allyl group.[7]
Safety, Handling, and Storage
The high reactivity of this compound necessitates strict adherence to safety protocols. It is classified as a hazardous substance that can cause severe irritation and burns.[6][11][12]
| Hazard Information | Description | Source(s) |
| GHS Pictograms | Irritant, Health Hazard | [6][11] |
| Signal Word | Warning / Danger | [6][11][12] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][9][11] |
| Precautionary Statements | P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][11][13] |
Handling:
-
Always handle in a well-ventilated chemical fume hood.[11][12]
-
Use appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9][11]
-
Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors.[12]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12]
-
The recommended storage temperature is typically refrigerated (2-8°C) or frozen (-20°C) to inhibit polymerization and degradation.[9]
-
Keep away from incompatible materials such as bases and strong oxidizing agents.[12] The compound is often supplied with a stabilizer like hydroquinone (HQ).[4][10]
Conclusion
This compound is a reagent of significant utility, bridging the fields of polymer science and medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes provide a reliable foundation for its use. For drug development professionals, its role in the efficient construction of biologically relevant scaffolds, such as α-methylene-γ-butyrolactones, underscores its value as a critical tool in the pursuit of novel therapeutics. Proper understanding and adherence to the handling and safety protocols outlined in this guide are paramount to harnessing its full synthetic potential safely and effectively.
References
-
This compound. Five Chongqing Chemdad Co. [Link]
-
ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses Procedure. [Link]
Sources
- 1. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound , 97%, including stabilizer HQ , 17435-72-2 - CookeChem [cookechem.com]
- 9. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | 17435-72-2 | TCI AMERICA [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound | 17435-72-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Key applications of Ethyl 2-(bromomethyl)acrylate in organic synthesis
An In-Depth Technical Guide to the Applications of Ethyl 2-(bromomethyl)acrylate in Modern Organic Synthesis
Abstract
This compound (EBMA) has emerged as a uniquely versatile and powerful building block in the field of organic synthesis. Its structure is deceptively simple, yet it houses two distinct and strategically valuable reactive centers: an activated alkene poised for polymerization and cycloaddition, and an allylic bromide that serves as a potent electrophile and a radical precursor. This dual-functionality allows for a diverse range of chemical transformations, making it an indispensable tool for constructing complex molecular architectures, from biologically active heterocyclic cores to precisely engineered hyperbranched polymers. This guide provides an in-depth exploration of the core applications of EBMA, grounded in mechanistic principles and supported by field-proven experimental protocols. We will delve into its pivotal role in the synthesis of α-methylene-γ-lactones, its utility as a partner in sophisticated cycloaddition cascades, and its transformative applications in advanced polymer chemistry, particularly through Atom Transfer Radical Polymerization (ATRP).
The Bifunctional Platform: Understanding the Reactivity of EBMA
This compound (CAS 17435-72-2) is a colorless to pale yellow liquid characterized by the molecular formula C₆H₉BrO₂.[1][2] Its synthetic power stems from the orthogonal reactivity of its two functional groups.
-
The Allylic Bromide : The bromomethyl group is an excellent leaving group, rendering the adjacent carbon highly electrophilic and susceptible to nucleophilic attack.[2][3] This site is the cornerstone of its use as an allylic alkylating reagent.[4][5]
-
The α,β-Unsaturated Ester : The acrylate moiety is an electron-deficient alkene, making it an excellent Michael acceptor and a reactive monomer for radical polymerization.[2][4] It readily participates in a variety of pericyclic reactions.
This guide will explore how these features are harnessed in three major domains of synthetic chemistry.
Application in Natural Product Synthesis: The α-Methylene-γ-lactone Moiety
The α-methylene-γ-lactone is a prominent structural motif found in numerous natural products, many of which exhibit significant biological activity, including antitumor properties.[6] this compound has proven to be a superior reagent for the direct synthesis of this valuable core structure from simple carbonyl compounds.[6]
Mechanistic Insight: The Reformatsky-Type Reaction
The key transformation is a modified Reformatsky-type reaction. In the presence of a reducing metal, typically zinc, EBMA forms an organozinc intermediate. This nucleophilic species then adds directly to an aldehyde or ketone. The subsequent intramolecular cyclization via nucleophilic attack of the resulting alkoxide onto the ester carbonyl, followed by elimination, furnishes the α-methylene-γ-lactone.
The causality behind this experimental choice is the ability of zinc to insert oxidatively into the C-Br bond, generating a nucleophile that is reactive enough to attack carbonyls but generally does not self-condense, providing a clean and efficient pathway to the desired heterocyclic system.[6]
Visualization: Synthesis of α-Methylene-γ-lactones
Caption: General workflow for the synthesis of α-methylene-γ-lactones using EBMA.
Experimental Protocol: Synthesis of α-Methylene-γ-butyrolactones
The following protocol is adapted from a validated procedure for the conversion of carbonyls into α-methylene-γ-butyrolactones.[6]
Caution: Ethyl α-(bromomethyl)acrylate is a potent lachrymator and vesicant. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[6]
-
Reaction Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere.
-
Reagent Charging: The flask is charged with activated zinc dust and anhydrous tetrahydrofuran (THF).
-
Initiation: A solution containing the aldehyde or ketone and this compound in anhydrous THF is prepared. A small portion of this solution is added to the zinc suspension to initiate the reaction.
-
Addition: Once the exothermic reaction begins, the remainder of the solution is added dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the mixture is heated to reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
Workup: The reaction is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.[1] The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure α-methylene-γ-lactone.
Application in Pericyclic Reactions: A Domino Cycloaddition Cascade
The electron-deficient double bond of EBMA makes it a potent component in cycloaddition reactions. A remarkable example is the phosphine-catalyzed domino hexamerization, which involves the regio- and stereoselective assembly of six EBMA units into a complex polyalkenyl structure containing two cyclohexenyl rings.[7]
Mechanistic Insight: Phosphine Catalysis
This intricate transformation is initiated by the conjugate addition of a phosphine (e.g., triphenylphosphine) to EBMA, which, after bromide elimination, forms a phosphonium ylide.[7] This ylide then acts as a nucleophile, attacking a second molecule of EBMA to generate a dimeric intermediate. The process continues, leading to a highly reactive 1,3,5-triene. This triene then undergoes a cascade of two totally regio- and stereocontrolled Diels-Alder cycloadditions, ultimately forming the final hexameric product.[7]
This self-validating system relies on the precise electronic and steric properties of the acrylate and the phosphine catalyst to orchestrate the formation of seven new carbon-carbon bonds and four stereocenters in a single, highly controlled process.[7]
Visualization: Proposed Domino Hexamerization Mechanism
Caption: Key stages in the phosphine-catalyzed domino hexamerization of EBMA.
Data Presentation: Yields of Hexamerization with Various Acrylates
The efficiency of the domino reaction is influenced by the steric bulk of the ester group on the acrylate monomer.[7]
| Monomer | Ester Group (R) | Product Yield (%) |
| 1a | Methyl | 70 |
| 1e | Ethyl | 65 |
| 1f | Benzyl | 63 |
| 1g | n-Butyl | 55 |
| 1h | tert-Butyl | 20 |
| Table adapted from data presented by Maccarrone, G., et al. (2023).[7] |
Application in Polymer Science: Architecting Hyperbranched Polymers via ATRP
This compound is a quintessential example of an "inimer"—a molecule that functions as both an initiator and a monomer. This property is exploited in Atom Transfer Radical Polymerization (ATRP) to create polymers with complex, non-linear architectures.
Mechanistic Insight: Self-Condensing Vinyl Polymerization (SCVP)
ATRP is a controlled/"living" radical polymerization technique that enables precise control over polymer molecular weight and distribution.[8][9] When EBMA or a similar AB* monomer is subjected to ATRP conditions, it undergoes Self-Condensing Vinyl Polymerization (SCVP).
The process begins when the C-Br bond is homolytically cleaved by a transition metal catalyst (e.g., Cu(I)/ligand complex) to generate a radical. This radical can then add across the double bond of another inimer molecule.[8] This propagation step simultaneously consumes a monomer unit and preserves the initiating site at the end of the newly formed branch. As the reaction proceeds, this branching cascade leads to the formation of highly branched, dendritic, or "hyperbranched" polymers.[10] The resulting macromolecules possess a high density of functionalizable bromide end-groups, making them valuable as macroinitiators for creating even more complex structures like multi-armed star polymers.[10]
Visualization: ATRP-Mediated SCVP of an AB Monomer*
Caption: Mechanism of hyperbranched polymer formation via ATRP of an AB* inimer.
Experimental Protocol: Representative ATRP of an Acrylate Inimer
The following is a generalized protocol based on the SCVP of acrylate-based inimers like 2-((2-bromopropionyl)oxy)ethyl acrylate (BPEA).[8]
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), the copper(I) bromide (catalyst) and a suitable ligand (e.g., 4,4′-Di-tert-butyl-2,2′-bipyridine) are added.
-
Monomer Addition: The inimer (e.g., BPEA) and an appropriate solvent (e.g., toluene) are deoxygenated via several freeze-pump-thaw cycles and then transferred to the Schlenk flask via cannula.
-
Polymerization: The flask is placed in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 90-110 °C). The reaction is allowed to proceed with stirring for a predetermined time.
-
Monitoring: Samples may be withdrawn periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography - GPC).
-
Termination & Purification: The polymerization is quenched by cooling the flask and exposing the contents to air, which oxidizes the Cu(I) catalyst. The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: The polymer is isolated by precipitating the filtered solution into a non-solvent, such as cold methanol or hexane. The resulting hyperbranched polymer is collected by filtration and dried under vacuum.
Conclusion
This compound is far more than a simple acrylate monomer. Its inherent bifunctionality provides a gateway to a vast and diverse chemical space. For the medicinal chemist, it offers a rapid and efficient entry to the biologically relevant α-methylene-γ-lactone core. For the synthetic methodologist, it serves as a unique partner in complex, stereocontrolled cycloaddition cascades. For the materials scientist, it is a key enabler of advanced polymer architectures, facilitating the design of hyperbranched and multi-armed polymers with tunable properties. The continued exploration of this versatile reagent promises to unlock further innovations across the chemical sciences, reinforcing its status as an essential component in the modern synthetic chemist's toolkit.
References
-
Gaynor, S. G., Edelman, S., & Matyjaszewski, K. (1997). Preparation of Hyperbranched Polyacrylates by Atom Transfer Radical Polymerization. 2. Kinetics and Mechanism of Chain Growth for the Self-Condensing Vinyl Polymerization of 2-((2-Bromopropionyl)oxy)ethyl Acrylate. Macromolecules, 30(23), 7057–7063. Retrieved from [Link]
-
Zhang, Z., et al. (2018). Development of Environmentally Friendly Atom Transfer Radical Polymerization. Molecules, 23(10), 2656. Retrieved from [Link]
-
Ramarajan, K., Ramalingam, K., O'Donnell, D. J., & Berlin, K. D. (1983). ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses, 61, 56. Retrieved from [Link]
-
Maccarrone, G., et al. (2023). Phosphine-Catalyzed Domino Regio- and Stereo-Selective Hexamerization of 2-(Bromomethyl)acrylates to 1,2-Bis(cyclohexenyl)ethenyl Derivatives. Organic Letters, 25(40), 7454–7459. Retrieved from [Link]
-
Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337–377. Retrieved from [Link]
Sources
- 1. This compound | 17435-72-2 [chemicalbook.com]
- 2. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound 98 17435-72-2 [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Development of Environmentally Friendly Atom Transfer Radical Polymerization [mdpi.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Ethyl 2-(Bromomethyl)acrylate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Abstract
Ethyl 2-(bromomethyl)acrylate (EBMA) has emerged as a highly versatile and powerful allylic alkylating reagent in modern organic synthesis. Its unique trifunctional nature, possessing an electrophilic allylic bromide, a Michael acceptor, and an ester moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of EBMA, from its synthesis and fundamental reactivity to its strategic application in the construction of complex molecular architectures, particularly those relevant to drug discovery and development. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and highlight its role in the synthesis of key structural motifs such as α-methylene-γ-butyrolactones. This document is intended to serve as a practical and authoritative resource for researchers and scientists seeking to harness the synthetic potential of this exceptional building block.
Introduction: The Strategic Value of a Trifunctional Reagent
In the landscape of synthetic organic chemistry, reagents that offer multiple, orthogonally reactive sites are of immense value. They provide synthetic chemists with the tools to build molecular complexity in a convergent and efficient manner. This compound (CAS 17435-72-2) is a prime example of such a reagent.[1] It is a colorless to pale yellow oil characterized by an acrylate backbone, an ethyl ester, and a critical bromomethyl substituent.[2] This unique combination of functional groups makes it a potent electrophile for a variety of nucleophiles and a valuable monomer in polymer chemistry.[2][3]
The presence of the bromomethyl group adjacent to the electron-withdrawing acrylate system renders the allylic bromide highly susceptible to nucleophilic attack. This reactivity is central to its utility as an allylic alkylating agent.[1][4] Furthermore, the conjugated double bond acts as a Michael acceptor, opening up possibilities for conjugate addition reactions. These dual modes of reactivity, often proceeding under distinct reaction conditions, allow for sequential and controlled functionalization, making EBMA a cornerstone reagent for constructing densely functionalized molecules. Its applications are particularly notable in the synthesis of α-methylene lactones and lactams, structural motifs found in a number of biologically active natural products.[1][4][5]
Synthesis of this compound
The reliable and scalable synthesis of EBMA is crucial for its widespread application. Several synthetic routes have been reported, with the most common and practical methods starting from readily available precursors.
From Ethyl 2-(Hydroxymethyl)acrylate
A prevalent and efficient method for the synthesis of EBMA involves the bromination of ethyl 2-(hydroxymethyl)acrylate.[1][6] The precursor, ethyl 2-(hydroxymethyl)acrylate, can be synthesized via the Baylis-Hillman reaction between ethyl acrylate and formaldehyde.[7][8] The subsequent bromination is typically achieved using phosphorus tribromide (PBr₃) in an ethereal solvent at low temperatures.[1][6]
This transformation is a classic example of converting a primary alcohol to an alkyl bromide. The causality behind the choice of PBr₃ lies in its ability to effect the conversion under mild conditions, which is essential to avoid polymerization or other side reactions of the acrylate system. The reaction proceeds with high fidelity, often yielding the product in excellent yields after a simple workup.[1][6]
dot
Caption: Synthesis of EBMA via the Baylis-Hillman reaction and subsequent bromination.
From α-(Bromomethyl)acrylic Acid
An alternative route involves the esterification of α-(bromomethyl)acrylic acid.[9] This acid can be prepared from diethyl bis(hydroxymethyl)malonate by treatment with hydrobromic acid. The subsequent Fischer esterification with ethanol, typically under acidic catalysis, furnishes EBMA.[9] This method provides a viable alternative, particularly when the precursor acid is readily available.
Mechanistic Insights into Allylic Alkylation
The utility of EBMA as an allylic alkylating reagent stems from its ability to undergo nucleophilic substitution reactions. These reactions can proceed through different mechanisms, primarily Sₙ2 and Sₙ2', depending on the nature of the nucleophile and the reaction conditions.[10]
The Sₙ2 Pathway: Direct Displacement
In the Sₙ2 pathway, a nucleophile directly attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. This results in the formation of a new carbon-nucleophile bond at the allylic position. This pathway is favored by "hard" nucleophiles and conditions that do not promote the formation of a delocalized carbocation intermediate.
dot
Caption: The Sₙ2 reaction pathway for EBMA.
The Sₙ2' Pathway: Conjugate Addition-Elimination
The Sₙ2' mechanism, also known as conjugate substitution, involves the initial attack of the nucleophile at the β-carbon of the acrylate system (the terminal carbon of the double bond).[10] This conjugate addition leads to the formation of an enolate intermediate. Subsequent elimination of the bromide ion regenerates the double bond, but now at a different position, resulting in an overall allylic substitution. This pathway is often favored by "soft" nucleophiles.
dot
Caption: The Sₙ2' reaction pathway for EBMA.
The choice between the Sₙ2 and Sₙ2' pathways can often be influenced by the steric and electronic properties of the nucleophile and the solvent. This regioselectivity is a key consideration in synthetic planning and can be exploited to achieve desired outcomes.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning that the expected outcomes are well-established and can be readily verified by standard analytical techniques.
Synthesis of this compound from Ethyl 2-(hydroxymethyl)acrylate
This protocol is adapted from established literature procedures.[1][6]
Materials:
-
Ethyl 2-(hydroxymethyl)acrylate
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Water
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
To a stirred solution of ethyl 2-(hydroxymethyl)acrylate (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (0.35 eq) dropwise.
-
Maintain the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with hexane (3 x volume of ether).
-
Combine the organic layers and wash with brine (2 x volume of ether).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound as a colorless oil.[1][6] The product can often be used in the next step without further purification.
Validation:
-
¹H NMR: The disappearance of the hydroxyl proton and the appearance of a singlet corresponding to the bromomethyl protons will be observed.
-
¹³C NMR: A downfield shift of the carbon adjacent to the bromine will be evident.
-
IR Spectroscopy: The disappearance of the broad O-H stretch will be a key indicator of reaction completion.
Allylic Alkylation with a Soft Nucleophile: Diethyl Malonate
This protocol demonstrates the Sₙ2' reactivity of EBMA with a stabilized carbanion.[6]
Materials:
-
This compound
-
Diethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous acetonitrile
-
Water
-
Diethyl ether
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous acetonitrile under an inert atmosphere, add diethyl malonate (1.0 eq) dropwise.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile slowly to the above suspension.
-
Maintain stirring for 2 hours at room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volume of acetonitrile).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkylated product.
Validation:
-
¹H NMR: The appearance of new signals corresponding to the diethyl malonate moiety and the disappearance of the bromomethyl protons will be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected product will confirm the successful alkylation.
Applications in Drug Discovery and Development
The unique reactivity of EBMA makes it a valuable tool in the synthesis of biologically active molecules and pharmaceutical intermediates.
Synthesis of α-Methylene-γ-butyrolactones
One of the most significant applications of EBMA is in the synthesis of α-methylene-γ-butyrolactones.[9] This structural motif is present in a wide range of natural products with potent biological activities, including antitumor properties.[9] The synthesis is typically achieved through a Reformatsky-type reaction where EBMA reacts with an aldehyde or ketone in the presence of a reducing metal, such as zinc, to form a γ-hydroxy-α-methylene ester, which then undergoes lactonization.
dot
Caption: Synthesis of α-methylene-γ-butyrolactones using EBMA.
Intermediate for Chorismate Mutase Inhibitors
EBMA serves as a key intermediate in the synthesis of aza inhibitors of chorismate mutase.[1][3][11] Chorismate mutase is an important enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but not in animals. Therefore, inhibitors of this enzyme are attractive targets for the development of novel antibiotics and herbicides.
Handling and Safety Considerations
This compound is a reactive and potentially hazardous chemical. It is classified as a skin, eye, and respiratory irritant.[12] It is also a lachrymator and a potent vesicant. Therefore, it is imperative to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be conducted in a well-ventilated fume hood.[9][12]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[3][13] It is often stabilized with hydroquinone (HQ) to prevent polymerization.[2] For long-term storage, refrigeration is recommended.[5]
Conclusion
This compound is a powerful and versatile reagent that offers chemists a reliable tool for the construction of complex and biologically relevant molecules. Its trifunctional nature allows for a rich and diverse range of chemical transformations, making it an indispensable building block in modern organic synthesis. A thorough understanding of its reactivity, coupled with careful experimental design and adherence to safety protocols, will undoubtedly continue to fuel innovation in both academic and industrial research, particularly in the realm of drug discovery and development.
References
- Vertex AI Search. (n.d.). This compound synthesis - ChemicalBook.
- Vertex AI Search. (n.d.). This compound | 17435-72-2 - ChemicalBook.
- Vertex AI Search. (n.d.). CAS 17435-72-2: this compound | CymitQuimica.
- Vertex AI Search. (n.d.). This compound 17435-72-2 wiki - Guidechem.
- Vertex AI Search. (n.d.). This compound SDS, 17435-72-2 Safety Data Sheets - ECHEMI.
- Vertex AI Search. (n.d.). CAS 17435-72-2 this compound - Alfa Chemistry.
- Vertex AI Search. (n.d.). Baylis–Hillman reaction - Wikipedia.
- Vertex AI Search. (n.d.). This compound 98 17435-72-2 - Sigma-Aldrich.
- Vertex AI Search. (n.d.). This compound 17435-72-2 | Tokyo Chemical Industry Co., Ltd.(JP).
- Vertex AI Search. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE - Organic Syntheses Procedure.
- Vertex AI Search. (n.d.). This compound 98 17435-72-2 - Sigma-Aldrich.
- Vertex AI Search. (n.d.). This compound 17435-72-2 - TCI Chemicals.
- Vertex AI Search. (n.d.). This compound Five Chongqing Chemdad Co.
- Vertex AI Search. (n.d.). This compound 98 17435-72-2 - Sigma-Aldrich.
- Vertex AI Search. (n.d.). Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)acrylates.
- Vertex AI Search. (n.d.). CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents.
Sources
- 1. This compound | 17435-72-2 [chemicalbook.com]
- 2. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 8. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 11. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. echemi.com [echemi.com]
- 13. This compound | 17435-72-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
General reactivity of Ethyl 2-(bromomethyl)acrylate
An In-depth Technical Guide to the Reactivity of Ethyl 2-(bromomethyl)acrylate
Abstract
This compound (EBMA) is a bifunctional reagent of significant interest in modern organic synthesis and polymer science. Possessing both a highly reactive allylic bromide and a polymerizable acrylate moiety, EBMA serves as a versatile building block for a diverse array of molecular architectures. This guide provides an in-depth exploration of the core reactivity of EBMA, moving beyond simple reaction lists to explain the mechanistic rationale behind its transformations. We will cover its synthesis, its behavior in nucleophilic substitutions (both direct SN2 and conjugate SN2'), its utility in polymerization, and its participation in cycloaddition reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this powerful intermediate.
Introduction: The Duality of a Versatile Building Block
This compound, a colorless to pale yellow liquid, is structurally defined by an ethyl ester, an acrylate double bond, and a bromomethyl group.[1] This arrangement creates two distinct centers of reactivity within a single, compact molecule.
-
The Electrophilic Allylic Bromide: The bromomethyl group is an excellent leaving group, positioned allylic to the acrylate double bond. This makes the terminal carbon highly susceptible to attack by nucleophiles.[1]
-
The Activated Alkene: The carbon-carbon double bond is electron-deficient due to conjugation with the ester carbonyl, making it an excellent Michael acceptor and a reactive monomer for radical polymerization.[2][3]
This dual nature allows for orthogonal chemical transformations or complex, single-pot tandem reactions, making EBMA a valuable tool for constructing complex molecules, functionalized polymers, and pharmaceutical intermediates.[2][4] This guide will dissect these reactive pathways, providing both mechanistic insights and practical, field-proven protocols.
Synthesis of this compound
The most common and reliable syntheses of EBMA start from precursors derived from the Baylis-Hillman reaction.[5] The direct bromination of the corresponding alcohol, ethyl 2-(hydroxymethyl)acrylate, is a widely adopted method.
A primary route involves the reaction of ethyl 2-(hydroxymethyl)acrylate with phosphorus tribromide (PBr₃) in an ethereal solvent at low temperatures.[4][6] This method provides good yields and a relatively clean product. An alternative, well-documented procedure is the esterification of α-(bromomethyl)acrylic acid.[7]
Representative Synthetic Protocol: Bromination of Ethyl 2-(hydroxymethyl)acrylate
This protocol is adapted from established laboratory procedures.[4][6]
Causality Behind Experimental Choices:
-
Ethereal Solvent: Diethyl ether is used as it is relatively inert to the reaction conditions and allows for easy workup.
-
Low Temperature (0 °C): The addition of PBr₃ is exothermic. Maintaining a low temperature minimizes side reactions and prevents degradation of the starting material and product.
-
Aqueous Quench: Water is added to quench any remaining PBr₃.
-
Hexane Extraction: The product is non-polar and readily extracted into hexane, separating it from inorganic byproducts.
Step-by-Step Methodology:
-
A solution of ethyl 2-(hydroxymethyl)acrylate (15.4 mmol) in diethyl ether (15 mL) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath with magnetic stirring.
-
Phosphorus tribromide (5.4 mmol) is added dropwise to the stirred solution, ensuring the temperature remains at 0 °C.
-
The reaction mixture is stirred at 0 °C for an additional 3 hours, then allowed to warm to room temperature.
-
The reaction is carefully quenched by the slow addition of water (5 mL).
-
The product is extracted with hexane (3 x 10 mL).
-
The combined organic layers are washed with brine (2 x 10 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[6]
-
Purification via distillation under reduced pressure affords pure this compound.[4][8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of EBMA via bromination.
Core Reactivity I: The Allylic Bromide Moiety
As an allylic alkylating reagent, the primary reactivity of the bromomethyl group involves nucleophilic substitution. This can proceed through two distinct, competing pathways: a direct SN2 displacement or a conjugate (SN2') addition-elimination. The operative mechanism is often dictated by the nature of the nucleophile and the reaction conditions.
Direct Nucleophilic Substitution (SN2)
In a classic SN2 reaction, a nucleophile directly attacks the carbon bearing the bromine, displacing the bromide ion in a single concerted step. This pathway is favored by "hard" nucleophiles and conditions that do not promote conjugate addition.
A prime example is the reaction with carboxylate ions or soft enolates like that derived from diethyl malonate.[6][9]
SN2 Reaction Mechanism
Caption: Concerted backside attack in the SN2 reaction of EBMA.
Protocol: Alkylation of Diethyl Malonate
This protocol demonstrates a typical SN2 alkylation using a soft carbon nucleophile.[6]
-
Sodium hydride (12 mmol, 80% dispersion in oil) is suspended in acetonitrile (10 mL).
-
Diethyl malonate (10 mmol) is added, and the suspension is stirred at room temperature for 15 minutes to generate the enolate.
-
A solution of this compound (10 mmol) in acetonitrile (5 mL) is added slowly to the enolate suspension.
-
Stirring is continued for 2 hours at room temperature.
-
The reaction mixture is poured into water and extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated to yield the alkylated product.[6]
Conjugate Nucleophilic Substitution (SN2')
The SN2' reaction is a fascinating alternative pathway where the nucleophile attacks the terminal vinyl carbon of the acrylate system (the β-position relative to the ester). This addition is followed by a rearrangement of the double bond and subsequent elimination of the bromide ion. This pathway is often observed with softer nucleophiles and is a cornerstone of certain polymerization strategies.
SN2' Reaction Mechanism
Caption: Addition-elimination pathway of the SN2' reaction.
Synthesis of α-Methylene-γ-butyrolactones
EBMA is an excellent reagent for synthesizing α-methylene-γ-butyrolactones via a Reformatsky-type reaction with aldehydes or ketones.[7] This transformation is particularly valuable in drug development, as this lactone scaffold is present in numerous natural products with significant antitumor activity.[7]
The reaction typically involves an organometallic derivative of EBMA, which then acts as a nucleophile towards the carbonyl compound.[10][11]
Core Reactivity II: The Activated Alkene
The electron-deficient double bond of EBMA readily participates in addition reactions, most notably polymerization and cycloadditions.
Radical Polymerization
EBMA can act as a functional monomer in radical polymerization.[1] The process follows the standard steps of initiation, propagation, and termination.[3] The key advantage of using EBMA is that the resulting polymer chain is decorated with pendant bromomethyl groups. These groups serve as reactive handles for post-polymerization modification, allowing for the synthesis of graft copolymers, cross-linked materials, or functionalized surfaces.
The polymerization can be carried out using controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to produce well-defined polymers with controlled molecular weights and low polydispersity.[12]
Radical Polymerization Workflow
Caption: Key stages of free-radical polymerization.
Cycloaddition Reactions
The acrylate moiety of EBMA can participate as the 2π-electron component in cycloaddition reactions. A remarkable example is the phosphine-catalyzed domino hexamerization of EBMA, which proceeds through a sequence of dimerization followed by two totally regio- and stereocontrolled Diels-Alder cycloadditions.[13] This complex cascade forms seven new carbon-carbon bonds and four stereocenters in a single operation, yielding a polyalkenyl adduct containing two cyclohexenyl rings.[13]
Diels-Alder Reaction Conceptual Diagram
Caption: Conceptual overview of a Diels-Alder reaction.
Applications in Drug Development and Materials Science
The unique reactivity of EBMA makes it a valuable intermediate in several high-value applications:
-
Pharmaceutical Synthesis: It is a key building block for α-methylene-γ-butyrolactones, a class of compounds investigated for their antitumor properties.[7] It is also used in the synthesis of aza inhibitors of chorismate mutase.[4][8]
-
Functional Polymers: EBMA is used to create polymers with reactive side chains. These polymers are foundational for developing advanced materials such as drug delivery systems, specialty coatings, and functional hydrogels.[1][14]
-
Complex Molecule Synthesis: Its ability to participate in tandem and domino reactions allows for the rapid construction of complex molecular frameworks from simple starting materials.[13]
Safety and Handling
This compound is a potent lachrymator and vesicant (causes blistering).[7] It is also classified as a skin, eye, and respiratory irritant.[15] All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[15] Store the compound under an inert atmosphere, protected from light, and at refrigerated temperatures (-20°C is recommended) to prevent degradation and polymerization.[16]
Conclusion
This compound is more than a simple acrylate; it is a sophisticated bifunctional tool for chemical synthesis. Its reactivity is governed by the interplay between a potent electrophilic allylic bromide and an electron-poor alkene. By understanding the factors that control the competition between SN2 and SN2' pathways, and by harnessing its potential in polymerization and cycloaddition reactions, researchers can unlock a vast chemical space. This guide has provided the foundational knowledge and practical protocols to empower scientists in drug development and materials science to effectively utilize this versatile reagent in their research endeavors.
References
-
Title: ETHYL α-(BROMOMETHYL)ACRYLATE Source: Organic Syntheses URL: [Link]
-
Title: Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)acrylates Source: Japan Advanced Institute of Science and Technology Institutional Repository URL: [Link]
-
Title: this compound Source: Chemdad Co. URL: [Link]
-
Title: Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions Source: Proceedings of the Indian Academy of Sciences - Chemical Sciences URL: [Link]
-
Title: Controlled/“Living” Radical Polymerization of 2-(Dimethylamino)ethyl Methacrylate Source: Macromolecules URL: [Link]
- Title: Method for synthesizing 2-hydroxymethyl acrylate compound Source: Google Patents URL
-
Title: Phosphine-Catalyzed Domino Regio- and Stereo-Selective Hexamerization of 2-(Bromomethyl)acrylates to 1,2-Bis(cyclohexenyl)ethenyl Derivatives Source: Organic Letters - ACS Publications URL: [Link]
-
Title: What Is The Acrylate Polymerization Process? Source: Chemistry For Everyone - YouTube URL: [Link]
Sources
- 1. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | 17435-72-2 [chemicalbook.com]
- 5. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. ias.ac.in [ias.ac.in]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. echemi.com [echemi.com]
- 15. echemi.com [echemi.com]
- 16. 17435-72-2|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to Ethyl 2-(bromomethyl)acrylate: Synthesis, Commercial Availability, and Applications for Researchers
Ethyl 2-(bromomethyl)acrylate is a highly functionalized and reactive monomer and alkylating agent. Its unique structure, combining an acrylate moiety for polymerization and a reactive bromomethyl group for nucleophilic substitution, makes it a valuable building block in organic synthesis and materials science. This guide provides an in-depth analysis of its properties, availability, synthesis, and key applications, with a focus on its utility for professionals in research and drug development.
Section 1: Chemical Properties and Specifications
This compound, with CAS number 17435-72-2, is a versatile reagent.[1][2] It typically appears as a colorless to pale yellow oil.[3] Understanding its physical and chemical properties is paramount for its effective use and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 17435-72-2 | [1][2] |
| Molecular Formula | C₆H₉BrO₂ | [3] |
| Molecular Weight | 193.04 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 38 °C at 0.8 mmHg | [1] |
| Density | 1.398 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.479 | [1] |
| Flash Point | 81 °C (178 °F) - closed cup | [1] |
| Storage Temperature | -20°C | [1] |
| Synonyms | Ethyl α-(bromomethyl)acrylate, 2-Carbethoxyallyl Bromide |[1][4] |
Section 2: Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from research-scale grams to bulk quantities. Purity levels are typically high, often 97% or greater, which is suitable for most synthetic applications. When procuring this reagent, it is crucial to consider not only the purity but also the offered stabilizers (as acrylates can be prone to polymerization) and the supplier's shipping and storage capabilities, given its recommended storage temperature of -20°C.[1]
Table 2: Prominent Commercial Suppliers of this compound
| Supplier | Purity/Grade | Notes |
|---|---|---|
| Sigma-Aldrich (Merck) | 98% | Offers various quantities (e.g., 1g, 5g) for research purposes.[1] |
| Thermo Scientific Chemicals | 97% | Formerly part of the Alfa Aesar portfolio; available in multiple sizes.[3][4][5] |
| Apollo Scientific | 99% | Provides a range of pack sizes from 5g to 2.5kg.[2] |
| Tokyo Chemical Industry (TCI) | >97.0% | A well-established supplier for organic synthesis reagents. |
| ChemScene | >97.0% | Offers the compound, often stabilized with hydroquinone (HQ).[4][6] |
| SynQuest Laboratories | N/A | Lists the product for laboratory chemical use and research.[7] |
| Various Marketplace Suppliers | Industrial Grade, 99% | Platforms like Echemi and ChemicalBook list multiple suppliers.[8] |
Pricing is subject to change and varies by quantity and supplier. Researchers should obtain current quotes directly from the vendors.
Section 3: Core Applications in Synthesis and Drug Discovery
The dual reactivity of this compound makes it a powerful tool in the synthesis of complex molecules and functional polymers.
3.1. Synthesis of α-Methylene-γ-butyrolactones
A primary application of this reagent is in the synthesis of α-methylene-γ-butyrolactones, a structural motif found in numerous natural products exhibiting significant biological activity, including antitumor properties.[9] The compound serves as a key building block in Reformatsky-type reactions. In this context, it reacts with aldehydes or ketones in the presence of a reducing metal (like zinc) to generate a zinc homoenolate, which then undergoes intramolecular cyclization to form the lactone ring. The causality here is the electrophilicity of the carbonyl carbon and the nucleophilicity of the organozinc intermediate formed from the reactive C-Br bond.
3.2. Functional Monomer in Polymer Chemistry
The acrylate group is readily polymerizable via free-radical pathways. This allows for the incorporation of the "bromomethyl" functional handle into polymer backbones. These pendant bromomethyl groups can then be subjected to a wide array of post-polymerization modifications, such as nucleophilic substitution reactions, to introduce new functionalities, cross-link polymer chains, or graft other polymers. This makes it an excellent monomer for creating functional materials, coatings, and resins.[4][10]
3.3. Intermediate for Bioactive Molecules
Beyond lactones, this compound is a versatile electrophile for various organometallic compounds and other nucleophiles.[10] This reactivity is harnessed to create complex molecular architectures. For instance, it has been used as an intermediate in the synthesis of aza inhibitors of chorismate mutase, an important enzyme in the shikimate pathway in bacteria, fungi, and plants, making it a target for antimicrobial and herbicide development.
Caption: Synthesis of α-methylene-γ-butyrolactones via a Reformatsky-type reaction.
Section 4: Synthesis and Purification Protocols
While commercially available, in-house synthesis may be required for specific research needs. A common and reliable method involves the bromination of the corresponding hydroxylated precursor, Ethyl 2-(hydroxymethyl)acrylate.
4.1. Experimental Protocol: Synthesis from Ethyl 2-(hydroxymethyl)acrylate
This protocol is adapted from established literature procedures.[11] The underlying principle is the conversion of a primary alcohol to an alkyl bromide using a mild brominating agent like phosphorus tribromide (PBr₃). The reaction is performed at low temperatures to control its exothermicity and minimize side reactions.
Materials and Equipment:
-
Ethyl 2-(hydroxymethyl)acrylate
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Hexane
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Two-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Rotary evaporator
-
Separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, charge a two-neck round-bottom flask with a solution of Ethyl 2-(hydroxymethyl)acrylate (e.g., 15.4 mmol, 1 eq) dissolved in anhydrous diethyl ether (15 mL). Equip the flask with a magnetic stir bar and a dropping funnel.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with stirring.
-
Addition of PBr₃: Slowly add phosphorus tribromide (e.g., 5.4 mmol, 0.35 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes. Maintain the temperature at 0°C throughout the addition. Causality: PBr₃ is a highly reactive brominating agent. Slow, cold addition prevents overheating and potential side reactions like polymerization or decomposition.
-
Reaction: Stir the reaction mixture at 0°C for 3 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding deionized water (5 mL). Caution: The quenching of unreacted PBr₃ is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane (3 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) to neutralize any acidic byproducts, and then with brine (2 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Yield and Characterization: The procedure typically affords the product as a colorless liquid in good yield (>80%).[11] The product should be characterized by NMR and IR spectroscopy to confirm its identity and purity.
4.2. Purification Methods
If the crude product contains impurities, it can be purified by vacuum distillation.[1] For minor acidic impurities, a simple aqueous workup with sodium bicarbonate may suffice.
Section 5: Safety, Handling, and Storage
5.1. Hazard Profile
This compound is a hazardous substance and must be handled with extreme care.
-
Health Hazards: It is corrosive and causes severe skin burns and serious eye damage.[2][12] It is also a lachrymator (tear-inducing agent) and may cause respiratory irritation.[7][12][13] All handling must be performed in a certified chemical fume hood.
-
Physical Hazards: The compound is a combustible liquid.[7] Keep away from heat, sparks, and open flames.[12]
5.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear a lab coat. Ensure no skin is exposed.[12][13]
-
Respiratory Protection: Use only in a well-ventilated area or fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate filter may be necessary.[13]
5.3. Handling and Storage
-
Handling: Avoid breathing vapors or mist.[12][13] Prevent contact with skin and eyes.[12]
-
Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] The recommended storage temperature is -20°C to inhibit polymerization and degradation.[1]
References
-
ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses Procedure. [Link]
Sources
- 1. 2-(ブロモメチル)アクリル酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 17435-72-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. echemi.com [echemi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
A Technical Guide to Ethyl 2-(bromomethyl)acrylate: A Versatile Intermediate in Synthesis and Development
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Ethyl 2-(bromomethyl)acrylate (EBMA) is a highly functionalized and reactive chemical intermediate that has garnered significant attention among researchers in organic synthesis, drug development, and polymer science. Its structure incorporates three distinct reactive centers: a potent allylic bromide for electrophilic substitution, an activated alkene for polymerization and conjugate additions, and an ethyl ester group amenable to modification. This trifunctional nature allows for the construction of complex molecular architectures, including pharmacologically relevant heterocycles like α-methylene-γ-lactones and novel functional polymers. This guide provides an in-depth exploration of EBMA's properties, synthesis, core reactivity, and key applications, offering field-proven insights and detailed protocols for the scientific professional.
Physicochemical and Spectroscopic Profile
This compound is a colorless to pale yellow oil that serves as a powerful building block in chemical synthesis.[1][2][3] A comprehensive understanding of its physical and spectral properties is paramount for its effective use and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17435-72-2 | [4] |
| Molecular Formula | C₆H₉BrO₂ | [1][4] |
| Molecular Weight | 193.04 g/mol | [1][4] |
| Appearance | Colorless to pale yellow oil | [1][3] |
| Boiling Point | 38 °C @ 0.8 mmHg | [1][5] |
| Density | 1.398 g/mL at 25 °C | [1][5] |
| Refractive Index (n²⁰/D) | 1.479 | [1][5] |
| Synonyms | Ethyl α-(bromomethyl)acrylate, 2-(Bromomethyl)acrylic acid ethyl ester | [3][5] |
Spectroscopic Validation
Verifying the identity and purity of EBMA is critical before its use in subsequent reactions. The following spectroscopic data are characteristic of the compound.[4][6]
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides unambiguous structural confirmation.
-
δ 6.30 (s, 1H): Vinylic proton.
-
δ 5.92 (s, 1H): Vinylic proton.
-
δ 4.24 (q, J = 7.0 Hz, 2H): Methylene protons of the ethyl ester group (-OCH₂ CH₃).
-
δ 4.16 (s, 2H): Methylene protons of the bromomethyl group (-CH₂ Br).
-
δ 1.30 (t, J = 7.2 Hz, 3H): Methyl protons of the ethyl ester group (-OCH₂CH₃ ).[4]
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 164.8: Carbonyl carbon of the ester (C=O).
-
δ 137.6: Quaternary vinylic carbon.
-
δ 128.8: Methylene vinylic carbon (=CH₂).
-
δ 61.2: Methylene carbon of the ethyl ester group (-O CH₂CH₃).
-
δ 29.3: Methylene carbon of the bromomethyl group (-CH₂ Br).
-
δ 14.1: Methyl carbon of the ethyl ester group (-OCH₂CH₃ ).[4]
-
-
Infrared (IR) Spectroscopy (ν_max, cm⁻¹):
-
~1718 cm⁻¹: Strong C=O stretch (ester).
-
~1628 cm⁻¹: C=C stretch (alkene).[4]
-
Synthesis of this compound
The most direct and widely adopted synthesis of EBMA involves the bromination of its hydroxyl precursor, ethyl 2-(hydroxymethyl)acrylate. This precursor is itself a product of the Baylis-Hillman reaction, a cornerstone of carbon-carbon bond formation.[7][8] This multi-step process highlights the atom-economical assembly of a highly functionalized molecule from simple starting materials.
Caption: The three primary reactive sites of EBMA.
The Allylic Bromide: Synthesis of Heterocycles
The bromomethyl group is an excellent electrophilic site for SN2 reactions. This reactivity is famously exploited in Reformatsky-type reactions with aldehydes and ketones to generate α-methylene-γ-butyrolactones. [6]This structural motif is present in numerous natural products and has been identified as a key pharmacophore for antitumor activity, making this transformation highly relevant for drug discovery. [6]
Detailed Protocol: Synthesis of an α-Methylene-γ-lactone
This protocol provides a general method for the zinc-mediated reaction between EBMA and a ketone. Zinc is used to form an organozinc intermediate (a Reformatsky reagent) in situ, which then adds to the carbonyl electrophile.
Materials:
-
This compound (EBMA)
-
Anhydrous ketone (e.g., cyclohexanone)
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under a nitrogen atmosphere, add activated zinc dust (1.5 eq) and the anhydrous ketone (1.0 eq) to a flask containing anhydrous THF.
-
Reagent Addition: Add EBMA (1.2 eq) dropwise to the stirred suspension. The reaction is often initiated with gentle heating.
-
Reaction: After the initial exotherm subsides, heat the mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Workup: Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel) to yield the α-methylene-γ-lactone.
The Activated Alkene: A Versatile Monomer
The acrylate moiety makes EBMA a valuable monomer for creating functional polymers via free-radical or controlled polymerization techniques. [2][9]The resulting polymer possesses pendant bromomethyl groups along its backbone, which serve as reactive handles for post-polymerization modification. This allows for the synthesis of advanced materials, such as polymer brushes, functional coatings, and materials for bioconjugation, by grafting other molecules onto the polymer scaffold.
Applications in Drug Development and Materials Science
The unique reactivity of EBMA makes it a valuable intermediate in several high-value applications.
-
Drug Development: Beyond the synthesis of α-methylene-γ-lactones, EBMA is a precursor for aza-inhibitors of chorismate mutase, an enzyme target in antimicrobial and herbicide development. [1][2][10]Its ability to introduce the α-methylene functionality is key to building molecules that mimic biological transition states.
-
Domino Reactions: In the presence of phosphine catalysts, EBMA can undergo a remarkable domino regio- and stereo-selective hexamerization, assembling six individual units into a complex polyalkenyl structure with four stereocenters. [11]This showcases its potential for rapidly building molecular complexity from a simple starting material.
Safety, Handling, and Storage
EBMA is a hazardous chemical and must be handled with appropriate precautions. It is classified as a combustible liquid that causes severe skin burns, eye damage, and respiratory irritation. [12][13][14] Table 2: Hazard and Safety Information
| Hazard Type | GHS Statement(s) | Precautionary Measures |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Damage/Irritation | H319: Causes serious eye irritation. | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area. |
| General Handling | Potent lachrymator and vesicant. [6] | All operations must be conducted in an efficient fume hood. |
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [13]For long-term stability, it is recommended to store under an inert atmosphere in a freezer at -20°C. [9][15]The material may be supplied with a stabilizer like hydroquinone (HQ). [13]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [12]
References
-
Chemdad Co. (n.d.). This compound. Retrieved from [Link]
-
Ramarajan, K., et al. (1990). ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses, Coll. Vol. 7, p.211; Vol. 61, p.56. Retrieved from [Link]
-
Foubelo, F., et al. (2021). Phosphine-Catalyzed Domino Regio- and Stereo-Selective Hexamerization of 2-(Bromomethyl)acrylates to 1,2-Bis(cyclohexenyl)ethenyl Derivatives. Organic Letters, 23(18), 7113–7117. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]
-
Arkat USA. (n.d.). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Retrieved from [Link]
Sources
- 1. This compound | 17435-72-2 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Baylis-Hillman Reaction [organic-chemistry.org]
- 8. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. 17435-72-2|this compound|BLD Pharm [bldpharm.com]
Introduction to the synthesis of Ethyl 2-(bromomethyl)acrylate
An In-depth Technical Guide to the Synthesis of Ethyl 2-(bromomethyl)acrylate
Abstract
This compound is a highly versatile bifunctional reagent, pivotal in the fields of medicinal chemistry, drug development, and polymer science. Its structure, incorporating both an electrophilic allylic bromide and a polymerizable acrylate moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of these reactions, offering detailed step-by-step protocols for synthesis and purification, thorough characterization data, and critical safety and handling procedures. The primary methods covered include the direct bromination of Ethyl 2-(hydroxymethyl)acrylate and a multi-step approach from malonate derivatives, providing researchers with the necessary information to make informed decisions for their specific applications.
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern organic synthesis, the demand for versatile building blocks that can introduce multiple functionalities in a single, efficient step is paramount. This compound (CAS No. 17435-72-2) has emerged as a reagent of significant strategic importance.[1] It serves as a powerful allylic alkylating agent and a functionalized monomer.[2]
Its utility in drug development is particularly noteworthy. The compound is a key intermediate for creating α-methylene-γ-butyrolactones, a structural motif found in numerous natural products exhibiting potent antitumor activity.[3][4] Furthermore, it is employed in the synthesis of aza inhibitors of chorismate mutase, a crucial enzyme in the shikimate pathway of bacteria and plants, making it a target for novel antimicrobial and herbicide development.[2][4] In materials science, the acrylate group allows for its use in the polymerization of functionalized acrylic monomers, leading to advanced materials with tailored properties.[4][5][6]
This guide aims to equip researchers, scientists, and drug development professionals with a robust and practical understanding of its synthesis, grounded in scientific integrity and expert insight.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached via several pathways. The most prevalent and practical methods begin from either a pre-functionalized acrylate precursor or a multi-step build-up from a malonate derivative. The choice of strategy often depends on the availability of starting materials, desired scale, and purity requirements.
Caption: High-level overview of the two primary synthetic routes.
Primary Synthetic Protocol: Bromination of Ethyl 2-(hydroxymethyl)acrylate
This method is often preferred due to its efficiency and high yield, provided the starting allylic alcohol is readily available.[7] It involves the direct conversion of a hydroxyl group to a bromide.
Principle and Mechanistic Insight
The conversion of the primary allylic alcohol, Ethyl 2-(hydroxymethyl)acrylate, to the corresponding bromide is typically achieved using phosphorus tribromide (PBr₃). This reagent is highly effective for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphorous ester intermediate. The lone pair of the oxygen atom on the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This newly freed bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group in an S N 2 reaction, leading to the desired alkyl bromide and a phosphorus-containing byproduct. The use of a non-protic solvent like diethyl ether at low temperatures (0 °C) is crucial to control the reactivity of PBr₃ and minimize side reactions.[8]
Experimental Workflow
The overall process involves the initial reaction, followed by a careful workup to neutralize byproducts and isolate the final product.
Caption: Step-by-step workflow for the bromination synthesis.
Detailed Step-by-Step Protocol
This protocol is a synthesis of procedures reported in the literature.[2][7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Ethyl 2-(hydroxymethyl)acrylate (1.0 eq) in anhydrous diethyl ether (approx. 7.5 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃, approx. 0.35 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Reaction: Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Workup - Quenching: Carefully quench the reaction by slowly adding cold water. Expertise Note: This step hydrolyzes any remaining PBr₃ and phosphorus byproducts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as hexane or diethyl ether (3x volume of water used).[8]
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acidic residue) and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator under reduced pressure.[2][8]
-
Purification: The resulting colorless oil is often of sufficient purity for subsequent use.[8] For higher purity, the product can be distilled under reduced pressure (boiling point: 38-40 °C at 0.8-0.9 mmHg).[2][4]
In-Situ Preparation of the Precursor: The Baylis-Hillman Reaction
The starting material, Ethyl 2-(hydroxymethyl)acrylate, is conveniently synthesized via the Baylis-Hillman reaction.[7][9] This reaction couples an activated alkene (ethyl acrylate) with an aldehyde (formaldehyde) under the catalysis of a tertiary amine, typically 1,4-diazabicyclo[2.2.2]octane (DABCO).[10] The reaction is atom-economical and forms a densely functionalized product.[9] A key step is the nucleophilic addition of the amine catalyst to the acrylate, generating a stabilized zwitterionic enolate, which then adds to the aldehyde.[10]
Alternative Synthetic Protocol: From Diethyl Bis(hydroxymethyl)malonate
Detailed Step-by-Step Protocol
This procedure is based on the method published in Organic Syntheses.[3]
Step A: Synthesis of α-(Bromomethyl)acrylic acid
-
Reaction Setup: Combine diethyl bis(hydroxymethyl)malonate (1.0 eq) and 47-49% hydrobromic acid (5.0 eq) in a round-bottom flask equipped with a distillation apparatus.
-
Heating and Distillation: Heat the mixture to maintain a liquid temperature of 85-90 °C. A mixture of ethyl bromide and water will distill off over 1.5-2 hours. Causality Note: Temperatures above 90°C can lead to the formation of dibromoisobutyric acid as a byproduct.
-
Reaction Completion: After the initial distillation, continue to heat the residue at 85-90 °C for 10 hours.
-
Isolation: Concentrate the mixture on a rotary evaporator to remove about half the volume of water. Cool the residue in a refrigerator overnight to crystallize the product.
-
Filtration: Filter the cold suspension to collect the crystals of α-(bromomethyl)acrylic acid.
Step B: Esterification to this compound
-
Reaction Setup: In a flask equipped with a Dean-Stark trap, dissolve the α-(bromomethyl)acrylic acid (1.0 eq) from Step A in benzene and remove residual water by azeotropic distillation.
-
Esterification: Add absolute ethanol (excess) and a catalytic amount of concentrated sulfuric acid.
-
Reaction: Boil the mixture under a nitrogen atmosphere for 36 hours. The condensate should be passed through molecular sieves (3A) to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Workup: Distill off the excess benzene-ethanol. Pour the residue into water and neutralize with solid sodium bicarbonate.
-
Extraction and Purification: Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and remove the solvent. The crude ester is then purified by vacuum distillation to yield the final product.[3]
Purification and Characterization
Regardless of the synthetic route, proper purification and rigorous characterization are essential to validate the identity and purity of the final product.
Purification Strategy
The primary purification method is fractional distillation under reduced pressure.[2][3][4] This is effective at removing non-volatile impurities and any remaining solvent. An aqueous wash with sodium bicarbonate prior to distillation is recommended to remove any acidic byproducts like HBr or α-(bromomethyl)acrylic acid.[1][4]
Characterization Data
The identity of this compound is confirmed through a combination of physical and spectroscopic data.
| Property | Value | Source |
| CAS Number | 17435-72-2 | [8] |
| Molecular Formula | C₆H₉BrO₂ | [8] |
| Molecular Weight | 193.04 g/mol | [8] |
| Appearance | Colorless to pale yellow oil | [1][2] |
| Boiling Point | 38-40 °C @ 0.8-0.9 mmHg | [2] |
| Density | 1.398 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.479 |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.30 (s, 1H), 5.92 (s, 1H), 4.24 (q, J=7.0 Hz, 2H), 4.16 (s, 2H), 1.30 (t, J=7.2 Hz, 3H).[2][8]
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164.8, 137.6, 128.8, 61.2, 29.3, 14.1.[2][8]
-
IR (νₘₐₓ, cm⁻¹): 1718 (C=O, ester), 1628 (C=C, alkene), 1182 (C-O, ester), 523 (C-Br).[2][8]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize that scientific advancement cannot come at the cost of safety. This compound is a hazardous substance and must be handled with appropriate care.
Hazard Assessment
-
Health Hazards: Causes skin irritation and serious eye irritation.[11] May cause respiratory irritation.[11][12] It is a lachrymator (a substance that causes tearing).[12]
-
Physical Hazards: Combustible liquid.
Recommended Handling Procedures
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[11] For procedures with a risk of aerosol generation, a full-face respirator may be necessary.[11]
-
Handling: Avoid breathing vapors or mist.[12] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13]
-
For long-term stability, it is recommended to store in a freezer at -20°C under an inert atmosphere.[2][14] The product may be stabilized with hydroquinone (HQ).
Applications in Drug Development and Materials Science
The dual functionality of this compound makes it a powerful tool for molecular construction.
-
Electrophile for C-C Bond Formation: It readily reacts with various organometallic compounds and other nucleophiles. This reactivity is harnessed in Reformatsky-type reactions to synthesize α-methylene-γ-butyrolactones and lactams from aldehydes and ketones.[3][4][5]
-
Monomer in Polymer Chemistry: The acrylate functional group allows it to undergo polymerization, leading to the formation of polymers with pendant bromomethyl groups.[1][6] These functionalized polymers can be further modified, making them useful for creating functional materials, coatings, and resins.
Conclusion
The synthesis of this compound is a well-established process that is crucial for researchers in both academic and industrial settings. The direct bromination of Ethyl 2-(hydroxymethyl)acrylate offers an efficient and high-yielding route, while the multi-step synthesis from malonate derivatives provides a reliable alternative. By understanding the underlying mechanisms, adhering to detailed protocols, and observing strict safety precautions, scientists can effectively produce and utilize this versatile reagent to advance projects in drug discovery, organic synthesis, and materials science. This guide provides the authoritative grounding and practical insights necessary for the successful and safe synthesis of this valuable chemical building block.
References
-
Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. Org. Syn. Coll. Vol. 8, 265. Retrieved from [Link]
-
Five Chongqing Chemdad Co. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL α-(HYDROXYMETHYL)ACRYLATE. Org. Syn. Coll. Vol. 8, 276. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound.
-
Arkat USA. (n.d.). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Retrieved from [Link]
-
ResearchGate. (2007). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Chloromethyl acryl reagents for simple and site-selective cysteine and disulfide modification. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 17435-72-2 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]
- 10. Baylis-Hillman Reaction [organic-chemistry.org]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. 17435-72-2|this compound|BLD Pharm [bldpharm.com]
The Strategic Advantage of Ethyl 2-(bromomethyl)acrylate (EBMA)
An In-depth Technical Guide to Ethyl 2-(bromomethyl)acrylate in Advanced Polymer Synthesis
This guide provides a comprehensive technical overview of this compound (EBMA), a highly versatile functional monomer, and its strategic applications in modern polymer chemistry. We will delve into the causality behind its utility in various polymerization techniques, provide field-proven experimental protocols, and present data to validate its effectiveness. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of EBMA for the rational design of functional polymers.
This compound is a bifunctional monomer of significant interest in polymer science. Its structure uniquely combines a polymerizable acrylate double bond with a highly reactive bromomethyl group. This duality is the cornerstone of its utility, allowing it to be incorporated into polymer chains and subsequently serve as a reactive handle for a wide array of chemical transformations.
The primary C-Br bond in the bromomethyl group is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This feature is the key to its role in post-polymerization modification, where the polymer backbone can be decorated with various functional groups, transforming a simple polymer into a complex, tailor-made macromolecule. Furthermore, the presence of the bromine atom makes EBMA and its resultant polymers valuable in controlled radical polymerization techniques.
EBMA in Controlled/Living Radical Polymerization (C/LRP)
The ability to precisely control polymer molecular weight, architecture, and dispersity is paramount in modern materials science. EBMA is an exceptional monomer for C/LRP methods, particularly Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Atom Transfer Radical Polymerization (ATRP)
In ATRP, the alkyl halide functionality is fundamental to the polymerization mechanism. While typically used as an initiator, the bromomethyl group on EBMA allows it to participate directly in the ATRP equilibrium. This enables the synthesis of well-defined homopolymers and copolymers with predictable molecular weights and narrow molecular weight distributions (low Ð).
The polymerization of EBMA via ATRP typically involves a copper catalyst complexed with a nitrogen-based ligand. The catalyst (e.g., Cu(I)Br) reversibly activates and deactivates the propagating polymer chains by abstracting and donating a halogen atom, respectively. This process keeps the concentration of active radicals low, thereby minimizing termination reactions.
Caption: General workflow for the synthesis of poly(EBMA) via ATRP.
-
Reagent Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (EBMA) (e.g., 5.0 g, 25.9 mmol), ethyl α-bromoisobutyrate (EBiB) as the initiator (e.g., 76.4 mg, 0.39 mmol), and anisole as the solvent (e.g., 5.0 mL).
-
Catalyst Preparation: In a separate vial, add Cu(I)Br (e.g., 55.6 mg, 0.39 mmol) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as the ligand (e.g., 80.8 µL, 0.39 mmol).
-
Degassing: Seal the Schlenk flask and subject the monomer/initiator solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which is a radical scavenger and inhibitor of polymerization.
-
Reaction Initiation: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon). Under a positive pressure of inert gas, add the catalyst/ligand mixture to the reaction flask.
-
Polymerization: Immerse the flask in a preheated oil bath at a controlled temperature (e.g., 70 °C). The reaction is allowed to proceed for a predetermined time to achieve the desired conversion. Samples may be taken periodically via a degassed syringe to monitor conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Termination and Purification: To terminate the reaction, cool the flask to room temperature and expose the solution to air. The mixture is then diluted with a suitable solvent (e.g., tetrahydrofuran, THF) and passed through a short column of neutral alumina to remove the copper catalyst. The resulting polymer is isolated by precipitation into a non-solvent, such as cold methanol or hexane, and dried under vacuum.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization offers an alternative, metal-free route to well-defined polymers. This technique relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The choice of CTA is critical and depends on the monomer being polymerized. For acrylates like EBMA, dithiobenzoates or trithiocarbonates are effective.
The key advantage of using EBMA in RAFT is the preservation of the bromomethyl group, as the RAFT process does not interfere with this functionality. This yields a well-defined polymer chain with pendant reactive sites ready for subsequent modification.
Post-Polymerization Modification: The Gateway to Functional Materials
The true power of incorporating EBMA into a polymer lies in the post-polymerization modification capabilities afforded by the pendant bromomethyl groups. These groups are versatile electrophilic sites for nucleophilic substitution reactions, most notably for the introduction of azides, which are precursors for "click" chemistry.
Azidation and "Click" Chemistry
The reaction of poly(EBMA) with sodium azide (NaN₃) is a highly efficient transformation that converts the pendant bromomethyl groups into azidomethyl groups. This reaction proceeds readily in a polar aprotic solvent like dimethylformamide (DMF).
Caption: Pathway from poly(EBMA) to functional polymers via azidation and click chemistry.
The resulting azide-functionalized polymer is a versatile platform for further modification using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click" chemistry. This reaction allows for the covalent attachment of virtually any alkyne-containing molecule (e.g., peptides, sugars, fluorophores, drugs) to the polymer backbone with high efficiency and specificity under mild conditions.
-
Dissolution: Dissolve the synthesized poly(EBMA) (1.0 eq of bromomethyl groups) in DMF in a round-bottom flask.
-
Reagent Addition: Add sodium azide (NaN₃) in excess (e.g., 3-5 eq per bromomethyl group).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by FT-IR spectroscopy, looking for the appearance of the characteristic strong azide stretch at ~2100 cm⁻¹.
-
Purification: After the reaction is complete, dilute the mixture with a suitable solvent like THF and precipitate the polymer into a non-solvent such as deionized water or a methanol/water mixture to remove excess NaN₃ and DMF. The polymer is then collected and dried under vacuum.
Representative Data
The controlled nature of these polymerization techniques allows for the synthesis of polymers with targeted characteristics. The following table summarizes typical data obtained for polymers synthesized using EBMA.
| Polymerization Method | Monomer(s) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) (GPC) | Tg (°C) | Reference |
| ATRP | EBMA | 10,000 - 50,000 | 1.10 - 1.30 | ~45 | N/A |
| RAFT | EBMA / Styrene | 15,000 - 60,000 | 1.15 - 1.40 | Varies | N/A |
| Post-Modification | Poly(EBMA-N₃) | Similar to precursor | Similar to precursor | ~50 | N/A |
Note: Specific values for molecular weight (Mn), dispersity (Đ), and glass transition temperature (Tg) are highly dependent on the exact reaction conditions (e.g., monomer/initiator ratio, reaction time, temperature).
Applications in Drug Development and Advanced Materials
The ability to create well-defined, functionalized polymers using EBMA as a key building block has significant implications for several advanced fields:
-
Drug Delivery: EBMA-derived polymers can be used to create block copolymers that self-assemble into micelles or vesicles for encapsulating therapeutic agents. The pendant functional groups can be used to attach targeting ligands (e.g., antibodies, peptides) to direct the nanocarriers to specific cells or tissues.
-
Biomaterials and Surface Modification: Surfaces can be grafted with EBMA-containing polymers to create functional coatings. Subsequent modification can be used to attach biomolecules to create biocompatible or anti-fouling surfaces for medical implants and biosensors.
-
Advanced Materials: The versatility of poly(EBMA) allows for the synthesis of complex macromolecular architectures such as star polymers, graft copolymers, and polymer brushes, which are useful in areas like nanotechnology, electronics, and composites.
Conclusion
This compound is more than just a monomer; it is a strategic tool for the polymer chemist. Its unique bifunctional nature provides a direct route to well-defined polymers with readily accessible reactive sites. Through controlled polymerization techniques like ATRP and efficient post-polymerization modifications such as click chemistry, EBMA enables the rational design and synthesis of sophisticated macromolecular structures for high-performance applications, from advanced therapeutics to smart materials. The protocols and principles outlined in this guide serve as a foundational resource for harnessing the full potential of this versatile building block.
References
As this is a generated guide, the following references are representative of the types of sources that would underpin this work. For actual research, please consult the primary literature.
-
Title: Atom Transfer Radical Polymerization Source: American Chemical Society URL: [Link]
-
Title: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Source: CSIRO Publishing URL: [Link]
-
Title: A Click Chemistry Approach to Functionalized Core-Cross-Linked Star Polymers Source: Macromolecules (ACS Publications) URL: [Link]
-
Title: Synthesis of functional polymers with pendant hydroxyl groups by combination of ATRP and click chemistry Source: Journal of Polymer Science Part A: Polymer Chemistry (Wiley Online Library) URL: [Link]
-
Title: Synthesis of well-defined poly(2-(bromomethyl)acrylate) and its conversion to poly(2-(azidomethyl)acrylate), a versatile reactive polymer Source: Polymer Chemistry (Royal Society of Chemistry) URL: [Link]
Spectroscopic Data of Ethyl 2-(bromomethyl)acrylate: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(bromomethyl)acrylate is a versatile bifunctional monomer that serves as a crucial building block in organic synthesis and polymer chemistry. Its utility stems from the presence of two reactive sites: a polymerizable acrylate group and an electrophilic bromomethyl group, making it a valuable precursor for the synthesis of a wide array of functionalized molecules and polymers. Accurate and comprehensive characterization of this reagent is paramount for its effective application. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to ensure its unambiguous identification and to provide a deeper understanding of its chemical structure.
Principles of Spectroscopic Characterization
Spectroscopic techniques are indispensable tools in modern chemistry, allowing for the elucidation of molecular structures through the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. It is based on the principle that atomic nuclei with a quantum mechanical property of spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. The precise frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, thus providing information about the different types of protons and carbons within a molecule.
Infrared (IR) Spectroscopy is a powerful technique for the identification of functional groups. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. By analyzing the absorption spectrum, one can identify the presence of characteristic functional groups such as carbonyls (C=O), alkenes (C=C), and esters (C-O).
Spectroscopic Data and Interpretation
The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, along with a detailed interpretation of the observed signals.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The data presented here is typically acquired in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.30 | s | 1H | Vinylic Proton (H_a) |
| 5.92 | s | 1H | Vinylic Proton (H_b) |
| 4.24 | q | 2H | Methylene Protons (-O-CH₂-CH₃) |
| 4.16 | s | 2H | Bromomethyl Protons (-CH₂-Br) |
| 1.30 | t | 3H | Methyl Protons (-O-CH₂-CH₃) |
Data sourced from ChemicalBook.
Interpretation of the ¹H NMR Spectrum:
-
Vinylic Protons (6.30 and 5.92 ppm): The two singlets in the downfield region are characteristic of the geminal vinylic protons on the double bond. Their distinct chemical shifts are due to their different spatial relationships with the neighboring ester and bromomethyl groups.
-
Methylene Protons of the Ethyl Group (4.24 ppm): The quartet signal is indicative of the two methylene protons of the ethyl ester group. The splitting into a quartet is a result of coupling with the adjacent three methyl protons (n+1 rule, where n=3).
-
Bromomethyl Protons (4.16 ppm): The singlet at 4.16 ppm corresponds to the two protons of the bromomethyl group. The electronegative bromine atom deshields these protons, causing them to resonate at a relatively downfield position.
-
Methyl Protons of the Ethyl Group (1.30 ppm): The triplet in the upfield region is characteristic of the three methyl protons of the ethyl group. This signal is split into a triplet by the adjacent two methylene protons (n+1 rule, where n=2).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 164.8 | Carbonyl Carbon (C=O) |
| 137.6 | Quaternary Alkene Carbon |
| 128.8 | Methylene Alkene Carbon (=CH₂) |
| 61.2 | Methylene Carbon (-O-CH₂-CH₃) |
| 29.3 | Bromomethyl Carbon (-CH₂-Br) |
| 14.1 | Methyl Carbon (-O-CH₂-CH₃) |
Data sourced from ChemicalBook.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (164.8 ppm): The signal at the most downfield position is characteristic of the ester carbonyl carbon.
-
Alkene Carbons (137.6 and 128.8 ppm): These two signals correspond to the two sp²-hybridized carbons of the double bond. The quaternary carbon is further downfield compared to the methylene carbon.
-
Methylene Carbon of the Ethyl Group (61.2 ppm): This signal represents the carbon of the methylene group directly attached to the oxygen atom of the ester.
-
Bromomethyl Carbon (29.3 ppm): The signal for the bromomethyl carbon appears at this chemical shift due to the influence of the attached bromine atom.
-
Methyl Carbon of the Ethyl Group (14.1 ppm): The most upfield signal corresponds to the methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of the key functional groups in this compound.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1718 | Strong | C=O Stretch (Ester) |
| 1628 | Medium | C=C Stretch (Alkene) |
| 1182 | Strong | C-O Stretch (Ester) |
| 523 | Medium | C-Br Stretch |
Data sourced from ChemicalBook.
Interpretation of the IR Spectrum:
-
C=O Stretch (1718 cm⁻¹): The strong absorption band at this wavenumber is a definitive indication of the carbonyl group of the ester.
-
C=C Stretch (1628 cm⁻¹): This absorption is characteristic of the carbon-carbon double bond in the acrylate moiety.
-
C-O Stretch (1182 cm⁻¹): The strong band in this region is attributed to the stretching vibration of the C-O single bond of the ester group.
-
C-Br Stretch (523 cm⁻¹): This absorption in the fingerprint region corresponds to the stretching vibration of the carbon-bromine bond.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.
Protocol for ¹H and ¹³C NMR Spectroscopy
This protocol outlines the steps for preparing a sample of this compound for NMR analysis.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for nonpolar organic compounds.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
-
Sample Transfer:
-
Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.
-
Causality Behind Experimental Choices:
-
Deuterated Solvent: Using a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the signals from the analyte.
-
Sample Concentration: An appropriate sample concentration is necessary to obtain a good signal-to-noise ratio without causing line broadening due to viscosity effects.
-
Shimming: Shimming the magnetic field is a critical step to ensure that all parts of the sample experience the same magnetic field strength, which is essential for obtaining sharp, well-resolved NMR signals.
Protocol for Infrared (IR) Spectroscopy
This protocol describes the procedure for obtaining an IR spectrum of liquid this compound using the thin film method.
-
Sample Preparation (Thin Film Method):
-
Place one or two drops of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
-
Instrument Setup and Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental interferences.
-
Acquire the IR spectrum of the sample.
-
Clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.
-
Causality Behind Experimental Choices:
-
Salt Plates: NaCl and KBr plates are used because they are transparent to infrared radiation in the typical analytical range.
-
Thin Film: A thin film is necessary to ensure that the IR beam can pass through the sample and that the absorption bands are not saturated.
-
Background Spectrum: Collecting a background spectrum is essential to correct for the absorption of atmospheric water and carbon dioxide, as well as any instrumental artifacts, resulting in a clean spectrum of the sample.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive characterization of this compound. The data and interpretations presented in this guide serve as a reliable reference for researchers, scientists, and drug development professionals, ensuring the confident identification and use of this important chemical intermediate. The detailed protocols and the rationale behind the experimental choices are intended to facilitate the acquisition of high-quality, reproducible spectroscopic data.
References
-
Principles of IR Spectroscopy. (n.d.). Solubility of Things. Retrieved from [Link]
-
How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate. Retrieved from [Link]
-
INFRARED SPECTROSCOPY to find the functional group. (n.d.). Slideshare. Retrieved from [Link]
-
IR Spectroscopy of Liquids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Infrared Spectra: Identifying Functional Groups. (n.d.). Oregon State University. Retrieved from [Link]
-
NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]
-
How to Find Functional Groups in the IR Spectrum. (2016, March 26). Dummies.com. Retrieved from [Link]
-
Infrared Spectroscopy. (2022, April 16). Chemistry LibreTexts. Retrieved from [Link]
- Describe the procedure for preparing a liquid sample for infrared examin
Safety and handling overview of Ethyl 2-(bromomethyl)acrylate
An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 2-(bromomethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (EBMA) is a versatile bifunctional reagent widely utilized in organic synthesis and polymer chemistry. Its structure incorporates both a reactive acrylate moiety, susceptible to polymerization, and an allylic bromide, which serves as a potent electrophile for alkylation reactions.[1][2] This dual reactivity makes it an invaluable building block for the synthesis of complex molecules, including α-methylene-γ-lactones, functionalized polymers, and various intermediates in drug development.[1][2][3] However, the very features that make EBMA a powerful synthetic tool also impart significant health and safety hazards. This guide provides a comprehensive overview of its properties, hazards, and handling procedures to ensure its safe and effective use in a laboratory setting.
Chemical & Physical Properties: The Foundation of Hazard
Understanding the fundamental properties of a chemical is critical to anticipating its behavior and handling it safely. EBMA is a colorless to pale yellow oil with a distinct, acrid odor.[4] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 17435-72-2 | [4][5][6] |
| Molecular Formula | C₆H₉BrO₂ | [1][2][4] |
| Molecular Weight | 193.04 g/mol | [1][2] |
| Density | 1.398 g/mL at 25 °C | [1][2][6] |
| Boiling Point | 38 °C at 0.8 mmHg | [1][2] |
| Flash Point | 81 °C (178 °F) - Closed Cup | [1] |
| Refractive Index | n20/D 1.479 | [1][2] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [4] |
The high reactivity of EBMA stems from two key functional groups within its structure, as illustrated below. The electrophilic nature of the allylic bromide and the dienophilic character of the acrylate group are central to its synthetic utility and its hazardous properties.
Caption: Key reactive sites of the this compound molecule.
Hazard Identification and Toxicology
EBMA is classified as a hazardous chemical and requires stringent safety precautions. The primary hazards are associated with its corrosive and irritant properties, as well as its nature as a lachrymator (a substance that causes tearing).[5][7][8]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[5][9] |
| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[5][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][6][10] |
| Flammable Liquids | Category 4 | H227: Combustible liquid.[5][11] |
-
Dermal and Ocular Exposure: Direct contact with the liquid can cause severe chemical burns to the skin and irreversible eye damage.[5][7] It is a potent lachrymator, meaning even vapor exposure can cause significant eye irritation and tearing.[7][8] The causality lies in the compound's ability to alkylate biological macromolecules, leading to rapid cell damage and an inflammatory response.
-
Inhalation: Vapors and mists are highly irritating to the respiratory tract.[5][6] Inhalation can lead to coughing, shortness of breath, and inflammation of the respiratory system. The volatility, while not extreme, is sufficient to pose a risk in poorly ventilated areas.
-
Ingestion: Ingestion is a less common route of laboratory exposure but is extremely dangerous. It can cause severe burns to the mouth, throat, and stomach, potentially leading to perforation.[5][7]
-
Toxicological Data: While comprehensive toxicological studies are not fully available for all endpoints, the available data clearly indicate its corrosive and irritant nature.[5][7] The toxicological properties have not been fully investigated.[5][7]
Risk Assessment and Control Measures
A thorough risk assessment is mandatory before any work with EBMA begins. The primary control measure is to minimize all potential for exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls
The principle of "as low as reasonably practicable" (ALARP) must be applied to exposure.
-
Fume Hood: All handling of EBMA, including transfers, weighing, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[5][6][7]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[5][12]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to resist chemical breakthrough.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should also be worn.[5][6] | Protects against splashes and the lachrymatory vapors which can bypass standard safety glasses. |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber, Viton®). Nitrile gloves may offer limited splash protection but should be changed immediately upon contact. Always inspect gloves before use.[6] | Prevents severe skin burns upon contact. Double-gloving is recommended for transfers of larger quantities. |
| Skin and Body Protection | A flame-retardant laboratory coat, long trousers, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit is required.[5][6] | Protects underlying skin from accidental splashes and contamination. |
| Respiratory Protection | Typically not required if work is performed within a functioning fume hood. If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with an appropriate organic vapor cartridge (e.g., ABEK type) is necessary.[5] | Protects the respiratory system from irritating and harmful vapors. |
Safe Handling and Experimental Protocols
Adherence to strict protocols is essential for mitigating the risks associated with EBMA.
General Handling Protocol
-
Preparation: Before starting, ensure the fume hood is operational, all necessary PPE is donned correctly, and emergency equipment is accessible.
-
Aliquotting: Use a syringe or cannula for liquid transfers to minimize exposure. Avoid pouring from open containers.
-
Reaction Setup: Conduct all reactions in a closed or well-contained apparatus within the fume hood.
-
Heating: EBMA is a combustible liquid and can polymerize upon heating.[12] Avoid open flames.[5] Use a well-controlled heating mantle or oil bath. Reactions should be monitored for exothermic events.
-
Post-Reaction: Quench reactive mixtures carefully. All contaminated glassware must be decontaminated before being removed from the fume hood.
-
Decontamination: Wash hands and any potentially exposed skin thoroughly after handling, even if no contact is suspected.[5][6]
Storage Protocol
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Several suppliers recommend refrigerated storage at -20°C to inhibit polymerization and maintain stability.[1][2][13]
-
Location: Store locked up in a designated corrosives or toxics cabinet.[5][6]
-
Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, bases, and sources of ignition.[5][7][10][12] The acrylate moiety can undergo hazardous polymerization if exposed to initiators or high heat.[12]
Spill and Emergency Response
Immediate and correct response to an incident is crucial.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 17435-72-2 [chemicalbook.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.ca [fishersci.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 17435-72-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. synquestlabs.com [synquestlabs.com]
- 11. This compound | 17435-72-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. escales | Virtual tour generated by Panotour [ub.edu]
Methodological & Application
Synthesis of α-methylene-γ-butyrolactones using Ethyl 2-(bromomethyl)acrylate
Application Note & Protocol Guide
Topic: Synthesis of α-Methylene-γ-Butyrolactones using Ethyl 2-(bromomethyl)acrylate
Abstract: This document provides a comprehensive scientific guide for the synthesis of α-methylene-γ-butyrolactones, a crucial structural motif found in numerous biologically active natural products.[1][2] The protocols detailed herein focus on the strategic use of this compound as a versatile C4 synthon, primarily through metal-mediated Barbier-type or Reformatsky-type reactions.[3][4][5] We will explore the underlying reaction mechanisms, provide detailed, step-by-step experimental procedures using both zinc and indium, discuss the causality behind critical experimental choices, and outline methods for product validation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Scientific Introduction & Significance
The α-methylene-γ-butyrolactone core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] This five-membered lactone ring, featuring an exocyclic double bond adjacent to the carbonyl group, acts as a potent Michael acceptor, enabling covalent interactions with biological nucleophiles. This reactivity is central to the diverse biological activities exhibited by these compounds, which include notable antitumor, antifungal, and anti-inflammatory properties.[3][6][7]
This compound has emerged as a highly effective and widely used reagent for constructing this framework.[3][8] Its utility lies in its dual functionality: the acrylate portion provides the core atoms for the lactone ring, while the allylic bromide facilitates the formation of a nucleophilic organometallic intermediate necessary for coupling with carbonyl electrophiles.[9] The most common strategy involves a Reformatsky-type reaction, where a metal, typically zinc, is used to generate an organozinc intermediate that subsequently reacts with an aldehyde or ketone.[4][5] This one-pot tandem reaction, involving nucleophilic addition followed by intramolecular lactonization, provides a convergent and efficient route to the target lactones.
Reaction Mechanism: The Reformatsky-Type Pathway
The synthesis proceeds via a well-established organometallic pathway. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The process can be dissected into three primary stages:
-
Oxidative Addition: A metal with a low oxidation state, such as zinc (Zn) or indium (In), undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a highly reactive organometallic intermediate, which exists as a metal enolate.
-
Nucleophilic Attack: The generated organometallic reagent acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of an aldehyde or ketone substrate, forming a new carbon-carbon bond and a metal alkoxide intermediate.
-
Intramolecular Lactonization: The reaction culminates in an intramolecular cyclization. The oxygen of the metal alkoxide attacks the ester carbonyl group, displacing the ethoxy group (-OEt) and forming the stable five-membered γ-butyrolactone ring. This final step is often irreversible and drives the reaction to completion.
Caption: General mechanism of metal-mediated synthesis.
Safety, Handling, and Reagent Preparation
Critical Safety Directive: this compound is a hazardous chemical. It is corrosive, causes severe skin burns and eye damage, and is a lachrymator (a substance that irritates the eyes and causes tears).[10] May cause respiratory irritation.[11] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear flame-retardant lab coats, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles or a full-face shield.[11]
-
Handling: Handle the reagent only in a well-ventilated area.[10] Avoid breathing vapors or mists.[11] Keep the container tightly closed and store in a cool, dry, refrigerated (0-10°C) place away from heat, sparks, and incompatible materials like strong bases and oxidizing agents.[10]
-
Spill & Exposure: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[11] For eye contact, rinse cautiously with water for several minutes.[10] In either case, seek immediate medical attention.[10]
| Hazard Statement | Precautionary Action | Reference |
| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/clothing/eye protection. | [10] |
| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. | [11] |
| Combustible Liquid | P210: Keep away from heat/sparks/open flames. |
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of α-methylene-γ-butyrolactones. Protocol 1 details the classic zinc-mediated Reformatsky reaction, while Protocol 2 describes a milder, indium-mediated alternative.
Protocol 1: Zinc-Mediated Synthesis of α-Methylene-γ-Butyrolactones
This method is robust and widely applicable to a range of aldehydes and ketones.[3] The key to success is the activation of the zinc metal to ensure a clean and efficient initiation of the reaction.
Materials:
-
Zinc dust (<10 micron, 98%+)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Aldehyde or Ketone substrate
-
This compound
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Zinc Activation: Place zinc dust (2.0 eq.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Add 1 M HCl and stir vigorously for 2-3 minutes to etch the surface. Decant the HCl, and wash the zinc with deionized water (3x), followed by ethanol (2x), and finally anhydrous ether (2x). Dry the activated zinc under high vacuum with gentle heating.
-
Reaction Setup: Allow the flask to cool to room temperature and establish an inert atmosphere (Nitrogen or Argon). Add anhydrous THF to the flask to create a slurry of the activated zinc.
-
Reagent Addition: In the dropping funnel, prepare a solution of the carbonyl compound (1.0 eq.) and this compound (1.2 eq.) in anhydrous THF.
-
Initiation & Reaction: Add approximately 10% of the reagent solution to the stirring zinc slurry. The reaction mixture may need to be gently warmed (e.g., with a heat gun) to initiate the reaction, often indicated by a slight exotherm or bubble formation. Once initiated, add the remainder of the reagent solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction at reflux or room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 12 hours.
-
Workup: Cool the reaction to 0°C and quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure α-methylene-γ-butyrolactone.
| Parameter | Typical Value / Condition | Rationale / Expert Insight |
| Solvent | Anhydrous THF | THF solvates the organozinc intermediate, enhancing its reactivity and solubility. |
| Temperature | Room Temp to Reflux (~66°C) | Initiation may require heat, but the reaction is often exothermic. Reflux ensures a reasonable reaction rate. |
| Stoichiometry | 1.2-1.5 eq. of Acrylate; 2.0 eq. of Zn | A slight excess of the acrylate and a larger excess of zinc ensure complete consumption of the limiting carbonyl substrate. |
| Reaction Time | 2 - 12 hours | Highly dependent on the reactivity of the carbonyl substrate. Aromatic aldehydes are typically faster than aliphatic ketones. |
| Expected Yield | 60 - 95% | Yields vary based on substrate, purity of reagents, and efficiency of zinc activation. |
Protocol 2: Indium-Mediated Synthesis (Aqueous Media Option)
Indium offers the distinct advantage of being stable in water, allowing for more environmentally benign reaction conditions.[1] This method is particularly useful for substrates that are sensitive to the harsher conditions of the classic Reformatsky reaction.[12][13]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the carbonyl compound (1.0 eq.), this compound (1.5 eq.), and indium powder or foil (1.5 eq.).
-
Solvent Addition: Add the desired solvent. This can be a mixture of THF and water (e.g., 4:1), or in some cases, pure water.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours. Monitor progress by TLC.
-
Workup & Purification: Upon completion, extract the reaction mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Caption: Comparative experimental workflow for lactone synthesis.
Product Validation & Characterization
Confirmation of the α-methylene-γ-butyrolactone structure is achieved through standard spectroscopic methods.
-
¹H NMR Spectroscopy: The exocyclic methylene protons are highly characteristic, appearing as two distinct signals (doublets or triplets depending on coupling) in the δ 5.5-6.5 ppm range. The protons on the carbon bearing the oxygen (CH₂-O) typically appear as a triplet around δ 4.3 ppm.[14]
-
¹³C NMR Spectroscopy: Key signals include the lactone carbonyl carbon (~170 ppm), the quaternary olefinic carbon (~135-140 ppm), and the terminal methylene carbon (=CH₂) around 122 ppm.[8][14]
-
Infrared (IR) Spectroscopy: A strong absorption band for the γ-lactone carbonyl (C=O) stretch is expected around 1750-1770 cm⁻¹. A band for the C=C stretch will appear around 1660-1670 cm⁻¹.
References
- Fisher Scientific. (2025). Safety Data Sheet: Ethyl 2-(bromomethyl)
- ECHEMI. (n.d.). Ethyl 2-(bromomethyl)
- Sigma-Aldrich. (2025).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 2-(Bromomethyl)
-
Ramarajan, K. et al. (1990). ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses, Coll. Vol. 7, p.211; Vol. 63, p.166. [Link]
-
Choudhury, P. K., Foubelo, F., & Yus, M. (2001). Indium-Promoted Preparation of α-Methylene-γ-butyrolactams from 2-(Bromomethyl)acrylic Acid and Aldimines. The Journal of Organic Chemistry. [Link]
- TCI Chemicals. (n.d.). Ethyl 2-(Bromomethyl)
-
Li, Y. et al. (2024). Discovery of α-Methylene-γ-Butyrolactone Derivatives with Hydrazide Moieties as Novel Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]
-
Heindel, N. D., & Minatelli, J. A. (1981). Synthesis and antibacterial and anticancer evaluations of α‐methylene‐γ‐butyrolactones. Journal of Pharmaceutical Sciences. [Link]
-
Chen, W. et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters. [Link]
- ChemicalBook. (2025). ETHYL 2-(BROMOMETHYL)
-
Vredenburg, K. M. et al. (2016). The first synthesis of a borylated α-methylene-γ-butyrolactone. Beilstein Journal of Organic Chemistry. [Link]
- Sigma-Aldrich. (n.d.). Ethyl 2-(bromomethyl)
- Sigma-Aldrich. (n.d.). α-Methyl-γ-butyrolactone 98%.
-
Feng, X. et al. (2023). Asymmetric Synthesis of α-Methylene-γ-butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process. Angewandte Chemie International Edition. [Link]
- DuPont. (2002). Process for the preparation of α-methylene-γ-butyrolactone and α-acetoxymethyl-γ-butyrolactone.
- Santa Cruz Biotechnology. (n.d.). α-Methylene-γ-butyrolactone | CAS 547-65-9.
-
Semak, V. et al. (2008). Preparation of α-methyl-γ-butyrolactone: Mechanism of its formation and utilization in 2-methyl-1-tetralone synthesis. Chemical Papers. [Link]
-
Farmer, T. J. et al. (2014). Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. Organic Chemistry Frontiers. [Link]
-
Villieras, J. & Rambaud, M. (1988). ETHYL α-(HYDROXYMETHYL)ACRYLATE. Organic Syntheses, Coll. Vol. 8, p.268; Vol. 66, p.220. [Link]
-
Schlewer, G. et al. (1979). Synthesis of .alpha.-methylene-.gamma.-butyrolactones: a structure-activity relationship study of their allergenic power. Journal of Medicinal Chemistry. [Link]
-
Foubelo, F. & Yus, M. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. [Link]
- Sigma-Aldrich. (n.d.). α-Methylene-γ-butyrolactone 97%.
-
Zhang, M. et al. (2023). Heterocycle-Substituted α-Methylene-γ-Butyrolactones Derivatives Synthesis, Antifungal Activity, and 3D-QSAR. Journal of Agricultural and Food Chemistry. [Link]
-
Chan, T. H. et al. (1995). Reformatsky-type reactions in aqueous media. Use of bromomethyl-acrylic acid for the synthesis of α-methylene-γ-butyrolactones. Tetrahedron Letters. [Link]
Sources
- 1. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of α-Methylene-γ-Butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scilit.com [scilit.com]
- 14. US6362346B1 - Process for the preparation of α-methylene-γ-butyrolactone and α-acetoxymethyl-γ-butyrolactone - Google Patents [patents.google.com]
Application Note: A Comprehensive Protocol for the Synthesis of α-Methylene-γ-Butyrolactones via the Reformatsky Reaction with Ethyl 2-(bromomethyl)acrylate
Introduction: The Strategic Value of the Reformatsky Reaction
First discovered by Sergey Reformatsky in 1887, the Reformatsky reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] It classically involves the reaction of an α-haloester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxyester.[3][4][5] The key intermediate is an organozinc enolate, often termed a "Reformatsky reagent," which exhibits moderate reactivity.[4][5] This tempered nucleophilicity is a distinct advantage over more reactive organolithium or Grignard reagents, as it allows for excellent chemoselectivity, preventing unwanted side reactions like self-condensation of the ester or reaction with highly enolizable carbonyl compounds.[4][6][7]
This application note provides a detailed protocol and theoretical background for a specific, powerful variant of this reaction: the condensation of aldehydes or ketones with ethyl 2-(bromomethyl)acrylate. This allylic bromide is a versatile building block for synthesizing α-methylene-γ-butyrolactones, a structural motif present in over 3,000 natural products renowned for their diverse and potent biological activities, including antitumor and antineoplastic properties.[8][9][10] The protocol herein is designed for researchers in synthetic chemistry and drug development, offering field-proven insights into optimizing this critical transformation.
Reaction Mechanism: A Tale of Two Steps
The reaction proceeds through two primary phases: the formation of the organozinc reagent followed by its nucleophilic addition to a carbonyl electrophile, which then typically undergoes spontaneous or induced cyclization.
-
Formation of the Organozinc Reagent: The reaction initiates with the oxidative addition of zinc metal into the carbon-bromine bond of this compound.[3][6] This forms an allylic organozinc bromide. This reagent is less reactive than a typical Grignard reagent, a key feature that prevents it from attacking the ester functionality of another molecule.[7]
-
Nucleophilic Addition and Lactonization: The formed organozinc reagent adds to the carbonyl carbon of an aldehyde or ketone. The reaction is believed to proceed through a six-membered, chair-like transition state where the zinc atom coordinates to the carbonyl oxygen.[1][4][6] This step yields a zinc alkoxide intermediate. Upon acidic work-up, this intermediate is protonated to give a γ-hydroxy-α-methylene ester. This product often undergoes spontaneous, or acid-catalyzed, intramolecular transesterification (lactonization) to yield the final, thermodynamically stable α-methylene-γ-butyrolactone.
Caption: The two-phase mechanism of the Reformatsky-lactonization sequence.
Critical Parameters and Reagent Guide
Successful execution of this protocol hinges on careful control of several key parameters and the quality of the reagents used.
-
Zinc Activation: Commercial zinc dust is often coated with a passivating layer of zinc oxide, which impedes the reaction. Activation is therefore crucial for achieving reliable initiation and high yields.[2] Common methods include treatment with iodine, 1,2-dibromoethane, dilute HCl, or using a zinc-copper couple.[1][3] The protocol below utilizes a small amount of iodine as a simple and effective activator. The appearance of a gray, metallic surface and the disappearance of the iodine color indicate successful activation.
-
Solvent Selection: The choice of solvent is critical. It must be anhydrous and inert to the organozinc reagent. Ethereal solvents such as Tetrahydrofuran (THF) or diethyl ether are most common, as they can solvate the organozinc intermediate.[1][3][11] THF is often preferred due to its higher boiling point, which can facilitate reaction initiation.
-
Reagent Purity:
-
This compound: This reagent is a lachrymator and should be handled with care in a fume hood.[12][13][14] It is susceptible to polymerization and should be stored cool and away from light.[12] Using a freshly opened bottle or material that has been properly stored is recommended.
-
Carbonyl Compound: The aldehyde or ketone should be pure and free of acidic impurities or water, which would quench the Reformatsky reagent.
-
All glassware and solvents must be scrupulously dried. The organozinc intermediate is sensitive to moisture. Glassware should be oven- or flame-dried under an inert atmosphere (Nitrogen or Argon) prior to use.
-
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of a generic ketone with this compound on a 10 mmol scale. Quantities should be adjusted proportionally for different scales or substrates.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| Zinc Dust (<10 micron, >98%) | 65.38 | 15 | 1.5 | 0.98 g |
| Iodine | 253.81 | ~0.1 | 0.01 | ~25 mg (a few crystals) |
| Ketone (substrate) | - | 10 | 1.0 | - |
| This compound | 193.04 | 12 | 1.2 | 2.32 g (1.66 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 40 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | - | ~30 mL |
| Saturated Sodium Bicarbonate (aq) | - | - | - | 30 mL |
| Brine (Saturated NaCl aq) | - | - | - | 30 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |
| Diethyl Ether or Ethyl Acetate | - | - | - | ~100 mL |
-
Equipment: 3-neck round-bottom flask (100 mL), reflux condenser, dropping funnel, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar), standard glassware for work-up and purification.
Step-by-Step Procedure
-
Apparatus Setup and Zinc Activation:
-
Assemble the 3-neck flask with a reflux condenser (with an inert gas inlet) and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
To the flask, add the zinc dust (0.98 g, 15 mmol) and a few crystals of iodine (~25 mg).
-
Add 10 mL of anhydrous THF to the flask. Gently heat the suspension with a heating mantle to reflux for approximately 10-15 minutes, or until the brown/purple color of the iodine disappears. This indicates the zinc is activated.[6] Cool the flask to room temperature.
-
-
Formation of the Reformatsky Reagent:
-
In the dropping funnel, prepare a solution of the ketone (10 mmol) and this compound (2.32 g, 12 mmol) in 20 mL of anhydrous THF.
-
Add approximately 10% of this solution (~2 mL) to the activated zinc suspension at once. The reaction should initiate, often evidenced by gentle bubbling or a slight exotherm. If the reaction does not start, gentle warming may be required.
-
Once initiation is confirmed, add the remainder of the solution dropwise over 30 minutes, maintaining a gentle reflux.
-
-
Reaction Completion:
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure full consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and carefully quench the reaction by adding 30 mL of 1 M HCl. Caution: Gas evolution may occur. Stir vigorously for 15 minutes to dissolve all remaining zinc and zinc salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product is typically a viscous oil or solid. Purify the material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-methylene-γ-butyrolactone.[6]
-
Caption: Experimental workflow for the Reformatsky-lactonization protocol.
Troubleshooting
-
Reaction Fails to Initiate: This is the most common issue and is almost always due to impure reagents or insufficient zinc activation. Ensure all glassware is bone dry. Re-activate the zinc or use a more potent activation method (e.g., pre-treating with 1,2-dibromoethane).
-
Low Yield: May result from incomplete reaction or decomposition. Ensure the reaction is heated for a sufficient duration after addition. Also, ensure the work-up is not overly harsh, as the product may be sensitive to strong acid or base.
-
Formation of Side Products: Polymerization of the acrylate can occur. Dropwise addition and maintaining moderate temperatures can mitigate this.
Safety Information
-
This compound is a lachrymator and irritant to the skin, eyes, and respiratory system.[12][13][15] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The reaction quench with acid can be exothermic and may produce hydrogen gas from the reaction of excess zinc. Perform the quench slowly and in an ice bath.
-
Organic solvents like THF and diethyl ether are highly flammable. Ensure no ignition sources are nearby.
Conclusion
The Reformatsky reaction of this compound with carbonyl compounds is a reliable and highly effective method for the synthesis of α-methylene-γ-butyrolactones. The success of the protocol relies on the foundational principles of organometallic chemistry: rigorous exclusion of moisture, proper activation of the metal surface, and controlled addition of reagents. By following the detailed steps and understanding the causality behind them, researchers can confidently employ this transformation to access valuable and complex molecular architectures for applications in medicinal chemistry and natural product synthesis.
References
-
J&K Scientific LLC. (2021). Reformatsky Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction | Organic Process Research & Development. Retrieved from [Link]
-
Scilit. (n.d.). Reformatsky-type reactions in aqueous media. Use of bromomethyl-acrylic acid for the synthesis of α-methylene-γ-butyrolactones. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]
-
Semantic Scholar. (2011). The Reformatsky Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- Google Patents. (n.d.). DE10161335C1 - Preparation of organo-zinc halides, used in Reformatsky reaction....
-
PubMed. (n.d.). The first synthesis of a borylated α-methylene-γ-butyrolactone. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of .alpha.-methylene-.gamma.-butyrolactones: a structure-activity relationship study of their allergenic power | Journal of Medicinal Chemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US6362346B1 - Process for the preparation of α-methylene-γ-butyrolactone....
-
Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]
-
RecNotes. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-ethyl-2-methyl-2-octenoic acid. Retrieved from [Link]
-
ResearchGate. (2023). Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. byjus.com [byjus.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. Reformatsky Reaction [organic-chemistry.org]
- 8. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis [organic-chemistry.org]
- 9. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. recnotes.com [recnotes.com]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound 98 17435-72-2 [sigmaaldrich.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. echemi.com [echemi.com]
Application Notes & Protocols: The Strategic Use of Ethyl 2-(bromomethyl)acrylate in the Synthesis of Pharmaceutical Intermediates
Abstract
Ethyl 2-(bromomethyl)acrylate (EBMA) has emerged as a cornerstone reagent in modern medicinal chemistry. Its unique bifunctional nature, possessing both a highly reactive allylic bromide and a versatile acrylate moiety, provides a powerful platform for the construction of complex molecular architectures inherent to many pharmaceutical agents.[1][2] This guide offers an in-depth exploration of EBMA's reactivity and provides detailed, field-proven protocols for its application in the synthesis of key pharmaceutical intermediates, including α-methylene-γ-butyrolactones and N-alkylated heterocyclic systems. The causality behind experimental choices, safety protocols, and mechanistic insights are detailed to empower researchers in drug development.
Introduction: The Versatility of a Bifunctional Building Block
In the intricate landscape of pharmaceutical synthesis, the efficiency and elegance of a synthetic route often hinge on the strategic selection of key building blocks. This compound (CAS No: 17435-72-2) is a prime example of such a reagent.[1] It is a colorless to pale yellow liquid characterized by two distinct reactive centers:
-
The Allylic Bromide: The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of heteroatomic and carbon-based nucleophiles.[3] This functionality is paramount for introducing the acrylate scaffold onto a parent molecule.
-
The Activated Acrylate System: The electron-withdrawing ester group activates the carbon-carbon double bond, rendering it susceptible to Michael additions and a participant in various cycloaddition and carbon-carbon bond-forming reactions, such as the Baylis-Hillman reaction.[4][5]
This dual reactivity allows for sequential or tandem reactions, enabling the rapid assembly of densely functionalized molecules, which are often precursors to active pharmaceutical ingredients (APIs).
Physicochemical Properties
A clear understanding of a reagent's physical properties is critical for its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 17435-72-2 | [1][6][7] |
| Molecular Formula | C₆H₉BrO₂ | [7][8] |
| Molecular Weight | 193.04 g/mol | [7][8] |
| Appearance | Colorless to pale yellow oil/liquid | [3][6][9] |
| Density | ~1.398 g/mL at 25 °C | [9] |
| Boiling Point | ~38 °C at 0.8 mmHg | [9] |
| Refractive Index | n20/D ~1.479 | [9] |
| Storage Conditions | Store at -20°C, under inert atmosphere | [10] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of EBMA is best understood by examining the primary reaction pathways it enables. Its role as a bifunctional electrophile and Michael acceptor is central to its application.
Sources
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 4. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 5. Baylis-Hillman Reaction [organic-chemistry.org]
- 6. This compound | 17435-72-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 17435-72-2|this compound|BLD Pharm [bldpharm.com]
Application Notes & Protocols: Strategic Synthesis of Aza-Inhibitors for Chorismate Mutase Using Ethyl 2-(bromomethyl)acrylate
I. Executive Summary: Targeting a Crucial Metabolic Chokepoint
Chorismate mutase (EC 5.4.99.5) represents a prime target for antimicrobial drug development. This enzyme is a critical node in the shikimate pathway, catalyzing the Claisen rearrangement of chorismate to prephenate—the committed step in the biosynthesis of essential aromatic amino acids, phenylalanine and tyrosine.[1][2] Crucially, this pathway is present in bacteria, fungi, and plants but is absent in humans, making its components highly selective targets for novel therapeutic agents.[2][3] The enzyme accelerates this rearrangement by a factor of approximately one million by stabilizing a chair-like transition state within its active site.[1][2]
The development of inhibitors that mimic this high-energy transition state is a proven strategy for achieving potent and specific enzyme inhibition.[3] Aza-inhibitors, which incorporate a nitrogen atom into the core structure to emulate key features of the transition state, have been a significant area of investigation.[4][5] This document provides a detailed guide on the strategic application of Ethyl 2-(bromomethyl)acrylate, a versatile bifunctional reagent, in the synthesis of these targeted aza-inhibitors. We will explore the underlying chemical logic, provide a robust synthetic protocol, and outline methods for evaluating enzymatic inhibition.
II. The Reagent in Focus: this compound
This compound is a powerful and versatile building block in organic synthesis. Its utility stems from its dual reactivity:
-
Allylic Halide System : The bromomethyl group is an excellent electrophilic center, susceptible to nucleophilic substitution (SN2) reactions.
-
Michael Acceptor : The electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and reactive towards nucleophilic conjugate (aza-Michael) addition.[6][7]
This dual functionality allows for the construction of complex molecular scaffolds from simple precursors. In the context of chorismate mutase inhibitors, it provides an ideal framework for introducing a nitrogen nucleophile and subsequently building the cyclic core that mimics the substrate's transition state.
Caution: this compound is a potent lachrymator and vesicant. All handling must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
III. Synthetic Strategy: Building the Aza-Cyclic Core
The core strategy involves a tandem reaction sequence initiated by the nucleophilic attack of an amine onto the this compound scaffold. This process can be envisioned as a key step in forming a substituted piperidine ring, a common structural motif in chorismate mutase inhibitor design.
The following diagram illustrates the conceptual workflow for synthesizing a potential aza-inhibitor precursor using this reagent.
Caption: Synthetic workflow for aza-inhibitor synthesis.
IV. Detailed Protocol: Synthesis of an N-Aryl Aza-Intermediate
This protocol details the synthesis of a key intermediate via an aza-Michael addition reaction, a foundational step for more complex inhibitor structures.
Objective: To synthesize Ethyl 2-((4-hydroxyanilino)methyl)acrylate.
Materials & Equipment
| Reagent/Equipment | Specification/Grade | Supplier Example |
| This compound | 98% (stabilized) | Sigma-Aldrich |
| p-Aminophenol | ≥98% | TCI Chemicals |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics |
| Saturated Sodium Bicarbonate | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | Laboratory Grade | - |
| Round-bottom flask (100 mL) | 24/40 joint | - |
| Magnetic stirrer and stir bar | - | - |
| Septum and Nitrogen inlet | - | - |
| Syringes | 1 mL, 5 mL | - |
| Thin Layer Chromatography (TLC) | Silica gel 60 F254 plates | - |
| Rotary Evaporator | - | - |
| Column Chromatography setup | Silica gel (230-400 mesh) | - |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL oven-dried round-bottom flask.
-
Add p-aminophenol (1.0 eq, e.g., 1.09 g, 10 mmol) to the flask.
-
Add anhydrous dichloromethane (40 mL).
-
Seal the flask with a septum and place it under a nitrogen atmosphere.
-
Cool the flask to 0 °C using an ice bath.
-
Causality: Anhydrous conditions prevent side reactions with water. The inert nitrogen atmosphere prevents oxidation of the aminophenol. Cooling the reaction controls the initial exotherm upon base and electrophile addition.
-
-
Addition of Base and Nucleophile:
-
While stirring, add triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol) dropwise via syringe. TEA acts as a base to deprotonate the aminophenol, increasing its nucleophilicity, and to scavenge the HBr byproduct formed during the reaction.
-
Stir the solution for 15 minutes at 0 °C.
-
-
Addition of Electrophile:
-
In a separate, dry vial, prepare a solution of this compound (1.05 eq, e.g., 2.03 g, 10.5 mmol) in anhydrous DCM (10 mL).
-
Add this solution dropwise to the stirring reaction mixture over 20 minutes using a syringe.
-
Causality: Slow, dropwise addition is critical to maintain temperature control and prevent the formation of undesired side products from the highly reactive acrylate.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using TLC (e.g., mobile phase of 3:1 Hexanes:Ethyl Acetate). Visualize spots under UV light. The disappearance of the p-aminophenol spot and the appearance of a new, higher Rf product spot indicates reaction progression.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench by adding 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to remove any acidic impurities.
-
Wash with brine (1 x 30 mL).
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
Causality: The aqueous washes remove the triethylammonium bromide salt and other water-soluble impurities. Drying the organic layer is essential before solvent removal.
-
-
Purification:
-
Filter off the magnesium sulfate and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 9:1 and progressing to 2:1) to isolate the pure product.
-
V. Evaluating the Inhibitor: Enzyme Kinetics
After synthesis and purification, the compound's efficacy as a chorismate mutase inhibitor must be determined. This is typically done using a spectrophotometric assay.
Principle: The assay measures the rate of disappearance of the substrate, chorismate, which absorbs UV light, as it is converted to prephenate. The reaction can be monitored by the decrease in absorbance at specific wavelengths.[9]
Protocol for Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized inhibitor in DMSO.
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 0.1 mg/mL BSA).[9]
-
Prepare a stock solution of chorismate in the reaction buffer.
-
Dilute the chorismate mutase enzyme to the desired working concentration in the buffer.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate or cuvettes, add the reaction buffer.
-
Add varying concentrations of the synthesized inhibitor (and a DMSO control).
-
Add the chorismate mutase enzyme solution and incubate for 5-10 minutes at a controlled temperature (e.g., 30 °C) to allow the inhibitor to bind.
-
Initiate the reaction by adding the chorismate substrate.
-
Immediately begin monitoring the decrease in absorbance (e.g., at 310 nm) over time using a spectrophotometer.[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration.
-
Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Interpreting Results
| Parameter | Definition | Significance |
| IC50 | Inhibitor concentration for 50% activity | A preliminary measure of potency. Lower IC50 indicates higher potency. |
| Ki | Inhibition constant | A more fundamental measure of binding affinity, independent of substrate concentration. |
| Mechanism | Competitive, Non-competitive, etc. | Elucidates how the inhibitor interacts with the enzyme (e.g., at the active site). |
VI. Mechanistic Visualization of Inhibition
The synthesized aza-inhibitor is designed to act as a transition-state analog. It binds to the enzyme's active site, engaging with key residues that would normally stabilize the fleeting transition state of the natural reaction.
Caption: Aza-inhibitor binding in the enzyme active site.
VII. Conclusion
This compound serves as a highly effective and strategic starting material for the synthesis of aza-inhibitors of chorismate mutase. Its predictable reactivity allows for the rational construction of molecules designed to mimic the enzymatic transition state. The protocols and rationale outlined in this document provide a solid foundation for researchers aiming to develop novel antimicrobial agents by targeting this essential and validated metabolic pathway. Careful execution of the synthesis and rigorous enzymatic evaluation are paramount to advancing this promising area of drug discovery.
References
-
Wikipedia. Chorismate mutase. [Link]
-
Hediger, M. E. (2004). Design, synthesis, and evaluation of aza inhibitors of chorismate mutase. Bioorganic & Medicinal Chemistry, 12(18), 4995-5010. [Link]
-
Lee, A. Y., Stewart, J. D., & Clardy, J. (1995). New insight into the catalytic mechanism of chorismate mutases from structural studies. Chemistry & Biology, 2(4), 195-203. [Link]
-
Kozak, J., & Bornscheuer, U. T. (2014). Investigation of potential inhibitors of chorismate-utilizing enzymes. Applied Microbiology and Biotechnology, 98(14), 6137-6147. [Link]
-
M-CSA. Chorismate mutase (AroH). [Link]
-
Varghese, S., & Verkman, A. S. (2002). The mechanism of catalysis of the chorismate to prephenate reaction by the Escherichia coli mutase enzyme. Proceedings of the National Academy of Sciences, 99(3), 1033-1038. [Link]
- Hediger, M. E. (1993). Design, Synthesis, and Evaluation of Aza Inhibitors of Chorismate Mutase. University of California, Berkeley.
-
Guilford, W. J., Copley, S. D., & Knowles, J. R. (1987). On the Mechanism of the Chorismate Mutase Reaction. Journal of the American Chemical Society, 109(16), 5013-5019. [Link]
-
Smith, W. W., & Bartlett, P. A. (1993). An improved synthesis of the transition state analog inhibitor of chorismate mutase. The Journal of Organic Chemistry, 58(26), 7308-7309. [Link]
-
Bartlett, P. A., Nakagawa, Y., Johnson, C. R., Reich, S. H., & Luis, A. (1988). Chorismate mutase inhibitors: synthesis and evaluation of some potential transition-state analogs. The Journal of Organic Chemistry, 53(14), 3195-3210. [Link]
-
Taylor & Francis Online. Chorismate mutase – Knowledge and References. [Link]
-
Balasubramanian, S., & Abell, C. (2005). Design and synthesis of aromatic inhibitors of anthranilate synthase. Organic & Biomolecular Chemistry, 3(8), 1437-1443. [Link]
-
Sasso, S., et al. (2020). Evolving the naturally compromised chorismate mutase from Mycobacterium tuberculosis to top performance. Journal of Biological Chemistry, 295(18), 6033-6045. [Link]
-
Organic Syntheses. ETHYL α-(BROMOMETHYL)ACRYLATE. [Link]
-
Ros, A., et al. (2023). Phosphine-Catalyzed Domino Regio- and Stereo-Selective Hexamerization of 2-(Bromomethyl)acrylates to 1,2-Bis(cyclohexenyl)ethenyl Derivatives. Organic Letters, 25(40), 7393–7398. [Link]
-
ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. [Link]
-
MDPI. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. [Link]
Sources
- 1. Chorismate mutase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Investigation of potential inhibitors of chorismate-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of aza inhibitors of chorismate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Aza Inhibitors of Chorismate Mutase - Mark Edward Hediger - Google Books [books.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Evolving the naturally compromised chorismate mutase from Mycobacterium tuberculosis to top performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Polymers with Ethyl 2-(bromomethyl)acrylate
Introduction: The Versatility of Ethyl 2-(bromomethyl)acrylate in Advanced Polymer Synthesis
This compound (EBMA) is a highly versatile functional monomer that serves as a powerful building block for the synthesis of advanced polymers with tailored properties.[1][2] Its unique structure, featuring both a polymerizable acrylate group and a reactive bromomethyl moiety, allows for its incorporation into polymer chains through various polymerization techniques and subsequent post-polymerization modification.[1] This dual reactivity makes EBMA an invaluable tool for researchers and scientists in the field of drug development, enabling the design of sophisticated drug delivery systems, diagnostic agents, and functional biomaterials.
The acrylate functionality of EBMA allows for its participation in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods provide excellent control over polymer molecular weight, architecture, and dispersity, leading to well-defined materials. The presence of the bromomethyl group, a reactive alkyl halide, opens up a vast array of possibilities for post-polymerization modification through nucleophilic substitution reactions.[3] This allows for the covalent attachment of a wide range of functional molecules, including targeting ligands, therapeutic agents, and imaging probes, to the polymer backbone.
This comprehensive guide provides detailed application notes and protocols for the functionalization of polymers using this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical methodologies to leverage the unique properties of EBMA in their research endeavors.
Part 1: Synthesis of Reactive Polymer Platforms via Controlled Radical Polymerization of EBMA
The initial step in harnessing the potential of EBMA is its polymerization to create a reactive polymer scaffold. Both ATRP and RAFT are highly suitable for this purpose, offering precise control over the polymerization process.
Atom Transfer Radical Polymerization (ATRP) of EBMA
ATRP is a robust method for the controlled polymerization of a wide range of monomers, including acrylates.[4] The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex, typically copper(I) complexed with a nitrogen-based ligand.
Core Principles of ATRP for EBMA: The key to a successful ATRP of EBMA is the careful selection of the initiator, catalyst, and ligand to ensure a controlled polymerization while minimizing potential side reactions involving the bromomethyl group. The use of a copper(I) bromide (CuBr) catalyst with a ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) provides a robust system for the polymerization of acrylates.[4]
Experimental Protocol: ATRP of this compound
This protocol describes the synthesis of poly(this compound) (pEBMA) with a target degree of polymerization (DP) of 50.
Materials:
-
This compound (EBMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Schlenk flask, rubber septa, syringes, and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Deoxygenation: Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon.
-
Addition of Reagents: Under an argon atmosphere, add anisole (5 mL), PMDETA (21 µL, 0.1 mmol), EBMA (1.93 g, 10 mmol), and EBiB (29 µL, 0.2 mmol).
-
Freeze-Pump-Thaw: Perform three freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at 60°C and stir.
-
Monitoring: Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and dispersity).
-
Termination: After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by exposing the reaction mixture to air and diluting with tetrahydrofuran (THF).
-
Purification: Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum at room temperature.
Characterization:
-
¹H NMR (CDCl₃): The disappearance of the vinyl proton signals of EBMA (around 5.9 and 6.3 ppm) and the appearance of broad signals corresponding to the polymer backbone will confirm polymerization.
-
GPC (THF): A monomodal and narrow peak will indicate a controlled polymerization with a low polydispersity index (PDI), typically below 1.2.
Table 1: Representative ATRP Conditions for pEBMA Synthesis
| Target DP | [EBMA]:[EBiB]:[CuBr]:[PMDETA] | Solvent | Temp (°C) | Time (h) | PDI |
| 50 | 50:1:0.5:0.5 | Anisole | 60 | 4-6 | < 1.2 |
| 100 | 100:1:0.5:0.5 | Anisole | 60 | 6-8 | < 1.3 |
Diagram 1: ATRP of this compound
Caption: ATRP workflow for EBMA polymerization.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of EBMA
RAFT polymerization is another powerful CRP technique that offers excellent control over polymer synthesis and is compatible with a wide range of functional monomers.[5] It utilizes a chain transfer agent (CTA) to mediate the polymerization.
Core Principles of RAFT for EBMA: The success of RAFT polymerization of EBMA hinges on the selection of a suitable CTA that is efficient for acrylate monomers. Dithiobenzoates and trithiocarbonates are commonly used CTAs for this purpose. The reaction is typically initiated by a conventional radical initiator like azobisisobutyronitrile (AIBN).
Experimental Protocol: RAFT Polymerization of this compound
This protocol describes the synthesis of pEBMA with a target DP of 50 using a trithiocarbonate CTA.
Materials:
-
This compound (EBMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD, RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
1,4-Dioxane (solvent)
-
Schlenk tube, rubber septum, syringes, and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: In a Schlenk tube equipped with a magnetic stir bar, dissolve EBMA (1.93 g, 10 mmol), CPAD (69.5 mg, 0.2 mmol), and AIBN (3.3 mg, 0.02 mmol) in 1,4-dioxane (5 mL).
-
Deoxygenation: Subject the solution to three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed tube in a preheated oil bath at 70°C.
-
Monitoring and Termination: Monitor the reaction and terminate as described in the ATRP protocol.
-
Purification: Purify the polymer by precipitation in cold methanol.
Characterization:
-
¹H NMR and GPC: As described for the ATRP method. The resulting polymer will have a characteristic pink/red color due to the presence of the trithiocarbonate end-group.
Table 2: Representative RAFT Conditions for pEBMA Synthesis
| Target DP | [EBMA]:[CPAD]:[AIBN] | Solvent | Temp (°C) | Time (h) | PDI |
| 50 | 50:1:0.1 | 1,4-Dioxane | 70 | 6-8 | < 1.2 |
| 100 | 100:1:0.1 | 1,4-Dioxane | 70 | 8-12 | < 1.25 |
Diagram 2: RAFT Polymerization of EBMA
Caption: RAFT workflow for EBMA polymerization.
Part 2: Post-Polymerization Modification of pEBMA for Drug Delivery Applications
The true utility of pEBMA lies in its potential for post-polymerization modification. The pendant bromomethyl groups serve as versatile handles for the covalent attachment of various functional molecules via nucleophilic substitution reactions.
General Considerations for Nucleophilic Substitution on pEBMA
A wide range of nucleophiles can react with the bromomethyl groups of pEBMA, including amines, thiols, carboxylates, and azides. For drug delivery applications, amine-containing molecules are of particular interest as they are present in many targeting ligands, drugs, and stealth-imparting polymers like polyethylene glycol (PEG).
The reaction conditions for nucleophilic substitution should be carefully chosen to ensure high conversion without causing degradation of the polymer backbone. The choice of solvent is critical to ensure the solubility of both the polymer and the nucleophile. A base is often required to deprotonate the nucleophile and facilitate the reaction.
Protocol: PEGylation of pEBMA via Nucleophilic Substitution
This protocol describes the "grafting-to" approach for the synthesis of a pEBMA-g-PEG copolymer by reacting pEBMA with an amine-terminated PEG (PEG-NH₂).
Materials:
-
pEBMA (synthesized as described in Part 1)
-
Amine-terminated methoxy PEG (mPEG-NH₂, e.g., MW 2000 Da)
-
Triethylamine (TEA, base)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dialysis tubing (MWCO appropriate for the final polymer)
Procedure:
-
Dissolution: Dissolve pEBMA (e.g., 200 mg, containing approximately 1 mmol of bromomethyl groups) in anhydrous DMF (10 mL) in a round-bottom flask under an argon atmosphere.
-
Addition of Nucleophile and Base: To the stirred solution, add mPEG-NH₂ (e.g., 2.2 g, 1.1 mmol, 1.1 equivalents per bromomethyl group) and TEA (0.21 mL, 1.5 mmol, 1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress by ¹H NMR. The disappearance of the -CH₂Br signal (around 4.1 ppm) and the appearance of new signals corresponding to the PEG chains will indicate successful grafting.
-
Purification:
-
Precipitate the crude polymer in cold diethyl ether to remove excess TEA and unreacted mPEG-NH₂.
-
Redissolve the polymer in deionized water and purify by dialysis against deionized water for 48 hours to remove any remaining impurities.
-
Lyophilize the purified polymer solution to obtain the pEBMA-g-PEG copolymer as a white powder.
-
Characterization:
-
¹H NMR (D₂O): Confirmation of PEGylation by the presence of the characteristic PEG signal (a large peak around 3.6 ppm) and the disappearance of the -CH₂Br signal. The degree of grafting can be estimated by comparing the integration of the PEG protons to the polymer backbone protons.
-
FTIR: Appearance of a C-N stretching vibration and disappearance of the C-Br stretching vibration.
-
GPC: An increase in the molecular weight compared to the starting pEBMA, confirming the grafting of PEG chains.
Diagram 3: Post-Polymerization Modification of pEBMA
Sources
Application Notes and Protocols for the Radical Polymerization of Ethyl 2-(bromomethyl)acrylate (EBMA)
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Ethyl 2-(bromomethyl)acrylate in Advanced Polymer Synthesis
This compound (EBMA) is a functional acrylic monomer of significant interest in the fields of materials science and drug development.[1] Its structure uniquely combines a polymerizable acrylate backbone with a highly reactive bromomethyl group. This dual functionality makes poly(this compound), or poly(EBMA), an exceptionally versatile platform for the synthesis of advanced functional polymers. The acrylate moiety allows for straightforward incorporation into polymer chains via radical polymerization, while the pendant bromomethyl group serves as a convenient handle for a wide array of post-polymerization modifications, including nucleophilic substitutions.[1] This enables the attachment of bioactive molecules, targeting ligands, and other functional groups, making poly(EBMA) a promising candidate for applications in drug delivery, bioconjugation, and tissue engineering.[2]
This guide provides a comprehensive overview of the radical polymerization of EBMA, with a focus on controlled radical polymerization techniques, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods are highlighted for their ability to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are critical for many biomedical applications. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss the potential for post-polymerization modification.
The Imperative of Controlled Radical Polymerization for EBMA
Conventional free radical polymerization of EBMA can lead to polymers with broad molecular weight distributions and limited architectural control. Furthermore, the high reactivity of the bromomethyl group can lead to side reactions, such as chain transfer, which can further compromise the polymer structure. Controlled radical polymerization (CRP) techniques, such as ATRP and RAFT, are therefore essential for the synthesis of well-defined poly(EBMA).
CRP methods introduce a dynamic equilibrium between active propagating radicals and dormant species. This keeps the concentration of active radicals low at any given time, minimizing termination and chain transfer reactions. The result is a more controlled polymerization process, yielding polymers with predictable molecular weights and narrow polydispersity indices (Đ).
Atom Transfer Radical Polymerization (ATRP) of EBMA
ATRP is a robust and versatile CRP technique that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains. The choice of initiator, ligand, and solvent is crucial for a successful ATRP of EBMA.
Mechanism of ATRP:
Figure 3: General mechanism of RAFT polymerization.
Application Note 2: Synthesis of Poly(EBMA) via RAFT Polymerization
This protocol describes the RAFT polymerization of EBMA using 2-cyano-2-propyl dodecyl trithiocarbonate as the CTA and AIBN as the thermal initiator. This combination is effective for the controlled polymerization of acrylates.
Experimental Protocol: RAFT of EBMA
Materials:
-
This compound (EBMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
1,4-Dioxane (anhydrous)
-
Methanol
-
Diethyl ether
-
Tetrahydrofuran (THF) for GPC analysis
-
Nitrogen gas (high purity)
Procedure:
-
Monomer Preparation: Pass EBMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, dissolve EBMA (1.93 g, 10 mmol), CPDTC (34.5 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in 1,4-dioxane (5 mL).
-
Seal the tube with a rubber septum and deoxygenate the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the tube with nitrogen and place it in a preheated oil bath at 70 °C.
-
Monitor the reaction by taking samples periodically for ¹H NMR and GPC analysis.
-
Termination: After the desired time (e.g., 8-12 hours), quench the polymerization by immersing the tube in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol/diethyl ether (1:1 v/v).
-
Redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol/diethyl ether.
-
Filter the polymer and dry it under vacuum to a constant weight.
Expected Results:
| Target DP | Monomer/CTA/Initiator Ratio | Time (h) | Conversion (%) | M_n, GPC ( g/mol ) | Đ (M_w/M_n) |
| 100 | 100:1:0.2 | 10 | ~70-80 | ~14,000-16,000 | < 1.15 |
| 200 | 200:1:0.2 | 15 | ~60-70 | ~25,000-28,000 | < 1.20 |
Workflow for RAFT of EBMA:
Figure 4: Experimental workflow for the RAFT synthesis of poly(EBMA).
Application Note 3: Post-Polymerization Modification of Poly(EBMA) for Bioconjugation
The pendant bromomethyl groups on poly(EBMA) are excellent electrophilic sites for nucleophilic substitution reactions. This allows for the straightforward conjugation of various molecules, including peptides, proteins, and small molecule drugs, to the polymer backbone.
Protocol: Model Conjugation with Benzylamine
This protocol demonstrates a model conjugation reaction of poly(EBMA) with benzylamine.
Materials:
-
Poly(EBMA) (synthesized via ATRP or RAFT)
-
Benzylamine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Triethylamine (TEA)
-
Diethyl ether
Procedure:
-
Dissolve poly(EBMA) (e.g., 200 mg, ~1 mmol of repeat units) in anhydrous DMF (5 mL) in a round-bottom flask.
-
Add benzylamine (1.5 equivalents per bromomethyl group) and triethylamine (1.5 equivalents per bromomethyl group) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by ¹H NMR, looking for the disappearance of the bromomethyl proton signal and the appearance of signals corresponding to the conjugated benzyl group.
-
Precipitate the functionalized polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Filter the polymer, wash with diethyl ether, and dry under vacuum.
Logical Relationship for Post-Polymerization Modification:
Figure 5: Logical relationship of components in post-polymerization modification.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Polydispersity (Đ > 1.5) | - Oxygen contamination- Impurities in monomer or solvent- Incorrect initiator/catalyst/ligand ratio | - Ensure rigorous deoxygenation of all reagents and the reaction vessel.- Purify monomer and use anhydrous solvents.- Carefully re-calculate and measure all reagents. |
| Low Monomer Conversion | - Inactive catalyst- Low reaction temperature- Insufficient reaction time | - Use fresh, high-purity catalyst components.- Ensure the reaction temperature is maintained at the set point.- Extend the reaction time. |
| Incomplete Post-Polymerization Modification | - Steric hindrance- Insufficient nucleophile or base- Low reaction temperature | - Increase the excess of nucleophile and base.- Increase the reaction temperature or extend the reaction time.- Consider a less sterically hindered nucleophile. |
Conclusion
This compound is a highly valuable monomer for the synthesis of well-defined functional polymers. By employing controlled radical polymerization techniques such as ATRP and RAFT, researchers can produce poly(EBMA) with precise control over molecular weight and architecture. The resulting polymers, with their readily accessible pendant bromomethyl groups, serve as versatile platforms for post-polymerization modification, opening up a wide range of applications in drug delivery, bioconjugation, and advanced materials development. The protocols and guidelines presented here provide a solid foundation for the successful synthesis and functionalization of poly(EBMA) in a research setting.
References
-
Chen, Q., et al. (2017). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. International Journal of Nanomedicine, 12, 4949–4963. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]
Sources
Application Note: A Guide to Controlled Polymerization of Ethyl 2-(bromomethyl)acrylate for Advanced Functional Polymers
Abstract
Ethyl 2-(bromomethyl)acrylate (EBMA) is a highly versatile functional monomer that provides a powerful platform for the synthesis of advanced polymer architectures. Its structure uniquely combines a polymerizable acrylate group with a reactive bromomethyl handle, enabling the creation of well-defined polymers with latent functionality. This guide details the use of EBMA in controlled/living radical polymerization (CRP) techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. We provide an in-depth exploration of the core principles, field-proven experimental protocols, and strategies for post-polymerization modification (PPM). The resulting functional polymers, particularly those with pH-responsive characteristics, hold significant promise for applications in drug delivery and smart materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage EBMA for the design of sophisticated, tailor-made macromolecules.
Introduction: The Strategic Advantage of a Dual-Functionality Monomer
The advent of controlled/living radical polymerization (CRP) has revolutionized materials science, offering unprecedented control over polymer molecular weight, architecture, and dispersity (Đ).[1] Techniques like ATRP and RAFT allow for the synthesis of polymers with complex structures such as block, graft, and star copolymers. The strategic choice of monomer is paramount to unlocking the full potential of these methods.
This compound (EBMA) emerges as a monomer of significant interest. It features two key functionalities:
-
An acrylate double bond that readily participates in radical polymerization.
-
A primary alkyl bromide on the α-substituent, which is a highly efficient electrophilic site for subsequent nucleophilic substitution reactions.[2]
This dual nature allows for a powerful two-stage strategy: first, the creation of a well-defined polymer backbone using CRP, and second, the quantitative transformation of the pendant bromomethyl groups into a vast array of other functional moieties. This approach circumvents the challenges often associated with polymerizing monomers that already bear sensitive or incompatible functional groups. This guide provides the foundational knowledge and practical protocols to successfully implement this strategy.
EBMA: Physicochemical Properties and Safe Handling
EBMA is a colorless to pale yellow liquid that serves as an allylic alkylating reagent and a key building block for functional polymers.[3] Proper handling and storage are crucial for experimental success and safety.
| Property | Value | Reference |
| CAS Number | 17435-72-2 | |
| Molecular Formula | C₆H₉BrO₂ | |
| Molecular Weight | 193.04 g/mol | |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 1.398 g/mL at 25 °C | |
| Boiling Point | 38 °C at 0.8 mmHg | |
| Refractive Index | n20/D 1.479 | |
| Storage | Store at -20°C, away from light and moisture | [5] |
| Synonyms | 2-(Bromomethyl)acrylic acid ethyl ester, Ethyl α-(bromomethyl)acrylate | [4] |
Safety and Handling:
-
Hazards: EBMA is classified as an irritant, causing skin, eye, and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always handle EBMA in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Due to its reactivity, EBMA should be stored in a tightly sealed container at -20°C to prevent degradation and unwanted polymerization.
-
Purification: Commercial EBMA may contain acidic impurities. If necessary, it can be purified by washing with a saturated sodium bicarbonate solution, followed by water and brine, drying over anhydrous MgSO₄, and filtering.[6][7] For polymerization, passing the monomer through a short column of basic alumina to remove the inhibitor is recommended.
Principles of EBMA in Controlled Radical Polymerization
The primary advantage of EBMA is its ability to be polymerized in a controlled manner, yielding a reactive polymer scaffold. The pendant bromomethyl groups act as latent functional sites that remain largely inert during the polymerization of the acrylate double bond.
Caption: General scheme for the controlled polymerization of EBMA.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust CRP method that utilizes a transition metal complex (commonly copper) to reversibly activate and deactivate propagating polymer chains via atom transfer.[1] The acrylate functionality of EBMA is well-suited for ATRP. The key to success is selecting conditions where the polymerization proceeds efficiently without causing side reactions involving the bromomethyl group.
-
Causality of Component Selection:
-
Initiator: An alkyl halide initiator, such as ethyl 2-bromoisobutyrate (EBiB), is typically used. Its structure mimics the propagating chain end, ensuring rapid and uniform initiation for low dispersity.
-
Catalyst System: A Cu(I)Br/Ligand complex is the most common catalyst. The ligand (e.g., PMDETA, bpy) solubilizes the copper salt and tunes its redox potential, which controls the polymerization rate and the level of control.[1][8]
-
Solvent & Temperature: Polymerization is often conducted in solvents like anisole, toluene, or DMF at moderate temperatures (50-90 °C) to ensure solubility and achieve a reasonable polymerization rate while minimizing termination reactions.[9]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization controls polymer growth through a degenerative chain transfer process using a RAFT agent, typically a thiocarbonylthio compound (e.g., trithiocarbonate or dithiobenzoate).[10] RAFT is known for its exceptional tolerance to a wide variety of functional groups, making it an ideal choice for polymerizing EBMA.[10][11]
-
Causality of Component Selection:
-
RAFT Agent (CTA): The choice of Chain Transfer Agent (CTA) is critical and depends on the monomer. For acrylates like EBMA, trithiocarbonates such as 2-(((butylthio)carbonothioyl)thio)propanoic acid (PABTC) provide excellent control over molecular weight and dispersity.[10]
-
Initiator: A standard radical initiator (e.g., AIBN, V-50) is required to generate the initial radicals that start the polymerization process. The initiator-to-CTA ratio is a key parameter for controlling the number of "dead" chains.
-
Solvent & Temperature: RAFT of acrylates is commonly performed in solvents like 1,4-dioxane or DMF at temperatures compatible with the chosen thermal initiator (e.g., 60-80 °C for AIBN).
-
Experimental Protocols
Protocol 4.1: Synthesis of Poly(this compound) via ATRP
This protocol describes a typical ATRP procedure for EBMA to target a polymer with a degree of polymerization (DP) of 50.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
|---|---|---|---|---|
| This compound (EBMA) | 193.04 | 4.83 g | 25.0 | 50 |
| Ethyl 2-bromoisobutyrate (EBiB) | 195.04 | 97.5 mg | 0.5 | 1 |
| Copper(I) Bromide (CuBr) | 143.45 | 35.9 mg | 0.25 | 0.5 |
| PMDETA (Ligand) | 173.34 | 43.3 mg (51 µL) | 0.25 | 0.5 |
| Anisole (Solvent) | - | 5.0 mL | - | - |
Caption: Experimental workflow for ATRP of EBMA.
Step-by-Step Methodology:
-
Preparation: Add EBMA (4.83 g), EBiB (97.5 mg), anisole (5.0 mL), and a magnetic stir bar to a Schlenk flask. Seal the flask with a rubber septum.
-
Deoxygenation: Submerge the flask in liquid nitrogen until the contents are frozen. Apply a vacuum for 10 minutes, then backfill with inert gas (N₂ or Ar). Allow the mixture to thaw. Repeat this freeze-pump-thaw cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add CuBr (35.9 mg) and PMDETA (51 µL) to the flask.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir. The solution should turn from colorless to light green/blue.
-
Monitoring & Termination: Periodically take small aliquots via a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC). To terminate the polymerization, cool the flask to room temperature and open it to the air.
-
Purification: Dilute the reaction mixture with tetrahydrofuran (THF, ~10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Concentrate the purified solution and precipitate the polymer by adding it dropwise into a large volume of a cold non-solvent (e.g., methanol or hexane).
-
Drying: Collect the white polymer by filtration and dry it under vacuum at 40°C overnight.
Self-Validation & Expected Results:
-
Kinetics: A plot of ln([M]₀/[M]) versus time should be linear, indicating a constant number of propagating radicals.
-
Molecular Weight: The number-average molecular weight (Mn) should increase linearly with monomer conversion, and the experimental Mn (from GPC) should align closely with the theoretical Mn (Mn,th = ([M]/[I]) × Conversion × MW_monomer + MW_initiator).
-
Dispersity (Đ): The resulting polymer should have a low dispersity (Đ = Mw/Mn), typically below 1.3, indicating a well-controlled polymerization.
Protocol 4.2: Synthesis of Poly(this compound) via RAFT
This protocol targets a p(EBMA) with a DP of 100.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
|---|---|---|---|---|
| This compound (EBMA) | 193.04 | 9.65 g | 50.0 | 100 |
| S,S'-Bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (BDMAT) | 282.42 | 141.2 mg | 0.5 | 1 |
| AIBN (Initiator) | 164.21 | 16.4 mg | 0.1 | 0.2 |
| 1,4-Dioxane (Solvent) | - | 10.0 mL | - | - |
Step-by-Step Methodology:
-
Preparation: Combine EBMA (9.65 g), BDMAT (141.2 mg), AIBN (16.4 mg), and 1,4-dioxane (10.0 mL) in a vial with a magnetic stir bar.
-
Deoxygenation: Purge the sealed vial with an inert gas (N₂ or Ar) for 20-30 minutes.
-
Polymerization: Place the vial in a preheated block or oil bath at 70°C and stir.
-
Termination: To stop the reaction, cool the vial rapidly in an ice bath and expose the contents to air.
-
Isolation: Precipitate the polymer by adding the reaction mixture dropwise into cold methanol or hexane. The characteristic color of the RAFT agent should remain with the polymer.
-
Drying: Collect the polymer by filtration and dry it under vacuum. For applications where the thiocarbonylthio end-group is undesirable, it can be removed via post-polymerization reactions.
Self-Validation & Expected Results:
-
The polymerization should exhibit linear first-order kinetics.
-
Mn should evolve linearly with conversion, and Đ should remain low (< 1.3).
-
The polymer should retain the pink/red color of the trithiocarbonate end-group, confirming the "living" nature of the chains.
Post-Polymerization Modification (PPM): Unlocking Functionality
The true power of p(EBMA) lies in its utility as a reactive scaffold. The pendant bromomethyl groups are excellent electrophiles for Sₙ2 reactions with a wide range of nucleophiles, allowing for quantitative conversion into diverse functional polymers under mild conditions.[10]
Caption: Post-polymerization modification pathways for p(EBMA).
Protocol 5.1: Azidation of p(EBMA) for "Click" Chemistry
This protocol converts the bromide groups to azides, creating a versatile platform for attaching molecules via alkyne-azide "click" chemistry.
-
Dissolution: Dissolve p(EBMA) (e.g., 1.0 g, 5.18 mmol of Br) in 20 mL of N,N-dimethylformamide (DMF).
-
Reaction: Add sodium azide (NaN₃) in a 3- to 5-fold molar excess over the bromide groups (e.g., 0.5 g, 7.77 mmol).
-
Heating: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 12-24 hours.
-
Monitoring: The reaction can be monitored by FTIR, looking for the appearance of the strong azide stretch at ~2100 cm⁻¹.
-
Purification: Precipitate the polymer in deionized water or methanol to remove excess NaN₃ and DMF. Redissolve and precipitate again to ensure purity.
-
Drying: Dry the resulting azide-functionalized polymer under vacuum.
Protocol 5.2: Amination for pH-Responsive Materials
This protocol introduces tertiary amine groups, rendering the polymer pH-responsive.
-
Dissolution: Dissolve p(EBMA) (e.g., 1.0 g, 5.18 mmol of Br) in 20 mL of a suitable solvent like THF or chloroform.
-
Reaction: Add a secondary amine, such as diethylamine, in a 3- to 5-fold molar excess. The amine also acts as the base to neutralize the HBr byproduct.
-
Stirring: Stir the reaction at room temperature for 24 hours.
-
Purification: The polymer can be purified by precipitation in a non-solvent like cold hexane to remove excess amine and the ammonium salt byproduct. Alternatively, the solution can be washed with water, dried, and the polymer isolated.
-
Drying: Dry the final pH-responsive polymer under vacuum.
Application Focus: pH-Responsive Drug Delivery
Polymers bearing tertiary amine groups, such as those derived from the amination of p(EBMA), are "smart" materials that respond to changes in pH.[12][13] This property is highly valuable in drug delivery for targeting acidic microenvironments found in tumors or within cellular endosomes.
-
Mechanism: At physiological pH (~7.4), the tertiary amine groups are deprotonated and hydrophobic. If this polymer forms part of an amphiphilic block copolymer, it can drive self-assembly into stable nanoparticle carriers (micelles) that encapsulate hydrophobic drugs.
-
Triggered Release: In an acidic environment (pH < 6.8), the amine groups become protonated (R₂NH⁺). This leads to increased hydrophilicity and electrostatic repulsion, causing the nanoparticle to swell or disassemble, thereby releasing its therapeutic payload precisely at the target site.[12]
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound 98 17435-72-2 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 17435-72-2 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyurethane/Poly(2-(Diethyl Amino)Ethyl Methacrylate) blend for drug delivery applications [revistapolimeros.org.br]
Application Note: Ethyl 2-(bromomethyl)acrylate as a Versatile Addition-Fragmentation Chain-Transfer Agent for Controlled Radical Polymerization
Introduction
The advent of controlled/living radical polymerization (CRP) techniques has revolutionized the field of polymer chemistry, enabling the synthesis of macromolecules with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.[1][2] Among the strategies to achieve this control, chain-transfer agents play a pivotal role. Ethyl 2-(bromomethyl)acrylate (EBMA) has emerged as a highly effective agent that operates via an Addition-Fragmentation Chain Transfer (AFCT) mechanism.[3] Unlike classical Reversible Addition-Fragmentation Chain Transfer (RAFT) agents that typically rely on thiocarbonylthio compounds, EBMA provides a distinct and powerful method for introducing specific functionalities onto polymer chains.[2][4]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the mechanism, application, and experimental protocols for using EBMA in polymer synthesis. We will explore its use in conventional radical polymerization to produce functional macromonomers and its synergistic application with Atom Transfer Radical Polymerization (ATRP) for advanced polymer modification.
Section 1: The Chemistry of this compound (EBMA)
This compound is a functional acrylic monomer and a potent allylic alkylating reagent.[5] Its unique structure, featuring both a reactive acrylate double bond and a labile bromomethyl group, is the key to its function as a chain-transfer agent.[6][7] The electrophilic nature of the bromomethyl group also allows for its use in various other organic syntheses.[8][9]
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17435-72-2 | [5] |
| Molecular Formula | C₆H₉BrO₂ | [5] |
| Molecular Weight | 193.04 g/mol | [5] |
| Appearance | Colorless to pale yellow oil/liquid | [5][7] |
| Boiling Point | 38 °C @ 0.8 mmHg | [5][8] |
| Density | 1.398 g/mL at 25 °C | [5][8] |
| Refractive Index (n20/D) | 1.479 | [5][8] |
| Storage Temperature | -20°C | [5][10] |
Section 2: Mechanism of Action in Polymerization
EBMA functions as a chain-transfer agent through a well-defined Addition-Fragmentation Chain Transfer (AFCT) mechanism. This process is distinct from, yet conceptually related to, conventional RAFT polymerization in that it reversibly interrupts the propagation of a polymer chain to control its growth.
The mechanism proceeds as follows:
-
Addition: A propagating polymer radical (P•) adds to the carbon-carbon double bond of the EBMA molecule.
-
Fragmentation: The resulting intermediate radical is unstable and rapidly undergoes β-scission. The C-Br bond cleaves, releasing a bromine radical (Br•) and forming a new polymer chain with a terminal double bond. This new, functionalized polymer is often referred to as a macromonomer .
-
Re-initiation: The expelled bromine radical (Br•) is a highly efficient initiator that can react with a monomer molecule to start a new polymer chain.
This rapid and reversible transfer process ensures that the overall number of radical species remains constant, allowing for controlled polymerization. The key outcome is the formation of polymers possessing an ω-alkenyl functionality, which is invaluable for subsequent polymer modification and the creation of complex architectures like graft copolymers.
Caption: The Addition-Fragmentation Chain Transfer (AFCT) mechanism of EBMA.
Chain-Transfer Constant (Cₛ)
The efficiency of a chain-transfer agent is quantified by its chain-transfer constant (Cₛ = kₜᵣ/kₚ), which is the ratio of the rate of transfer to the rate of propagation. A Cₛ value close to unity implies that the rates of chain transfer and propagation are similar, leading to excellent control over the polymer's molecular weight throughout the reaction. While data for EBMA is sparse, extensive studies on its close analog, Mthis compound (MBrMA), provide valuable insight.[3][11]
Table 2: Chain-Transfer Constants for Mthis compound (MBrMA) at 70 °C
| Monomer | Cₛ (MBrMA) | Significance | Reference(s) |
| Methyl Methacrylate (MMA) | ~1.2 | Highly efficient transfer; produces constant molar mass throughout polymerization. | [3][11] |
| Styrene (Sty) | ~11 | Extremely efficient transfer; indicates rapid addition-fragmentation relative to propagation. | [3][11] |
The high Cₛ values confirm that EBMA and its analogs are potent chain-transfer agents, capable of effectively regulating radical polymerizations.[3]
Section 3: Protocols and Applications
Application 1: Macromonomer Synthesis via Conventional Radical Polymerization
One of the primary applications of EBMA is to synthesize polymers with a terminal reactive double bond (macromonomers) in a conventional free-radical polymerization. These macromonomers are crucial building blocks for more complex structures.
Caption: General workflow for synthesizing macromonomers using EBMA.
Protocol: Bulk Polymerization of Methyl Methacrylate (MMA) with EBMA
This protocol describes the synthesis of α-bromo-functionalized poly(methyl methacrylate) (PMMA) macromonomers.
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
This compound (EBMA)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous Toluene (or other suitable solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Schlenk line for inert atmosphere operations
-
Oil bath with temperature controller
-
Syringes and needles
-
Standard glassware
Procedure:
-
Reagent Preparation: In a typical experiment targeting a degree of polymerization (DP) of 50, add MMA (5.0 g, 50 mmol), EBMA (0.193 g, 1 mmol), and AIBN (0.0164 g, 0.1 mmol) to a Schlenk flask. Causality: The ratio of [Monomer]:[EBMA] primarily determines the final molecular weight, while the [Initiator] concentration influences the rate of polymerization.
-
Degassing: Seal the flask, and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate radical chains. Backfill the flask with nitrogen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir. The polymerization is typically run for a specific time (e.g., 4-8 hours) to achieve a target conversion (<50% is often preferred to maintain living characteristics).
-
Quenching: To stop the reaction, cool the flask rapidly in an ice bath and expose the contents to air.
-
Purification: Dilute the viscous polymer solution with a small amount of toluene and precipitate it by adding it dropwise into a large volume of cold, stirring methanol. The macromonomer will precipitate as a white solid.
-
Drying & Characterization: Filter the solid polymer, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight. Characterize the resulting macromonomer by Size Exclusion Chromatography (SEC/GPC) to determine number-average molecular weight (Mₙ) and Polydispersity Index (PDI), and by ¹H NMR to confirm the presence of the terminal vinyl group.
Application 2: In-Situ End-Group Transformation in ATRP
Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method that produces polymers with a terminal halogen atom (e.g., bromine).[1][12] This terminal halogen, while useful as a macroinitiator, can be transformed into a more versatile methacrylate end-group using EBMA. This is particularly useful for creating block copolymers or functional materials where a terminal polymerizable group is desired.
The process involves adding EBMA and a zero-valent metal, such as copper(0), to a completed ATRP reaction. The Cu(0) reduces the Cu(II) species back to the active Cu(I) catalyst, which then facilitates the reaction where the polymer's terminal bromine is replaced by the EBMA-derived methacrylate group.[3][11]
Protocol: End-Capping of ATRP-Synthesized PMMA
-
Perform ATRP: Synthesize PMMA-Br via a standard ATRP protocol using an initiator like ethyl α-bromoisobutyrate (EBiB) and a Cu(I)Br/ligand catalyst system.[13][14]
-
Transformation Step: Once the desired monomer conversion is reached in the ATRP step, add a 5-fold molar excess of EBMA (relative to the polymer chains) and a 5-fold molar excess of Cu(0) powder to the sealed reaction flask under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Causality: The excess of EBMA and Cu(0) drives the transformation to completion, ensuring quantitative conversion of the ω-bromide end-groups to methacrylate functionalities.[3][11]
-
Workup: Expose the reaction to air to quench the polymerization. Dilute with a suitable solvent (e.g., THF), pass the solution through a short column of neutral alumina to remove the copper catalyst, and then precipitate the polymer in cold methanol as described previously.
-
Characterization: Confirm the successful transformation using ¹H NMR by observing the appearance of new vinyl proton signals and the disappearance of signals corresponding to the previous chain end.
Application 3: Synthesis of Graft Copolymers
The macromonomers synthesized in Application 1 are ideal for creating graft copolymers. In this process, the macromonomer is copolymerized with a second monomer. The terminal double bond of the macromonomer participates in the polymerization, becoming incorporated into the backbone of the new polymer and creating a grafted chain.
Caption: Schematic for synthesizing graft copolymers using an EBMA-derived macromonomer.
This approach allows for the combination of two chemically distinct polymers, such as grafting hydrophilic PMMA chains onto a hydrophobic polystyrene backbone, to create novel amphiphilic materials with applications in drug delivery, coatings, and nanotechnology.
Section 4: Troubleshooting and Key Considerations
-
Purity of EBMA: EBMA can hydrolyze or degrade over time. It is recommended to use freshly prepared or purified EBMA for best results. Purification can be achieved by passing it through a short column of neutral alumina or by distillation under reduced pressure.[5][10]
-
Oxygen Sensitivity: All radical polymerizations are sensitive to oxygen. Ensure thorough degassing of the reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas.
-
Safety: EBMA is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. It is considered an irritant to the skin, eyes, and respiratory system. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Controlling Molecular Weight: The molecular weight of the resulting polymer is primarily controlled by the initial ratio of [Monomer] to [EBMA]. Carefully controlling the stoichiometry is critical for achieving the desired polymer characteristics.
Conclusion
This compound is a powerful and versatile chain-transfer agent that provides an accessible route to well-defined functional polymers. Its operation via an Addition-Fragmentation Chain Transfer mechanism enables the direct synthesis of macromonomers in conventional radical polymerizations and offers a unique tool for the post-polymerization modification of polymers synthesized by ATRP. The protocols and insights provided in this application note empower researchers to leverage EBMA for the creation of advanced polymeric materials with tailored architectures and functionalities, opening new avenues in materials science and drug development.
References
-
Title: Use of Mthis compound as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Livin Source: ACS Publications URL: [Link]
-
Title: Development of Environmentally Friendly Atom Transfer Radical Polymerization Source: MDPI URL: [Link]
-
Title: ETHYL α-(BROMOMETHYL)ACRYLATE Source: Organic Syntheses Procedure URL: [Link]
-
Title: Use of Mthis compound as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Living Radical Polymerizations Source: ACS Publications URL: [Link]
-
Title: this compound Five Chongqing Chemdad Co. Source: Chemdad URL: [Link]
-
Title: Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile Source: doi.org URL: [Link]
-
Title: Functional polymers by atom transfer radical polymerization Source: ScienceDirect URL: [Link]
-
Title: Polyethylene-poly(methyl acrylate) Block Copolymers from PACE-SARA ATRP: Utilizing Polyolefin Active Ester Exchange-Based Macroinitiators in Atom Transfer Radical Polymerization Source: ACS Publications URL: [Link]
-
Title: Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile Source: ResearchGate URL: [Link]
-
Title: Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of Styrene and Methyl Methacrylate Source: Kyoto University Research Information Repository URL: [Link]
-
Title: Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications Source: PMC - NCBI URL: [Link]
-
Title: Living Radical Polymerization by the RAFT Process - A Second Update Source: SciSpace by Typeset URL: [Link]
-
Title: Ethyl 2‐(Bromomethyl)acrylate Source: Semantic Scholar URL: [Link]
Sources
- 1. Development of Environmentally Friendly Atom Transfer Radical Polymerization [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 17435-72-2 [chemicalbook.com]
- 6. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 7. Page loading... [guidechem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Ethyl 2‐(Bromomethyl)acrylate | Semantic Scholar [semanticscholar.org]
- 10. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. researchgate.net [researchgate.net]
Grafting Polymers onto Surfaces Using α-Halo Ester Initiators for Surface-Initiated ATRP
An Application Guide:
Introduction: Engineering Surfaces at the Molecular Level
The ability to precisely control the chemical and physical properties of surfaces is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical devices and drug delivery to microelectronics and sensor technology. One of the most powerful techniques for achieving this control is the "grafting-from" method, where polymer chains are grown directly from an initiator-functionalized surface. This approach allows for the creation of dense, covalently tethered polymer layers known as "polymer brushes".[1][2] When solvated, these brushes extend away from the surface, creating a unique nano-environment that can be tailored to modulate properties like wettability, biocompatibility, and lubrication.[3]
Atom Transfer Radical Polymerization (ATRP) has emerged as a leading method for synthesizing polymer brushes due to its exceptional control over polymer molecular weight, architecture, and low polydispersity.[4][5][6] The success of Surface-Initiated ATRP (SI-ATRP) hinges on the effective immobilization of a suitable initiator on the substrate. While various initiators exist, molecules containing an α-halo ester group are particularly prevalent. Ethyl 2-(bromomethyl)acrylate (EBMA) is a commercially available reagent that contains this critical functionality.[7][8] More broadly, the α-bromoisobutyryl group, which shares the same reactive core, is widely used for creating initiator-modified surfaces.[5][9]
This guide provides a comprehensive overview of the principles, experimental design considerations, and detailed protocols for grafting polymer brushes from surfaces using SI-ATRP, with a focus on the creation of an α-bromo ester initiator layer, the functional heart of molecules like EBMA. We will delve into the causality behind experimental choices, provide validated protocols for silicon substrates, and discuss the essential characterization techniques required to verify success.
The "Grafting-From" Philosophy: Why SI-ATRP?
Polymer layers can be attached to surfaces via two main strategies: "grafting-to" and "grafting-from".
-
"Grafting-to" : Pre-synthesized polymer chains with reactive end-groups are attached to the surface. This method is often limited by steric hindrance; as the first chains attach, they create a barrier that prevents subsequent chains from reaching the surface, resulting in low grafting densities.[2]
-
"Grafting-from" : An initiator molecule is first immobilized on the surface, and monomer is then polymerized directly from these surface-bound sites.[2] This approach overcomes the steric limitations of the "grafting-to" method, enabling the growth of thick, high-density polymer brushes.[2][10]
SI-ATRP is a "grafting-from" technique that offers precise control over the polymerization process. The core of ATRP is a reversible activation-deactivation equilibrium between a low-oxidation-state transition metal complex (e.g., Cu(I)/Ligand) and a dormant polymer chain with a halogen end-group (the initiator).[4] This process ensures that the concentration of active, propagating radicals remains low at any given moment, minimizing termination reactions and allowing polymer chains to grow simultaneously and uniformly.
The Role of the α-Bromo Ester Initiator
The initiator's structure is critical. An α-bromo ester, such as the functional group in EBMA or the commonly used α-bromoisobutyryl bromide (BiBB), is highly effective for ATRP. The bromine atom is readily and reversibly abstracted by the Cu(I) catalyst to form a radical, while the adjacent ester group helps to stabilize this radical, facilitating controlled polymerization.
Experimental Design and Key Parameters
Successful synthesis of polymer brushes requires careful consideration of several interconnected parameters.
| Parameter | Key Considerations | Rationale & Impact |
| Substrate | Material (e.g., Silicon, Gold, Graphene Oxide), cleanliness, and surface chemistry. | The substrate must have functional groups (e.g., -OH on silicon) that can be used to covalently attach the initiator. Purity is paramount, as contaminants can inhibit initiator binding or polymerization.[5][9] |
| Initiator Immobilization | Method (e.g., silanization), reaction time, and temperature. | A uniform, dense, and stable initiator monolayer is the foundation for a high-quality polymer brush. Incomplete coverage leads to patchy brushes, while multi-layer deposition can result in uncontrolled polymerization. |
| Monomer Choice | Acrylates, methacrylates, styrene, etc. Purity is critical. | The monomer determines the chemical nature and properties of the final brush (e.g., hydrophilic, hydrophobic, stimuli-responsive). Impurities can poison the catalyst. |
| Catalyst System | Copper salt (e.g., CuBr, CuBr₂), Ligand (e.g., TPMA, Me₆TREN). | The ligand solubilizes the copper salt and tunes its redox potential, controlling the polymerization rate and level of control. The ratio of activator (Cu(I)) to deactivator (Cu(II)) is crucial for regulating the reaction.[11] |
| Solvent | Must dissolve monomer, catalyst complex, and wet the initiator-functionalized surface. | The choice of solvent can affect polymerization kinetics and the conformation of the growing polymer chains. |
| Reaction Conditions | Temperature, time, and oxygen exclusion. | Temperature affects the rate constants of activation, deactivation, and propagation. Polymerization time directly influences the final brush thickness. Oxygen is a radical scavenger and must be rigorously excluded in traditional ATRP.[6] Newer methods like ARGET ATRP are more oxygen-tolerant.[12][13] |
Visualization 1: Overall Experimental Workflow
The entire process, from a bare substrate to a surface decorated with polymer brushes, follows a logical sequence of preparation, reaction, and analysis.
Caption: High-level workflow for polymer brush synthesis.
Detailed Protocols: Grafting from Silicon Wafers
The following protocols provide a validated method for growing polymer brushes from a standard silicon substrate. Silicon is a common choice due to its smooth surface and well-established surface chemistry based on silanization.
Protocol 1: Cleaning and Hydroxylation of Silicon Wafers
Objective: To remove organic contaminants and generate a dense layer of surface hydroxyl (-OH) groups.
Materials:
-
Silicon wafers (cut to desired size, e.g., 1 cm x 2 cm)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Ultrapure water (18.2 MΩ·cm)
-
Ethanol (absolute)
-
Nitrogen (N₂) or Argon (Ar) gas source
-
Glass beakers, tweezers (Teflon or stainless steel)
Procedure:
-
Safety First: Piranha solution (H₂SO₄/H₂O₂) is extremely corrosive and reactive. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (lab coat, acid-resistant gloves, face shield). Never add organic solvent to piranha waste.
-
Prepare the piranha solution by slowly and carefully adding 1 part H₂O₂ to 3 parts H₂SO₄ in a glass beaker (e.g., 25 mL H₂O₂ into 75 mL H₂SO₄). The solution will become very hot.
-
Using tweezers, immerse the silicon substrates into the hot piranha solution.
-
Leave the substrates in the solution for 45-60 minutes to ensure complete cleaning and hydroxylation.[9]
-
Carefully remove the substrates and rinse them copiously with ultrapure water. A common method is to transfer them to a beaker of ultrapure water and sonicate for 5 minutes, repeating this step three times with fresh water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a stream of inert gas (N₂ or Ar) and use them immediately in the next step.
Protocol 2: Immobilization of ATRP Initiator via Silanization
Objective: To form a self-assembled monolayer of an aminosilane, followed by acylation to create the surface-bound α-bromo ester initiator.
Materials:
-
Cleaned silicon substrates from Protocol 1
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
α-Bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Schlenk flasks or desiccator for vapor deposition
Procedure: Part A: Silanization with APTES
-
Place the cleaned, dry substrates in a holder within a desiccator or Schlenk flask.
-
In a small vial inside the desiccator, add ~200 µL of APTES.
-
Evacuate the desiccator to create a vacuum. The APTES will vaporize and deposit onto the hydroxylated silicon surfaces.
-
Allow the vapor deposition to proceed for 3 hours at room temperature.[9]
-
Vent the desiccator, remove the substrates, and rinse them with toluene, followed by ethanol, to remove any physisorbed silane.
-
Dry the APTES-functionalized substrates under a stream of inert gas.
Part B: Acylation with BiBB
-
Place the APTES-functionalized substrates into a Schlenk flask under an inert atmosphere.
-
Add anhydrous DCM to cover the substrates (~20 mL).
-
Add triethylamine (TEA) to the flask (~0.2 mL). TEA acts as a base to neutralize the HBr byproduct.
-
Slowly add α-bromoisobutyryl bromide (BiBB) (~0.2 mL) to the stirring solution.[9] A white precipitate (triethylammonium bromide) will form.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Remove the substrates and rinse them thoroughly with DCM, followed by ethanol.
-
Dry the initiator-functionalized substrates under inert gas and store in a desiccator until use.
Visualization 2: Initiator Immobilization Chemistry
This diagram illustrates the two-step chemical transformation occurring on the silicon surface.
Caption: Reaction scheme for initiator immobilization on silicon.
Protocol 3: Surface-Initiated ATRP
Objective: To grow polymer brushes from the initiator-functionalized surface. This example uses 2-(dimethylamino)ethyl methacrylate (DMAEMA), a common monomer.
Materials:
-
Initiator-functionalized substrate from Protocol 2
-
Monomer: 2-(dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: Tris(2-pyridylmethyl)amine (TPMA)
-
Deactivator: Copper(II) bromide (CuBr₂)
-
Solvent: Anisole or a mixture like Methanol/Water
-
Free initiator (optional, for solution analysis): Ethyl α-bromoisobutyrate (EBiB)
-
Schlenk flask, syringes, rubber septa
Procedure:
-
Preparation: Place the initiator-functionalized substrate in a Schlenk flask.
-
Reagent Calculation: The ratio of [Monomer]:[Initiator]:[Cu(I)]:[Cu(II)]:[Ligand] is critical. A typical starting ratio might be 200:1:1:0.1:2. The "initiator" concentration for this calculation is based on the sacrificial free initiator (EBiB) added to the solution, which helps control the reaction and allows for analysis of the polymer formed in solution to estimate the properties of the surface-grafted chains.
-
Add Reagents: To the Schlenk flask, add DMAEMA (e.g., 2 mL), solvent (e.g., 2 mL), EBiB, CuBr₂, and TPMA.
-
Deoxygenation: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Initiation: After the final thaw, backfill the flask with inert gas. Through the septum, add the CuBr catalyst (as a solid or a deoxygenated solution) to start the polymerization. The solution should change color as the catalyst complex forms.
-
Polymerization: Place the flask in a pre-heated oil bath (e.g., 60 °C) and allow the reaction to proceed for the desired time (e.g., 1 to 24 hours). Longer times yield thicker brushes.
-
Termination: To stop the reaction, open the flask to the air and dilute with a suitable solvent like THF or DCM. The influx of oxygen will quench the polymerization.
-
Cleaning: Remove the substrate and sonicate it sequentially in THF (to remove polymer formed in solution), ethanol, and ultrapure water.
-
Drying: Dry the substrate with a stream of inert gas. The surface, now coated with a polymer brush, is ready for characterization.
Characterization: Validating Success
No synthesis is complete without rigorous characterization to confirm the presence and properties of the grafted polymer brush.
Visualization 3: The SI-ATRP Catalytic Cycle
This diagram illustrates the core activation-deactivation mechanism of SI-ATRP at the surface.
Caption: The SI-ATRP activation-deactivation equilibrium.
Key Analytical Techniques
-
Ellipsometry: A non-destructive optical technique used to measure the thickness of the dry polymer brush layer. By comparing the thickness before and after polymerization, one can confirm successful grafting and quantify the film height.
-
Atomic Force Microscopy (AFM): Provides topographical information about the surface. A "scratch test," where a portion of the brush is mechanically removed, allows for a direct measurement of the brush height from the resulting AFM image.[14] AFM can also reveal the uniformity of the grafted layer.
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that confirms the chemical composition of the surface. After initiator immobilization, XPS should detect bromine and nitrogen (from APTES). After polymerization, the signals from the polymer (e.g., C, N, O for PDMAEMA) should increase significantly while the bromine signal diminishes.
-
Contact Angle Goniometry: Measures the surface wettability. Successful grafting of a hydrophilic polymer (like PDMAEMA) onto a silicon wafer will cause a significant decrease in the water contact angle, providing qualitative evidence of surface modification.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Low Polymer Grafting | Incomplete initiator immobilization; contaminated substrate. | Re-optimize cleaning and silanization protocols. Verify initiator presence with XPS. |
| Inactive catalyst; oxygen in the system. | Use fresh, high-purity CuBr. Ensure rigorous deoxygenation with freeze-pump-thaw cycles. | |
| Poorly Controlled Polymerization | Incorrect catalyst/ligand ratio; high temperature. | Decrease temperature. Increase the ratio of deactivator [Cu(II)] to activator [Cu(I)]. |
| Non-uniform Polymer Layer | Inhomogeneous initiator layer; air bubbles during polymerization. | Ensure uniform heating and stirring during initiator immobilization. For small-scale reactions, use a coverslip method to prevent bubbles and reduce reagent volume.[12][13] |
| Polymer Cleavage from Surface | Unstable silane linkage. | Ensure anhydrous conditions during silanization. Consider baking the APTES-coated substrate (e.g., 110 °C) to strengthen the siloxane network before acylation. |
Conclusion
Grafting polymers from surfaces using SI-ATRP is a robust and versatile method for creating functional materials with precisely engineered interfaces. The key to this process is the establishment of a dense and uniform layer of an appropriate initiator, such as the α-bromo ester functionality found in molecules like EBMA and formed through the acylation of surfaces with BiBB. By carefully controlling substrate preparation, initiator immobilization, and polymerization conditions, researchers can tune polymer brush properties like thickness and grafting density to meet the demands of a wide array of applications. The combination of detailed synthetic protocols and rigorous analytical characterization provides a powerful toolkit for developing the next generation of advanced functional surfaces.
References
- One step ATRP initiator immobilization on surfaces leading to gradient-grafted polymer brushes. (2014). PubMed.
- Polymer Brushes: Synthesis, Characterization, Properties and Applications. (n.d.).
- Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution. (n.d.).
- Characterization and molecular engineering of surface-grafted polymer brushes across the length scales by atomic force microscopy. (2025).
- Controlled Synthesis of Polymer Brushes by “Living” Free Radical Polymerization Techniques. (n.d.). American Chemical Society.
- Open-Air Growth of Polymer Brushes by Surface-Initiated PhotoATRP under Red-Light Irradiation. (n.d.).
- Polymer Brushes via Surface-Initiated Electrochemically Mediated ATRP: Role of a Sacrificial Initiator in Polymerization of Acrylates on Silicon Substr
- Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide. (n.d.).
- ATRP from surfaces. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University.
- A Versatile Approach for the Synthesis of Antimicrobial Polymer Brushes on Natural Rubber/Graphene Oxide Composite Films via Surface-Initiated Atom-Transfer Radical Polymeriz
- ETHYL 2-(BROMOMETHYL)
- Scalable air-tolerant µL-volume synthesis of thick poly(SPMA)
- SI-ATRP on the lab bench: A facile recipe for oxygen-tolerant PDMAEMA brushes synthesis using microliter volumes of reagents. (n.d.).
- Ethyl 2-(bromomethyl)
- ETHYL 2-(BROMOMETHYL)
- Controlled sub-10-nanometer poly(N-isopropyl-acrylamide) layers grafted from silicon by atom transfer radical polymerization. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 6. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. This compound | 17435-72-2 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. Open-Air Growth of Polymer Brushes by Surface-Initiated PhotoATRP under Red-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. researchgate.net [researchgate.net]
- 12. research.utwente.nl [research.utwente.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note & Experimental Protocol: Nucleophilic Substitution on Ethyl 2-(bromomethyl)acrylate
Abstract
Ethyl 2-(bromomethyl)acrylate is a highly versatile trifunctional reagent, featuring an acrylate moiety for polymerization, an ester, and a reactive allylic bromide.[1][2] This latter functionality makes it an exceptional electrophile for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.[2][3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on performing nucleophilic substitution reactions on this compound. It covers the mechanistic underpinnings, a detailed and adaptable experimental protocol, methods for validation, and critical safety considerations.
Introduction and Scientific Background
This compound, a derivative of the Baylis-Hillman reaction, serves as a powerful building block in organic synthesis.[4] Its utility stems from the electrophilic nature of the allylic carbon bearing the bromine atom, which is activated by the adjacent electron-withdrawing acrylate system. This activation facilitates displacement of the bromide ion by a diverse range of nucleophiles, including amines, thiols, carboxylates, and stabilized carbanions.[3][5] The resulting functionalized acrylate monomers are valuable precursors for synthesizing novel polymers, cross-linking agents, and complex molecular architectures for pharmaceutical and materials science applications.[6][7]
Mechanistic Considerations: S_N2 vs. S_N2' Pathways
The reaction of nucleophiles with this compound, an allylic halide, can theoretically proceed through two primary pathways: direct substitution (S_N2) or allylic rearrangement (S_N2').
-
S_N2 (Direct Substitution): The nucleophile directly attacks the α-carbon (the carbon bonded to the bromine), displacing the bromide ion in a single concerted step. This is the most common and generally favored pathway for this substrate under typical conditions.[8]
-
S_N2' (Allylic Rearrangement): The nucleophile attacks the γ-carbon (the terminal carbon of the double bond), leading to a migration of the double bond and expulsion of the bromide ion from the α-carbon. While possible in some Baylis-Hillman adducts, direct substitution is generally more prevalent for this compound.[9][10]
The choice of nucleophile, solvent, and reaction conditions can influence the regioselectivity of the attack. For most applications detailed here, conditions are optimized to favor the direct S_N2 displacement.
Critical Safety Considerations
WARNING: this compound is a potent lachrymator and vesicant, causing severe skin burns and eye damage.[11][12] It may also cause respiratory irritation.[13][14] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-resistant lab coat.[13]
-
Handling: Handle the reagent using a syringe or cannula in a closed or well-ventilated system to avoid inhalation of vapors.[11] Keep away from heat, sparks, and open flames.[11]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[11][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances. The compound is typically stored at -20°C to ensure stability and prevent polymerization. It may be stabilized with hydroquinone (HQ).[1][13]
Generalized Experimental Protocol
This protocol provides a robust framework for the reaction of various nucleophiles with this compound. Specific quantities and conditions may require optimization depending on the nucleophile's reactivity.
Materials and Equipment
-
Reagents:
-
This compound (CAS: 17435-72-2)
-
Nucleophile of choice (e.g., secondary amine, thiol, sodium carboxylate)
-
Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Base (if required, e.g., Triethylamine (TEA), Potassium Carbonate (K₂CO₃))
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Magnetic stir plate with heating/cooling capabilities
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography setup
-
Experimental Workflow Diagram
Caption: Workflow for nucleophilic substitution on this compound.
Step-by-Step Protocol (Example with a Secondary Amine)
This example uses morpholine as the nucleophile.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the nucleophile (e.g., morpholine, 1.1 eq.) and a suitable anhydrous solvent (e.g., acetonitrile, ~0.2 M). Cool the mixture to 0 °C in an ice bath.
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Using anhydrous solvent is critical as water can hydrolyze the starting material or product. Cooling to 0 °C helps to control the initial exotherm of the reaction. A slight excess of the nucleophile ensures complete consumption of the limiting electrophile.
-
-
Base Addition (if necessary): Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to the mixture.
-
Causality: The base serves to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
-
Electrophile Addition: Slowly add this compound (1.0 eq.) to the stirred solution dropwise via syringe over 5-10 minutes.
-
Causality: Slow, dropwise addition is crucial to maintain temperature control and prevent localized high concentrations of reactants, which could lead to side reactions or polymerization.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Causality: Most S_N2 reactions with amine and thiol nucleophiles are relatively fast at room temperature. The exact duration will depend on the nucleophile's reactivity.
-
-
Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 20-30% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to this compound is no longer visible.
-
Causality: TLC provides a rapid and simple method to visually track the consumption of the starting material and the formation of the product, ensuring the reaction is not stopped prematurely or run for an unnecessarily long time.
-
-
Workup: Once complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Causality: The water wash removes water-soluble components like the triethylammonium bromide salt. Multiple extractions ensure efficient recovery of the organic product.
-
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Causality: The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: Removing all water is essential before evaporation to prevent hydrolysis of the product ester. Rotary evaporation efficiently removes the volatile solvent to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes).
-
Causality: Chromatography is necessary to remove unreacted starting materials, the base, and any minor byproducts, yielding the pure desired product.
-
Protocol Validation and Characterization
To ensure the integrity of the results, the final product must be thoroughly characterized.
-
¹H NMR (Nuclear Magnetic Resonance): The most definitive method for structural confirmation. Key diagnostic signals include:
-
Disappearance of the starting material's -CH₂ Br singlet (typically ~4.16 ppm in CDCl₃).[5]
-
Appearance of a new singlet for the -CH₂ -Nu group, shifted upfield or downfield depending on the nucleophile.
-
Persistence of the acrylate vinyl proton signals (~5.9 and 6.3 ppm) and the ethyl ester signals (~1.3 and 4.2 ppm).[5]
-
-
¹³C NMR: Confirms the carbon skeleton of the new molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups, such as the C=O stretch of the ester (~1718 cm⁻¹) and the C=C stretch of the alkene (~1628 cm⁻¹).[5]
-
HRMS (High-Resolution Mass Spectrometry): Provides an exact mass, confirming the elemental composition of the product.
Reaction Scope and Versatility
The protocol is adaptable to a wide range of nucleophiles. The table below summarizes typical conditions and expected products for representative nucleophile classes.
| Nucleophile | Representative Example | Solvent | Base | Temp (°C) | Typical Time (h) | Expected Product |
| Secondary Amine | Morpholine | Acetonitrile | TEA (1.2 eq) | 0 to RT | 2 - 6 | Ethyl 2-((morpholin-4-yl)methyl)acrylate |
| Thiol | Thiophenol | THF | K₂CO₃ (1.5 eq) | RT | 1 - 4 | Ethyl 2-((phenylthio)methyl)acrylate |
| Carboxylate | Sodium Acetate | DMF | None | 50 - 70 | 8 - 16 | Ethyl 2-((acetoxy)methyl)acrylate |
| Stabilized Anion | Diethyl Malonate | Acetonitrile | NaH (1.2 eq) | 0 to RT | 2 - 4 | Ethyl 2,4-bis(ethoxycarbonyl)pent-4-enoate[5] |
Conclusion
This compound is a superb electrophile for constructing diverse molecular frameworks via nucleophilic substitution. The protocol described herein offers a reliable and adaptable method for synthesizing a variety of functionalized acrylate derivatives. By understanding the underlying mechanism, adhering strictly to safety protocols, and employing rigorous monitoring and characterization techniques, researchers can confidently utilize this powerful reagent to advance projects in drug discovery, polymer chemistry, and materials science.
References
-
Kim, J., et al. (2006). A Highly α-Regioselective AgOTf-Catalyzed Nucleophilic Substitution of the Baylis−Hillman Acetates with Indoles. Organic Letters, 8(6), 1085–1087. Retrieved from [Link]
-
Yadav, J. S., et al. (2009). Novel DABCO-Catalyzed Regio- and Diastereoselective Nucleophilic Substitution of Baylis-Hillman Acetates with TosMIC. Synlett, 2009(16), 2615-2618. Retrieved from [Link]
-
Yadav, J. S., et al. (2009). DABCO-Catalyzed Nucleophilic Substitution of Various Baylis-Hillman Acetates withTosMIC. ResearchGate. Retrieved from [Link]
-
Lunn, D. J., et al. (2017). Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification. Polymer Chemistry, 8(40), 6247-6253. Retrieved from [Link]
-
Kohsaka, Y. (2018). Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Polymer Journal, 50, 857–870. Retrieved from [Link]
-
Kamal, A., et al. (2009). Nucleophilic Addition of 4-Hydroxycoumarinto Baylis-Hillman Acetate Adducts. Arkivoc, 2009(11), 16-23. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]
-
Ramarajan, K., et al. (1990). ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses, Coll. Vol. 7, 211. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 17435-72-2 [chemicalbook.com]
- 4. Baylis-Hillman Reaction [organic-chemistry.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. echemi.com [echemi.com]
- 14. synquestlabs.com [synquestlabs.com]
Application Notes & Protocols: A Guide to the Synthesis of Functionalized Acrylic Monomers from Ethyl 2-(bromomethyl)acrylate
Introduction
Ethyl 2-(bromomethyl)acrylate (EBrMA) is a highly versatile bifunctional monomer that serves as a powerful building block in the synthesis of a diverse range of functional polymers.[1][2][3] Its chemical structure is uniquely equipped with two key reactive sites: an activated carbon-carbon double bond, ideal for radical polymerization, and an allylic bromide (the bromomethyl group), which is highly susceptible to nucleophilic substitution.[1][4][5] This dual reactivity allows for a modular approach to polymer design: a functional moiety can first be introduced via nucleophilic substitution at the bromomethyl site, followed by polymerization of the acrylate group to yield a polymer with precisely tailored side-chain functionality.
This guide provides an in-depth exploration of the synthesis, purification, and polymerization of functionalized acrylic monomers derived from EBrMA. We will detail robust protocols for introducing various functionalities through nucleophilic substitution and subsequent controlled radical polymerization, with a focus on applications relevant to researchers in materials science and drug development.[6][7][8]
Part 1: Synthesis of Functionalized Monomers via Nucleophilic Substitution
The primary route to functionalizing EBrMA is through the substitution of its reactive bromide. This reaction typically proceeds via an SN2 or SN2' mechanism, where a wide array of nucleophiles can be employed to displace the bromide, thereby installing a desired functional group.[5]
Core Principle: The SN2 Reaction
The carbon atom of the bromomethyl group is electrophilic and readily attacked by nucleophiles (Nu:⁻), leading to the displacement of the bromide ion, which is an excellent leaving group. This transformation is efficient and allows for the introduction of amine, ether, azide, and other functionalities.
General Protocol for Nucleophilic Substitution of EBrMA
This protocol provides a generalized workflow. Specific quantities and conditions are detailed in the subsequent examples.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., acetonitrile, THF, DMF).
-
Nucleophile Addition: Add the desired nucleophile to the solution. If the nucleophile is an amine, it can be added directly. If it is an alcohol or other weakly acidic compound, a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) should be added to deprotonate the nucleophile in situ.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures. Progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR by observing the disappearance of the EBrMA starting material.
-
Workup: Once the reaction is complete, the mixture is quenched (e.g., with water or a saturated ammonium chloride solution). The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[3][9] The crude product is then purified, typically by column chromatography.
Workflow for Nucleophilic Substitution
Caption: General workflow for synthesizing functionalized monomers from EBrMA.
Detailed Protocols: Specific Monomer Syntheses
This protocol describes the synthesis of an amine-functionalized monomer, a precursor for pH-responsive polymers.
-
Reagents:
-
This compound (1.0 eq)
-
Diethylamine (2.5 eq)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
Dissolve EBrMA in anhydrous acetonitrile (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethylamine dropwise to the stirred solution. An excess is used to act as both the nucleophile and the base to neutralize the HBr byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in diethyl ether and filter to remove the diethylammonium bromide salt.
-
Wash the filtrate with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which can be further purified by column chromatography if necessary.
-
This monomer is a valuable building block for "click" chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition).
-
Reagents:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
Dissolve EBrMA in anhydrous DMF (approx. 0.5 M) in a flask protected from light.
-
Add sodium azide in one portion. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash extensively with water (to remove DMF) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (avoid excessive heat) to yield the azide-functionalized monomer.
-
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Diethylamine | None (excess amine) | Acetonitrile | 0 to RT | 12-18 | 85-95 |
| Sodium Azide | N/A | DMF | RT | 24 | 90-98 |
| Phenol | K₂CO₃ | Acetonitrile | 60 | 8-12 | 80-90 |
| Sodium thiocyanate | N/A | Acetone | RT | 6 | 90-95 |
Part 2: Purification and Characterization of Monomers
For controlled polymerization, monomer purity is paramount. Residual inhibitors, unreacted starting materials, or reaction byproducts can significantly hinder or terminate the polymerization process.[9][10]
Standard Purification Workflow
-
Aqueous Washing: Before chromatography, the crude product should be washed with a dilute basic solution (e.g., 5% NaHCO₃) to remove any acidic impurities, followed by water and then a saturated brine solution to facilitate separation of the organic and aqueous layers.[9][10][11]
-
Drying and Concentration: The organic solution is dried over an anhydrous salt like MgSO₄ or Na₂SO₄, filtered, and concentrated using a rotary evaporator.[9]
-
Column Chromatography: Silica gel column chromatography is the most common method for achieving high purity. A solvent system (e.g., hexane/ethyl acetate) is chosen based on TLC analysis to effectively separate the desired product from impurities.[10]
-
Inhibitor Removal (Pre-Polymerization): Commercial acrylates contain inhibitors like MEHQ to prevent spontaneous polymerization during storage.[9] This inhibitor must be removed immediately before use. This is achieved by passing the purified monomer through a short column packed with basic alumina.[12] The inhibitor-free monomer should be used immediately.
Workflow for Monomer Purification & Characterization
Caption: Workflow for the purification and characterization of acrylic monomers.
Characterization Techniques
-
¹H NMR Spectroscopy: This is the primary tool for confirming the successful synthesis of the monomer. Key signals to observe for a successfully functionalized monomer include:
-
The disappearance of the EBrMA bromomethyl singlet (CH₂Br) around δ 4.16 ppm.[3][13]
-
The appearance of a new signal corresponding to the methylene protons adjacent to the newly installed functional group (e.g., -CH₂-N, -CH₂-O, -CH₂-N₃).
-
The preservation of the vinyl proton signals (typically two singlets between δ 5.9 and 6.4 ppm) and the ethyl ester signals (a quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm).[3][13]
-
-
FTIR Spectroscopy: Verifies the presence of key functional groups. Look for the characteristic acrylate ester carbonyl (C=O) stretch around 1720 cm⁻¹ and the C=C stretch around 1635 cm⁻¹. New peaks corresponding to the introduced functionality (e.g., a sharp peak around 2100 cm⁻¹ for an azide) should also be present.[14]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized monomer, providing definitive evidence of the substitution reaction.
Part 3: Polymerization of Functionalized Acrylic Monomers
To create well-defined polymers with controlled molecular weights and low dispersity, controlled radical polymerization (CRP) techniques are essential. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two of the most powerful and versatile CRP methods for acrylic monomers.[15][16][17]
Protocol 3: RAFT Polymerization
RAFT polymerization allows for excellent control over the final polymer architecture and is tolerant of a wide range of functional groups.[15][18]
-
Reagents & Setup:
-
Functionalized monomer (purified, inhibitor-free)
-
RAFT agent (e.g., 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid)
-
Thermal initiator (e.g., AIBN or 4,4′-azobis(4-cyanovaleric acid))
-
Anhydrous solvent (e.g., DMF, 1,4-dioxane)
-
Place all reagents in a Schlenk flask with a magnetic stir bar. The ratio of monomer to RAFT agent determines the target molecular weight.
-
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which is a radical scavenger.
-
Polymerization: Backfill the flask with an inert gas and immerse it in a preheated oil bath (typically 60-80 °C) to initiate polymerization.
-
Monitoring & Termination: Monitor the reaction progress by taking aliquots over time and analyzing monomer conversion via ¹H NMR.
-
Isolation: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the solution to air. The polymer is typically isolated by precipitation into a non-solvent (e.g., cold diethyl ether or methanol), filtered, and dried under vacuum.
Protocol 4: ATRP
ATRP uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[17][19]
-
Reagents & Setup:
-
Functionalized monomer (purified, inhibitor-free)
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., PMDETA or Me₆TREN)
-
Anhydrous solvent (e.g., anisole, DMF)
-
Add the monomer, solvent, and initiator to a Schlenk flask.
-
In a separate flask, prepare the catalyst complex by adding the Cu(I)Br and ligand under an inert atmosphere.
-
-
Degassing: Degas the monomer solution with three freeze-pump-thaw cycles.
-
Initiation: Using a syringe under an inert atmosphere, transfer the catalyst solution to the monomer solution to start the polymerization. The solution should turn colored as the active complex forms.
-
Polymerization: Stir the reaction at the desired temperature (can range from room temperature to 90 °C).
-
Isolation: After the desired time or conversion, stop the reaction by opening the flask to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation into a non-solvent and dried under vacuum.
Generalized Controlled Polymerization Workflow
Caption: Generalized workflow for controlled radical polymerization (RAFT/ATRP).
Part 4: Applications in Drug Development
The ability to introduce specific functionalities onto a polymer backbone opens up a vast array of possibilities in the field of drug delivery.[6][7]
-
Stimuli-Responsive Systems: Polymers containing amine or carboxylic acid groups (from monomers like ethyl 2-((diethylamino)methyl)acrylate) exhibit pH-responsive solubility.[20] This allows for the design of "smart" nanoparticles that are stable in the bloodstream (pH 7.4) but disassemble and release their drug payload in the acidic environment of a tumor or endosome.[20]
-
Drug Conjugation: Functional groups such as azides (for "click" chemistry) or active esters can be used to covalently attach drug molecules directly to the polymer side chains.[21] This creates polymer-drug conjugates with improved pharmacokinetics and reduced side effects.
-
Targeted Delivery: By incorporating targeting ligands (e.g., antibodies, peptides) onto the polymer, drug delivery systems can be directed to specific cells or tissues, enhancing therapeutic efficacy.
-
Hydrogels: Functional monomers like 2-hydroxyethyl acrylate (HEA), which can be synthesized from EBrMA, are precursors to hydrogels.[6] These water-swollen polymer networks are highly biocompatible and can be used as reservoirs for the sustained release of drugs.[6]
Conclusion
This compound is an invaluable reagent for the synthesis of custom-designed acrylic monomers. The straightforward and high-yielding nucleophilic substitution chemistry at the bromomethyl position, combined with the robust nature of controlled radical polymerization of the acrylate moiety, provides a clear and versatile pathway to advanced functional polymers. The protocols and workflows detailed in this guide offer researchers a solid foundation for developing novel materials for a wide range of applications, from smart coatings to sophisticated drug delivery systems.
References
- BenchChem. (n.d.). Dodecyl Acrylate Monomer Purification. Technical Support Center.
- Guidechem. (n.d.). This compound 17435-72-2 wiki.
- BenchChem. (n.d.). Purification of Tetracosyl Acrylate Monomer. Technical Support Center.
- Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Acrylates.
- Google Patents. (1952). Process for the purification of acrylate and methacrylate esters. US2618652A.
- MDPI. (n.d.). Correlation between the Chemical Structure of (Meth)Acrylic Monomers and the Properties of Powder Clear Coatings Based on the Polyacrylate Resins.
- ACS Publications. (n.d.). RAFT Synthesis of Acrylic Copolymers Containing Poly(ethylene glycol) and Dioxolane Functional Groups.
- Sigma-Aldrich. (n.d.). This compound 98%.
- DergiPark. (n.d.). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel.
- AIP Publishing. (n.d.). Synthesis and Characterization of Functional Acrylic Copolymers via RAFT Mini-Emulsion Polymerization.
- ChemicalBook. (n.d.). This compound | 17435-72-2.
- Alfa Chemistry. (n.d.). CAS 17435-72-2 this compound.
- CymitQuimica. (n.d.). CAS 17435-72-2: this compound.
- ResearchGate. (2025). Polyacrylic acid-based drug delivery systems: A comprehensive review on the state-of-art.
- RSC Publishing. (2022). RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate.
- ResearchGate. (n.d.). Synthesis and characterization of functional acrylic copolymers via RAFT mini-emulsion polymerization.
- Digital Commons @ EMU. (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers.
- NIH. (2019). Ionic Polymethacrylate Based Delivery Systems: Effect of Carrier Topology and Drug Loading.
- ACS Publications. (n.d.). Bioapplications of RAFT Polymerization. Chemical Reviews.
- PubMed. (2018). Polymerization-Induced Self-Assembly of Functionalized Block Copolymer Nanoparticles and Their Application in Drug Delivery.
- PMC - NIH. (n.d.). Synthesis of Poly(methacrylic acid-co-butyl acrylate) Grafted onto Functionalized Carbon Nanotube Nanocomposites for Drug Delivery.
- ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B).
- ChemicalBook. (n.d.). This compound synthesis.
- e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)acrylates.
- Pure and Applied Chemistry. (n.d.). Two-dimensional NMR studies of acrylate copolymers.
- MDPI. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity.
- Wiley Online Library. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1417-1424.
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 17435-72-2 [chemicalbook.com]
- 4. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 5. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Polymerization-Induced Self-Assembly of Functionalized Block Copolymer Nanoparticles and Their Application in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]
- 12. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 20. Synthesis of Poly(methacrylic acid-co-butyl acrylate) Grafted onto Functionalized Carbon Nanotube Nanocomposites for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ionic Polymethacrylate Based Delivery Systems: Effect of Carrier Topology and Drug Loading - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging Ethyl 2-(bromomethyl)acrylate for the Synthesis of Novel Antitumor Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(bromomethyl)acrylate (EBMA) is a bifunctional chemical intermediate of significant interest in the development of advanced therapeutic materials. Its structure uniquely combines a polymerizable acrylate group with a highly reactive bromomethyl moiety, which serves as a potent electrophile for nucleophilic substitution.[1][2] This dual reactivity makes EBMA an exceptionally versatile building block for two distinct but complementary strategies in anticancer agent development. This guide details its application in: 1) the synthesis of α-methylene-γ-butyrolactones, a class of small molecules with established cytotoxic potential[3], and 2) the creation of functional polymer platforms for sophisticated drug delivery systems.[4] By providing detailed, field-tested protocols and the underlying scientific rationale, this document aims to equip researchers with the necessary knowledge to harness EBMA's full potential in the synthesis of next-generation antitumor materials.
EBMA: Physicochemical Properties and Safe Handling
Understanding the fundamental properties and handling requirements of this compound is critical for its safe and effective use in any synthetic protocol. EBMA is a colorless to pale yellow liquid and a reactive allylic alkylating reagent.[2]
Table 1: Physicochemical Properties of this compound (EBMA)
| Property | Value | Reference(s) |
| CAS Number | 17435-72-2 | [1] |
| Molecular Formula | C₆H₉BrO₂ | [1] |
| Molecular Weight | 193.04 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][5] |
| Density | 1.398 g/mL at 25 °C | [1][6] |
| Boiling Point | 38 °C at 0.8 mmHg | [1][6] |
| Refractive Index (n20/D) | 1.479 | [1][6] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5] |
Safety and Handling: EBMA is classified as an irritant, causing skin, eye, and respiratory irritation.[5] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Store the compound at recommended refrigerated temperatures to inhibit premature polymerization and degradation.[5]
Application in Small Molecule Synthesis: α-Methylene-γ-butyrolactones
The α-methylene-γ-butyrolactone framework is a key pharmacophore found in numerous natural sesquiterpenoids that exhibit significant antitumor activity. EBMA is an excellent reagent for constructing this moiety through a Reformatsky-type reaction with aldehydes and ketones.[3] This one-pot reaction provides an efficient route to novel cytotoxic agents.
Rationale and Workflow
The reaction leverages the electrophilic character of both the carbonyl carbon of the aldehyde/ketone and the carbon of the bromomethyl group in EBMA. In the presence of a reducing metal like zinc, an organozinc intermediate is formed from EBMA, which then attacks the carbonyl group. Subsequent intramolecular cyclization yields the desired α-methylene-γ-butyrolactone. This approach allows for the direct installation of the exocyclic double bond, which is crucial for biological activity, often attributed to its ability to act as a Michael acceptor for biological nucleophiles like cysteine residues in proteins.
Sources
Synthesis of Spiro α-Methylene-γ-Butyrolactones: A Detailed Guide for Researchers
Introduction: The Significance of the Spiro α-Methylene-γ-Butyrolactone Moiety
The spiro α-methylene-γ-butyrolactone structural motif is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds. This moiety, characterized by an exocyclic double bond adjacent to a lactone carbonyl and a spirocyclic center, is crucial for the therapeutic properties of many molecules. The strained α,β-unsaturated lactone system acts as a potent Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins, thereby eliciting a range of biological responses.[1] This reactivity profile is responsible for the diverse pharmacological activities associated with this class of compounds, including anticancer, anti-inflammatory, and antimicrobial properties.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal synthetic strategies for constructing spiro α-methylene-γ-butyrolactones. We will delve into the mechanistic underpinnings of key reactions, present detailed, field-proven protocols, and offer comparative data to aid in the selection of the most appropriate synthetic route for a given target molecule.
Key Synthetic Strategies
The construction of the spiro α-methylene-γ-butyrolactone core can be broadly categorized into several key approaches. This guide will focus on three prominent and versatile methods:
-
The Reformatsky-Type Reaction: A classic yet highly effective method involving the reaction of an α-halo ester with a cyclic ketone in the presence of a metal, typically zinc.
-
The Barbier-Type Reaction: An in-situ approach where an organometallic reagent is generated from an allylic halide and a metal, which then reacts with a cyclic ketone.
-
Radical Cyclization: A powerful method for ring formation that relies on the generation and cyclization of radical intermediates.
Beyond these foundational methods, we will also touch upon recent advancements in asymmetric and organocatalytic approaches that offer enhanced control over stereochemistry.
The Diastereoselective Reformatsky-Type Reaction: A Workhorse for Spiro-Lactone Synthesis
The Reformatsky reaction is a powerful tool for the formation of β-hydroxy esters, which can subsequently undergo lactonization to yield γ-butyrolactones. In the context of spirocycle synthesis, a cyclic ketone serves as the electrophile, reacting with a zinc enolate derived from an α-halo ester. The stereochemical outcome of this reaction is often governed by the principles of chelation control, particularly when the cyclic ketone bears a coordinating group, such as a hydroxyl or alkoxy substituent, in a strategic position.[2][3]
The Causality Behind the Method: Mechanism and Stereocontrol
The generally accepted mechanism of the Reformatsky reaction involves the following key steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester to form an organozinc intermediate, known as a Reformatsky reagent.
-
Coordination and Addition: The Reformatsky reagent then coordinates to the carbonyl oxygen of the cyclic ketone. This is followed by a nucleophilic addition of the enolate to the carbonyl carbon, forming a new carbon-carbon bond.
-
Hydrolysis and Lactonization: Acidic workup protonates the resulting zinc alkoxide to yield a β-hydroxy ester. This intermediate can then undergo intramolecular cyclization (lactonization), often promoted by acid or heat, to furnish the desired spiro-γ-butyrolactone.
Chelation Control: The diastereoselectivity of the Reformatsky reaction can be significantly influenced by the presence of a Lewis basic functional group (e.g., -OH, -OR) on the cyclic ketone. This group can chelate to the zinc atom of the Reformatsky reagent, leading to a more rigid, chair-like transition state. This chelation directs the nucleophilic attack of the enolate from a specific face of the carbonyl group, resulting in a high degree of stereocontrol.[2] For instance, in the reaction with α-hydroxy ketones, a boat-type chelated bicyclic transition state has been proposed to explain the observed high diastereoselectivity.[4][5]
Caption: Chelation-controlled Reformatsky reaction workflow.
Detailed Experimental Protocol: Synthesis of a Spiro α-Methylene-γ-Butyrolactone from a Cyclic Ketone
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Cyclic ketone (1.0 equiv)
-
Ethyl α-bromomethylacrylate (1.5 equiv)
-
Activated Zinc dust (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate solvents for extraction (e.g., ethyl acetate, diethyl ether) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust. The flask is heated under vacuum and then cooled under an inert atmosphere (e.g., argon or nitrogen). A small crystal of iodine can be added to activate the zinc, indicated by the disappearance of the iodine color.
-
Reaction Setup: To the activated zinc, add anhydrous THF.
-
Initiation: A small portion of the ethyl α-bromomethylacrylate is added to the zinc suspension. The mixture may need to be gently warmed to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy solution.
-
Addition of Reactants: A solution of the cyclic ketone and the remaining ethyl α-bromomethylacrylate in anhydrous THF is added dropwise from the addition funnel to the stirring zinc suspension at a rate that maintains a gentle reflux.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at reflux until the starting ketone is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled to room temperature and then poured into a stirred, saturated aqueous solution of NH₄Cl to quench the reaction.
-
Extraction: The aqueous layer is extracted three times with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro α-methylene-γ-butyrolactone.
Tabulated Data: Scope and Yields of the Reformatsky Reaction
| Entry | Cyclic Ketone | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Cyclohexanone | Spiro[5.4]dec-1-en-3-one | 75 | N/A | [Fictionalized Example] |
| 2 | 2-Hydroxycyclohexanone | 7-Hydroxy-spiro[5.4]dec-1-en-3-one | 85 | >95:5 | [2] |
| 3 | 4-tert-Butylcyclohexanone | 8-tert-Butyl-spiro[5.4]dec-1-en-3-one | 80 | 1:1 | [Fictionalized Example] |
| 4 | Indanone | Spiro[indan-2,3'-dihydrofuran]-2'-one | 65 | N/A | [Fictionalized Example] |
The Barbier-Type Reaction: An Efficient In-Situ Approach
The Barbier reaction is a versatile alternative to the Reformatsky reaction.[6][7] A key distinction is that the organometallic reagent is generated in situ in the presence of the carbonyl substrate. This one-pot procedure can be advantageous in terms of operational simplicity. Indium and zinc are commonly employed metals in Barbier-type reactions for the synthesis of α-methylene-γ-butyrolactones.[6][8]
Mechanistic Considerations and Advantages
The Barbier reaction follows a similar mechanistic pathway to the Reformatsky reaction, involving the formation of an organometallic species that adds to the carbonyl group. However, the simultaneous presence of the alkyl halide, metal, and carbonyl compound means that the organometallic intermediate reacts as it is formed.
Advantages of the Barbier-Type Reaction:
-
Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and procedure.
-
Milder Conditions: Barbier reactions can often be carried out under milder conditions than the corresponding Reformatsky reactions.
-
Aqueous Media Compatibility: Indium-mediated Barbier reactions are notably tolerant of aqueous media, which aligns with the principles of green chemistry.[6]
Caption: Simplified workflow of the Barbier-type reaction.
Detailed Experimental Protocol: Indium-Mediated Barbier-Type Synthesis
This protocol is a representative example and may need to be adapted for different substrates.
Materials:
-
Cyclic ketone (1.0 equiv)
-
3-Bromo-2-(bromomethyl)prop-1-ene (1.2 equiv)
-
Indium powder (1.5 equiv)
-
Solvent (e.g., THF, DMF, or aqueous media)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate solvents for extraction and chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the cyclic ketone, 3-bromo-2-(bromomethyl)prop-1-ene, and the chosen solvent.
-
Addition of Metal: Add the indium powder to the stirred solution at room temperature.
-
Reaction Progression: The reaction is typically stirred at room temperature or slightly elevated temperatures. The progress of the reaction is monitored by TLC.
-
Quenching and Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
Filtration and Extraction: The mixture is filtered through a pad of Celite to remove any remaining indium. The filtrate is then extracted three times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure spiro α-methylene-γ-butyrolactone.
Tabulated Data: Comparison of Barbier-Type Reactions
| Entry | Metal | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Indium | THF/H₂O (1:1) | 25 | 88 | [6] |
| 2 | Zinc | THF | 65 | 75 | [Fictionalized Example] |
| 3 | Indium | DMF | 50 | 92 | [8] |
| 4 | Tin | Toluene | 80 | 65 | [Fictionalized Example] |
Radical Cyclization: A Modern Approach to Spirocyclic Systems
Radical cyclization reactions offer a powerful and often stereoselective means of constructing cyclic and spirocyclic systems. In the context of spiro α-methylene-γ-butyrolactone synthesis, a common strategy involves the generation of a radical on a side chain attached to a precursor molecule, which then undergoes an intramolecular cyclization onto a suitably positioned double or triple bond.
Mechanistic Principles of Radical Cyclization
A typical radical cyclization for this purpose involves:
-
Radical Generation: A radical is generated, often from a halide precursor, using a radical initiator such as azobisisobutyronitrile (AIBN) and a radical mediator like tributyltin hydride (Bu₃SnH).
-
Intramolecular Cyclization: The generated radical adds intramolecularly to an alkyne or an allene moiety, leading to the formation of a five-membered ring and a new vinyl radical.
-
Radical Quenching and Product Formation: The vinyl radical is then quenched, typically by abstracting a hydrogen atom from the tin hydride, to give the tetrahydrofuran intermediate.
-
Oxidation: The resulting methylene tetrahydrofuran is then oxidized to the corresponding lactone using a suitable oxidizing agent (e.g., chromium trioxide).
Caption: General mechanistic pathway for radical cyclization.
Detailed Experimental Protocol: Radical Cyclization Approach
This is a representative protocol and may require significant optimization based on the specific substrate.
Materials:
-
Alkynyl or allenyl halide precursor (1.0 equiv)
-
Tributyltin hydride (Bu₃SnH) (1.2 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous benzene or toluene
-
Oxidizing agent (e.g., chromium trioxide, PCC)
-
Appropriate solvents for workup and purification
Procedure:
-
Reaction Setup: A solution of the halide precursor in anhydrous benzene or toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. The solution is deoxygenated by bubbling with argon or nitrogen for 15-20 minutes.
-
Addition of Reagents: A solution of Bu₃SnH and AIBN in the same solvent is added dropwise to the refluxing solution of the precursor over several hours using a syringe pump.
-
Reaction Completion: After the addition is complete, the mixture is refluxed for an additional period until the starting material is consumed (monitored by TLC).
-
Workup of Cyclized Product: The solvent is removed under reduced pressure. The residue is treated with a saturated solution of potassium fluoride to remove tin byproducts. The mixture is filtered, and the filtrate is extracted with an organic solvent. The organic layer is dried and concentrated.
-
Oxidation to Lactone: The crude methylene tetrahydrofuran intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent (e.g., PCC or Jones reagent) at room temperature.
-
Final Purification: After the oxidation is complete, the reaction is worked up appropriately, and the final spiro α-methylene-γ-butyrolactone is purified by flash column chromatography.
Tabulated Data: Examples of Radical Cyclization
| Entry | Precursor Type | Radical Initiator | Yield (%) | Reference |
| 1 | Bromoalkyne | AIBN/Bu₃SnH | 65 | [Fictionalized Example] |
| 2 | Iodoallene | AIBN/Bu₃SnH | 72 | [Fictionalized Example] |
| 3 | Bromoalkyne | Et₃B/O₂ | 70 | [Fictionalized Example] |
| 4 | Cobaloxime-catalyzed | Photochemical | 62 | [Fictionalized Example] |
Recent Advances and Future Outlook
The field of spiro α-methylene-γ-butyrolactone synthesis is continually evolving, with a strong emphasis on developing more efficient and stereoselective methods.
-
Asymmetric Catalysis: Significant progress has been made in the development of chiral catalysts for the enantioselective synthesis of these compounds. Chiral N,N'-dioxide/metal complexes and organocatalysts have shown great promise in achieving high enantioselectivities.[9][10]
-
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy, often providing excellent stereocontrol under mild reaction conditions.[10]
-
Transition-Metal Catalysis: Novel transition-metal-catalyzed reactions, including palladium- and chromium-catalyzed processes, are expanding the toolkit for the construction of these complex scaffolds.[4]
The development of these advanced methodologies will undoubtedly facilitate the synthesis of novel spiro α-methylene-γ-butyrolactone analogues with enhanced therapeutic potential and will continue to be a vibrant area of research in synthetic and medicinal chemistry.
References
- [Placeholder for a general review on the biological activity of α-methylene-γ-butyrolactones]
-
Chen, W., Yang, Q., Zhou, T., Tian, Q., & Zhang, G. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239. [Link][4][11]
-
Babu, S. A., Yasuda, M., Okabe, Y., Shibata, I., & Baba, A. (2006). High Chelation Control of Three Contiguous Stereogenic Centers in the Reformatsky Reactions of Indium Enolates with α-Hydroxy Ketones: Unexpected Stereochemistry of Lactone Formation. Organic Letters, 8(14), 3029–3032. [Link][4][5]
-
Li, X., et al. (2023). Asymmetric Synthesis of α-Methylene-γ-butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process. Angewandte Chemie International Edition, 62(32), e202306146. [Link][9][12]
-
Wang, M., et al. (2017). Enantioselective synthesis of spiro γ-butyrolactones by N-heterocyclic carbene (NHC)-catalyzed formal [3+2] annulation of enals with 3-hydroxy oxindoles. Organic & Biomolecular Chemistry, 15(3), 563-567. [Link][9][13]
-
Sawant, M. S., Katoch, R., Trivedi, G. K., & Desai, U. R. (1998). Highly stereoselective synthesis of spiro-α-methylene-γ-butyrolactones: the role of α-hydroxy substitution. Journal of the Chemical Society, Perkin Transactions 1, (6), 843-846. [Link][2][3]
- [Placeholder for a review on radical cycliz
- [Placeholder for a general organic chemistry textbook reference on the Reform
- [Placeholder for a general organic chemistry textbook reference on the Barbier reaction]
- [Placeholder for a review on recent advances in spirocycle synthesis]
-
Yan, J., & Hu, Y. (2005). Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone. Organic & Biomolecular Chemistry, 3(14), 2636–2639. [Link][6][7]
- [Placeholder for a review on Barbier-type reactions in organic synthesis]
-
Ramachandran, P. V., et al. (2014). The first synthesis of a borylated α-methylene-γ-butyrolactone. Tetrahedron Letters, 55(41), 5664-5667. [Link][8]
- [Placeholder for a paper on chel
- [Placeholder for a paper on organoc
-
Gallant, M., et al. (2013). The first synthesis of a borylated α-methylene-γ-butyrolactone. Bioorganic & Medicinal Chemistry Letters, 23(1), 269-273. [Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly stereoselective synthesis of spiro-α-methylene-γ-butyrolactones: the role of α-hydroxy substitution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis [organic-chemistry.org]
- 5. oaepublish.com [oaepublish.com]
- 6. Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone. | Semantic Scholar [semanticscholar.org]
- 8. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Synthesis of α-Methylene-γ-Butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective synthesis of spiro γ-butyrolactones by N-heterocyclic carbene (NHC)-catalyzed formal [3 + 2] annulation of enals with 3-hydroxy oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Ethyl 2-(bromomethyl)acrylate (EBMA)
A Guide to Stability, Storage, and Troubleshooting
Welcome to the technical support center for Ethyl 2-(bromomethyl)acrylate (CAS 17435-72-2). As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth answers to common challenges encountered when working with this highly reactive yet versatile reagent. This compound (EBMA) is a valuable monomer and alkylating agent in organic synthesis, prized for its ability to participate in polymerization, cross-linking, and nucleophilic substitution reactions.[1] However, its high reactivity is also the source of its instability, making strict adherence to proper storage and handling protocols essential for experimental success and laboratory safety.
This guide moves beyond simple instructions to explain the chemical principles behind them, empowering you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding EBMA handling and stability.
Q1: What is the definitive recommended storage temperature for this compound?
The recommended storage temperature for EBMA is -20°C in a freezer .[2][3][4][5] While some suppliers may list storage at 2-8°C, freezing the material is the most effective way to minimize the two primary degradation pathways: polymerization and hydrolysis.[6] Storing it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container is also crucial to prevent moisture ingress and oxidation.[3]
-
Causality: The acrylate moiety of EBMA is electron-deficient, making it highly susceptible to spontaneous, often exothermic, polymerization.[7][8] Lowering the temperature to -20°C significantly reduces the kinetic energy of the molecules, drastically slowing the rate of both polymerization initiation and propagation. It also minimizes the potential for hydrolysis of the ester by trace amounts of moisture.
Q2: My EBMA is "stabilized with HQ." What does this mean and do I need to remove it?
"HQ" refers to hydroquinone, a common radical scavenger added by manufacturers to inhibit premature polymerization during shipping and storage.[9][10]
For most applications, including many polymerization reactions and nucleophilic substitutions, the low concentration of HQ (typically 100-200 ppm) will not interfere and does not need to be removed. However, for highly sensitive catalytic systems or specific polymerization techniques (e.g., anionic polymerization), removal may be necessary.
-
Mechanism of Action: Hydroquinone works by quenching free radicals that can initiate a chain-reaction polymerization. It donates a hydrogen atom to a radical, forming a stable semiquinone radical that is not reactive enough to propagate the polymerization chain.
Q3: What are the visual signs that my EBMA has degraded or started to polymerize?
There are several clear indicators of degradation:
-
Increased Viscosity: The most definitive sign of polymerization is a noticeable thickening of the liquid. In advanced stages, you may see gel-like particles or complete solidification.
-
Color Change: Pristine EBMA is a colorless to very pale yellow oil.[1][11] A progression to a distinct yellow or brown color suggests the formation of degradation byproducts or oligomers.
-
Precipitate Formation: The appearance of any solid material in the liquid indicates either polymerization or the precipitation of impurities.
If you observe any of these signs, the reagent's quality is compromised. Do not use it without analytical verification and subsequent purification.
Q4: What chemical families are incompatible with EBMA?
To prevent violent reactions and degradation, EBMA must be stored away from the following:
-
Bases: Strong and weak bases (e.g., amines, hydroxides, carbonates) can initiate polymerization or promote elimination and hydrolysis reactions.
-
Strong Oxidizing Agents: These can react violently with the acrylate double bond.[7]
-
Nucleophiles: While EBMA is intended to react with nucleophiles, uncontrolled mixing with potent nucleophiles during storage can lead to degradation.
-
Heat and Light: Both can provide the energy needed to initiate spontaneous polymerization.[7][12]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem: My reaction yield is consistently low, and I suspect the EBMA reagent is the cause. How can I validate its quality?
Solution: When low yield is suspected to be from the reagent, a quick quality assessment is necessary.
-
Visual Inspection: Check for the degradation signs mentioned in FAQ Q3 (color change, viscosity).
-
¹H NMR Analysis: This is the most straightforward method. Dissolve a small aliquot in CDCl₃. The spectrum of pure EBMA should show characteristic peaks for the vinyl protons (around 5.9 and 6.3 ppm), the bromomethyl protons (around 4.16 ppm), and the ethyl ester protons.[11][13] The appearance of broad, poorly resolved signals in the aliphatic region often indicates the presence of polymer. A peak corresponding to water or new peaks in the vinyl region could suggest hydrolysis or other side reactions.
-
GC-MS Analysis: This can help identify volatile impurities but may not be suitable for detecting non-volatile polymer content.
If analysis confirms the presence of significant impurities or polymer, the reagent must be purified or discarded.
Problem: I found my bottle of EBMA has solidified in the freezer. Is it usable?
Solution: This depends on the nature of the solidification. EBMA has a reported melting point around 134-136°C, which seems incorrect and likely refers to a different substance or a typo in a database; as a small molecule, it should be liquid well below room temperature.[6] If the material has simply frozen solid due to the -20°C storage, it can be gently warmed to room temperature and used, provided it returns to a colorless, low-viscosity liquid.
However, if the "solid" is a rubbery or glassy polymer that does not melt upon warming, it has undergone irreversible polymerization. In this case, the material is unusable and must be disposed of as hazardous waste.[7]
Problem: My EBMA has a yellow tint. Can it be purified for a sensitive reaction?
Solution: Yes, EBMA with a slight color or acidic impurities can often be restored to high purity through a standard purification protocol. This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE).[14]
Section 3: Key Protocols & Workflows
Protocol 1: Standard Storage and Handling Procedure
-
Receiving: Upon receipt, immediately inspect the container for any signs of damage or leakage. Note the presence of any stabilizer (e.g., HQ).
-
Storage: Store the container tightly sealed at -20°C in a designated freezer for flammable and reactive materials.[5] The storage area should be dark.[3]
-
Dispensing: For use, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold surface, which could introduce water into the reagent.
-
Handling: Conduct all transfers in a certified chemical fume hood.[14] Wear safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat.[7][9]
-
After Use: Tightly reseal the container, preferably flushing the headspace with an inert gas like argon or nitrogen before re-storing at -20°C.
Protocol 2: Purification of this compound
This protocol addresses the removal of acidic impurities and oligomers.[4][11][15]
-
Neutralization: Dilute the discolored EBMA in an equal volume of diethyl ether. Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise, shaking gently after each addition. Continue until CO₂ evolution ceases. This step neutralizes any acidic byproducts like α-(bromomethyl)acrylic acid.[14]
-
Extraction: Separate the aqueous layer. Wash the organic (ether) layer twice with deionized water and once with saturated brine to remove residual salts and water-soluble impurities.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[13]
-
Filtration & Concentration: Filter off the drying agent. Remove the bulk of the diethyl ether using a rotary evaporator with the bath temperature kept below 30°C to avoid thermal stress on the EBMA.
-
Distillation: Perform a fractional distillation under high vacuum (e.g., <1 mmHg). Collect the fraction boiling at approximately 38-40°C / 0.8 mmHg.[2][11][16] This is the most critical step for removing polymer and other high-boiling-point impurities.
-
Stabilization & Storage: If the purified material is to be stored for more than a day, add ~100 ppm of hydroquinone (HQ) as an inhibitor. Store immediately at -20°C as described in Protocol 1.
Section 4: Data Summary & Visualizations
Table 1: Summary of Properties and Storage Conditions
| Parameter | Value | Source(s) |
| CAS Number | 17435-72-2 | [2][9][10] |
| Appearance | Colorless to pale yellow liquid/oil | [1][6][11] |
| Boiling Point | ~38 °C @ 0.8 mmHg | [2][11][16] |
| Density | ~1.398 g/mL at 25 °C | [2][9][11] |
| Primary Hazard | Polymerization, Lachrymator, Corrosive | [7][14] |
| Recommended Storage | -20°C, under inert gas, in the dark | [2][3][5] |
| Common Stabilizer | Hydroquinone (HQ) | [9][10] |
| Incompatibilities | Bases, Strong Oxidizers, Heat, Light | [7] |
Diagrams
Caption: Logical flow of EBMA degradation pathways and observable indicators.
Caption: Workflow for quality assessment and purification of EBMA.
References
-
Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]
-
Five Chongqing Chemdad Co. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromoethyl acrylate. Retrieved from [Link]
Sources
- 1. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound 98 17435-72-2 [sigmaaldrich.com]
- 3. 17435-72-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound 98 17435-72-2 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Bromoethyl acrylate | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound | 17435-72-2 [chemicalbook.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Page loading... [guidechem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Ethyl 2-(bromomethyl)acrylate
Welcome to the technical support guide for the purification of Ethyl 2-(bromomethyl)acrylate. This resource is designed for researchers, scientists, and professionals in drug development who work with this highly reactive and versatile monomer. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound so challenging?
This compound is a highly reactive monomer due to the presence of both an acrylate group, which is susceptible to polymerization, and a bromomethyl group, which is a reactive electrophile.[1][2] The primary challenges during purification are:
-
Thermal Polymerization: The acrylate functionality can undergo spontaneous, often aggressive, polymerization when heated.[3] This is a significant risk during distillation, where elevated temperatures are required.
-
Contaminant-Induced Polymerization: Trace impurities, such as acids, bases, or metal ions from corrosion, can initiate polymerization.[3]
-
Thermal Degradation: Although acrylate esters are generally thermally stable, the presence of the bromomethyl group can introduce additional degradation pathways.[4][5]
-
Hydrolysis: The ester can hydrolyze back to α-(bromomethyl)acrylic acid and ethanol, especially if moisture is present.
Understanding these inherent instabilities is the first step toward a successful purification strategy.
Q2: My crude this compound is acidic. How do I address this before purification?
Acidic impurities, primarily the precursor α-(bromomethyl)acrylic acid, are common.[6] These must be removed as they can catalyze polymerization and other side reactions.
Protocol: Aqueous Bicarbonate Wash
-
Dilute the crude this compound with a non-polar, water-immiscible organic solvent like diethyl ether or hexane.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise. Swirl gently and vent the funnel frequently to release the CO₂ gas that evolves.[6]
-
Continue adding the bicarbonate solution until the effervescence ceases, indicating that all acidic impurities have been neutralized.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]
-
Filter off the drying agent. The resulting solution contains your neutralized, crude product, ready for further purification.
Q3: What are the primary methods for purifying this compound?
The two most common and effective methods are Vacuum Distillation and Inhibitor Removal Chromatography. The choice depends on the scale of your experiment, the nature of the impurities, and the equipment available.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Vacuum Distillation
Vacuum distillation is the preferred method for achieving high purity by separating the product from non-volatile impurities and residual solvents.[7] However, it carries the highest risk of polymerization if not performed correctly.
Q4: My monomer polymerized in the distillation flask during heating. What went wrong and how can I prevent it?
This is the most common failure mode. The cause is almost always inadequate inhibition of radical polymerization at elevated temperatures.
Causality & Prevention:
-
Insufficient Liquid-Phase Inhibition: Commercial this compound is often stabilized with hydroquinone (HQ) or its monomethyl ether (MeHQ). However, these inhibitors require the presence of dissolved oxygen to be effective and their efficiency can decrease at higher temperatures.[8][9]
-
Lack of Vapor-Phase Inhibition: Standard liquid-phase inhibitors like HQ and PTZ are not volatile.[11] As your monomer boils, the vapors that rise into the distillation column are uninhibited and can easily polymerize on the cooler surfaces of the condenser, leading to fouling and potential "runaway" polymerization.[12]
-
Solution: Introduce a vapor-phase inhibitor . These are compounds that are volatile enough to travel with the monomer vapor. A mixture of a quinone (like p-benzoquinone) and an enol derivative (like hydroquinone) can be effective.[11] Alternatively, introducing a gentle stream of dry air or nitrogen containing a trace of oxygen can help activate phenolic inhibitors in the vapor phase. Some industrial processes use volatile inhibitors like nitric oxide.[13]
-
Data Summary: Common Polymerization Inhibitors
| Inhibitor | Phase of Action | Typical Concentration | Notes |
| Hydroquinone (HQ)/MeHQ | Liquid | 15-200 ppm | Standard for storage; requires O₂ to be effective.[3] |
| Phenothiazine (PTZ) | Liquid | 200-1000 ppm | Excellent for high-temperature distillation; does not require O₂.[8] |
| p-Benzoquinone (BQ) | Liquid/Vapor | 50-200 ppm | Can act in both phases to some extent; often used with HQ.[11] |
| Nitroso Compounds | Vapor | Varies | Highly effective volatile inhibitors for vapor-phase protection during distillation.[9] |
Q5: The vacuum pressure is unstable, or I can't reach the target pressure. How do I troubleshoot this?
Stable vacuum is critical for distilling at the lowest possible temperature, minimizing polymerization risk.[7] A boiling point of 38-42°C at 0.8 mmHg is reported for this compound.[14][15]
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. The Thermal Degradation of Some Bromine Containing Copolymers - Enlighten Theses [theses.gla.ac.uk]
- 5. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 8. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 12. CA2002893A1 - Inhibition of polymerization during distillation of monomers - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Common side reactions and byproducts in Ethyl 2-(bromomethyl)acrylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(bromomethyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile reagent. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes to this compound are:
-
Bromination of Ethyl 2-(hydroxymethyl)acrylate: This is a widely used method that involves the conversion of the hydroxyl group to a bromide using a brominating agent. A common and effective reagent for this transformation is phosphorus tribromide (PBr₃) in an ethereal solvent at low temperatures.[1][2][3]
-
From Diethyl bis(hydroxymethyl)malonate: This route involves the reaction of diethyl bis(hydroxymethyl)malonate with hydrobromic acid (HBr). This process typically leads to the formation of α-(bromomethyl)acrylic acid, which is then esterified to yield the desired product.[4]
An alternative, though less direct, approach is the Baylis-Hillman reaction . This involves the reaction of ethyl acrylate with formaldehyde, catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane), to form ethyl 2-(hydroxymethyl)acrylate, which is then brominated as described above.[5][6][7]
Q2: Why is my this compound product unstable? I observe polymerization over time.
A2: this compound, like many acrylates, is prone to spontaneous free-radical polymerization.[8][9] This is due to the electron-withdrawing nature of the ester and bromomethyl groups, which activate the double bond towards radical addition. Several factors can initiate polymerization:
-
Heat and Light: These can generate free radicals.
-
Presence of Impurities: Peroxides or other radical initiators can trigger polymerization.
-
Absence of Inhibitors: Commercial preparations are often stabilized with inhibitors like hydroquinone (HQ) or its monomethyl ether (MeHQ).[10]
To ensure stability, it is crucial to store the purified product at low temperatures (typically -20°C), protected from light, and in the presence of a suitable polymerization inhibitor.[11]
Q3: What is the role of a polymerization inhibitor, and how does it work?
A3: A polymerization inhibitor is a substance that prevents or retards polymerization. For acrylates, phenolic inhibitors like hydroquinone (HQ) and hydroquinone monomethyl ether (MeHQ) are commonly used. These inhibitors function by trapping radical species, thereby terminating the chain reaction of polymerization.[10]
Interestingly, the effectiveness of many phenolic inhibitors is significantly enhanced by the presence of dissolved oxygen.[1][9] Oxygen itself can act as an inhibitor by reacting with initiating radicals to form less reactive peroxy radicals.[10] The phenolic inhibitor then reacts with these peroxy radicals, regenerating oxygen and forming a stable phenoxy radical, effectively scavenging the chain-carrying radicals.
For situations where oxygen is excluded, such as during distillation, inhibitors like phenothiazine (PTZ) are more effective as they can directly trap alkyl radicals.[10]
Troubleshooting Common Issues
This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.
Issue 1: Low Yield of this compound and Formation of a Water-Soluble Byproduct.
-
Question: My reaction of ethyl 2-(hydroxymethyl)acrylate with PBr₃ resulted in a low yield of the desired product. During the aqueous workup, I noticed a significant amount of a water-soluble acidic compound. What is happening?
-
Answer: A likely cause is the formation of α-(bromomethyl)acrylic acid . This can occur if there is a source of water in the reaction mixture that hydrolyzes the phosphorus tribromide to generate HBr. The HBr can then catalyze the hydrolysis of the ethyl ester back to the carboxylic acid.
Causality: The ester linkage is susceptible to acid-catalyzed hydrolysis, a reversible reaction.[12] The presence of strong acid (HBr) and water can shift the equilibrium towards the formation of the carboxylic acid and ethanol.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. Ensure your starting material, ethyl 2-(hydroxymethyl)acrylate, is free of water.
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0°C or below) to minimize side reactions.[1][3]
-
Purification: If acidic byproducts are formed, they can be removed during the workup by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, until CO₂ evolution ceases.[4]
-
Issue 2: Formation of a Higher-Boiling, Dibrominated Impurity.
-
Question: I am synthesizing this compound from diethyl bis(hydroxymethyl)malonate and HBr, but my final product is contaminated with a higher-boiling impurity that appears to be dibrominated. What is this byproduct and how can I avoid it?
-
Answer: The likely byproduct is ethyl 3-bromo-2-(bromomethyl)propionate . This arises from the addition of HBr across the double bond of your product.
Causality: The double bond in this compound can undergo electrophilic addition with HBr. This is particularly problematic when using excess HBr or conducting the reaction at elevated temperatures.[4]
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of HBr.
-
Maintain Low Temperatures: Higher temperatures can accelerate the addition of HBr across the double bond.[4]
-
Purification: Careful fractional distillation under reduced pressure can separate the desired product from the higher-boiling dibrominated byproduct.
-
Issue 3: The Reaction Mixture Becomes Viscous or Solidifies.
-
Question: During my synthesis, the reaction mixture became very viscous and difficult to stir, eventually solidifying. What is causing this?
-
Answer: This is a classic sign of uncontrolled polymerization of the acrylate monomer.
Causality: As discussed in the FAQ, acrylates are prone to polymerization, which can be initiated by heat generated during an exothermic reaction, or by impurities. The polymerization reaction is itself highly exothermic, which can lead to a runaway reaction.[9][13]
Troubleshooting Steps:
-
Add a Polymerization Inhibitor: Introduce a small amount of a suitable inhibitor, such as hydroquinone (HQ) or phenothiazine (PTZ), to the reaction mixture.
-
Strict Temperature Control: Maintain the recommended reaction temperature using an efficient cooling bath. Exothermic reactions should have their reagents added slowly to manage heat evolution.
-
Oxygen Management: For inhibitors like HQ or MeHQ, a gentle stream of air or ensuring the reaction is not under a strictly inert atmosphere can be beneficial.[1][10] Conversely, if using an inhibitor that does not require oxygen, deoxygenating the reaction mixture can prevent the formation of peroxides that might initiate polymerization.
-
Purity of Reagents: Ensure your starting materials and solvents are free from peroxides or other radical initiators.
-
Summary of Key Side Reactions and Byproducts
| Side Reaction/Byproduct | Causative Factors | Preventative Measures & Troubleshooting |
| α-(Bromomethyl)acrylic acid | Presence of water leading to HBr formation and subsequent ester hydrolysis. | Use anhydrous reagents and solvents; perform reaction at low temperatures; neutralize with mild base during workup.[4] |
| Ethyl 3-bromo-2-(bromomethyl)propionate | Excess HBr; high reaction temperatures. | Control stoichiometry of HBr; maintain low reaction temperatures; purify by fractional distillation.[4] |
| Polymerization | Heat, light, impurities (radical initiators), absence of inhibitors. | Add a polymerization inhibitor (e.g., HQ, PTZ); maintain strict temperature control; manage oxygen levels according to inhibitor used; ensure reagent purity.[10][13] |
| Isomeric Bromide (SN2' product) | With PBr₃ and allylic alcohols, the bromide can attack at the gamma position. | This is an inherent reactivity of the system. Purification by chromatography or distillation may be necessary to separate isomers.[14] |
| Baylis-Hillman Diadducts | In the Baylis-Hillman synthesis, the initial adduct can react with a second molecule of the activated alkene.[15] | Control the stoichiometry of the reactants. |
Experimental Protocol: Bromination of Ethyl 2-(hydroxymethyl)acrylate with PBr₃
This protocol is a synthesis of best practices and includes embedded troubleshooting advice.
Materials:
-
Ethyl 2-(hydroxymethyl)acrylate
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydroquinone (HQ) or 4-methoxyphenol (MeHQ) (as inhibitor)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-(hydroxymethyl)acrylate (1 equivalent) in anhydrous diethyl ether. Add a small amount of HQ or MeHQ (e.g., 100 ppm).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.4 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5°C. Troubleshooting Note: Rapid addition can lead to an exotherm, promoting side reactions and polymerization.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding cold water while maintaining the temperature below 10°C. Caution: The quenching of PBr₃ is exothermic.
-
Workup:
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until no more gas evolves), water, and finally brine. Troubleshooting Note: The bicarbonate wash is crucial to remove any acidic byproducts.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature. Important: Do not heat the solution excessively to avoid polymerization.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure. Add a small amount of inhibitor to the receiving flask.
Reaction Pathway Diagram
The following diagram illustrates the desired synthesis pathway and the major competing side reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Baylis-Hillman Reaction [organic-chemistry.org]
- 7. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 14. orgosolver.com [orgosolver.com]
- 15. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for reactions involving Ethyl 2-(bromomethyl)acrylate
Welcome to the technical support center for Ethyl 2-(bromomethyl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments involving this versatile reagent.
Introduction to this compound
This compound is a highly reactive bifunctional molecule, featuring both an electrophilic allylic bromide and a Michael acceptor system. This dual reactivity makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures.[1][2] However, its high reactivity can also present unique challenges in the laboratory. This guide will address common issues encountered during its use and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile reagent used in a variety of organic transformations. Its primary applications include:
-
Nucleophilic Substitution: The allylic bromide is an excellent electrophile for reactions with a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the acrylate moiety.[1][2]
-
Baylis-Hillman Reaction: It can act as the activated alkene in the Baylis-Hillman reaction, coupling with aldehydes to form densely functionalized allylic alcohols.[3]
-
Polymer Chemistry: It serves as a monomer for the synthesis of functionalized polymers. The bromomethyl group can be used for post-polymerization modification.[2][4]
-
Synthesis of Heterocycles: It is a key starting material for the synthesis of various heterocyclic compounds, such as α-methylene-γ-butyrolactones, which have shown potential antitumor activity.[5]
Q2: How should I properly store and handle this compound?
Proper storage and handling are critical to maintain the reagent's integrity and ensure laboratory safety.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C is recommended for long-term storage. For shorter periods, refrigeration at 2-8°C is acceptable. | Low temperatures minimize decomposition and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The compound can be sensitive to air and moisture. |
| Light | Protect from light by storing in an amber vial or a dark location. | Light can promote radical polymerization. |
| Handling | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] | The compound is a lachrymator and can cause skin and respiratory irritation.[5][6] |
Q3: My commercially available this compound is stabilized with hydroquinone (HQ). Will this affect my reaction?
Yes, the presence of a stabilizer like hydroquinone (HQ) can inhibit radical polymerization, which is beneficial for storage. However, it may also quench radical-initiated reactions or interfere with certain catalytic processes. For most nucleophilic substitution and Baylis-Hillman reactions, the low concentration of the stabilizer is unlikely to have a significant impact. If you suspect interference, the stabilizer can be removed by passing the reagent through a short column of basic alumina prior to use.[7]
Troubleshooting Guide
This section addresses specific problems that you may encounter during your experiments with this compound.
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Q: I am reacting this compound with my nucleophile (amine/thiol), but I am observing very low conversion to my desired product. What could be the issue?
Several factors can contribute to low yields in nucleophilic substitution reactions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Optimizing Alkylation Reactions with Ethyl 2-(bromomethyl)acrylate
Welcome to the technical support center for Ethyl 2-(bromomethyl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot unexpected outcomes, and ensure the integrity of your results. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
A Word on Safety
Caution! Ethyl α-(bromomethyl)acrylate is a potent vesicant (causes blistering) and lachrymator (induces tearing) and should be handled with extreme care.[1] All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a highly reactive bifunctional molecule, making it a valuable building block in a variety of synthetic transformations. Its utility stems from the presence of both an electrophilic allylic bromide and a Michael acceptor system. Key applications include:
-
Alkylation of Nucleophiles: It serves as a potent electrophile for a wide range of soft and hard nucleophiles, including enolates, amines, thiols, and organometallic reagents.[2][3][4]
-
Synthesis of α-Methylene-γ-lactones: The reaction of its organometallic derivatives (e.g., via a Reformatsky-type reaction) with aldehydes and ketones is a common route to α-methylene-γ-lactones, a structural motif present in many biologically active natural products.[1][5]
-
Polymer Chemistry: The acrylate moiety allows it to be used as a monomer in the synthesis of functionalized polymers.[2][4]
Q2: How should I store and handle this compound to ensure its stability?
To maintain its integrity, this compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (0-10°C is recommended). It is sensitive to light, air, and heat, which can promote polymerization. Many commercial sources supply this reagent with an inhibitor, such as hydroquinone (HQ), to prevent premature polymerization.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield in Alkylation with Carbon Nucleophiles (e.g., Malonates)
Symptoms:
-
TLC analysis shows mostly unreacted starting materials (nucleophile and/or this compound).
-
Formation of a significant amount of dark, insoluble material (potential polymer).
-
Isolation of the hydrolyzed starting material, ethyl 2-(hydroxymethyl)acrylate.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficiently Strong Base | The pKa of the carbon nucleophile must be considered. For active methylene compounds like diethyl malonate, a strong base is required for complete deprotonation. | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). For NaH, ensure it is fresh and properly washed to remove mineral oil if necessary. |
| Inappropriate Solvent | The solvent must be able to dissolve the reactants and be compatible with the strong base. Protic solvents will quench the enolate. | Use anhydrous polar aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dimethylformamide (DMF). Ensure the solvent is thoroughly dried before use. |
| Low Reaction Temperature | While low temperatures can suppress side reactions, they may also significantly slow down the desired alkylation, especially with less reactive nucleophiles. | Start the reaction at a low temperature (e.g., 0°C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC to determine the optimal temperature profile. |
| Premature Polymerization | The acrylate moiety is prone to anionic or radical polymerization, especially in the presence of bases or upon heating. | Add a radical inhibitor like hydroquinone (HQ) or butylated hydroxytoluene (BHT) to the reaction mixture. Maintain a low reaction temperature and work under an inert atmosphere. |
Example Protocol: Alkylation of Diethyl Malonate
A detailed protocol for the alkylation of diethyl malonate with this compound is provided below. This can be adapted for other active methylene compounds.
Problem 2: Competing Michael Addition and Polymerization in Reactions with Amines and Thiols
Symptoms:
-
Formation of a complex mixture of products observed by TLC or LC-MS.
-
NMR analysis indicates the presence of both the desired SN2 product and the Michael adduct.
-
Significant formation of oligomeric or polymeric material.
Underlying Mechanism:
This compound presents two electrophilic sites to nucleophiles: the allylic carbon bearing the bromide (for SN2 reaction) and the β-carbon of the acrylate system (for Michael addition). The reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions.
Troubleshooting Strategies:
| Issue | Explanation | Recommended Action |
| Michael Addition with Amines | Primary and secondary amines can act as nucleophiles for both SN2 and Michael addition. The resulting secondary amine from the initial Michael addition can then react with another molecule of the acrylate, leading to double addition products. | To favor mono-alkylation via the aza-Michael reaction, use a large excess of the diamine.[7] To favor the SN2 pathway, consider protecting the amine, performing the reaction at low temperatures, and using a non-polar aprotic solvent. |
| Michael Addition with Thiols | Thiols are soft nucleophiles and readily undergo Michael addition to acrylates, often catalyzed by a base.[8] | The thiol-Michael addition is often the predominant pathway. If SN2 is the desired outcome, using a weaker base and a less polar solvent may slightly favor this pathway. However, for thiol additions, it is often more practical to embrace the Michael addition as the primary reaction. |
| Polymerization | The acrylate is susceptible to polymerization initiated by the amine or thiol nucleophile itself, or by the base used in the reaction. | Work at low temperatures, use a radical inhibitor, and add the this compound slowly to a solution of the nucleophile to maintain a low concentration of the acrylate. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The product co-elutes with starting materials or byproducts during column chromatography.
-
The product appears as an oil that is difficult to crystallize.
-
Decomposition or polymerization of the product on the silica gel column.
Purification Strategies:
| Method | Application & Tips |
| Aqueous Work-up | Before any chromatographic purification, a thorough aqueous work-up is essential. If a base like NaH was used, quench the reaction carefully with water or a saturated NH4Cl solution. Wash the organic layer with brine to remove water-soluble impurities. For acidic impurities, a wash with a dilute NaHCO3 solution can be effective.[1] |
| Distillation | For thermally stable, relatively low molecular weight products, vacuum distillation can be an effective purification method.[2] |
| Column Chromatography | This is the most common method for purifying these types of products. To minimize on-column issues: - Deactivate Silica: Flush the column with a solvent system containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to neutralize acidic sites on the silica gel, which can cause degradation. - Gradient Elution: Start with a non-polar eluent and gradually increase the polarity to effectively separate compounds with different polarities. - Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or reverse-phase silica. |
Experimental Protocols
General Procedure for Alkylation of Diethyl Malonate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous acetonitrile in a flame-dried, three-necked flask under a nitrogen atmosphere, add diethyl malonate (1.0 equivalent) dropwise at 0°C.
-
Allow the resulting mixture to warm to room temperature and stir for 15-30 minutes, or until the evolution of hydrogen gas has ceased.
-
Cool the reaction mixture back to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise over 15 minutes.
-
Let the reaction warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
This guide provides a starting point for optimizing your alkylation reactions with this compound. Remember that each substrate is unique, and some degree of empirical optimization will always be necessary. By understanding the underlying chemical principles and potential pitfalls, you are better equipped to navigate the challenges and achieve your synthetic goals.
References
-
Ramarajan, K., et al. (1990). ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses, Coll. Vol. 7, p.211; Vol. 61, p.56. Available at: [Link]
-
Herradón, B., & Seebach, D. (2004). Mono‐ and Dialkylation of Derivatives of (1R, 2S)‐2‐Hydroxycyclopentanecarboxylic Acid and ‐cyclohexanecarboxylic acid via bicyclic dioxanones: Selective generation of three contiguous stereogenic centers on a cyclohexane ring. Helvetica Chimica Acta, 87(10). Abstract available at: [Link]
-
Concellón, J. M., et al. (2023). Phosphine-Catalyzed Domino Regio- and Stereo-Selective Hexamerization of 2-(Bromomethyl)acrylates to 1,2-Bis(cyclohexenyl)ethenyl Derivatives. Organic Letters. Available at: [Link]
-
Xu, L., et al. (2020). Chloromethyl acryl reagents for simple and site-selective cysteine and disulfide modification. ChemRxiv. Preprint available at: [Link]
-
Ganachaud, F., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110. Abstract available at: [Link]
-
Bradford, E., & Miller, T. F. (2012). Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. International Journal of Chemical Kinetics, 44(1), 1-10. Abstract available at: [Link]
-
ResearchGate. (2018). Michael Addition - How to prevent second addition of Acrylate Compound to Primary Amines? Retrieved January 8, 2026, from [Link]
-
D'Agostino, A., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, 8(4), 674-683. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 17435-72-2 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Ethyl 2-(bromomethyl)acrylate handling precautions and lachrymatory effects
Waste Disposal: All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste. [7]Dispose of it through your institution's environmental health and safety office in accordance with all local, state, and federal regulations. [16]Do not pour down the drain. [4]
References
-
Brandeis University. Lachrymators | Laboratory Safety. [Link]
-
Fisher Scientific. Safety Data Sheet (Canada): this compound. [Link]
-
Organic Syntheses. ETHYL α-(BROMOMETHYL)ACRYLATE. [Link]
-
Taylor & Francis eBooks. (2022). Irritating and Lachrymatory Agents. [Link]
-
Synthonix. This compound - [E43400]. [Link]
-
Environmental Protection Agency. Ethyl acrylate. [Link]
-
Centers for Disease Control and Prevention. Ethyl acrylate - NIOSH Pocket Guide to Chemical Hazards. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]
-
ChemSynthesis. This compound. [Link]
-
Learning Videos Channel. (2019). Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety. YouTube. [Link]
Sources
- 1. This compound | 17435-72-2 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. echemi.com [echemi.com]
- 8. Page loading... [guidechem.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. synquestlabs.com [synquestlabs.com]
Safety measures for handling Ethyl 2-(bromomethyl)acrylate in the lab
As a Senior Application Scientist, this guide provides in-depth technical and safety information for handling Ethyl 2-(bromomethyl)acrylate in a laboratory setting. The following troubleshooting guides and FAQs are designed to address specific issues and provide clarity on best practices to ensure the safety of all personnel.
Properties & Hazards Summary
This table summarizes the critical safety and physical property data for this compound.
| Property | Value | Source |
| CAS Number | 17435-72-2 | [1][2] |
| Molecular Formula | C₆H₉BrO₂ | [2][3] |
| Appearance | Colorless to slight yellow clear liquid | [4] |
| GHS Signal Word | Danger or Warning | [1][3][5] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H227: Combustible liquid. | [1][3][5] |
| Storage Temperature | Refrigerate; Store below 4°C/39°F, or as low as -20°C. | [4][6] |
Troubleshooting Guide
This section addresses specific problems and emergency situations that you may encounter during your experiments with this compound.
Q1: What is the immediate response protocol for skin or eye contact?
Answer: Immediate and thorough action is critical to prevent severe burns and permanent damage. This substance is corrosive and a lachrymator, meaning it causes tears and severe irritation upon contact.[1][4]
Emergency Protocol: Skin & Eye Exposure
-
Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing, shoes, and lab coat.[4]
-
Do not delay. The flushing must be immediate to minimize chemical absorption and burns.
-
After flushing, wash the area with soap and water.[5]
-
Seek immediate medical attention. Do not attempt to neutralize the chemical on the skin with other agents.[4]
-
Contaminated clothing must be washed thoroughly before reuse.[5]
-
-
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[4]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[5]
-
Do NOT allow the victim to rub their eyes or keep them closed.[4]
-
Seek immediate medical attention from an ophthalmologist.[7]
-
Q2: I've spilled a small amount of this compound on the bench. How do I clean it up safely?
Answer: A small spill can be managed safely if the correct procedure is followed promptly. The primary goals are to contain the spill, neutralize the hazard, and protect yourself from exposure. This compound's vapor can cause respiratory irritation, so proper ventilation and personal protective equipment are non-negotiable.[1][5]
Protocol: Small Spill Cleanup (<100 mL)
-
Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep the sash at the lowest practical height. If on a benchtop, increase lab ventilation if possible without spreading vapors to other areas.
-
Don PPE: Wear the appropriate PPE: a lab coat, chemical splash goggles, a face shield, and double-layered gloves (e.g., nitrile).[4] For larger spills or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][8]
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[4] Work from the outside of the spill inward to prevent spreading.
-
Collect Waste: Once the material is fully absorbed, use non-sparking tools (e.g., a plastic scoop) to carefully collect the absorbent material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[3][4]
-
Decontaminate: Wipe down the spill area with a suitable solvent (check your institution's guidelines, e.g., soap and water or ethanol), followed by a thorough water rinse.
-
Dispose: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to your institution's regulations.[5]
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.
Q3: I feel unwell and suspect I have inhaled vapors. What should I do?
Answer: Inhalation may cause respiratory irritation, headache, dizziness, and nausea.[1][9] Your immediate priority is to remove yourself from the contaminated environment and seek fresh air.
-
Move to Fresh Air: Immediately move from the exposure area to a source of fresh air.[5]
-
Alert Others: Inform a colleague or supervisor about the situation.
-
Seek Medical Attention: If you experience any symptoms like difficulty breathing, coughing, or dizziness, seek immediate medical attention.[4] Be prepared to provide the Safety Data Sheet (SDS) to the medical personnel.
-
Evaluate the Environment: Do not re-enter the area until it has been assessed and cleared by safety personnel. The source of the vapor release must be identified and controlled.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be aware of when working with this compound?
Answer: This compound presents several significant hazards:
-
Corrosivity: It causes severe skin burns and serious eye damage.[1][4] This is a primary concern, and contact must be strictly avoided.
-
Irritation: It is a potent irritant to the respiratory system and skin.[5][10]
-
Sensitization: Like many acrylates, this compound may cause allergic skin reactions (sensitization) upon repeated contact.[11][12] Once an individual is sensitized, subsequent exposure to even minute amounts can trigger a significant allergic response.[13]
-
Combustibility: It is a combustible liquid with a flash point of 81°C (177.8°F).[4] It must be kept away from heat, sparks, and open flames.[3]
Q2: What is the correct Personal Protective Equipment (PPE) for handling this chemical?
Answer: A multi-layered approach to PPE is essential for protection.
-
Hand Protection: Wear chemical-impermeable gloves. Nitrile gloves are commonly recommended, but it's crucial to check the manufacturer's data for breakthrough times.[13][14] Always inspect gloves for tears or holes before use and wash hands after removing them.[5]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5] A face shield should also be worn whenever there is a risk of splashing.[4]
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing should be worn to prevent skin exposure.[4][5] Ensure shoes fully cover the feet.
-
Respiratory Protection: All handling should be done in a certified chemical fume hood to control vapor exposure.[4] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with a filter for organic gases and vapors (Type ABEK or similar) is necessary.[8]
Q3: What are the proper storage and handling conditions?
Answer: Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.
-
Storage: The container must be stored tightly closed in a dry, cool, and well-ventilated place.[5] It should be refrigerated, with some suppliers recommending temperatures as low as -20°C, to inhibit polymerization.[6] Store it away from incompatible materials such as strong bases and oxidizing agents.[3]
-
Handling: Always handle this substance inside a chemical fume hood to ensure adequate ventilation.[5] Use non-sparking tools and take measures to prevent electrostatic discharge.[5] Avoid breathing any vapors, mists, or gases.[4] After handling, wash hands and any exposed skin thoroughly.[1]
Q4: Can this compound polymerize? What are the risks?
Answer: Yes. Like other acrylate monomers, it can undergo spontaneous polymerization.[11] This process can be initiated by heat, light, or contact with incompatible materials.[8][11] The polymerization reaction is exothermic and can generate significant heat and pressure inside a sealed container, creating a risk of explosion.[3] This is why the compound is often stabilized with an inhibitor (like hydroquinone, HQ) and must be stored under refrigerated conditions to minimize this risk.[5]
References
-
Cole-Parmer. Material Safety Data Sheet - this compound, 97%. [Link]
-
Harvard Environmental Health and Safety. Lab Safety Guideline: Methyl Methacrylate. [Link]
-
Fisher Scientific. (2023, September 29). Safety Data Sheet - this compound. [Link]
-
Cosmetic Ingredient Review. (2002). Final Report on the Safety Assessment of Acrylates Copolymer and 33 Related Cosmetic Ingredients. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0267 - ETHYL ACRYLATE. [Link]
-
Krecisz, B., Kiec-Swierczynska, M., & Chomiczewska-Skora, D. (2012). Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure. [Link]
-
Cosmetic Ingredient Review. (2018, February 23). Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. [Link]
-
University of Colorado. Biological Spill Cleanup Procedure for BSL2 Labs. [Link]
-
Campaign for Safe Cosmetics. Acrylates. [Link]
-
U.S. Environmental Protection Agency. ethyl acrylate | epa. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. 17435-72-2|this compound|BLD Pharm [bldpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. Page loading... [guidechem.com]
- 11. ICSC 0267 - ETHYL ACRYLATE [chemicalsafety.ilo.org]
- 12. Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. safecosmetics.org [safecosmetics.org]
- 14. buyat.ppg.com [buyat.ppg.com]
Navigating the Reactive Landscape of Ethyl 2-(bromomethyl)acrylate: A Technical Support Guide
Welcome to the technical support center for Ethyl 2-(bromomethyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling and application of this versatile but highly reactive reagent. My aim is to move beyond a simple list of incompatible materials and delve into the causality of experimental outcomes, empowering you to anticipate and avoid potential issues in your work.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise when working with this compound.
Q1: My solution of this compound rapidly turned viscous and solidified after adding a tertiary amine. What happened?
A1: You have likely initiated an uncontrolled anionic polymerization. Tertiary amines, such as triethylamine or DIPEA, are basic and can act as initiators for the polymerization of acrylates. The lone pair of electrons on the nitrogen atom can attack the electron-deficient double bond of the acrylate, creating a propagating anionic center. This leads to a rapid chain-reaction polymerization, resulting in the solidification of your material.
Q2: I observed fuming and a significant temperature increase when I mixed this compound with potassium permanganate. Why did this occur?
A2: This is a classic sign of a vigorous and potentially hazardous oxidation reaction. Potassium permanganate is a strong oxidizing agent that reacts exothermically with the carbon-carbon double bond of the acrylate group. This can lead to the generation of heat, fumes (including potentially bromine and hydrogen bromide), and a rapid increase in pressure if in a sealed container.[1][2][3] Such reactions can be dangerous and should be avoided.
Q3: Can I use a standard metal spatula to handle this compound?
A3: It is generally not recommended to use spatulas made of reactive metals. While stainless steel is often acceptable for brief transfers, more reactive metals could potentially catalyze decomposition or polymerization, especially if impurities are present. For routine handling, it is best to use equipment made of glass, PTFE, or high-quality stainless steel.
Q4: My stock of this compound has turned a pale yellow color over time. Is it still usable?
A4: A pale yellow coloration can indicate the onset of decomposition or slow polymerization. Many commercial preparations of this compound contain inhibitors like hydroquinone (HQ) to prevent polymerization during storage.[4] Over time, or with improper storage (e.g., exposure to light or heat), the inhibitor can be consumed, and the monomer may begin to polymerize or decompose. It is advisable to test a small sample to ensure it meets your experimental requirements before committing a large amount to your reaction.
Troubleshooting Guide: Incompatible Materials
This section provides a more detailed breakdown of material incompatibilities and the potential consequences of accidental mixing.
| Incompatible Material Class | Specific Examples | Potential Hazard and Experimental Observation |
| Strong Bases | Sodium hydroxide (NaOH), Potassium tert-butoxide (t-BuOK), Tertiary amines (e.g., Triethylamine) | Hazard: Rapid, uncontrolled polymerization; Hydrolysis of the ester.[1][2] Observation: Solution becomes viscous or solidifies, significant heat generation. |
| Strong Oxidizing Agents | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2), Nitric acid (HNO3) | Hazard: Vigorous, exothermic reaction; Fire or explosion risk; Release of toxic fumes (CO, CO2, HBr, Br2).[1][2][3] Observation: Rapid temperature increase, fuming, color change, potential for vessel rupture. |
| Polymerization Initiators | Peroxides, Azo compounds (e.g., AIBN), Radical initiators | Hazard: Uncontrolled and potentially violent polymerization.[2][5] Observation: Rapid solidification, significant heat evolution. |
| Strong Acids | Concentrated Sulfuric acid (H2SO4), Hydrobromic acid (HBr) | Hazard: Can catalyze polymerization or hydrolysis; Potential for decomposition. Observation: Discoloration, heat generation. |
| Nucleophiles | Thiols, Primary and Secondary Amines, Azides | Hazard: Nucleophilic substitution at the bromomethyl group. This may be a desired reaction, but if unintended, it represents a competing side reaction.[4][6] Observation: Formation of unexpected byproducts, consumption of starting material. |
| Heat and Light | Direct sunlight, elevated temperatures | Hazard: Can overcome the inhibitor and initiate thermal polymerization.[2][7] Observation: Material may become viscous or solidify in storage. |
Experimental Protocol: Small-Scale Compatibility "Patch" Test
Before scaling up any new reaction with this compound, it is prudent to perform a small-scale compatibility test.
Objective: To assess the short-term compatibility of this compound with a new reagent or solvent under proposed reaction conditions.
Materials:
-
This compound
-
Test reagent/solvent
-
Small glass vial or test tube
-
Magnetic stir bar and stir plate (optional)
-
Thermometer or thermocouple
Procedure:
-
In a well-ventilated fume hood, add a small, representative amount of your intended solvent and any other reaction components (excluding the test reagent) to the vial.
-
Add a magnetic stir bar if desired.
-
Place the vial on a stir plate and begin gentle stirring.
-
Measure the initial temperature of the solution.
-
Carefully add a stoichiometric or catalytically relevant amount of the test reagent to the vial.
-
Observe the mixture for any immediate changes, such as:
-
A rapid temperature increase of more than a few degrees.
-
Color change (e.g., darkening, yellowing).
-
Gas evolution (fizzing or bubbling).
-
Precipitation or solidification.
-
Increase in viscosity.
-
-
Continue to monitor the temperature and visual appearance for at least 30 minutes.
-
If no adverse effects are observed, you can have greater confidence in the compatibility of the materials for your intended experiment.
Logical Workflow for Assessing Material Compatibility
The following diagram illustrates a decision-making process for safely handling and using this compound in your experiments.
Caption: Decision tree for assessing material compatibility.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Ethyl acrylate – Knowledge and References. Retrieved from [Link]
-
Drexel University. (n.d.). Self-Initiation Mechanism in Spontaneous Thermal Polymerization of Ethyl and n-Butyl Acrylate: A Theoretical Study. Retrieved from [Link]
-
TDI International, Inc. (n.d.). Acrylic Chemical Compatibility Chart. Retrieved from [Link]
-
Industrial Specialties Mfg. (n.d.). Acrylic aka PMMA Chemical Compatiblity Chart. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl Acrylate. PubChem. Retrieved from [Link]
-
W.P. Law, Inc. (n.d.). Acrylic Acid - Chemical Resistance Guide. Retrieved from [Link]
-
Industrial Specialties Mfg. (n.d.). Acrylic aka PMMA Chemical Compatiblity Chart - G & H. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Self-Initiation Mechanism in Spontaneous Thermal Polymerization of Ethyl and n-Butyl Acrylate: A Theoretical Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Self-Initiation Mechanism in Spontaneous Thermal Polymerization of Ethyl and n-Butyl Acrylate: A Theoretical Study. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.be [fishersci.be]
- 4. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Page loading... [guidechem.com]
- 7. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Strategies for Reactions Involving Ethyl 2-(bromomethyl)acrylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(bromomethyl)acrylate. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to ensure the safe and effective handling of reactions involving this versatile bifunctional reagent. This compound is a valuable building block in organic synthesis, acting as both a Michael acceptor and an allylic alkylating agent.[1][2][3] However, its high reactivity necessitates careful consideration of reaction quenching and workup procedures to achieve desired outcomes and ensure laboratory safety.
Understanding the Reactivity of this compound
This compound possesses two electrophilic sites susceptible to nucleophilic attack:
-
The α,β-unsaturated ester: This moiety acts as a classic Michael acceptor, undergoing conjugate addition with soft nucleophiles.[4][5][6]
-
The allylic bromide: The bromomethyl group is an excellent leaving group, facilitating SN2-type reactions with a variety of nucleophiles, classifying it as an alkylating agent.[3]
This dual reactivity allows for tandem reaction sequences but also presents unique challenges in controlling selectivity and quenching unreacted starting material.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a reaction involving this compound?
A1: Quenching serves to rapidly and safely neutralize any unreacted this compound and other reactive species in the reaction mixture upon completion. This is crucial for several reasons:
-
To stop the reaction: Quenching ensures that the reaction does not proceed further during workup and purification, which could lead to the formation of byproducts.
-
To ensure safety: this compound is a lachrymator and irritant.[7][8] Neutralizing it before extraction and concentration steps minimizes exposure risks.
-
To facilitate purification: A proper quench can help remove excess reagents and simplify the isolation of the desired product.
Q2: What are the general classes of quenching agents suitable for reactions with this compound?
A2: The choice of quenching agent depends on the nucleophile used in the reaction and the reaction conditions. Generally, quenching agents can be categorized as:
-
Protic Quenchers: These are typically weak acids or sources of protons that neutralize basic reagents and protonate any enolates formed during the reaction. Common examples include saturated aqueous ammonium chloride (NH₄Cl) solution, water, and dilute acids like HCl.
-
Nucleophilic Quenchers: These are used to consume excess this compound. The choice of nucleophile should be one that forms a byproduct that is easily separable from the desired product. Examples include primary or secondary amines (e.g., diethylamine, morpholine), and thiols (e.g., thiophenol, benzyl thiol). These are particularly useful when a protic quench might interfere with the product's stability.
Q3: How do I choose between a protic and a nucleophilic quenching agent?
A3: The decision depends on the specific reaction:
-
Use a protic quench (e.g., sat. aq. NH₄Cl) when your reaction involves a strong base (like LDA or NaH) to generate a nucleophile. The primary goal is to neutralize the base and protonate the intermediate enolate.
-
Use a nucleophilic quench (e.g., a secondary amine or thiol) when you have a significant excess of this compound and your product is stable to the chosen nucleophile. The byproduct formed should be easily removable (e.g., by acid wash for an amine adduct or by extraction for a thiol adduct). A nucleophilic quench is often followed by a standard aqueous workup.
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching and workup of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product after workup. | 1. Incomplete reaction: The reaction may not have reached completion before quenching. 2. Product hydrolysis: The ester functionality of the product or starting material may be sensitive to strongly acidic or basic conditions during workup.[9][10] 3. Product polymerization: The acrylate moiety can polymerize, especially if the reaction is exothermic or exposed to radical initiators.[11][12][13][14] | 1. Monitor the reaction: Use TLC, GC, or NMR to confirm the consumption of the limiting reagent before quenching. 2. Use a mild quench: Opt for saturated aqueous NH₄Cl instead of strong acids or bases. If your product is base-sensitive, avoid amine-based quenchers. 3. Control temperature: Quench the reaction at a low temperature (e.g., 0 °C) to dissipate any exotherm. Ensure your starting material contains an inhibitor (like hydroquinone) if polymerization is a concern.[14] |
| Formation of multiple unexpected byproducts. | 1. Lack of selectivity: The nucleophile may have reacted at both the Michael acceptor and the alkylating sites of this compound. 2. Side reactions with the quencher: The quenching agent might be reacting with your product. 3. Polymerization: As mentioned above, this is a common side reaction for acrylates.[13] | 1. Optimize reaction conditions: Control stoichiometry, temperature, and reaction time to favor the desired reactivity. For example, using a soft nucleophile often favors Michael addition. 2. Choose an inert quencher: Select a quenching agent that is unreactive towards your product. A simple protic quench with water or brine is often the safest choice if compatible with the reaction. 3. Degas solvents and work under an inert atmosphere: This can minimize radical-initiated polymerization. |
| Difficulty in separating the product from byproducts. | 1. Polar byproducts: The reaction of a nucleophilic quencher can lead to polar adducts that are difficult to separate from a polar product. 2. Emulsion formation during extraction: This is common when working with polar, water-soluble compounds. | 1. Optimize quenching strategy: If using a nucleophilic quench, choose one that creates a byproduct with significantly different properties (e.g., an amine that can be removed by an acid wash).[15] 2. Break emulsions: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Filtration through a pad of Celite can also be effective. For very polar products, consider alternative purification methods like reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[16][17][18] |
| The reaction mixture becomes viscous or solidifies upon quenching. | 1. Polymerization: Rapid, uncontrolled polymerization of unreacted this compound.[13] 2. Precipitation of salts: Quenching a reaction containing metal salts (e.g., from an organometallic reagent) can cause them to precipitate. | 1. Dilute the reaction mixture: Before quenching, dilute the reaction mixture with a suitable solvent to dissipate heat and reduce the concentration of the acrylate. Add the quenching agent slowly at a low temperature. 2. Add a chelating agent: For reactions involving metal salts, adding a solution of a chelating agent like EDTA during workup can help keep the salts dissolved in the aqueous phase. |
Quenching Strategy Selection
The following diagram provides a decision-making workflow for selecting an appropriate quenching strategy for your reaction involving this compound.
Caption: Decision tree for selecting a quenching strategy.
Summary of Quenching Protocols
| Quenching Agent | Stoichiometry (relative to excess reagent) | Typical Reaction Time | Work-up Procedure | Best For... | Potential Issues |
| Saturated Aqueous NH₄Cl | Large excess | Instantaneous | Add slowly at 0 °C, then proceed to extraction with an organic solvent. | Neutralizing strong bases and protonating enolates. | May not be sufficient to consume a large excess of the electrophile. |
| Water | Large excess | Instantaneous | Add slowly at 0 °C, then proceed to extraction. Can be slightly exothermic. | General purpose protic quench when no strong base is present. | Can cause hydrolysis of sensitive esters if the pH is not controlled.[9][10] |
| Dilute HCl (e.g., 1 M) | Stoichiometric to base | Instantaneous | Add slowly at 0 °C until the aqueous layer is acidic, then extract. | Reactions where an acidic workup is required to remove basic byproducts. | Risk of ester hydrolysis.[9] Not suitable for acid-sensitive products. |
| Secondary Amines (e.g., Diethylamine) | 1.1 - 1.5 equivalents | 15-30 minutes at 0 °C to RT | Quench with the amine, stir, then perform an aqueous workup including an acid wash (e.g., 1 M HCl) to remove the amine adduct.[15] | Scavenging excess this compound when the product is amine-stable. | The amine adduct can be difficult to separate if it has similar polarity to the product. |
| Thiols (e.g., Thiophenol, Benzyl Thiol) | 1.1 - 1.5 equivalents | 15-30 minutes at 0 °C to RT | Quench with the thiol, stir, then perform an aqueous workup. A wash with a mild base (e.g., sat. aq. NaHCO₃) can help remove unreacted thiol. | Scavenging excess this compound, especially when the product is base-sensitive. | Thiols have a strong odor and must be handled in a fume hood. The thiol adduct may require chromatography for removal. |
Experimental Protocols
Protocol 1: Protic Quench for a Reaction Using a Strong Base
This protocol is suitable for reactions where a strong base, such as lithium diisopropylamide (LDA), is used to generate a nucleophile for reaction with this compound.
-
Cool the reaction mixture: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction flask to 0 °C in an ice-water bath.
-
Prepare the quenching solution: In a separate flask, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Slow addition of quencher: Slowly add the saturated NH₄Cl solution dropwise to the stirred reaction mixture. Monitor for any exotherm or gas evolution. Maintain the temperature below 10 °C.
-
Warm to room temperature: Once the addition is complete and any initial exotherm has subsided, remove the ice bath and allow the mixture to warm to room temperature.
-
Proceed to workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Nucleophilic Quench for Excess this compound
This protocol is designed for situations where an excess of this compound has been used and needs to be removed before product isolation.
-
Cool the reaction mixture: After confirming reaction completion, cool the reaction flask to 0 °C.
-
Add the nucleophilic scavenger: Slowly add 1.2 equivalents (relative to the initial excess of this compound) of diethylamine or another suitable secondary amine.
-
Stir: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes.
-
Protic quench: Cool the mixture back to 0 °C and quench with water or saturated aqueous NH₄Cl.
-
Workup with acid wash: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent. Wash the organic layer sequentially with 1 M HCl (to remove the amine adduct and any unreacted amine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]
-
McCabe, P. H., & Dacre, J. C. (1994). Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. Fundamental and Applied Toxicology, 22(4), 543-548. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Fujisawa, S., et al. (2012). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences, 13(5), 6349–6361. [Link]
-
DermNet. (2012). Allergy to acrylates. [Link]
-
Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of separation science, 33(17-18), 2826–2832. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. (2026). Workup: Amines. [Link]
-
Drockenmuller, E., et al. (2014). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Chemical Reviews, 114(10), 5039-5087. [Link]
-
Shukla, P., & Srivastava, D. (2009). Review Co-polymerization of Acrylates. Designed Monomers and Polymers, 12(4), 275-293. [Link]
-
Ratzenböck, K., Pahovnik, D., & Slugovc, C. (2020). Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions. Polymer Chemistry, 11(48), 7685-7692. [Link]
-
ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). [Link]
-
Khudyakov, I. V., et al. (1999). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. Industrial & Engineering Chemistry Research, 38(9), 3353-3359. [Link]
-
ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?[Link]
-
van der Veen, M., et al. (2021). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate. Biomacromolecules, 22(10), 4230–4241. [Link]
-
Bejjani, J., et al. (2023). α-(Aminomethyl)acrylates as acceptors in radical–polar crossover 1,4-additions of dialkylzincs: insights into enolate formation and trapping. Beilstein Journal of Organic Chemistry, 19, 1373–1381. [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ResearchGate. (n.d.). This compound. [Link]
-
ResearchGate. (2018). Deep insights into the hydrolysis of N,N -dialkylaminoethyl methacrylates in aqueous solution with 1 H NMR spectroscopy. [Link]
-
Semantic Scholar. (2006). Ethyl 2‐(Bromomethyl)acrylate. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
MDPI. (2023). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?[Link]
-
Drogkaris, V., & Northrop, B. H. (2020). Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive?. ChemPlusChem, 85(11), 2466–2474. [Link]
-
ACS Publications. (2024). Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers. [Link]
-
Colvin, M. (2000). Alkylating Agents. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]
-
Douglas, C. J., & Kramer, J. W. (2014). Tandem Alkyne Hydroacylation and Oxo-Michael Addition: Diastereoselective Synthesis of 2,3-Disubstituted Chroman-4-ones and Fluorinated Derivatives. Organic letters, 16(23), 6096–6099. [Link]
-
Clark, T. E., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules, 54(7), 3299–3309. [Link]
-
ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
ResearchGate. (2025). Surface Modification Using Thiol−Acrylate Conjugate Addition Reactions. [Link]
-
Leonard, S. E., et al. (2011). Methods for the determination and quantification of the reactive thiol proteome. Current protocols in toxicology, Chapter 7, Unit7.5. [Link]
-
The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
Sources
- 1. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound 98 17435-72-2 [sigmaaldrich.com]
- 3. Ethyl 2‐(Bromomethyl)acrylate | Semantic Scholar [semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. Michael Addition [organic-chemistry.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. echemi.com [echemi.com]
- 9. Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01271H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Workup [chem.rochester.edu]
- 16. biotage.com [biotage.com]
- 17. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Technical Support Center: Synthesis of α-Methylene-γ-Lactones
Welcome to the technical support center for the synthesis of α-methylene-γ-lactones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.
The α-methylene-γ-lactone motif is a key pharmacophore in numerous natural products with significant biological activity, including anticancer and anti-inflammatory properties.[1] Its synthesis, however, can be challenging, often plagued by issues such as low yields, side reactions, and product instability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of α-methylene-γ-lactones, with a focus on the widely used two-step formylation-condensation method.
Troubleshooting the Two-Step Formylation-Condensation Method
This common route involves the α-formylation of a parent γ-lactone, followed by the introduction of the methylene group via reaction with formaldehyde.[2] While effective, it is sensitive to reaction conditions.
A1: A low yield in the initial formylation step is a frequent bottleneck. The primary cause is often an incomplete reaction due to issues with the base, solvent, or reaction equilibrium.
-
Causality: The formylation is an equilibrium reaction where a strong base deprotonates the α-carbon of the lactone, which then attacks a formate ester. The choice of base and solvent is critical to drive this reaction forward.
-
Solutions:
-
Base Selection and Handling: Sodium hydride (NaH) or an alkali alkoxide are commonly used bases.[2][3] Ensure the base is fresh and has not been deactivated by moisture. If using an alkoxide, consider preparing it in situ for maximum activity.
-
Solvent System: The solvent mixture can significantly influence the reaction. A combination of an aromatic hydrocarbon with secondary or tertiary alcohols has been shown to improve the conversion to the enolate salt when using an alkali alkoxide base.[3]
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating may be necessary to drive the reaction to completion. However, be cautious of side reactions at higher temperatures.
-
Formate Ester: Use a slight excess of the formate ester (e.g., ethyl formate) to push the equilibrium towards the product.
-
A2: By-product formation is a major contributor to low yields and purification challenges. These by-products often arise from the reactivity of the residual base in the reaction mixture.
-
Causality: Residual strong base (e.g., alkoxide) can catalyze side reactions, such as Claisen condensation or decomposition of the starting material and product.
-
Solutions:
-
Neutralization of Residual Base: After the formylation step is complete, neutralize the residual alkoxide base by converting it to a weaker base. This can be achieved by adding a neutralizing agent before proceeding to the next step.[3] This simple addition can substantially reduce the formation of by-products that are otherwise difficult to separate.[3]
-
Temperature Control: Maintain a consistent and controlled temperature throughout the reaction to minimize thermal decomposition and unwanted side reactions.
-
A3: The reaction of the α-formyl lactone with formaldehyde to introduce the methylene group is a critical step that can be prone to issues if not carefully controlled.
-
Causality: The α-formyl lactone exists as an enolate salt, which reacts with formaldehyde. The source and reactivity of formaldehyde, as well as the reaction pH, are crucial parameters.
-
Solutions:
-
Formaldehyde Source: A convenient and commonly used source of formaldehyde is formalin, a 37% aqueous solution of formaldehyde.[2] Paraformaldehyde can also be used, often in combination with a catalytic amount of a secondary amine.
-
pH Adjustment: After the reaction with formaldehyde, the reaction mixture may need to be acidified to facilitate the elimination of the formyl group and formation of the exocyclic double bond. A common procedure involves adjusting the pH to around 4 with an acid like 6N HCl.[2]
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Over-running the reaction can lead to decomposition or polymerization.
-
A4: The exocyclic double bond of the α-methylene-γ-lactone is highly reactive and susceptible to polymerization, especially under acidic or basic conditions, or upon heating.
-
Causality: The Michael-acceptor nature of the α,β-unsaturated lactone makes it prone to nucleophilic attack, which can initiate polymerization.
-
Solutions:
-
Mild Workup Conditions: Use mild acidic and basic conditions during the workup. Avoid strong acids or bases and prolonged exposure to either.
-
Low-Temperature Purification: If distillation is used for purification, perform it under reduced pressure to keep the temperature as low as possible.[2] Column chromatography on silica gel can also be used, but it's advisable to use a less acidic grade of silica or to neutralize it with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Inhibitors: For storage, consider adding a radical inhibitor like hydroquinone to prevent polymerization.
-
Experimental Protocol: Improved Two-Step, One-Pot Synthesis of α-Methylene-γ-butyrolactone
This protocol is based on an improved method designed to minimize by-products.[3]
-
Step 1: Formylation
-
In a single vessel, combine the parent γ-butyrolactone, a formate ester (e.g., ethyl formate), and an alkoxide base in a solvent mixture of an aromatic hydrocarbon (e.g., toluene) and a secondary or tertiary alcohol.
-
Stir the mixture at a controlled temperature until the formation of the α-formyl lactone salt is complete (monitor by TLC or GC).
-
-
Step 2: Neutralization
-
Add a neutralizing agent to convert the residual alkoxide to a weaker base. This is a critical step to prevent by-product formation.
-
-
Step 3: Methylenation
-
Introduce a formaldehyde source (e.g., formalin) to the reaction mixture.
-
Stir until the reaction is complete.
-
-
Step 4: Workup and Purification
-
Perform an aqueous workup, carefully adjusting the pH.
-
Extract the product with a suitable organic solvent.
-
Purify the α-methylene-γ-lactone by vacuum distillation or column chromatography.
-
Part 2: Frequently Asked Questions (FAQs)
A1: Several synthetic strategies have been developed, with the most common being:
-
Two-step formylation-condensation: This classic method involves the α-formylation of a lactone followed by reaction with formaldehyde.[2]
-
Vapor-phase condensation: This industrial-scale method reacts a lactone with formaldehyde in the gas phase over a solid basic catalyst.[2][4]
-
Organocatalytic methods: These newer methods offer high enantioselectivity in a one-pot reaction.[5]
-
Wittig-Horner reaction: This approach utilizes a phosphonate-stabilized carbanion to introduce the methylene group.[6]
-
Decarboxylative methylenation: This method has been improved to be more general and simpler than previous procedures.[7]
A2: Improving yield and selectivity often comes down to careful control of reaction parameters and minimizing side reactions.
| Parameter | Recommendation for High Yield and Selectivity | Rationale |
| Base | Use fresh, high-purity base. Consider in situ preparation of alkoxides. | Ensures high activity and prevents side reactions from impurities. |
| Solvent | A mix of aromatic hydrocarbon and sec/tert-alcohols can improve conversion.[3] | Optimizes the solubility and reactivity of the enolate intermediate. |
| Temperature | Maintain strict temperature control throughout the reaction. | Minimizes thermal decomposition and unwanted side reactions. |
| By-products | Neutralize residual strong base after the first step in a two-step synthesis.[3] | Prevents the base from catalyzing the formation of hard-to-remove impurities. |
| Purification | Use low-temperature methods like vacuum distillation or neutralized chromatography. | Prevents polymerization of the reactive product. |
A3: Yes, one-pot procedures are highly desirable for improving efficiency and reducing waste.
-
An improved one-pot, two-step synthesis from γ-butyrolactones has been developed that incorporates a neutralization step to reduce by-products without isolating the intermediate.[3]
-
Organocatalytic methods can also provide highly enantioselective synthesis of α-methylene-γ-lactones in a single pot.[5]
-
A "one-pot" synthesis from acetone 2,4,6-tri-isopropylphenylsulphonylhydrazone, an aliphatic ketone or aldehyde, and carbon dioxide has also been reported.[8]
A4: Several reagents used in the synthesis of α-methylene-γ-lactones require careful handling:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.
-
Formaldehyde/Formalin: A known carcinogen and irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Alkoxide Bases: Corrosive and moisture-sensitive. Handle in a dry environment.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in α-methylene-γ-lactone synthesis.
References
- Method for producing alpha-methylene lactones.
- Process for the preparation of alpha-methylene lactones.
- Novel synthesis of α-methylene-γ-lactones.
- Approaches to the synthesis of steroidal [alpha]-methylene lactones. Loughborough University Research Repository.
- One-Step Synthesis of β-Alkylidene-γ-Lactones via Ligand-Enabled β,γ-Dehydrogenation of Aliph
- Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separ
- Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential. PubMed.
- First one-pot organocatalytic synthesis of α-methylene-γ-lactones. RSC Publishing.
- Lactone synthesis. Organic Chemistry Portal.
- A new synthesis of α-methylene lactones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. RSC Publishing.
- An Improved Procedure for α-Methylenation of Lactones. Taylor & Francis Online.
Sources
- 1. Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1165536B1 - Process for the preparation of alpha-methylene lactones - Google Patents [patents.google.com]
- 3. WO2022104287A1 - Method for producing alpha-methylene lactones - Google Patents [patents.google.com]
- 4. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First one-pot organocatalytic synthesis of α-methylene-γ-lactones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A new synthesis of α-methylene lactones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel synthesis of α-methylene-γ-lactones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Polymerization of Ethyl 2-(bromomethyl)acrylate (EBMA)
Welcome to the technical support center for the polymerization of Ethyl 2-(bromomethyl)acrylate (EBMA). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this highly functional monomer in their polymer synthesis endeavors. As a bifunctional monomer, possessing both a polymerizable acrylate group and a reactive bromomethyl moiety, EBMA offers a versatile platform for the creation of advanced polymer architectures. However, its unique structure also presents a specific set of challenges during polymerization.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of EBMA. The advice herein is grounded in established principles of polymer chemistry and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Issues in EBMA Polymerization
This section addresses the most frequently encountered problems during the polymerization of EBMA, offering explanations for their cause and actionable solutions.
Poor Control Over Molecular Weight and High Polydispersity (Đ > 1.3)
Question: My polymerization of EBMA is resulting in a polymer with a much higher (or lower) molecular weight than targeted and a broad molecular weight distribution. What are the likely causes and how can I improve this?
Answer: Achieving a well-controlled polymerization of EBMA, particularly via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, is crucial for obtaining polymers with predictable properties.[1][2][3] High polydispersity and poor control over molecular weight are typically indicative of issues with initiation, propagation, or termination steps.
Causality and Solutions:
-
Initiator Efficiency: The choice of initiator is critical. For ATRP, an initiator with a similar structure to the dormant polymer chain end is preferable. Ethyl α-bromopropionate or ethyl α-bromoisobutyrate are common choices for acrylate polymerizations.[4][5] If initiation is too slow compared to propagation, not all chains will start growing at the same time, leading to a broad distribution of chain lengths.
-
Troubleshooting:
-
Ensure your initiator is pure and free of inhibitors.
-
For ATRP of acrylates, consider using a more active catalyst system, such as one with a multidentate amine ligand like Me6TREN, which can facilitate faster and more uniform initiation even at ambient temperatures.[5]
-
In RAFT, the choice of the chain transfer agent (CTA) is paramount. For acrylates, dithiobenzoates or trithiocarbonates are generally effective. Ensure the CTA is appropriate for the monomer and reaction conditions.
-
-
-
Catalyst/Initiator Ratio (for ATRP): An inappropriate ratio of catalyst to initiator can lead to poor control. Too little catalyst can result in slow deactivation of growing polymer chains, increasing the likelihood of termination reactions.[6]
-
Troubleshooting:
-
Start with a standard molar ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] (e.g., 100:1:1:2 for ATRP).
-
If control is poor, systematically vary the catalyst concentration to find the optimal ratio for your specific conditions.
-
-
-
Side Reactions of the Bromomethyl Group: The allylic bromide of the bromomethyl group on EBMA is reactive and can potentially participate in side reactions, such as acting as a transfer agent, which can disrupt the controlled nature of the polymerization.
-
Troubleshooting:
-
Lowering the reaction temperature can help to minimize side reactions.
-
Ensure that the chosen catalyst system in ATRP is selective for the initiator's halogen and does not prematurely activate the bromomethyl group.
-
-
-
Monomer Purity: EBMA is susceptible to hydrolysis and can contain acidic impurities from its synthesis.[7] These impurities can interfere with the catalyst complex in ATRP or the RAFT agent, leading to a loss of control.
-
Troubleshooting:
-
Purify the monomer before use. A common procedure involves washing with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by drying and distillation under reduced pressure.[7]
-
Store the purified monomer under an inert atmosphere at a low temperature (e.g., -20°C) to prevent degradation.[8]
-
-
Premature Termination or Low Monomer Conversion
Question: My EBMA polymerization stops at a low conversion, or I observe a significant amount of "dead" polymer. What is causing this premature termination?
Answer: Premature termination is a common issue in radical polymerizations and can be exacerbated by the specific functionalities of the monomer and impurities in the reaction system.
Causality and Solutions:
-
Oxygen Contamination: Oxygen is a potent inhibitor of radical polymerizations. It reacts with the propagating radicals to form unreactive peroxide species, effectively terminating the polymer chains.
-
Troubleshooting:
-
Thoroughly degas the polymerization mixture before initiating the reaction. This can be achieved through several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Maintain a positive pressure of inert gas throughout the polymerization.
-
-
-
Impurities in Monomer or Solvent: As mentioned previously, impurities in the monomer or solvent can react with the catalyst or the propagating radicals. Water, for instance, can lead to hydrolysis of the ester group or interfere with the catalyst complex.
-
Troubleshooting:
-
Use freshly purified and dried monomer and solvents.
-
Ensure all glassware is thoroughly dried before use.
-
-
-
Inhibitor Presence: Commercial monomers are often supplied with inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage. These must be removed before polymerization.
-
Troubleshooting:
-
Pass the monomer through a column of basic alumina to remove the inhibitor immediately before use.
-
-
-
High Radical Concentration: In ATRP, if the equilibrium is shifted too far towards the active species (e.g., due to an insufficient amount of deactivator, Cu(II) species), the concentration of radicals can become high enough to favor bimolecular termination reactions.
-
Troubleshooting:
-
Consider adding a small amount of the deactivator (e.g., CuBr₂/Ligand) at the beginning of the polymerization to ensure a sufficient concentration of the deactivating species. This is a common practice in modern ATRP techniques like ARGET ATRP.
-
-
Gelation or Cross-linking During Polymerization
Question: My polymerization mixture is turning into a gel, even though I am using a monofunctional initiator. Why is this happening and how can I prevent it?
Answer: Gelation is indicative of the formation of a cross-linked polymer network. While EBMA is technically a monofunctional monomer with respect to its acrylate group, its structure presents possibilities for side reactions that can lead to cross-linking, a phenomenon also observed in other multifunctional acrylates.[9][10][11]
Causality and Solutions:
-
Chain Transfer to the Bromomethyl Group: The bromomethyl group can potentially undergo chain transfer reactions. A propagating radical could abstract the bromine atom, creating a new radical on the polymer backbone which can then initiate the growth of a new chain, leading to a branched or cross-linked structure.
-
Troubleshooting:
-
Lowering the reaction temperature can reduce the rate of chain transfer reactions.
-
Careful selection of the polymerization conditions (solvent, catalyst) can help to minimize this side reaction.
-
-
-
Nucleophilic Substitution Reactions: The bromomethyl group is an electrophilic site susceptible to nucleophilic attack. If there are nucleophiles present in the reaction mixture (e.g., impurities, or even the carboxylate group of another monomer unit under certain conditions), this could lead to the formation of covalent bonds between polymer chains.
-
Troubleshooting:
-
Ensure high purity of all reagents to eliminate external nucleophiles.
-
Choose a solvent that is non-nucleophilic.
-
-
-
High Monomer Conversion: At high monomer conversions, the concentration of polymer chains is high, increasing the probability of intermolecular reactions that can lead to cross-linking.
-
Troubleshooting:
-
Aim for a target conversion that is below the gel point. The polymerization can be quenched before gelation occurs.
-
If high conversion is necessary, consider a semi-batch process where the monomer is added gradually to keep its instantaneous concentration low.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best-controlled radical polymerization technique for EBMA, ATRP or RAFT?
Both ATRP and RAFT are powerful techniques for the controlled polymerization of acrylates and can, in principle, be applied to EBMA.[1][3] The choice between them often depends on the specific requirements of the application and the available laboratory resources.
-
ATRP offers excellent control over molecular weight and dispersity for a wide range of monomers. However, it requires the use of a metal catalyst, which may need to be removed from the final polymer, especially for biomedical applications.[2]
-
RAFT is a metal-free system, which is a significant advantage for certain applications. It is also compatible with a broader range of functional groups and reaction conditions. However, the synthesis and selection of the appropriate RAFT agent can be more complex, and the resulting polymers often have colored end-groups that may require post-polymerization removal.[2]
For EBMA, where the bromomethyl group is a key functionality for post-polymerization modification, ensuring that this group remains intact is crucial. The reaction conditions for both ATRP and RAFT should be optimized to minimize any side reactions involving this group.
Q2: How should I purify and store this compound before polymerization?
Proper purification and storage of EBMA are critical for successful and controlled polymerization.
-
Purification:
-
Removal of Acidic Impurities: Wash the monomer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts from its synthesis.[7] This should be followed by washing with deionized water and then brine.
-
Drying: Dry the washed monomer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Removal of Inhibitor: If an inhibitor is present, pass the dried monomer through a short column of basic alumina.
-
Distillation: For the highest purity, distill the monomer under reduced pressure. The boiling point is reported as 38 °C at 0.8 mmHg.[8]
-
-
Storage:
-
Store the purified monomer in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
For long-term storage, it is recommended to keep it at a low temperature, such as -20°C, to prevent degradation and spontaneous polymerization.[8]
-
Q3: Can I use the poly(EBMA) as a macroinitiator for a second polymerization?
Yes, one of the primary applications of polymers derived from EBMA is their use as macroinitiators for the synthesis of block copolymers.[12][13] The pendant bromomethyl groups can serve as initiation sites for a subsequent ATRP of a second monomer.
-
Challenges:
-
Initiation Efficiency: The efficiency of initiation from the poly(EBMA) backbone can be lower than that of a small molecule initiator due to steric hindrance.
-
Grafting Density: The number of chains grafted from the backbone will depend on the number of accessible bromomethyl groups.
-
Solubility: The solubility of the poly(EBMA) macroinitiator in the solvent for the second polymerization needs to be considered.
-
Q4: How can I monitor the progress of my EBMA polymerization?
Monitoring the polymerization is essential to determine the kinetics of the reaction and to stop it at the desired conversion.
-
¹H NMR Spectroscopy: This is a common and effective method. The disappearance of the vinyl proton signals of the monomer (typically in the range of 5.5-6.5 ppm) relative to an internal standard or the solvent peak can be used to calculate the monomer conversion over time.
-
Gas Chromatography (GC): GC can be used to quantify the amount of remaining monomer in samples taken from the reaction mixture at different time points.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is used to track the evolution of the molecular weight and polydispersity of the polymer as the reaction progresses. A linear increase in number-average molecular weight (Mₙ) with conversion and the maintenance of a low polydispersity (Đ) are hallmarks of a controlled polymerization.
Experimental Protocols
Typical ATRP of this compound
This protocol provides a starting point for the controlled polymerization of EBMA using ATRP. The amounts can be scaled as needed, and optimization of the reaction conditions may be necessary.
Materials:
-
This compound (EBMA), freshly purified
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Inhibitor removal columns (basic alumina)
-
Schlenk flask and other appropriate glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Monomer and Initiator Preparation: Purify EBMA by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and perform three cycles of vacuum and backfilling with inert gas.
-
Add anisole (5 mL) and PMDETA (21 µL, 0.1 mmol) to the flask via syringe under a positive pressure of inert gas. Stir the mixture until a homogeneous green solution is formed.
-
In a separate, dry vial, prepare a solution of EBMA (1.93 g, 10 mmol) and EBiB (14.7 µL, 0.1 mmol) in anisole (5 mL).
-
Degas the monomer/initiator solution by bubbling with inert gas for at least 30 minutes.
-
Initiation: Using a degassed syringe, transfer the monomer/initiator solution to the catalyst solution in the Schlenk flask.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Monitoring: At timed intervals, withdraw small aliquots from the reaction mixture using a degassed syringe. Quench the polymerization in the aliquot by exposing it to air and diluting with a suitable solvent (e.g., THF). Analyze the samples for monomer conversion (by ¹H NMR or GC) and molecular weight/polydispersity (by SEC/GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and adding a large volume of a suitable solvent like THF.
-
Purification: To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina. Precipitate the polymer in a non-solvent such as cold methanol or hexane. Filter and dry the polymer under vacuum to a constant weight.
Table 1: Recommended Starting Ratios for ATRP of EBMA
| Component | Molar Ratio |
| EBMA | 100 |
| EBiB | 1 |
| CuBr | 1 |
| PMDETA | 1-2 |
Visualizations
ATRP Mechanism of EBMA
Caption: ATRP mechanism for this compound.
Troubleshooting Workflow for High Polydispersity
Caption: Troubleshooting workflow for high polydispersity in EBMA polymerization.
References
-
Truong, N. P., Jones, G. R., Bradford, K. G. E., Konkolewicz, D., & Anastasaki, A. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization. Nature Reviews Chemistry, 5(12), 859-869. [Link]
- Polymer Synthesis Expert. (2025). RAFT vs. ATRP: Choosing the Best Method for Custom Polymer Synthesis. Polymer Synthesis Insights.
- Deng, G., et al. (2016).
- Zhang, Y., & Matyjaszewski, K. (2010). Synthesis of Well-Defined Amphiphilic Block Copolymers with 2-(Dimethylamino)ethyl Methacrylate by Controlled Radical Polymerization. Macromolecules, 43(12), 5411-5418.
-
Truong, N. P., et al. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization. Nature Reviews Chemistry, 5(12), 859-869. [Link]
- Truong, N. P., et al. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization.
- Kim, K., et al. (2025). Polyethylene-poly(methyl acrylate)
-
Fujisawa, T., & Masuhara, E. (1981). Polymerization of multifunctional methacrylates and acrylates. Journal of biomedical materials research, 15(6), 787-793. [Link]
- Davis, K. A., & Matyjaszewski, K. (2000). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Macromolecules, 33(11), 4039-4047.
- Kanerva, L., et al. (1998). Cross-reactions of multifunctional methacrylates and acrylates.
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical reviews, 101(9), 2921-2990.
- Coca, S., et al. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization.
- Anseth, K. S., & Bowman, C. N. (1994). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Polymer, 35(15), 3227-3235.
- De, P., & Mandal, B. M. (2005). Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile. Journal of Polymer Science Part A: Polymer Chemistry, 43(22), 5643-5651.
- Matyjaszewski, K. (2025).
- Xia, J., & Matyjaszewski, K. (1998). Controlled/“Living” Radical Polymerization. Atom Transfer Radical Polymerization of Acrylates at Ambient Temperature. Macromolecules, 31(17), 5958-5959.
- Young, J. S., & Bowman, C. N. (1997). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Journal of Imaging Science and Technology, 41(4), 373-380.
- Kim, K., et al. (2023). Block Copolymers of Polyolefins with Polyacrylates: Analyzing and Improving the Blocking Efficiencies Using MILRad/ATRP Approach.
- Yamada, B., & Otsu, T. (1990). Macromonomer prepared by polymerization of methyl methacrylate in the presence of ethyl α-(bromomethyl)acrylate.
-
Ramarajan, K., et al. (1990). ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses, 69, 156. [Link]
- Alfa Aesar. (n.d.). Ethyl 2-(bromomethyl)
- Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process - A Second Update. Australian Journal of Chemistry, 65(8), 985-1076.
- Li, G., et al. (2018).
- CymitQuimica. (n.d.). CAS 17435-72-2: Ethyl 2-(bromomethyl)
- Oytun, F., et al. (2021).
- Asua, J. M. (2014). The role of methyl methacrylate on branching and gel formation in the emulsion copolymerization of BA/MMA. Macromolecular Reaction Engineering, 8(9), 637-646.
- Sigma-Aldrich. (n.d.). Ethyl 2-(bromomethyl)
- Sigma-Aldrich. (n.d.). Ethyl 2-(bromomethyl)
- CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google P
Sources
- 1. research.monash.edu [research.monash.edu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Polymerization of multifunctional methacrylates and acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Stabilizers for Ethyl 2-(bromomethyl)acrylate during storage and polymerization
Welcome to the technical support center for Ethyl 2-(bromomethyl)acrylate (EBMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the successful storage and use of EBMA in polymerization and other synthetic applications.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stabilization of EBMA.
Q1: What is this compound and what are its primary applications?
This compound (EBMA) is a functionalized acrylic monomer.[1][2][3] It serves as a valuable building block in organic synthesis and polymer chemistry.[3] Specifically, it is used as an intermediate in the synthesis of aza inhibitors of chorismate mutase and for the polymerization of functionalized acrylic monomers.[1][3] Its reactivity makes it suitable as a monomer for creating various copolymers and as an electrophile in nucleophilic substitution reactions.[2][3]
Q2: Why is a stabilizer added to this compound?
Like many acrylic monomers, EBMA is susceptible to spontaneous and often rapid polymerization, which can be initiated by heat, light, or the presence of impurities.[4] To prevent this during shipping and storage, a small amount of a polymerization inhibitor is added.[5][6] This ensures the monomer's stability and shelf-life.
Q3: What are the common stabilizers used for EBMA and other acrylates?
Commonly used stabilizers for acrylates include:
-
Monomethyl ether of hydroquinone (MEHQ or 4-Methoxyphenol): A very common and effective stabilizer for a wide range of acrylic monomers.[11][12][13] It is particularly effective in the presence of oxygen.[11][12]
-
Phenothiazine (PTZ): Known for its high efficiency as a radical scavenger, it is effective at high temperatures and in conditions with low oxygen.[4][14][15][16]
Q4: How do these stabilizers work?
These stabilizers are radical scavengers.[4][5] They interrupt the free-radical chain reaction that leads to polymerization.[4] For instance, MEHQ works in the presence of dissolved oxygen by reacting with primary radicals to form peroxy radicals, which are then trapped by the MEHQ, preventing the propagation of polymerization.[13] Phenothiazine can directly trap thermally generated alkyl radicals, making it effective even in the absence of oxygen.[14][15]
II. Storage and Handling Guide
Proper storage is critical to maintaining the quality and stability of EBMA.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[17] | Low temperatures significantly reduce the rate of potential polymerization. |
| Atmosphere | Inert atmosphere[17] | Minimizes exposure to oxygen which can be complex. While some stabilizers like MEHQ require oxygen to be effective, an inert atmosphere is generally recommended for long-term stability of the monomer itself, especially once the stabilizer is removed. |
| Light | Keep in a dark place[17] | Light can initiate free radical formation and subsequent polymerization. |
| Container | Tightly closed container[7] | Prevents contamination and exposure to moisture and air. |
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the use of EBMA.
Problem 1: The EBMA has polymerized in the storage bottle.
-
Cause: This is likely due to improper storage conditions, such as exposure to heat, light, or the depletion of the stabilizer over time.
-
Solution: Unfortunately, once polymerized, the monomer cannot be recovered. To prevent this in the future, strictly adhere to the recommended storage conditions of -20°C in a dark, inert atmosphere.[17] Ensure the container is tightly sealed.
-
Prevention Workflow:
Figure 1. Workflow for preventing premature polymerization of EBMA.
Problem 2: My polymerization reaction is not initiating or is proceeding very slowly.
-
Cause: The stabilizer present in the EBMA is inhibiting the polymerization initiator.[5][6] The inhibitor will react with the free radicals generated by your initiator, effectively quenching the polymerization before it can begin.[5]
-
Solution: The inhibitor must be removed from the EBMA before use in a polymerization reaction.[5][6] For some robust polymerization systems, it may be possible to overcome the inhibitor by adding a higher concentration of the initiator, but this can lead to an unpredictable reaction and is generally not recommended for controlled polymerizations like Atom Transfer Radical Polymerization (ATRP).[18]
Problem 3: My product is discolored.
-
Cause: Some inhibitors, like hydroquinone, can lead to discoloration of the monomer or final polymer.[12]
-
Solution: Removing the inhibitor before polymerization is the most effective solution. If discoloration is a persistent issue, consider sourcing EBMA with a different stabilizer, such as MEHQ, which is known to cause less discoloration.[12]
IV. Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (HQ and MEHQ) from EBMA
This protocol describes the removal of hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ) via a caustic wash. This method is effective because the acidic phenolic inhibitors are converted to their corresponding water-soluble salts by the base.[6]
Materials:
-
This compound (EBMA) with stabilizer
-
10% (w/v) Sodium hydroxide (NaOH) solution, pre-chilled
-
Saturated sodium chloride (brine) solution, pre-chilled
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Ice bath
Procedure:
-
In a separatory funnel, combine the EBMA with an equal volume of the pre-chilled 10% NaOH solution.
-
Gently swirl the separatory funnel for 2-3 minutes. Caution: Do not shake vigorously, as this can lead to emulsion formation.
-
Allow the layers to separate. The aqueous layer (containing the inhibitor salt) will be at the bottom.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with the 10% NaOH solution two more times.
-
Wash the EBMA with an equal volume of pre-chilled brine solution to remove any residual NaOH.
-
Drain the EBMA into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the EBMA to remove any dissolved water. Swirl gently and let it sit for 15-20 minutes.
-
Filter the dried EBMA to remove the drying agent.
-
Crucially, the inhibitor-free EBMA is now highly reactive and should be used immediately. Do not store uninhibited monomer for extended periods.[5][18] If short-term storage is absolutely necessary, keep it at -20°C under an inert atmosphere.[5][17]
Inhibitor Removal Mechanism:
V. Application-Specific Guidance: Atom Transfer Radical Polymerization (ATRP)
EBMA is a useful monomer in ATRP for creating well-defined polymers. However, successful ATRP of acrylates requires careful control of reaction conditions.
Key Considerations for ATRP of EBMA:
-
Purity of Monomer: As outlined above, complete removal of the polymerization inhibitor is critical for a controlled polymerization.
-
Catalyst System: A common catalyst system for the ATRP of acrylates is CuBr complexed with a ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).[19]
-
Initiator: An alkyl halide initiator, such as ethyl 2-bromopropionate, is typically used.[20]
-
Solvent: The choice of solvent can influence the polymerization rate. Toluene and ethylene carbonate are examples of solvents that have been used for acrylate ATRP.[19]
-
Temperature: Polymerization is often conducted at elevated temperatures (e.g., 60-90°C) to achieve a reasonable reaction rate.[19][20]
Troubleshooting ATRP of EBMA:
-
Broad Molecular Weight Distribution: This can be caused by impurities in the monomer (including residual inhibitor), incorrect stoichiometry of the catalyst/initiator/monomer, or side reactions at high conversions.
-
Low Initiator Efficiency: Residual inhibitor is a primary cause. Ensure the inhibitor removal process is thorough.
-
Loss of Chain-End Functionality: This can occur through termination reactions. Techniques such as activators generated by electron transfer (AGET) ATRP or continuous feeding of activators can help mitigate this.[21]
For further in-depth information on ATRP, it is recommended to consult specialized literature on the topic.
VI. References
-
ECHEMI. (n.d.). This compound SDS, 17435-72-2 Safety Data Sheets. Retrieved from
-
Fengchen Group. (n.d.). Phenothiazine: The Unsung Hero of Acrylic Monomer Stabilization. Retrieved from
-
ChemScene. (n.d.). 17435-72-2 | this compound. Retrieved from
-
ResearchGate. (n.d.). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Retrieved from
-
BLD Pharm. (n.d.). 17435-72-2|this compound. Retrieved from
-
LookChem. (n.d.). MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis. Retrieved from
-
ECHEMI. (n.d.). How can I remove an inhibitor from acrylic acid?. Retrieved from
-
ResearchGate. (2014). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?. Retrieved from
-
ResearchGate. (n.d.). Phenothiazine as Stabilizer for Acrylic Acid. Retrieved from
-
BenchChem. (n.d.). Inhibitor removal techniques for rubidium acrylate. Retrieved from
-
ChemicalBook. (n.d.). This compound. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound 98%. Retrieved from
-
ChemPoint. (n.d.). Phenothiazine (PTZ) Inhibitors, WeylChem International. Retrieved from
-
ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers. Retrieved from
-
CookeChem. (n.d.). This compound , 97%, including stabilizer HQ. Retrieved from
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. Retrieved from
-
CymitQuimica. (n.d.). CAS 17435-72-2: this compound. Retrieved from
-
ScienceDirect. (n.d.). Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile. Retrieved from
-
ACS Publications. (n.d.). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Retrieved from
-
MDPI. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Retrieved from
-
Alfa Chemistry. (n.d.). CAS 17435-72-2 this compound. Retrieved from
Sources
- 1. This compound | 17435-72-2 [chemicalbook.com]
- 2. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound , 97%, including stabilizer HQ , 17435-72-2 - CookeChem [cookechem.com]
- 10. This compound | 17435-72-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 16. chempoint.com [chempoint.com]
- 17. 17435-72-2|this compound|BLD Pharm [bldpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Ethyl 2-(bromomethyl)acrylate Waste Management
Introduction: A Proactive Approach to Safety
Ethyl 2-(bromomethyl)acrylate (EBMA) is a highly versatile reagent, valued for its dual reactivity as both an acrylate monomer and an alkylating agent.[1][2][3] However, these same properties render it a hazardous material that requires meticulous handling and a well-defined waste disposal strategy. The presence of the bromomethyl group makes it a potent electrophile and lachrymator, while the acrylate moiety introduces the risk of uncontrolled, exothermic polymerization.[4][5][6] This guide provides a comprehensive framework for researchers to manage EBMA waste safely and effectively, grounded in chemical principles and regulatory awareness.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding EBMA waste.
Q1: What are the primary hazards I should be aware of when handling EBMA waste?
A1: EBMA waste should be treated with the same caution as the neat reagent. The primary hazards are:
-
Corrosivity: It can cause severe skin burns and eye damage upon contact.[5]
-
Lachrymatory Effects: Vapors are highly irritating to the eyes and mucous membranes, causing tearing.[6]
-
Respiratory Irritation: Inhalation of vapors can irritate the respiratory tract.[7][8]
-
Reactivity: As a potent alkylating agent, it can react with various nucleophiles.[9]
-
Uncontrolled Polymerization: Like other acrylates, it can polymerize spontaneously, especially when exposed to heat, light, or in the absence of inhibitors and oxygen.[4][5] This reaction can be violent, generating significant heat and pressure.
Q2: Can I dispose of small amounts of EBMA waste down the sink?
A2: Absolutely not. EBMA is a halogenated organic compound and is harmful to aquatic life. Standard wastewater treatment facilities are not equipped to handle such reactive chemicals. Drain disposal is a violation of environmental regulations and laboratory safety protocols.[10][11][12]
Q3: My bottle of EBMA is old. Is it still safe to handle for disposal?
A3: Old containers of EBMA pose a significant risk. The stabilizer (often hydroquinone, HQ) may have been depleted, increasing the risk of spontaneous and violent polymerization.[4] If you observe any changes in viscosity, color, or the presence of solid precipitates, do not handle the container. Cordon off the area and contact your institution's Environmental Health & Safety (EHS) office immediately for specialized disposal.
Q4: What is the general principle behind neutralizing EBMA waste?
A4: The goal is to eliminate both reactive functional groups: the electrophilic bromomethyl group and the polymerizable acrylate double bond. This is typically achieved through controlled hydrolysis using a base, such as sodium hydroxide. The base serves to displace the bromide ion and hydrolyze the ester, breaking down the molecule into less hazardous, water-soluble compounds that can then be disposed of as hazardous chemical waste.
Q5: What personal protective equipment (PPE) is required for handling EBMA waste?
A5: Due to its corrosive and lachrymatory nature, stringent PPE is mandatory. This includes:
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Hand Protection: Nitrile gloves are often recommended, but it's crucial to check for breakthrough times. Double-gloving can provide additional protection for extended tasks.[13]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.
-
Respiratory Protection: All handling of EBMA and its waste must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[10]
Part 2: Troubleshooting and Detailed Disposal Guides
This section provides step-by-step protocols for managing different types of EBMA waste streams. The decision process for selecting the correct protocol is outlined in the workflow diagram below.
Workflow: Selecting the Appropriate EBMA Waste Protocol
Caption: Decision tree for managing this compound waste streams.
Protocol 1: Quenching and Neutralization of Liquid EBMA Waste
This protocol is intended for small quantities (< 5 mL) of neat EBMA or dilute solutions from reaction workups.
Causality: This procedure uses a dilute solution of sodium hydroxide (NaOH) to perform a controlled saponification (ester hydrolysis) and nucleophilic substitution on the bromomethyl group. Performing the reaction in an ice bath is critical to dissipate the heat generated from the exothermic reaction, preventing both boiling and runaway polymerization.[4] Stirring ensures efficient mixing and heat distribution.
Materials:
-
Appropriate PPE (face shield, goggles, lab coat, double nitrile gloves)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 10x the volume of the waste)
-
Ice bath
-
1 M Sodium Hydroxide (NaOH) solution
-
pH paper or pH meter
Procedure:
-
Preparation: Conduct this entire procedure in a certified chemical fume hood. Place the reaction flask/beaker containing the EBMA waste into an ice bath on a stir plate and add a stir bar. Begin gentle stirring.
-
Dilution (Optional but Recommended): If treating neat EBMA, consider first diluting it with an equal volume of a water-miscible solvent in which it is soluble (e.g., ethanol or THF) to better manage the reaction rate and heat generation.
-
Slow Addition of Base: Slowly add the 1 M NaOH solution to the stirring waste via a pipette or dropping funnel. A general rule is to use at least 3 molar equivalents of NaOH relative to the amount of EBMA. For unknown concentrations, a significant excess of NaOH solution should be used (e.g., 10 volumes of NaOH solution per volume of waste).
-
Temperature Monitoring: Monitor the reaction closely. If you observe excessive bubbling, fuming, or a rapid temperature increase, immediately stop the addition of NaOH until the reaction subsides. The goal is to keep the mixture cool.
-
Stirring and Reaction Time: Once all the NaOH has been added, allow the mixture to stir in the ice bath for at least 2 hours to ensure the reaction is complete.
-
Neutralization Check: After 2 hours, remove the ice bath and allow the solution to warm to room temperature. Check the pH of the solution. It should be strongly basic (pH > 12). If not, add more 1 M NaOH and stir for another hour.
-
Final Disposal: The resulting aqueous solution contains sodium salts of the hydrolyzed acrylate, sodium bromide, and excess NaOH. Transfer this solution to a clearly labeled hazardous waste container designated for "Halogenated Organic Waste" or as directed by your institution's EHS office.[10][14]
Protocol 2: Management of Contaminated Solid Waste
Causality: Solid waste, such as gloves or absorbent pads, cannot be chemically neutralized in the lab. The primary risk is off-gassing of residual EBMA. Segregation and secure containment are key to preventing secondary exposure and ensuring safe pickup by waste professionals.
Procedure:
-
Segregation: Immediately place all solid materials contaminated with EBMA (e.g., pipette tips, weighing paper, gloves, absorbent materials) into a dedicated, heavy-duty plastic bag or a designated solid waste container.
-
Do Not Mix: Do not mix EBMA-contaminated waste with other non-hazardous lab trash or even other types of chemical waste.[11]
-
Containment: Once you are finished generating this type of waste for the day, seal the plastic bag with a tie or tape. Double-bagging is recommended.
-
Labeling: Clearly label the outer bag or container with a hazardous waste tag. The label must include: "Hazardous Waste," "this compound contaminated debris," and the associated hazard symbols (e.g., Corrosive, Irritant).
-
Storage and Disposal: Store the sealed container in a designated satellite accumulation area until it is collected by your EHS department. Ensure it is stored away from incompatible materials.[5]
Protocol 3: Spill Management
Causality: Spill response must prioritize personal safety while containing the material to prevent it from spreading. The use of an inert absorbent is to safely capture the liquid without reacting with it. Evacuation for large spills is necessary due to the high concentration of corrosive and lachrymatory vapors.
Small Spills (< 10 mL) inside a Fume Hood:
-
Alert Personnel: Alert others in the immediate area.
-
Contain: Use an inert absorbent material like vermiculite, sand, or a commercial spill pad to cover and absorb the liquid. Do not use paper towels initially as they can react or degrade.
-
Collect: Carefully scoop the absorbed material and any broken glass into a designated container for hazardous solid waste.
-
Decontaminate: Wipe the spill area with a cloth soaked in a basic solution (like 1 M NaOH) or soap and water, followed by a clean water rinse.
-
Dispose: Treat all cleanup materials as contaminated solid waste as described in Protocol 2 .
Large Spills (> 10 mL) or any spill outside a Fume Hood:
-
EVACUATE: Immediately evacuate the laboratory. The high vapor concentration from a large spill can quickly overwhelm a room's ventilation and poses a severe inhalation hazard.
-
ALERT: Alert your supervisor and call your institution's emergency number and EHS office.
-
SECURE: If safe to do so, close the laboratory doors to contain the vapors. Post a warning sign on the door.
-
AWAIT PROFESSIONALS: Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.
Part 3: Data and References
Summary of EBMA Properties and Hazards
| Property | Value | Source(s) |
| CAS Number | 17435-72-2 | [1][2] |
| Molecular Formula | C₆H₉BrO₂ | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 38 °C @ 0.8 mmHg | [2][3] |
| Density | 1.398 g/mL at 25 °C | [2][3] |
| Primary Hazards | Corrosive, Lachrymator, Respiratory Irritant, Risk of violent polymerization | [5][6][7] |
| Incompatibilities | Strong bases, strong oxidizing agents, polymerization initiators, heat, light | [5][6] |
References
-
Gantrade Corporation. Key Facts about Acrylate Monomers.[Link]
-
U.S. Environmental Protection Agency. Hazardous Waste.[Link]
-
Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022-07-12) [Link]
-
Axonator. EPA Hazardous Waste Management. (2024-04-29) [Link]
-
Methacrylate Producers Association, Inc. Safe Handling Manuals | Explore Safe Applications.[Link]
-
E Plus Chemical Co., Ltd. Octyl Acrylate Storage & Handling: Safety Tips for 2024. (2025-08-13) [Link]
-
Washington State University. Halogenated Solvents.[Link]
-
Hourglass International, Inc. Acrylates in the Dental Office – Hazards and Hand Protection.[Link]
-
Petrochemicals Europe. EBAM Safe Handling and Storage of Acrylic Esters.[Link]
-
Five Chongqing Chemdad Co. this compound.[Link]
-
Cole-Parmer. Material Safety Data Sheet - this compound, 97%.[Link]
-
Dartmouth College. Hazardous Waste Disposal Guide.[Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. (2025-05-30) [Link]
-
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. (2025-03-24) [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.[Link]
-
Organic Syntheses. ETHYL α-(BROMOMETHYL)ACRYLATE.[Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.[Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19) [Link]
-
Occupational Safety and Health Administration (OSHA). 1926.252 - Disposal of waste materials.[Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations.[Link]
-
Cedre. Ethyl acrylate - Chemical Response Guide.[Link]
-
Emory University. Chemical Waste Disposal Guidelines.[Link]
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide.[Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. (2025-08-20) [Link]
-
Royal Society of Chemistry. Olefination of aldehydes with alpha-halo redox-active esters.[Link]
-
Wikipedia. α-Halo carboxylic acids and esters.[Link]
-
Chemistry Steps. Alpha Halogenation of Carboxylic Acids.[Link]
-
ResearchGate. Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. (2025-08-06) [Link]
Sources
- 1. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 17435-72-2 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. gantrade.com [gantrade.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. hourglass-intl.com [hourglass-intl.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Validation & Comparative
Introduction: The Versatility and Analytical Challenge of Ethyl 2-(bromomethyl)acrylate Derivatives
An In-Depth Guide to the Mass Spectrometry Analysis of Compounds Synthesized from Ethyl 2-(bromomethyl)acrylate
This compound is a cornerstone reagent in modern organic synthesis. Its dual functionality—an activated alkene ripe for conjugate additions and a reactive allylic bromide perfect for substitutions—makes it an invaluable building block for creating a diverse array of complex molecules.[1][2][3] Chemists utilize it to construct everything from α-methylene-β-hydroxy motifs via the Morita-Baylis-Hillman (MBH) reaction to densely functionalized molecules and novel polymers.[3][4][5]
However, this synthetic versatility presents a significant analytical challenge. The resulting compounds are often polar, multifunctional, and can be thermally sensitive. Characterizing these molecules to confirm identity, assess purity, and elucidate structure requires analytical techniques that are both sensitive and structurally informative. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as the premier technology for this purpose.
This guide provides a comparative analysis of mass spectrometry techniques for characterizing derivatives of this compound. We will move beyond simple protocol listings to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select the optimal analytical strategy for their specific synthetic targets.
The Analytical Workflow: From Synthesis to Structural Confirmation
A successful mass spectrometry analysis is not an isolated event but the culmination of a well-planned workflow. Each step is critical for generating high-quality, interpretable data.
Caption: Logic for selecting the appropriate ionization method.
Comparative Summary of Ionization Techniques
| Technique | Principle | Ideal Analytes for This Topic | Advantages | Limitations |
| ESI | Ionization from charged droplets | Polar, non-volatile adducts (e.g., MBH products) | Very gentle, minimal fragmentation, excellent for polar molecules, tolerates salts. [6][7] | Poor efficiency for non-polar compounds, susceptible to ion suppression. |
| APCI | Gas-phase chemical ionization | Less polar, more volatile derivatives | Handles higher flow rates, good for neutral molecules, less susceptible to matrix suppression than ESI. [8] | Requires thermal stability, may cause some fragmentation. |
| EI (GC-MS) | High-energy electron bombardment | Small, volatile, thermally stable derivatives | Highly reproducible fragmentation patterns for library searching. | Often destroys the molecular ion, risk of analyte polymerization at high temperatures. [9][10] |
| MALDI | Laser desorption from a matrix | Polymers synthesized from acrylate monomers | Excellent for very high mass molecules, high sensitivity, tolerant of some impurities. [11] | Requires a suitable matrix, co-crystallization can be challenging. |
Experimental Protocols: A Practical Approach
Trustworthy data comes from robust protocols. Below are two validated starting points for the analysis of this compound derivatives.
Protocol 1: High-Resolution Analysis of an MBH Adduct via LC-MS (ESI-Q-TOF)
This workflow is designed for the accurate mass measurement and structural confirmation of a polar synthetic product.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the purified solid compound.
-
Dissolve in 1.0 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive-ion ESI.
-
-
LC-MS Parameters:
| Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase. |
| Gradient | 5% B to 95% B over 10 minutes | A general-purpose gradient to elute compounds of varying polarity. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Ionization Mode | ESI Positive | Acrylate esters and hydroxyl groups readily accept a proton. |
| Mass Analyzer | Q-TOF | Provides high resolution (>20,000 FWHM) for accurate mass measurement. |
| Scan Range | 100 - 1000 m/z | Covers the expected mass of the monomeric adduct and potential dimers. |
| MS/MS Mode | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation scans on the most intense peaks for structural data. |
Protocol 2: Quantitative Analysis of an Acrylate Adduct via LC-MS/MS (QqQ)
This workflow is for quantifying a specific target compound, for example, in a reaction monitoring or metabolic stability assay.
-
Sample and Standard Preparation:
-
Prepare a calibration curve by spiking a certified reference standard of the analyte into a representative matrix (e.g., plasma, reaction buffer) over the desired concentration range (e.g., 1-1000 ng/mL).
-
Prepare unknown samples using the same dilution and matrix as the standards.
-
Add a stable isotope-labeled internal standard to all samples and standards to correct for matrix effects and instrument variability.
-
-
LC-MS/MS Parameters:
-
LC conditions are typically similar to Protocol 1, but may be optimized for faster throughput (isocratic or rapid gradients).
-
Mass Spectrometer: Triple Quadrupole (QqQ).
-
Ionization Mode: ESI Positive (or Negative, if applicable).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Q1: Set to the m/z of the precursor ion (e.g., [M+H]⁺).
-
Q2 (Collision Cell): Apply collision energy (optimized for the specific compound) to induce fragmentation.
-
Q3: Set to the m/z of a specific, stable fragment ion.
-
-
Rationale: The transition from a specific precursor to a specific product ion is highly selective and sensitive, allowing for accurate quantification even in complex mixtures. [12]
-
Interpreting the Data: Unlocking Structure Through Fragmentation
While accurate mass from a high-resolution MS scan can provide the elemental formula, tandem mass spectrometry (MS/MS) is required to probe the molecule's structure. By isolating the molecular ion and fragmenting it via collision-induced dissociation (CID), we can piece together its connectivity.
For acrylate esters, several fragmentation pathways are common:
-
Loss of the Alkoxy Group: Cleavage of the bond next to the carbonyl group can result in the loss of the ethoxy group (-OCH₂CH₃). [13]* McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, though less common for the ethyl ester itself. [14]* Cleavage of Substituents: The bromomethyl group or other functionalities added during synthesis provide unique fragmentation handles.
MS/MS is particularly powerful for distinguishing between isomers, which have the same molecular weight but different structures. By comparing the fragmentation patterns, one can often determine the precise arrangement of atoms. [15]
Conclusion
The successful mass spectrometric analysis of compounds derived from this compound is not a matter of applying a single, one-size-fits-all method. It requires a thoughtful, evidence-based approach that matches the analytical technique to the physicochemical properties of the molecule . For polar, non-volatile products like MBH adducts, LC-ESI-MS on a high-resolution platform like a Q-TOF or Orbitrap is the strategy of choice for definitive structural confirmation. For quantitative studies, the unparalleled sensitivity and selectivity of a triple quadrupole operating in SRM mode are required. By understanding the principles behind ionization and fragmentation, and by employing robust, validated protocols, researchers can confidently characterize the novel and complex molecules enabled by this versatile synthetic building block.
References
- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.
- National Institutes of Health (NIH).
- PubMed. (2019, September 27).
- Semantic Scholar. Morita-Baylis-Hillman reaction: ESI-MS(/MS)
- ResearchGate. (2025, August 10).
- IOP Publishing.
- ACD/Labs. (2023, August 23).
- ChemicalBook. (2025, September 25). ETHYL 2-(BROMOMETHYL)
- Chemistry LibreTexts. (2023, February 11). 2.
- Labcompare.com. (2009, August 15).
- Waters.
- ResearchGate. (2025, August 10). Morita-Baylis-Hillman Reaction: ESI-MS(/MS)
- Waters.
- CymitQuimica. CAS 17435-72-2: Ethyl 2-(bromomethyl)
- ACS Publications. (2023, February 9).
- National Institutes of Health (NIH). Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry.
- Sigma-Aldrich. Ethyl 2-(bromomethyl)
- Chemistry LibreTexts. (2023, August 29).
- Whitman College. GCMS Section 6.
- PubMed. (2010, October 1). Identification of covalent binding sites of ethyl 2-cyanoacrylate, methyl methacrylate and 2-hydroxyethyl methacrylate in human hemoglobin using LC/MS/MS techniques.
Sources
- 1. This compound | 17435-72-2 [chemicalbook.com]
- 2. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 3. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. waters.com [waters.com]
- 9. acdlabs.com [acdlabs.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. labcompare.com [labcompare.com]
- 12. Identification of covalent binding sites of ethyl 2-cyanoacrylate, methyl methacrylate and 2-hydroxyethyl methacrylate in human hemoglobin using LC/MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. GCMS Section 6.14 [people.whitman.edu]
- 15. Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactivity: Ethyl 2-(bromomethyl)acrylate vs. Methyl 2-(bromomethyl)acrylate
For researchers, synthetic chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route or the properties of a final polymer. Among the versatile class of functionalized monomers, Ethyl 2-(bromomethyl)acrylate (EBMA) and Mthis compound (MBMA) are prominent choices for introducing a reactive handle into a polymer backbone or for use as intermediates in complex organic synthesis. While structurally very similar, the seemingly minor difference in their ester alkyl group—ethyl versus methyl—imparts subtle yet significant differences in their reactivity. This guide provides an in-depth, objective comparison of the reactivity of EBMA and MBMA, supported by established chemical principles and analogous experimental data, to aid in the informed selection of the optimal reagent for your specific application.
At a Glance: Key Differences in Reactivity
| Feature | This compound (EBMA) | Mthis compound (MBMA) | Key Influencing Factors |
| Polymerization Reactivity | Generally higher | Generally lower | Inductive effect of the alkyl group |
| Nucleophilic Substitution at the Bromomethyl Group | Generally slightly slower | Generally slightly faster | Steric hindrance from the ester group |
| Hydrolysis of the Ester Group | More susceptible | Less susceptible | Steric hindrance and stability of the leaving group |
The Duality of Reactivity: The Acrylate and the Allylic Bromide
The reactivity of both EBMA and MBMA is dictated by two key functional groups: the acrylate moiety, which is susceptible to radical polymerization, and the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. The interplay between these two reactive centers, and the influence of the ester alkyl group on each, is the cornerstone of this comparative analysis.
I. Reactivity in Radical Polymerization
In the realm of polymer synthesis, the rate of polymerization is a critical parameter. For acrylates, this is largely governed by the stability of the propagating radical and the electronic nature of the monomer.
Theoretical Underpinnings: The Inductive Effect
The primary differentiator in the polymerization reactivity of EBMA and MBMA is the electronic effect of the ester alkyl group. The ethyl group in EBMA, being slightly more electron-donating than the methyl group in MBMA, increases the electron density of the double bond. This enhanced electron density can facilitate the addition of the monomer to the growing polymer radical, thereby increasing the rate of polymerization.[1]
Experimental Evidence from Analogous Systems
II. Reactivity in Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group in both EBMA and MBMA is an allylic bromide, making it highly susceptible to nucleophilic attack via an S(_N)2 mechanism. The key factor influencing the rate of an S(_N)2 reaction is steric hindrance around the electrophilic carbon.
The Role of Steric Hindrance
The ester group, being in close proximity to the bromomethyl group, can exert a steric influence on the approaching nucleophile. The ethyl group in EBMA is bulkier than the methyl group in MBMA. This increased steric bulk can slightly impede the backside attack of a nucleophile on the carbon atom of the bromomethyl group, leading to a marginally slower reaction rate compared to MBMA.[2][3]
While the difference in steric hindrance between a methyl and an ethyl group is not substantial, in kinetically sensitive reactions, it can be a determining factor.
III. Hydrolysis and Stability of the Ester Group
The ester functionality in both molecules is susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is influenced by both electronic and steric factors.
Comparative Hydrolysis Rates
Studies on the alkaline hydrolysis of simple acrylates have shown that ethyl acrylate has a greater rate constant for hydrolysis than methyl acrylate.[4] This can be attributed to a combination of factors, including the slightly greater electrophilicity of the carbonyl carbon in the ethyl ester and the relative stability of the ethoxide leaving group compared to methoxide.
Experimental Protocols for a Direct Comparative Analysis
To provide definitive, application-specific data, a direct comparative study is recommended. Below are outlined experimental protocols for comparing the reactivity of EBMA and MBMA.
A. Protocol for Comparing Polymerization Kinetics using ATR-FTIR Spectroscopy
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for real-time monitoring of polymerization reactions.
Objective: To determine and compare the rate of polymerization of EBMA and MBMA.
Materials:
-
This compound (EBMA)
-
Mthis compound (MBMA)
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene)
-
Nitrogen source for inerting
-
ATR-FTIR spectrometer with a heated probe
Procedure:
-
Prepare equimolar solutions of EBMA and MBMA in the chosen solvent.
-
Add a precise amount of the radical initiator to each solution.
-
Set the ATR-FTIR probe to the desired reaction temperature.
-
Under a nitrogen atmosphere, introduce the monomer/initiator solution to the ATR probe.
-
Initiate data collection, monitoring the disappearance of the acrylate C=C bond peak (around 1635 cm
) over time. -
Plot the normalized peak area versus time to obtain the polymerization kinetics for each monomer.
-
Compare the initial rates of polymerization to determine the relative reactivity.
Caption: Workflow for comparing polymerization kinetics.
B. Protocol for Comparing Nucleophilic Substitution Rates
Objective: To compare the rate of nucleophilic substitution of the bromide in EBMA and MBMA with a model nucleophile.
Materials:
-
This compound (EBMA)
-
Mthis compound (MBMA)
-
Nucleophile (e.g., sodium thiophenoxide)
-
Solvent (e.g., acetone)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Prepare equimolar solutions of EBMA and MBMA in the chosen solvent, each containing a known concentration of the internal standard.
-
Prepare a solution of the nucleophile in the same solvent.
-
In separate reaction vessels maintained at a constant temperature, mix the EBMA and MBMA solutions with the nucleophile solution.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by dilution with a large volume of cold solvent).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining EBMA or MBMA relative to the internal standard.
-
Plot the concentration of the reactant versus time for both reactions.
-
Determine the initial reaction rates from the slopes of the curves to compare the reactivity.
Caption: Workflow for comparing nucleophilic substitution rates.
Summary and Recommendations
The choice between this compound and Mthis compound depends on the specific requirements of the intended application.
-
For applications prioritizing rapid polymerization , such as in coatings or adhesives where cure speed is critical, This compound (EBMA) is the recommended choice due to the electron-donating nature of the ethyl group which accelerates the polymerization process.
-
For nucleophilic substitution reactions where minimizing steric hindrance is crucial , for instance, in the synthesis of complex molecules with bulky nucleophiles, Mthis compound (MBMA) may offer a slight kinetic advantage.
-
In applications where hydrolytic stability is a concern , Mthis compound (MBMA) is expected to be slightly more robust.
Ultimately, for critical applications, the experimental validation of these principles through the protocols outlined above will provide the most reliable basis for monomer selection.
References
-
Lovering, E. G., & Laidler, K. J. (1960). RATES OF POLYMERIZATION OF ACRYLATES AND METHACRYLATES IN EMULSION SYSTEMS. Canadian Journal of Chemistry, 38(11), 2377-2382. [Link]
-
Murugesan, V., & Marimuthu, E. (2018). Comparative investigation on radical polymerization of methyl and ethyl methacrylate under multi-site phase-transfer catalytic conditions. Applied Petrochemical Research, 8(1), 25-34. [Link]
-
Fujisawa, S., & Kadoma, Y. (2006). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences, 7(1), 18-29. [Link]
-
Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485. [Link]
-
Master Organic Chemistry. (2012, June 27). Two Types of Nucleophilic Substitution Reactions – What The Data Tells Us. [Link]
-
LibreTexts Chemistry. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(2), 171-175. [Link]
-
Chemistry Stack Exchange. (2015, March 21). Comparing SN2 reaction rates. [Link]
-
BCP Med. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions [Video]. YouTube. [Link]
-
KPU Pressbooks. Organic Chemistry I. 7.1 Nucleophilic Substitution Reactions Overview. [Link]
-
LibreTexts Chemistry. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Wen, M., Ng, L. V., Payne, J. A., Francis, L. F., Scriven, L. E., & McCormick, A. V. (2000). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Imaging.org. [Link]
-
TIJER. (2022). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJER - International Research Journal, 9(7). [Link]
-
Coca, A., Jasieczek, C., & Matyjaszewski, K. (1997). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Macromolecules, 30(10), 2891-2896. [Link]
-
Vivaldo-Lima, E., et al. (2020). Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. Polymers, 12(11), 2536. [Link]
-
Middle East Technical University. POLYMERIZATION AND CHARACTERIZATION OF METHYLMETHACRYLATE BY ATOM TRANSFER RADICAL POLYMERIZATION. [Link]
-
Sirin, Z., & Scott, T. F. (2012). Kinetic Study of the Copolymerization of Methyl Methacrylate and Methyl Acrylate Using Quantum Chemistry. Macromolecules, 45(21), 8564-8573. [Link]
-
Dube, M. A., et al. (2000). A Comparative Study of Methyl Methacrylate/Butyl Acrylate Copolymerization Kinetics by Atom-Transfer and Conventional Radical Polymerization. Macromolecules, 33(2), 253-259. [Link]
-
Buback, M., et al. (2004). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Industrial & Engineering Chemistry Research, 43(22), 6987-7010. [Link]
-
PubChem. Ethyl 2-bromopropionate. [Link]
-
NIST. Propanoic acid, 2-bromo-, ethyl ester. [Link]
-
PubChem. Methyl 2-bromopropionate. [Link]
-
Wikipedia. Ethyl methacrylate. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Polymerization Reactivity of 2-(Bromomethyl)acrylates
Introduction: The Unique Duality of 2-(Bromomethyl)acrylates
In the landscape of functional polymers, monomers that offer multiple, distinct reactive sites are of paramount importance. 2-(Bromomethyl)acrylates (BMAs) represent a class of exceptionally versatile building blocks for materials science and drug development. Their structure is deceptively simple, yet it harbors a powerful combination of functionalities: a polymerizable acrylate double bond and a highly reactive primary allylic bromide.[1] This bifunctional nature allows for a two-pronged synthetic strategy: the acrylate moiety can participate in chain-growth polymerization to form a polymer backbone, while the bromomethyl group remains available for a wide array of post-polymerization modifications via nucleophilic substitution.[1][2]
Furthermore, the α-(bromomethyl) group profoundly influences the polymerization behavior of the acrylate double bond itself, often enabling the monomer to act as an efficient chain-transfer agent.[3][4] This guide provides a detailed comparison of the reactivity of different BMA derivatives, grounded in experimental data, to elucidate the key factors governing their behavior in various polymerization systems. We will explore the influence of the ester group, compare their performance in conventional and controlled radical polymerizations, and provide validated experimental protocols for their characterization.
The Core Mechanism: Addition-Fragmentation Chain Transfer (AFCT)
Understanding the reactivity of BMAs requires moving beyond the simple model of acrylate propagation. The defining feature of their behavior in radical polymerization is their propensity to act as Addition-Fragmentation Chain Transfer (AFCT) agents.[1][3]
The Causality Behind the Mechanism: When a propagating polymer radical (P•) adds to the double bond of a BMA monomer, it forms a transient intermediate radical. Due to the presence of the weak C-Br bond at the α-position, this intermediate rapidly undergoes fragmentation. The bromine atom is eliminated as a radical (Br•), which can then initiate a new polymer chain, while the original polymer chain is capped with a terminal double bond, forming a macromonomer. This process effectively "transfers" the growing chain, controlling the molecular weight of the resulting polymer.
Figure 1: The Addition-Fragmentation Chain Transfer (AFCT) mechanism for 2-(bromomethyl)acrylates.
Comparative Reactivity in Conventional Radical Polymerization
The efficiency of a chain-transfer agent is quantified by its chain-transfer constant (C_s), defined as the ratio of the rate coefficient of chain transfer (k_tr) to the rate coefficient of propagation (k_p). A higher C_s value indicates more frequent chain-transfer events and results in polymers with lower molecular weights.
Influence of the Ester Group (R)
The structure of the ester group (—COOR) on the acrylate monomer plays a significant role in its polymerization kinetics, primarily through steric effects.
-
Methyl 2-(bromomethyl)acrylate (MBMA): With the smallest ester group, MBMA presents minimal steric hindrance to the approaching polymer radical, allowing for efficient interaction with the double bond.
-
This compound (EBMA): The slightly larger ethyl group introduces more steric bulk compared to the methyl group.[5]
-
Bulkier Esters (e.g., Butyl, Benzyl): As the size of the ester group increases, steric hindrance becomes more pronounced. This can lower the propagation rate constant (k_p), as it becomes more difficult for the bulky polymer chain end to approach the monomer.[6][7] While specific C_s values for bulkier BMAs are not widely reported, the general principle in acrylate polymerization is that increased steric bulk on the ester can reduce overall reactivity.[8][9]
Quantitative Chain-Transfer Data
Systematic studies have been conducted to determine the C_s values for MBMA in copolymerizations with common monomers like methyl methacrylate (MMA) and styrene, providing a quantitative basis for comparison.
| 2-(Bromomethyl)acrylate | Comonomer | Polymerization Temp. (°C) | Chain-Transfer Constant (C_s) | Reference |
| Mthis compound (MBMA) | Methyl Methacrylate (MMA) | 70 | 1.20 - 1.28 | [3],[4] |
| Mthis compound (MBMA) | Styrene | 70 | 10.92 - 11.44 | [3],[4] |
Expert Interpretation of the Data:
-
With MMA (C_s ≈ 1.2): The chain-transfer constant is close to unity. This is a highly desirable characteristic, signifying that the rate of chain transfer is comparable to the rate of propagation.[3] This allows MBMA to act as an effective regulator of molecular weight throughout the polymerization process under batch conditions.[3]
-
With Styrene (C_s ≈ 11): The significantly higher C_s value indicates that chain transfer is much faster than propagation.[3][4] This makes MBMA a very potent chain-transfer agent in styrene polymerizations, leading to the formation of low molecular weight polystyrene chains. The difference in reactivity stems from the relative stabilities of the propagating radicals and their respective propagation rates.
Reactivity in Controlled Radical Polymerization (CRP)
While BMAs are potent agents in conventional radical polymerization, their behavior in more advanced controlled polymerization systems is nuanced.
Atom Transfer Radical Polymerization (ATRP)
ATRP relies on a dynamic equilibrium between active (propagating) radicals and dormant (halogen-capped) species, mediated by a transition metal complex (typically copper). Introducing a BMA into an ATRP system can lead to complex interactions.
One study investigated the addition of MBMA to a living ATRP of methyl methacrylate.[3] The result was not copolymerization but a complete quenching of the polymerization.[3]
Mechanistic Rationale: The propagating PMMA radical adds to the MBMA, which then fragments. This process consumes the ω-bromo species on the polymer chain that is essential for maintaining the ATRP equilibrium. The fragmentation effectively breaks the reversible activation-deactivation cycle, halting chain growth.[3] This demonstrates that while BMAs contain a bromine atom, their reactivity profile under ATRP conditions is dominated by the AFCT pathway rather than direct participation as a comonomer.
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile CRP technique that is compatible with a vast range of functional monomers.[10] It operates via a degenerative chain transfer mechanism using a dithioester-based RAFT agent. Given its mechanism, RAFT is theoretically well-suited for the polymerization of functional acrylates. The synthesis of block copolymers containing segments like poly(n-butyl acrylate) or poly(methyl methacrylate) is well-established via RAFT.[11] While specific kinetic studies on the RAFT polymerization of BMAs are sparse, the robustness of the RAFT process suggests it would be a promising method for producing well-defined polymers and block copolymers from these monomers, where the bromomethyl group is preserved for subsequent functionalization.
Validated Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, including necessary purification and analytical steps.
Protocol 1: Determination of Chain-Transfer Constant (C_s) by the Mayo Method
This protocol details the procedure for determining the C_s of a BMA (e.g., MBMA) in a bulk polymerization with a comonomer (e.g., MMA), as described in the literature.[3][4]
Figure 2: Experimental workflow for determining the chain-transfer constant (Cs) using the Mayo method.
Step-by-Step Methodology:
-
Reagent Purification: Monomers (MMA, MBMA) are passed through a column of basic alumina to remove inhibitors. The initiator (e.g., AIBN) is recrystallized from methanol.
-
Preparation of Reaction Mixtures: A series of solutions with different molar ratios of [MBMA]/[MMA] are prepared. AIBN is added to each solution.
-
Degassing: Each solution is placed in a glass ampoule and subjected to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. The ampoules are then flame-sealed under vacuum.
-
Polymerization: The sealed ampoules are submerged in a thermostatted oil bath at the desired temperature (e.g., 70 °C).
-
Quenching: Polymerizations are stopped at low monomer conversion (<5%) to ensure the monomer and transfer agent concentrations remain relatively constant. This is achieved by rapidly cooling the ampoules in an ice bath.
-
Polymer Isolation: The contents of each ampoule are dissolved in a suitable solvent (e.g., THF) and precipitated into a non-solvent (e.g., methanol). The polymer is then collected by filtration and dried under vacuum to a constant weight.
-
Analysis:
-
Conversion is determined gravimetrically.
-
The number-average degree of polymerization (DP_n) is determined by Size Exclusion Chromatography (SEC) calibrated with appropriate standards.
-
A Mayo plot of 1/DP_n versus the ratio of concentrations of the chain-transfer agent to monomer ([S]/[M]) is constructed. The slope of this plot is the chain-transfer constant, C_s.
-
Protocol 2: Representative ATRP of an Acrylate Monomer
This protocol provides a general method for the Atom Transfer Radical Polymerization of an acrylate, such as n-butyl acrylate (nBA), which can serve as a baseline for comparison when studying the effects of adding a BMA.[12][13]
Step-by-Step Methodology:
-
Catalyst and Ligand Preparation: In a Schlenk flask under an inert atmosphere (N_2 or Ar), add Cu(I)Br and a ligand (e.g., PMDETA or dNbpy).
-
Addition of Monomer and Initiator: Add the purified and degassed acrylate monomer (e.g., n-butyl acrylate) and the initiator (e.g., ethyl α-bromoisobutyrate) to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-90 °C) and stir.
-
Monitoring: Samples are taken periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and dispersity (by SEC).
-
Termination: The polymerization is terminated by cooling the flask and exposing the reaction mixture to air, which oxidizes the Cu(I) catalyst.
-
Purification: The mixture is diluted with a solvent like THF and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation in a non-solvent.
Applications and Synthetic Implications
The distinct reactivity profiles of BMAs directly inform their application.
-
Macromonomer Synthesis: The efficient AFCT mechanism is ideal for creating macromonomers with a terminal polymerizable group, which are key precursors for graft copolymers.[3][4]
-
Functional Materials: The preservation of the bromomethyl group allows for post-polymerization modification, enabling the attachment of bioactive molecules, dyes, or other functional moieties to create advanced materials for drug delivery or surface coatings.[1]
-
Molecular Weight Control: In conventional polymerizations, BMAs can be used as simple and effective additives to control and lower the molecular weight of polymers like polystyrene.[3]
Conclusion
The reactivity of 2-(bromomethyl)acrylates in polymerization is a fascinating interplay of their acrylate and allylic bromide functionalities. Their behavior is dominated by an Addition-Fragmentation Chain Transfer mechanism, making them highly effective chain-transfer agents, particularly for monomers like styrene. The chain-transfer efficiency is quantitatively demonstrated by C_s values, which can be precisely determined through established methods. While their AFCT-driven reactivity complicates their direct incorporation via ATRP, it opens up unique synthetic routes for macromonomers. For researchers aiming to synthesize well-defined functional polymers, understanding these competing reaction pathways is critical for designing successful polymerization strategies and unlocking the full potential of these versatile monomers.
References
-
Bon, S. A. F., Morsley, S. R., Waterson, C., & Haddleton, D. M. (2000). Use of Mthis compound as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Living Radical Polymerizations. Macromolecules, 33(15), 5819–5824. [Link]
-
Kohsaka, Y. (2020). Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Polymer Journal, 52, 895–905. [Link]
-
Bon, S. A. F., et al. (2000). Use of Mthis compound as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Living Radical Polymerizations. ACS Publications. [Link]
-
Nantz, M. H., et al. (2022). Methacrylate Polymers With “Flipped External” Ester Groups: A Review. PMC. [Link]
-
Chemistry For Everyone. (2023). What Is Acrylate Polymerization?. YouTube. [Link]
-
Tsuruta, T., & Furukawa, J. (1961). Stereoregular Polymerizations of Acrylic Ester and its Related Monomers. Journal of the Society of Rubber Science and Technology, Japan. [Link]
-
Otsu, T., et al. (1984). Effect of ester alkyl groups on the copolymerizations of alkyl thiolacrylates with styrene. Journal of Polymer Science: Polymer Chemistry Edition. [Link]
-
Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Retrieved from [Link]
-
He, J., et al. (2000). Versatile Initiators for Macromonomer Syntheses of Acrylates, Methacrylates, and Styrene by Atom Transfer Radical Polymerization. Macromolecules. [Link]
-
Stempfhuber, S., et al. (2023). Polyethylene-poly(methyl acrylate) Block Copolymers from PACE-SARA ATRP. Macromolecules. [Link]
-
Anseth, K. S., & Bowman, C. N. (1993). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Polymer. [Link]
-
Vijayalakshmi, V., et al. (1995). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ALKYL 2-BROMOACRYLATES AS ADHESIVES. AFINITICA. [Link]
-
Zhang, Z., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. MDPI. [Link]
-
Moineau, G., et al. (1999). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules. [Link]
-
Karagoz, B., Gunes, D., & Bicak, N. (2008). Preparation of Crosslinked Poly(2‐bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polym. Macromolecular Chemistry and Physics. [Link]
-
Wen, M., et al. (2000). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Imaging.org. [Link]
-
Theato, P., et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. MDPI. [Link]
-
Chikanishi, K., & Tsuruta, T. (1964). Reactivity of methyl α-alkylacrylates in polymerization. ResearchGate. [Link]
-
Scott, T. F., et al. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech. [Link]
-
D'hooge, D. R., et al. (2016). Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. MDPI. [Link]
-
Liu, Y., et al. (2024). Redox-Initiated RAFT Emulsion Polymerization-Induced Self-Assembly of β-Ketoester Functional Monomers. PMC. [Link]
-
Al-Hajaj, N., et al. (2020). Synthesis of Block Copolymer Brush by RAFT and Click Chemistry and Its Self-Assembly as a Thin Film. MDPI. [Link]
-
Dufils, P.-E., et al. (2004). Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic. Macromolecules. [Link]
-
Bapat, A. P., et al. (2018). Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent. Polymer Chemistry. [Link]
-
Edeleva, M., et al. (2021). Secondary reactions during acrylate radical polymerization: Determining their rate coefficients. OUCI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 6. scispace.com [scispace.com]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
The Organic Chemist's Guide to α-Methylene-γ-Lactone Synthesis: A Comparative Analysis of Ethyl 2-(bromomethyl)acrylate and Alternative Reagents
The α-methylene-γ-lactone structural motif is a cornerstone of numerous biologically active natural products and a valuable synthon in medicinal chemistry and drug development.[1][2] Its prevalence in compounds exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory activities, has driven significant research into efficient and reliable synthetic methodologies.[2] This guide provides an in-depth, comparative analysis of the efficacy of ethyl 2-(bromomethyl)acrylate, a widely utilized reagent in this field, against other prominent synthetic strategies. We will delve into the mechanistic underpinnings, practical considerations, and performance data of these methods to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Reformatsky-Type Reaction: A Workhorse Approach with this compound
The reaction of aldehydes and ketones with this compound in the presence of a metal, typically zinc, is a cornerstone of α-methylene-γ-lactone synthesis.[3] This Reformatsky-type reaction offers a direct and often high-yielding route to the desired lactones.
Mechanistic Rationale and Experimental Causality
The reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond of this compound, forming an organozinc intermediate known as a Reformatsky reagent. This reagent, a zinc enolate, is nucleophilic enough to attack the carbonyl carbon of an aldehyde or ketone. The choice of zinc is critical; it is sufficiently reactive to form the organometallic reagent but generally does not react with the ester functionality, a common side reaction with more reactive organometallics like Grignard reagents. The subsequent intramolecular cyclization of the resulting alkoxide, followed by elimination, affords the α-methylene-γ-lactone.
The use of sonication has been shown to significantly accelerate this reaction, with near-quantitative conversions achievable in as little as 5-30 minutes at room temperature.[4] This is a prime example of how physical parameters can be manipulated to enhance reaction efficiency, likely by cleaning the zinc surface and promoting radical pathways.
Experimental Workflow: Zinc-Mediated Synthesis
Caption: Workflow for the zinc-mediated synthesis of α-methylene-γ-lactones.
Alternative Strategies: Expanding the Synthetic Toolkit
While the Reformatsky-type reaction is robust, alternative methods offer distinct advantages in terms of stereocontrol, substrate scope, and avoidance of metallic reagents.
The Baylis-Hillman Reaction: An Atom-Economical Approach
The Baylis-Hillman reaction provides a powerful, atom-economical route to highly functionalized molecules that can be converted to α-methylene-γ-lactones.[5][6] This reaction typically involves the coupling of an activated alkene with an aldehyde, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or a phosphine.
The initial adduct of the Baylis-Hillman reaction is an allylic alcohol. A subsequent lactonization step is required to form the α-methylene-γ-lactone. This two-step sequence allows for the isolation and purification of the intermediate, which can be advantageous. However, the reaction is notoriously slow, a significant drawback compared to the rapid zinc-mediated approach.
Reaction Pathway: Baylis-Hillman Approach
Caption: Two-step synthesis of α-methylene-γ-lactones via the Baylis-Hillman reaction.
The Intramolecular Wittig Reaction: A Classic Transformation
The Wittig reaction, a cornerstone of alkene synthesis, can be adapted to an intramolecular format to yield α-methylene-γ-lactones. This approach typically involves the preparation of an α-acyloxyphosphonium ylide, which then undergoes intramolecular cyclization to form the lactone.
A key advantage of the Wittig approach is its predictability and tolerance of a wide range of functional groups. The stereochemical outcome of the Wittig reaction is well-studied, with unstabilized ylides generally favoring the Z-alkene and stabilized ylides favoring the E-alkene. In the context of exocyclic methylene groups, this distinction is not relevant, but the principles of ylide reactivity still apply. The preparation of the phosphonium salt precursor is an additional step to consider in the overall synthetic economy.
Head-to-Head Comparison: Performance Metrics
| Feature | This compound (Reformatsky-type) | Baylis-Hillman Reaction | Intramolecular Wittig Reaction |
| Typical Yield | High (70-80% isolated yields reported)[4] | Moderate to High (yields vary widely depending on substrates and conditions) | Good to Excellent |
| Reaction Time | Very Fast (5-30 minutes with sonication)[4] | Slow (can take hours to days)[5] | Moderate (ylide formation and reaction time can vary) |
| Reaction Temperature | Room Temperature[4] | Room Temperature to elevated temperatures | Varies, often requires low temperatures for ylide generation |
| Key Reagents | This compound, Zinc, Aldehyde/Ketone | Activated Alkene, Aldehyde, Nucleophilic Catalyst (e.g., DABCO) | α-Haloester, Triphenylphosphine, Base, Aldehyde |
| Substrate Scope | Broad for aldehydes and ketones | Broad for aldehydes; ketones can be less reactive | Broad for aldehydes and ketones |
| Advantages | Fast, high-yielding, one-pot procedure | Atom-economical, metal-free | Well-established, predictable, good functional group tolerance |
| Disadvantages | Requires stoichiometric metal, can be sensitive to moisture | Slow reaction rates | Requires stoichiometric phosphine, generation of triphenylphosphine oxide byproduct |
Experimental Protocols
Protocol 1: Synthesis of γ-hexyl-α-methylene-γ-butyrolactone using this compound and Zinc
This protocol is adapted from a reported zinc-mediated allylation-lactonization reaction.[4]
Materials:
-
This compound
-
Heptaldehyde
-
Zinc powder
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sonicator bath
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add zinc powder (1.5 equivalents).
-
Add anhydrous THF to the flask.
-
In a separate flask, prepare a solution of heptaldehyde (1 equivalent) and this compound (1.2 equivalents) in anhydrous THF.
-
Add the aldehyde/acrylate solution to the zinc suspension.
-
Place the reaction flask in a sonicator bath and sonicate at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure γ-hexyl-α-methylene-γ-butyrolactone.
Protocol 2: Synthesis of an α-Methylene-γ-lactone via a Baylis-Hillman/Lactonization Sequence
This protocol is a general representation of a two-step procedure involving a Baylis-Hillman reaction followed by lactonization.
Part A: Baylis-Hillman Reaction
Materials:
-
Acrylate (e.g., methyl acrylate)
-
Aldehyde (e.g., benzaldehyde)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the aldehyde (1 equivalent) in DCM, add the acrylate (1.5 equivalents).
-
Add DABCO (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. This reaction can be slow and may require several hours to days for completion.
-
Once the reaction is complete, wash the reaction mixture with dilute HCl to remove the DABCO.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude Baylis-Hillman adduct by flash column chromatography.
Part B: Lactonization
Materials:
-
Purified Baylis-Hillman adduct
-
Acid catalyst (e.g., p-toluenesulfonic acid) or base catalyst
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Dissolve the Baylis-Hillman adduct (1 equivalent) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting α-methylene-γ-lactone by flash column chromatography.
Protocol 3: Synthesis of an α-Methylene-γ-lactone via an Intramolecular Wittig Reaction
This protocol outlines a general procedure for an intramolecular Wittig reaction to form the target lactone.
Part A: Synthesis of the Phosphonium Salt
Materials:
-
α-Bromo ester
-
Triphenylphosphine
-
Toluene or acetonitrile
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the α-bromo ester (1 equivalent) in toluene.
-
Add triphenylphosphine (1.1 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the phosphonium salt precipitates.
-
Filter the solid phosphonium salt, wash with cold toluene, and dry under vacuum.
Part B: Intramolecular Wittig Reaction
Materials:
-
α-Acyloxyphosphonium salt
-
Base (e.g., sodium hydride, DBU)
-
Anhydrous THF or toluene
-
Aldehyde
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Suspend the phosphonium salt (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add the base (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to form the ylide.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C) and add the aldehyde (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the α-methylene-γ-lactone from the triphenylphosphine oxide byproduct.
Conclusion
The synthesis of α-methylene-γ-lactones is a mature field with a variety of reliable methods at the disposal of the synthetic chemist. The choice of reagent and methodology should be guided by the specific requirements of the target molecule and the overall synthetic strategy.
-
This compound in a Reformatsky-type reaction stands out for its speed, high yields, and operational simplicity, making it an excellent choice for rapid analog synthesis and library generation.
-
The Baylis-Hillman reaction offers a metal-free, atom-economical alternative, which can be advantageous in contexts where metal contamination is a concern, though the slow reaction rates are a significant consideration.
-
The intramolecular Wittig reaction provides a classic and predictable route with broad functional group tolerance, though it involves more steps and the generation of a stoichiometric byproduct.
By understanding the mechanistic nuances and practical considerations of each of these powerful transformations, researchers can confidently select and execute the most appropriate synthetic route to access the valuable α-methylene-γ-lactone scaffold for their drug discovery and development programs.
References
- Baylis, A. B.; Hillman, M. E. D.
-
Baylis-Hillman Reaction - Organic Chemistry Portal. [Link]
-
Baylis–Hillman reaction - Wikipedia. [Link]
-
Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry. [Link]
-
Baylis—Hillman Chemistry: Synthesis of cis‐ and trans‐α‐Methylene‐γ‐lactones. | Request PDF - ResearchGate. [Link]
-
Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules - arkat usa. [Link]
-
Intramolecular Wittig Reactions With Lactones Utilising Triphenylphosphine and Dimethyl Acetylenedicarboxylate. [Link]
-
Mechanistic insights into the ring-opening of biomass derived lactones - RSC Publishing. [Link]
-
A new synthesis of α-methylene lactones - R Discovery - Researcher.Life. [Link]
-
Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential - PubMed. [Link]
-
Wittig Reaction - Organic Chemistry Portal. [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. [Link]
-
Zinc-Mediated Allylation-Lactonization One-Pot Reaction to Methylene Butyrolactones: Renewable Monomers for Sustainable Acrylic Polymers with Closed-Loop Recyclability - ACS Publications. [Link]
-
ETHYL α-(BROMOMETHYL)ACRYLATE - Organic Syntheses Procedure. [Link]
-
Novel synthesis of α-methylene-γ-lactones - RSC Publishing. [Link]
-
The Renaissance of α‐Methylene‐γ‐butyrolactones: New Synthetic Approaches - SciSpace. [Link]
-
The Renaissance of α-Methylene-γ-butyrolactones: New Synthetic Approaches | Request PDF - ResearchGate. [Link]
-
ETHYL α-(BROMOMETHYL)ACRYLATE - Organic Syntheses Procedure. [Link]
-
Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - RSC Publishing. [Link]
-
Synthesis of bicyclic α-methylene-γ-lactones involving stereocontrolled introduction of an homoallylic acyloxy group - RSC Publishing. [Link]
-
The general structure of α -methylene- γ -lactones - ResearchGate. [Link]
-
One-Step Synthesis of β-Alkylidene-γ-Lactones via Ligand-Enabled β,γ-Dehydrogenation of Aliphatic Acids - PMC - NIH. [Link]
-
Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC - NIH. [Link]
-
Mechanism of the Morita−Baylis−Hillman Reaction: A Computational Investigation. [Link]
-
The Reformatsky Reaction - ResearchGate. [Link]
-
α-Methylene-γ-lactones as a novel class of anti-leukemic agents - PubMed. [Link]
Sources
A Senior Application Scientist's Guide to Catalysis in Reactions of Ethyl 2-(bromomethyl)acrylate
Introduction: The Duality of a Versatile Building Block
Ethyl 2-(bromomethyl)acrylate (EBMA) is a highly functionalized monomer and organic reagent characterized by two distinct reactive centers: an activated alkene (an acrylate system) and an allylic bromide.[1] This dual reactivity makes it an exceptionally valuable building block for both polymer chemistry and fine organic synthesis. The acrylate moiety can participate in polymerization and conjugate addition reactions, while the bromomethyl group serves as a potent electrophile for nucleophilic substitution.[1][2][3]
The strategic selection of a catalyst is paramount as it dictates which reactive pathway is favored, enabling researchers to selectively forge C-C or C-heteroatom bonds with precision. This guide provides a comparative analysis of catalytic systems for two major classes of EBMA reactions: controlled radical polymerization and nucleophilic additions, offering field-proven insights and detailed experimental protocols for the modern researcher.
Catalysis in Polymer Science: Taming Radical Reactivity with Atom Transfer Radical Polymerization (ATRP)
The acrylate functionality of EBMA makes it an ideal monomer for creating functional polymers. However, conventional free-radical polymerization offers poor control over molecular weight, architecture, and polydispersity. Atom Transfer Radical Polymerization (ATRP) has emerged as a leading controlled radical polymerization technique, valued for its tolerance of various functional groups.[4][5]
The ATRP Mechanism: A Dynamic Equilibrium
ATRP's control stems from a reversible halogen atom transfer between a dormant polymer chain (P-X) and a transition-metal catalyst complex (e.g., Cu(I)/Ligand).[5] This process establishes a dynamic equilibrium between the dormant species and a low concentration of active, propagating radicals (P•). This low radical concentration significantly suppresses termination reactions, allowing for uniform chain growth.[5]
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Comparative Analysis of ATRP Catalyst Systems
The choice of the metal and its coordinating ligand is critical for catalytic activity and control. Copper-based systems are the most common, but iron catalysts are gaining traction as a more environmentally friendly and cost-effective alternative.[6]
| Catalyst System | Ligand Examples | Initiator | Key Advantages | Limitations | Polydispersity (Mw/Mn) |
| CuBr / PMDETA | N,N,N',N'',N''-Pentamethyldiethylenetriamine | Methyl 2-bromopropionate (MBP) | Well-established, versatile, good control for acrylates.[7] | Residual copper can be toxic and color the polymer. | Typically 1.1 - 1.4[7] |
| CuBr / Bpy | 2,2'-bipyridine | Ethyl 2-bromoisobutyrate (EBiB) | Homogeneous catalysis, widely studied.[4] | Slower than PMDETA systems for some monomers. | Typically 1.2 - 1.5[8] |
| FeCl3 / TPP | Triphenylphosphine | AIBN (as radical source for ICAR) | Low cost, low toxicity, effective at low concentrations (ppm).[6] | Can have slower polymerization rates, control may decrease at high initiator levels.[6] | Typically 1.2 - 1.5[6] |
| Fe(0) / Cu(II) | (SARA ATRP) | Bromo-telechelic macroinitiators | Excellent for synthesizing block copolymers, uses Fe(0) as a reducing agent.[6] | Multi-component system can be complex to optimize. | Typically 1.1 - 1.3[6] |
Experimental Protocol: ATRP of 2-Hydroxyethyl Acrylate (HEMA)
This protocol for HEMA, a structurally similar functional acrylate, serves as an excellent template for polymerizing EBMA. The use of a mixed solvent system is crucial to control the rapid polymerization rate.[8]
-
Reagent Preparation: A stock solution of CuBr (0.057 g, 0.4 mmol) and 2,2'-bipyridine (bpy) (0.125 g, 0.8 mmol) in 5 mL of DMF is prepared.
-
Reaction Setup: To a Schlenk flask, add 2-hydroxyethyl acrylate (HEMA) (5.2 g, 40 mmol) and the desired solvent (e.g., 5 mL of DMF).
-
Initiator Addition: Add the initiator, methyl 2-bromopropionate (MBP) (0.067 g, 0.4 mmol).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Injection: While under an inert atmosphere (Nitrogen or Argon), inject 2 mL of the prepared CuBr/bpy catalyst stock solution into the reaction flask.
-
Polymerization: Place the flask in a preheated oil bath at 90°C and stir. Monitor the reaction progress by taking samples periodically to analyze conversion (via ¹H NMR) and molecular weight (via SEC/GPC).
-
Termination & Purification: After reaching the desired conversion, cool the reaction, open it to the air, and dilute with THF. Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a suitable non-solvent like cold hexane, filter, and dry under vacuum.[8]
Catalysis in C-C Bond Formation: The Morita-Baylis-Hillman Reaction
Beyond polymerization, EBMA is a prime substrate for reactions involving its electrophilic character. The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economic method for forming a C-C bond between an activated alkene and an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine.[9][10][11]
The Baylis-Hillman Mechanism: Nucleophilic Catalysis
The reaction is initiated by the conjugate addition of the nucleophilic catalyst (e.g., DABCO) to the acrylate. This forms a zwitterionic enolate intermediate, which then acts as the key nucleophile, attacking the aldehyde electrophile. A subsequent proton transfer and elimination of the catalyst regenerates the catalyst and yields the densely functionalized allylic alcohol product.[9]
Sources
- 1. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 17435-72-2 [chemicalbook.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. mdpi.com [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Baylis-Hillman Reaction [organic-chemistry.org]
- 10. chemical.journalspub.info [chemical.journalspub.info]
- 11. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Reaction Kinetics of Ethyl 2-(bromomethyl)acrylate: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and polymer science, the choice of reagent is paramount to achieving desired outcomes in efficiency, yield, and product characteristics. Ethyl 2-(bromomethyl)acrylate (EBMA) stands out as a highly versatile bifunctional monomer, prized for its unique reactivity that enables a wide array of chemical transformations.[1][2][3] Its structure, featuring both a polymerizable acrylate double bond and a reactive allylic bromide, allows it to serve as a linchpin in complex molecular architectures.[2][4]
This guide provides an in-depth analysis of the reaction kinetics of EBMA, offering a comparative perspective against alternative reagents. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings and kinetic profiles that govern its reactivity. This analysis is designed to empower researchers to make informed decisions, optimizing their synthetic strategies whether in the pursuit of novel polymers, complex small molecules, or advanced pharmaceutical intermediates.
The Unique Reactivity Profile of this compound
The synthetic utility of EBMA stems from the synergistic interplay between its two primary functional groups: the electron-deficient alkene and the allylic bromide.
-
The Acrylate System : The carbon-carbon double bond is activated towards nucleophilic attack (Michael addition) and is highly susceptible to radical-initiated polymerization.[5][6]
-
The Allylic Bromide : The bromomethyl group is an excellent electrophilic site, highly reactive towards nucleophiles via substitution reactions.[2][7] This reactivity is enhanced by the allylic position, which stabilizes the transition state of substitution reactions.
This dual reactivity allows for complex, sequential, or competing reactions, making a thorough understanding of the kinetics essential for controlling reaction outcomes.
Nucleophilic Substitution: An S_N2' Pathway
A primary reaction pathway for EBMA is its interaction with nucleophiles. While a direct S_N2 reaction at the brominated carbon is possible, the conjugated system often favors a nucleophilic conjugate substitution, commonly referred to as an S_N2' reaction.[7][8] This pathway is integral to many of its applications in organic synthesis.[7]
Mechanism and Kinetics
The S_N2' mechanism involves the nucleophile attacking the β-carbon of the acrylate system, leading to a concerted or stepwise shift of the double bond and subsequent elimination of the bromide ion. This process regenerates the acrylate system in the product, but with the nucleophile attached to the methyl group.
The rate of this reaction is typically second-order, being first-order in both EBMA and the nucleophile. The kinetics are highly sensitive to:
-
Nucleophilicity : Stronger, softer nucleophiles generally lead to faster reaction rates.
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) are preferred as they solvate the cation without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity.
-
Leaving Group : The bromide is an excellent leaving group. Comparing EBMA to its chloro-analogue, Ethyl 2-(chloromethyl)acrylate, the C-Br bond is weaker than the C-Cl bond, leading to significantly faster substitution kinetics for EBMA under identical conditions.
Comparative Kinetic Data
To contextualize the reactivity of EBMA, we compare its performance with related α-(halomethyl)acrylates and a standard alkylating agent, ethyl bromoacetate. The following table summarizes representative second-order rate constants (k₂) for reactions with a model nucleophile (e.g., sodium thiophenoxide) in acetone.
| Reagent | Structure | Representative k₂ (M⁻¹s⁻¹) | Key Kinetic Insights |
| This compound (EBMA) | CH₂=C(CH₂Br)CO₂Et | ~ 1.5 x 10⁻¹ | High reactivity due to allylic activation and excellent bromide leaving group.[7] |
| Ethyl 2-(chloromethyl)acrylate (ECMA) | CH₂=C(CH₂Cl)CO₂Et | ~ 2.0 x 10⁻³ | Significantly slower than EBMA due to the stronger C-Cl bond, making chloride a poorer leaving group. |
| Mthis compound (MBMA) | CH₂=C(CH₂Br)CO₂Me | ~ 1.6 x 10⁻¹ | Kinetics are very similar to EBMA; the ester group (ethyl vs. methyl) has a minor electronic effect on this reaction type. |
| Ethyl Bromoacetate | BrCH₂CO₂Et | ~ 5.0 x 10⁻³ | Lacks the conjugated acrylate system, resulting in a standard S_N2 reaction that is slower than the activated S_N2' pathway of EBMA.[9] |
Note: Values are illustrative estimates for comparative purposes and can vary significantly with specific reaction conditions.
Radical Polymerization: Building Macromolecules
EBMA is an attractive monomer for free-radical polymerization, leading to polymers with reactive pendant bromomethyl groups. These functional polymers are valuable intermediates for further modification, such as cross-linking or grafting.[1][4]
Mechanism and Kinetics
The polymerization proceeds via the classic three stages: initiation, propagation, and termination. The kinetics are influenced by factors typical for acrylate polymerizations, including monomer concentration, initiator concentration, and temperature.[10][11]
The overall rate of polymerization (Rₚ) can be expressed by the classical equation: Rₚ = kₚ[M][P•] where kₚ is the propagation rate constant, [M] is the monomer concentration, and [P•] is the total concentration of propagating radicals.
Comparative Kinetic Analysis
The reactivity of an acrylate monomer in radical polymerization is largely dictated by the substituents on the double bond. We compare EBMA with other common acrylates.
| Monomer | Structure | Relative Propagation Rate (kₚ) | Key Kinetic Insights |
| This compound (EBMA) | CH₂=C(CH₂Br)CO₂Et | Moderate-High | The α-substituent can sterically hinder the approach to the radical center slightly, but the electronic effects are minimal. Polymerization kinetics are comparable to other functional acrylates.[8] |
| Methyl Methacrylate (MMA) | CH₂=C(CH₃)CO₂Me | Moderate | The α-methyl group provides steric hindrance, leading to a lower kₚ compared to unsubstituted acrylates. Termination rates are also lower, which can lead to high molecular weights. |
| Butyl Acrylate (BA) | CH₂=CHCO₂Bu | High | Lacks an α-substituent, resulting in less steric hindrance and a high propagation rate constant.[10][12] Prone to backbiting and chain transfer reactions.[12] |
| Ethyl α-cyanoacrylate | CH₂=C(CN)CO₂Et | Extremely High (Anionic) | The strong electron-withdrawing cyano group makes this monomer highly susceptible to anionic polymerization, often initiated by trace amounts of moisture.[8] It is not typically compared in radical systems. |
A critical aspect of acrylate polymerization kinetics is the tendency for termination to become diffusion-controlled at higher conversions, a phenomenon known as the gel effect or Trommsdorff–Norrish effect.[13] This leads to a rapid increase in polymerization rate and molecular weight. The flexibility and bulkiness of the polymer chain, influenced by the monomer structure, play a key role in the onset of this effect.
Experimental Protocols for Kinetic Analysis
To ensure the trustworthiness and reproducibility of kinetic data, well-designed experimental protocols are essential.
Protocol 1: Kinetic Analysis of Nucleophilic Substitution
This protocol outlines a method for determining the second-order rate constant of the reaction between EBMA and a nucleophile using UV-Vis spectrophotometry, assuming the product or reactant has a distinct chromophore.
Objective: To measure the second-order rate constant (k₂) for the reaction of EBMA with a chosen nucleophile.
Materials:
-
This compound (EBMA)
-
Nucleophile (e.g., Sodium 4-nitrothiophenoxide)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Thermostatted UV-Vis Spectrophotometer with cuvette holder
-
Volumetric flasks, pipettes, and quartz cuvettes
Procedure:
-
Solution Preparation: Prepare stock solutions of EBMA and the nucleophile in acetonitrile of known concentrations (e.g., 0.1 M). From these, prepare a series of working solutions.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product (or reactant to be monitored). Equilibrate the cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Kinetic Run (Pseudo-First-Order Conditions):
-
To simplify the kinetics, use a large excess of one reactant (e.g., [EBMA]₀ = 0.01 M, [Nucleophile]₀ = 0.0001 M).
-
Pipette the EBMA solution into a quartz cuvette and place it in the thermostatted holder to equilibrate.
-
Initiate the reaction by rapidly adding and mixing the nucleophile solution.
-
Immediately begin recording the absorbance at λ_max as a function of time for at least 3 half-lives.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant, k_obs, can be determined by fitting the absorbance-time data to a first-order exponential function: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t).
-
The second-order rate constant, k₂, is then calculated using the equation: k₂ = k_obs / [EBMA]₀.
-
Repeat the experiment with different excess concentrations of EBMA to confirm the linearity and validate the rate law.
-
Self-Validation: The consistency of k₂ values obtained from multiple runs with varying excess reactant concentrations serves as an internal validation of the determined rate law and constants.
Conclusion
This compound is a uniquely reactive building block whose kinetic behavior is central to its synthetic applications. Its S_N2' reactivity is significantly enhanced compared to non-allylic analogues like ethyl bromoacetate, a direct consequence of its conjugated structure. In polymerization, it behaves as a typical functional acrylate, though its α-substituent influences steric factors. By understanding these kinetic principles and comparing them to relevant alternatives, researchers can better predict reaction outcomes, optimize conditions for yield and selectivity, and design novel synthetic pathways for advanced materials and therapeutics.
References
-
The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts. Royal Society of Chemistry. [Link]
-
Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Springer. [Link]
-
Kinetic and mechanistic investigations of the Baylis–Hillman reaction in ionic liquids. Royal Society of Chemistry. [Link]
-
Kinetic resolution of MBH adducts of varying rigidity. ResearchGate. [Link]
-
Cross-reactions of multifunctional methacrylates and acrylates. Wiley Online Library. [Link]
-
Mechanism of the Morita−Baylis−Hillman Reaction: A Computational Investigation. ACS Publications. [Link]
-
Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Imaging.org. [Link]
-
Measurement and Modeling of Methyl Acrylate Radical Polymerization in Polar and Nonpolar Solvents. ACS Publications. [Link]
-
Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)acrylates. Japan Advanced Institute of Science and Technology Repository. [Link]
-
Exploring the Kinetics of Solution Polymerization of Butyl Acrylate for Tailoring a Microstructure at Elevated Temperatures. ACS Publications. [Link]
-
Kinetic Measurement of Acrylic Acid Polymerization at High Concentrations under Nearly Isothermal Conditions in a Pendula Slug Flow Reactor. ACS Publications. [Link]
-
Acrylates Polymerization on Covalent Plasma-Assisted Functionalized Graphene: A Route to Synthesize Hybrid Functional Materials. National Institutes of Health (NIH). [Link]
-
Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Indian Academy of Sciences. [Link]
-
Functional Acrylate Polymer Synthesis: Postpolymerization Modification Approach. ACS Publications. [Link]
-
Highly Functional Poly(meth)acrylates via Cascade Reaction. Osaka University. [Link]
-
ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses. [Link]
-
Exploring the Kinetics of Solution Polymerization of Butyl Acrylate for Tailoring a Microstructure at Elevated Temperatures. ACS Publications. [Link]
-
An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates: first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate. ResearchGate. [Link]
-
Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Elsevier. [Link]
-
This compound. Chemdad. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 17435-72-2 [chemicalbook.com]
- 5. imaging.org [imaging.org]
- 6. Acrylates Polymerization on Covalent Plasma-Assisted Functionalized Graphene: A Route to Synthesize Hybrid Functional Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. ias.ac.in [ias.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
Yield comparison between different synthetic routes to Ethyl 2-(bromomethyl)acrylate
Ethyl 2-(bromomethyl)acrylate is a valuable reagent in organic synthesis, primarily utilized for the introduction of the α-(ethoxycarbonyl)allyl group into various molecules. Its utility in the construction of complex molecular architectures, including α-methylene-γ-lactones and other biologically active compounds, has driven the development of several synthetic approaches. This guide provides a detailed comparison of the prevalent synthetic routes to this compound, offering insights into the mechanistic underpinnings and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound
This compound is a reactive organic compound that serves as a versatile building block in chemical synthesis.[1] Its structure, featuring an acrylate moiety, an ethyl ester, and a bromomethyl group, makes it a potent electrophile in nucleophilic substitution reactions and a monomer in polymerization processes.[1] The bromomethyl group, in particular, enhances its electrophilic character, facilitating its use in the synthesis of a wide array of functionalized molecules.[1]
Synthetic Strategies: A Detailed Comparison
Two primary synthetic strategies have emerged for the preparation of this compound, each with distinct advantages and disadvantages. The first involves the direct bromination of a hydroxylated precursor, while the second builds the molecule from a malonate derivative.
Route 1: Bromination of Ethyl 2-(hydroxymethyl)acrylate
This two-step approach is arguably the most common and efficient method for synthesizing this compound. It commences with the synthesis of Ethyl 2-(hydroxymethyl)acrylate, which is subsequently brominated.
The initial step involves the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde (in this case, formaldehyde) and an activated alkene (ethyl acrylate), catalyzed by a tertiary amine, typically 1,4-diazabicyclo[2.2.2]octane (DABCO).[2][3]
Mechanism: The reaction is initiated by the nucleophilic addition of DABCO to ethyl acrylate, forming a zwitterionic enolate. This enolate then adds to the carbonyl group of formaldehyde. Subsequent proton transfer and elimination of the DABCO catalyst yield the desired Ethyl 2-(hydroxymethyl)acrylate.[4]
Caption: Baylis-Hillman reaction pathway for the synthesis of Ethyl 2-(hydroxymethyl)acrylate.
Experimental Protocol: A typical procedure involves the reaction of ethyl acrylate with an aqueous solution of formaldehyde in the presence of a catalytic amount of DABCO.[5] The reaction is generally performed at room temperature and can yield the product in the range of 80-88.5%.[5]
The second step is a straightforward bromination of the allylic alcohol using a suitable brominating agent, most commonly phosphorus tribromide (PBr₃).
Mechanism: The reaction proceeds via the formation of a phosphite ester intermediate, which then undergoes nucleophilic attack by the bromide ion, leading to the displacement of the hydroxyl group and formation of the desired bromo derivative.
Experimental Protocol: Phosphorus tribromide is added dropwise to a solution of Ethyl 2-(hydroxymethyl)acrylate in an ethereal solvent at 0 °C.[6][7] The reaction is typically stirred for a few hours at this temperature before being warmed to room temperature.[6][7] Workup involves quenching with water and extraction with an organic solvent.[6][7] This step is high-yielding, with reported yields of 82-87%.[6][7][8]
Caption: Experimental workflow for the bromination of Ethyl 2-(hydroxymethyl)acrylate.
Route 2: Synthesis from Diethyl bis(hydroxymethyl)malonate
This alternative route begins with the more readily available starting material, diethyl malonate, and proceeds through a multi-step sequence.
Mechanism: The synthesis involves the initial formation of diethyl bis(hydroxymethyl)malonate, which is then treated with hydrobromic acid to yield α-(bromomethyl)acrylic acid. The final step is the esterification of this acid to give the target product.
Experimental Protocol:
-
Formation of α-(bromomethyl)acrylic acid: Diethyl bis(hydroxymethyl)malonate is heated with 47-49% hydrobromic acid.[9] This step results in both hydrolysis of the esters and bromination of the hydroxymethyl groups, followed by decarboxylation to afford α-(bromomethyl)acrylic acid in approximately 43% yield.[9]
-
Esterification: The resulting α-(bromomethyl)acrylic acid is then esterified using ethanol in the presence of a catalytic amount of sulfuric acid to produce this compound.[9]
The overall yield for this three-stage process starting from diethyl malonate is reported to be around 30%.[9]
Comparative Analysis
| Feature | Route 1: Bromination of Hydroxymethyl Acrylate | Route 2: From Diethyl bis(hydroxymethyl)malonate |
| Starting Materials | Ethyl acrylate, Formaldehyde, Phosphorus tribromide | Diethyl malonate, Formaldehyde, Hydrobromic acid, Ethanol |
| Number of Steps | 2 | 3 |
| Overall Yield | 60-67%[8] | ~30%[9] |
| Key Intermediates | Ethyl 2-(hydroxymethyl)acrylate | Diethyl bis(hydroxymethyl)malonate, α-(bromomethyl)acrylic acid |
| Reaction Conditions | Mild to low temperatures | Elevated temperatures for acid formation |
| Advantages | Higher overall yield, fewer steps | Readily available starting material (diethyl malonate) |
| Disadvantages | Requires synthesis of the hydroxymethyl precursor | Lower overall yield, more steps, harsh conditions |
Conclusion and Recommendations
For researchers seeking a high-yield and efficient synthesis of this compound, the two-step route involving the bromination of Ethyl 2-(hydroxymethyl)acrylate is the superior choice. The overall yield is significantly higher, and the reaction conditions are generally milder. The Baylis-Hillman reaction for the synthesis of the precursor is well-established and provides the intermediate in good yield.
The route starting from diethyl malonate, while utilizing a more common starting material, is hampered by a lower overall yield and an additional synthetic step. However, it may be a viable option if the necessary precursors for Route 1 are unavailable.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, available starting materials, and tolerance for multi-step procedures.
References
-
Organic Syntheses. ETHYL α-(BROMOMETHYL)ACRYLATE. [Link]
-
Organic Syntheses. ETHYL α-(HYDROXYMETHYL)ACRYLATE. [Link]
-
PubMed. Facile synthesis of alpha-substituted acrylate esters. [Link]
-
Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]
-
Wikipedia. Baylis–Hillman reaction. [Link]
-
PrepChem.com. Synthesis of hydroxyethylacrylate. [Link]
-
ChemTube3D. Baylis-Hillman Reaction. [Link]
-
Semantic Scholar. Conjugate substitution and addition of α-substituted acrylate: a highly efficient, facile, convenient, and versatile approach to fabricate degradable polymers by dynamic covalent chemistry. [Link]
- Google Patents.
-
ResearchGate. One-Pot Synthesis of α-Substituted Acrylates. [Link]
-
ARKAT USA, Inc. Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. [Link]
Sources
- 1. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Baylis-Hillman Reaction [organic-chemistry.org]
- 3. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 17435-72-2 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Chromatographic Analysis of Ethyl 2-(bromomethyl)acrylate Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in syntheses involving ethyl 2-(bromomethyl)acrylate, robust analytical methodologies are paramount for ensuring reaction efficiency, product purity, and process control. This guide provides an in-depth comparison of chromatographic techniques for the analysis of this compound reaction mixtures, offering field-proven insights and actionable protocols to navigate the complexities of this analysis.
This compound is a valuable reagent, notably used as an allylic alkylating agent and in the synthesis of α-methylene lactones and lactams.[1][2] Its reactive nature, however, necessitates careful monitoring of reactions to characterize the consumption of starting materials, the formation of the desired product, and the emergence of potential byproducts. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), stand as the primary tools for this critical task.
The Analytical Challenge: Why Specialized Chromatographic Approaches are Necessary
The analysis of this compound reaction mixtures presents several challenges. The compound itself and related acrylate esters are prone to polymerization, especially at elevated temperatures, which can complicate GC analysis.[3] Furthermore, the synthesis of this compound can lead to the formation of impurities such as α-(bromomethyl)acrylic acid and dibromoisobutyric acid, particularly if reaction conditions like temperature and reagent stoichiometry are not strictly controlled.[4] A successful analytical method must be able to separate the starting materials, the main product, and these potential side products with high resolution and reproducibility.
Comparative Analysis: Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC)
The choice between GC and HPLC is a critical decision point in developing an analytical workflow. Each technique offers distinct advantages and is suited to different aspects of the analysis.
Gas Chromatography (GC): The Power of Volatility
GC is a powerful technique for separating volatile and thermally stable compounds. For the analysis of this compound and other relatively volatile acrylate esters, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can provide excellent separation and sensitivity.
Causality Behind Experimental Choices in GC:
-
Column Selection: The choice of a GC column is critical. A polar capillary column, such as one with a polyethylene glycol (PEG) phase (e.g., HP-INNOWAX), is often preferred for the analysis of polar compounds like acrylates.[5] This polarity helps to achieve good separation between the analyte and potential impurities.
-
Injection Temperature: A key consideration for acrylates is the injector temperature. While a higher temperature facilitates rapid volatilization, it can also induce on-column polymerization or degradation.[3] Therefore, optimizing the injection port temperature to the lowest possible value that still provides efficient sample transfer is crucial. A split injection mode is often employed to handle concentrated samples and prevent column overload.
-
Temperature Programming: A programmed temperature ramp in the GC oven is typically necessary to achieve a good separation of compounds with a range of boiling points. This allows for the elution of more volatile components at lower temperatures and less volatile components at higher temperatures within a reasonable timeframe.
Table 1: Comparison of GC and HPLC for this compound Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Advantages | High resolution, speed, and sensitivity (especially with MS detection). | Versatility, suitable for a broader range of compounds, less risk of thermal degradation. |
| Disadvantages | Risk of thermal degradation or polymerization of acrylates. | Potentially lower resolution for very similar compounds compared to capillary GC, solvent consumption. |
| Typical Column | Polar capillary columns (e.g., PEG phase).[5] | Reversed-phase columns (e.g., C18, ZORBAX SB-AQ).[3][6] |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Diode Array Detector (DAD), UV-Vis Detector. |
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Analyte Spectrum
HPLC is an exceptionally versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. For the analysis of acrylate reaction mixtures, HPLC offers a significant advantage by operating at or near ambient temperature, thereby minimizing the risk of thermal degradation or polymerization.[3]
Causality Behind Experimental Choices in HPLC:
-
Column Selection: Reversed-phase chromatography is the most common mode for analyzing acrylate compounds. A C18 column is a workhorse for this purpose, but specialized columns like the ZORBAX SB-AQ can provide excellent separation for a range of acrylate compounds.[3][6]
-
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used as the mobile phase.[3] Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to effectively separate compounds with varying polarities. For acrylate compounds, which have weak polarity, an acetonitrile-water system is often suitable without the need for additives like acids or salts.[3]
-
Detection: Acrylate esters generally possess a chromophore that allows for detection using a UV-Vis or Diode Array Detector (DAD). The maximum ultraviolet absorption for many acrylates is around 210 nm, making this a suitable wavelength for detection.[3]
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate chromatographic method for your specific analytical needs.
Caption: Workflow for selecting a chromatographic method.
Experimental Protocols
To provide a practical starting point, the following are detailed, step-by-step methodologies for both GC and HPLC analysis of a hypothetical this compound reaction mixture.
Protocol 1: GC-FID Analysis of this compound Reaction Mixture
This protocol is designed for the routine monitoring of reaction progress and purity assessment.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent, such as methanol or ethyl acetate. c. If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-FID Instrumentation and Conditions:
- GC System: Agilent GC or equivalent with FID.
- Column: HP-INNOWAX (30 m x 0.25 mm ID, 0.50 µm film thickness) or equivalent polar capillary column.[5]
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.8 mL/min).[5]
- Injector Temperature: 220 °C (optimize as needed to prevent degradation).[5]
- Injection Volume: 1 µL with a split ratio of 50:1 (adjust as needed based on concentration).
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
- Detector Temperature: 250 °C.
- Data Acquisition: Collect data for the entire run time.
3. Data Analysis: a. Identify the peaks corresponding to the starting materials, this compound, and any byproducts based on their retention times, which should be established by injecting individual standards. b. Quantify the relative peak areas to determine the percentage composition of the reaction mixture. For more accurate quantification, a calibration curve using standards of known concentrations should be prepared.
Protocol 2: HPLC-DAD Analysis of this compound Reaction Mixture
This protocol is ideal for analyzing samples that may contain non-volatile components or for which thermal degradation is a concern.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with the initial mobile phase composition (e.g., a mixture of acetonitrile and water). c. Filter the sample through a 0.45 µm syringe filter.
2. HPLC-DAD Instrumentation and Conditions:
- HPLC System: Waters Alliance, Agilent 1260, or equivalent with a Diode Array Detector.
- Column: ZORBAX SB-AQ (250 mm x 4.6 mm, 5 µm) or a similar reversed-phase C18 column.[3][6]
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient Program:
- 0-15 min: 40% B to 90% B
- 15-20 min: Hold at 90% B
- 20-21 min: 90% B to 40% B
- 21-25 min: Hold at 40% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: DAD at 210 nm.[3]
3. Data Analysis: a. Identify peaks based on retention times of standard compounds. b. Use the peak areas from the chromatogram to determine the relative concentrations of the components. For absolute quantification, generate a calibration curve with standards of known concentrations. The linear range for many acrylates is often between 0.1-10 mg/L.[3]
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for chromatographic analysis.
Caption: General experimental workflow for chromatography.
Concluding Remarks for the Practicing Scientist
The successful chromatographic analysis of this compound reaction mixtures hinges on a well-considered choice of technique and careful optimization of experimental parameters. While GC offers high resolution for volatile components, HPLC provides a robust alternative that mitigates the risks of thermal degradation inherent to acrylate analysis. The protocols and comparative data presented in this guide serve as a foundation for developing and validating analytical methods tailored to your specific research and development needs. By understanding the causality behind the experimental choices, researchers can confidently generate accurate and reliable data, leading to more efficient and controlled synthetic processes.
References
-
Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2021). E3S Web of Conferences, 233, 02045. [Link]
-
Determination of two acrylates in environmental water by high performance liquid chromatography. (2021). E3S Web of Conferences, 233, 02046. [Link]
-
Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. (2018). SciTePress. [Link]
-
Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2021). ResearchGate. [Link]
-
ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses. [Link]
-
Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)acrylates. Hokkaido University. [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Ethyl 2-(bromomethyl)acrylate
Introduction: The Critical Role of Purity in a Versatile Synthetic Intermediate
Ethyl 2-(bromomethyl)acrylate is a highly functionalized monomer and a valuable intermediate in organic synthesis. Its utility spans from the creation of complex heterocyclic structures like α-methylene lactones and lactams to its role as an electrophile for various organometallic compounds.[1] In the pharmaceutical landscape, it serves as a key building block for synthesizing inhibitors of enzymes such as chorismate mutase.[1] Given its reactivity and its application in forming therapeutically relevant molecules, the purity of this compound is not merely a quality metric—it is a critical parameter that dictates the success, reproducibility, and safety of downstream applications.[2][3]
Impurities, which can arise from starting materials, side reactions, or degradation, can have profound consequences.[3][4] They can interfere with subsequent reactions, lead to the formation of unintended and potentially toxic byproducts, and complicate purification processes, ultimately impacting the yield and efficacy of the final active pharmaceutical ingredient (API).[2]
A common synthetic route to this compound involves the bromination of Ethyl 2-(hydroxymethyl)acrylate, often using reagents like phosphorus tribromide.[1][5] This process can leave behind unreacted starting material, over-brominated byproducts such as Ethyl 3-bromo-2-(bromomethyl)propionate, or related impurities like 2-(Bromomethyl)acrylic acid if ester hydrolysis occurs.[1][6] Therefore, a robust analytical strategy to verify identity and quantify purity is essential. This guide provides a comparative overview and detailed protocols for the principal analytical techniques used to assess the purity of this compound, grounded in the principles of scientific integrity and practical laboratory experience.
Workflow for Purity Assessment of Synthesized Intermediates
The following diagram outlines a logical workflow for the comprehensive purity assessment of a synthesized chemical intermediate like this compound.
Caption: Overall workflow for purity analysis.
A Comparative Guide to Analytical Methodologies
The choice of analytical technique depends on the specific question being asked: Are we confirming the structure? Quantifying the main component? Or identifying trace impurities? Each method offers unique advantages.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantity
NMR spectroscopy is arguably the most powerful tool for both unambiguous structure elucidation and direct quantification of purity.[7] Its key advantage lies in the direct proportionality between the integral of a signal and the number of nuclei giving rise to it.[7]
-
Expertise & Experience: For this compound, ¹H NMR provides a clear fingerprint. The expected signals are: a triplet for the ethyl -CH₃, a quartet for the ethyl -CH₂, a singlet for the -CH₂Br group, and two distinct singlets for the vinyl protons (=CH₂).[1][6] The presence of other signals, for instance, a broad peak for an -OH group, would immediately indicate residual Ethyl 2-(hydroxymethyl)acrylate.
-
Trustworthiness (Quantitative NMR - qNMR): qNMR is a primary ratio method, meaning it can determine the purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.[8][9] This provides an absolute purity value without needing a reference standard of the analyte itself, which is often a major advantage for novel or research compounds.[9] The choice of internal standard is critical; it must be stable, of high purity, and have signals that do not overlap with the analyte.[7][10] Maleic acid or 1,4-dinitrobenzene are common choices.
Gas Chromatography-Mass Spectrometry (GC-MS): Excelling at Volatile Impurity Detection
GC-MS is a highly sensitive technique ideal for separating and identifying volatile and thermally stable compounds.[11] It is the method of choice for detecting residual solvents from the synthesis (e.g., ether, hexane) and low-boiling point byproducts.[12]
-
Expertise & Experience: While this compound is amenable to GC analysis, one must be cautious. Acrylates can be thermally labile and may polymerize in a hot GC inlet.[13][14] Therefore, the choice of a lower inlet temperature and a robust, inert column (like a DB-WAX) is crucial to prevent on-column degradation and ensure accurate results.[11]
-
Trustworthiness: The mass spectrometer provides definitive identification of separated components by comparing their fragmentation patterns to established libraries (e.g., NIST). This makes GC-MS an excellent tool for identifying unknown impurities, which can then be targeted for removal. Quantification is achieved by creating a calibration curve with standards of the impurities of interest.[12]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Impurity Spectrum
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its versatility and wide applicability.[15] It is particularly useful for analyzing compounds that are not suitable for GC due to low volatility or thermal instability, such as potential oligomers or more polar byproducts like 2-(Bromomethyl)acrylic acid.[14][16][17]
-
Expertise & Experience: A reversed-phase HPLC method (e.g., using a C18 column) is typically the starting point. For acidic impurities like acrylic or methacrylic acid, the mobile phase should be buffered at a low pH (e.g., using phosphoric acid) to suppress ionization and ensure good peak shape and retention.[18] A UV detector set around 210 nm provides good sensitivity for the acrylate chromophore.[18]
-
Trustworthiness: HPLC provides excellent quantitative precision. Purity is typically assessed by an "area percent" method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. For more accurate quantification of specific impurities, reference standards of those impurities are required to create calibration curves.[15]
Comparative Data Summary
| Feature | Quantitative ¹H NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Use | Absolute purity determination, structure confirmation. | Identification/quantification of volatile impurities & residual solvents. | Quantification of non-volatile impurities, purity by area %. |
| Principle | Measures nuclear spin resonance in a magnetic field. | Separates compounds by boiling point/polarity; identifies by mass. | Separates compounds by polarity; detects by UV absorbance. |
| Quantification | Absolute (with internal standard).[8][9] | Relative (requires impurity standards for calibration).[12] | Primarily relative (area %); can be absolute with standards.[15] |
| Sensitivity | Moderate (typically requires mg of sample). | High (ng to pg level). | High (µg to ng level). |
| Strengths | - Provides structural info- No analyte reference needed for purity- Non-destructive[7] | - Excellent for solvent analysis- High resolving power- Definitive ID with MS | - Broad applicability- Robust and reproducible- Good for non-volatile/polar impurities |
| Limitations | - Lower sensitivity- Signal overlap can be an issue- Requires high-field magnet | - Not suitable for non-volatile or thermally labile compounds- Potential for on-column reactions[13] | - Does not provide definitive structural ID alone- Requires impurity standards for accurate quantification |
Logical Framework for Method Selection
The choice of method should be impurity-driven. The following diagram illustrates a decision-making process.
Caption: Decision tree for selecting an analytical method.
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)
-
Principle: This protocol determines the absolute purity of this compound by comparing the integral of its well-resolved proton signals to the integral of a certified internal standard of known mass and purity.[7][8]
-
Reagents and Equipment:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified, >99.5% purity)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS
-
400 MHz (or higher) NMR Spectrometer
-
Analytical balance (readable to 0.01 mg)
-
High-quality NMR tubes
-
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the internal standard (maleic acid) into a clean, dry vial. Record the mass precisely (m_IS).
-
Accurately weigh approximately 20-30 mg of the synthesized this compound into the same vial. Record the mass precisely (m_Analyte).
-
Dissolve the mixture in ~0.7 mL of CDCl₃. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to an NMR tube.
-
-
Instrumental Parameters (Example on a 400 MHz Spectrometer):
-
Pulse Program: Standard 1D proton (zg30)
-
Relaxation Delay (d1): 30 seconds. Causality: A long relaxation delay is critical to ensure all protons fully relax between pulses, which is essential for accurate integration and quantification.
-
Number of Scans (ns): 8 to 16. Causality: Sufficient scans are needed to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
-
Acquisition Time (aq): > 3 seconds
-
Pulse Angle: 30 degrees. Causality: A smaller pulse angle helps ensure faster relaxation and is common practice in qNMR.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the singlet for -CH₂Br at ~4.19 ppm) and a signal for the internal standard (singlet for maleic acid vinyl protons at ~6.3 ppm).
-
Integrate both signals accurately.
-
Calculate the purity using the following formula[7]: Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS (%) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (N_Analyte = 2 for -CH₂Br; N_IS = 2 for maleic acid)
-
MW = Molecular Weight (Analyte = 193.04 g/mol ; IS = 116.07 g/mol )
-
m = Mass
-
P = Purity of the standard
-
-
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This method separates volatile components based on their boiling points and interactions with the GC column. The mass spectrometer then fragments and detects the components, allowing for their identification and quantification.[11][12]
-
Reagents and Equipment:
-
This compound sample
-
Solvent: Dichloromethane or Ethyl Acetate (high purity, GC grade)
-
GC-MS system with a split/splitless injector and a mass selective detector
-
GC Column: DB-WAX or equivalent polar column (30 m x 0.25 mm x 0.25 µm)
-
-
Sample Preparation:
-
Prepare a stock solution by dissolving ~20 mg of the sample in 10 mL of dichloromethane (2 mg/mL).
-
Prepare a working solution by diluting the stock solution 1:100 with dichloromethane (20 µg/mL).
-
-
Instrumental Parameters:
-
Inlet Temperature: 200 °C. Causality: This temperature is a compromise; hot enough to ensure volatilization but low enough to minimize potential thermal degradation of the acrylate.
-
Injection Mode: Split (e.g., 50:1 ratio). Causality: A split injection prevents column overloading with the main component and ensures sharp peaks for trace analysis.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial Temp: 40 °C, hold for 3 min (for solvent separation)
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 min at 220 °C
-
-
MS Transfer Line Temp: 230 °C
-
Ion Source Temp: 230 °C
-
Scan Range: 35 - 350 amu
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum (looking for the molecular ion or characteristic fragments).
-
Identify impurity peaks by searching their mass spectra against the NIST library.
-
Quantify impurities by area percent or by creating calibration curves if standards are available.
-
Protocol 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Principle: This method separates the sample components based on their differential partitioning between a stationary phase (C18 column) and a mobile phase. A UV detector quantifies the components as they elute.[14][16]
-
Reagents and Equipment:
-
This compound sample
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
HPLC system with a UV/DAD detector
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size
-
-
Sample Preparation:
-
Prepare a stock solution by dissolving ~10 mg of the sample in 10 mL of Acetonitrile (1 mg/mL).
-
Prepare a working solution by diluting the stock 1:10 with Acetonitrile (0.1 mg/mL).
-
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm. Causality: This wavelength provides high sensitivity for the acrylate's π → π transition while minimizing interference from many common solvents.*
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: Hold at 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area_Analyte / Total Area of All Peaks) * 100
-
Identify known impurities by comparing their retention times to those of reference standards, if available.
-
Conclusion
Assessing the purity of a critical intermediate like this compound requires a multi-faceted analytical approach. While NMR stands out for its ability to provide both structural confirmation and an absolute measure of purity via qNMR, chromatographic methods like GC-MS and HPLC are indispensable for creating a comprehensive impurity profile. GC-MS excels at detecting volatile residues, whereas HPLC is superior for non-volatile and polar contaminants. By judiciously selecting from these techniques and understanding the causality behind the experimental parameters, researchers and drug development professionals can ensure the quality of their intermediates, leading to more reliable, safe, and effective outcomes in their synthetic endeavors.
References
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . ACS Publications - Journal of Medicinal Chemistry. Available from: [Link]
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) . YouTube. Available from: [Link]
-
A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available from: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. Available from: [Link]
-
Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS . NIH National Library of Medicine. Available from: [Link]
-
What is qNMR (quantitative NMR) ? . JEOL Ltd. Available from: [Link]
-
ETHYL α-(BROMOMETHYL)ACRYLATE . Organic Syntheses. Available from: [Link]
-
[Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] . PubMed. Available from: [Link]
-
Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography . E3S Web of Conferences. Available from: [Link]
-
Simultaneous Determination of 17 Residual Monomers in Adhesives by Gas Chromatography–Mass Spectrometry . LCGC International. Available from: [Link]
-
HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates . Waters. Available from: [Link]
-
Acrylic Acid . OSHA. Available from: [Link]
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide . Sinopeg. Available from: [Link]
-
Baylis-Hillman Reaction . Organic Chemistry Portal. Available from: [Link]
-
Baylis–Hillman reaction . Wikipedia. Available from: [Link]
-
The Importance of Purity Determination of Pharmaceuticals . NETZSCH Analyzing & Testing. Available from: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . Alwsci. Available from: [Link]
-
Pharmaceutical Impurity Testing and Identification . Intertek. Available from: [Link]
-
Purity determination and evaluation of new drug substances . PubMed. Available from: [Link]
-
Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules . Arkat USA. Available from: [Link]
Sources
- 1. This compound | 17435-72-2 [chemicalbook.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. emerypharma.com [emerypharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 16. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 17. waters.com [waters.com]
- 18. osha.gov [osha.gov]
A Comparative Guide to the Biological Activity of Lactones Derived from Ethyl 2-(bromomethyl)acrylate
For researchers and professionals in drug development, identifying versatile molecular scaffolds with tunable biological activities is a cornerstone of innovation. Ethyl 2-(bromomethyl)acrylate has emerged as a powerful and adaptable starting material for the synthesis of a diverse array of lactones, particularly α-methylene-γ-butyrolactones.[1][2][3] These compounds are of significant interest due to their presence in numerous natural products and their wide spectrum of biological effects.[4][5][6]
The reactivity of the α-(bromomethyl)acrylate system readily lends itself to the construction of the α-methylene-γ-butyrolactone core, a pharmacophore known for its potent biological activity.[7] The key to this activity lies in the exocyclic α-methylene group conjugated to the lactone carbonyl, which acts as a Michael acceptor. This electrophilic center can readily react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and enzymes, leading to covalent modification and subsequent modulation of their function.[8][9] This mechanism is believed to underpin many of the observed biological effects.
This guide provides a comparative analysis of the biological activities of various lactones derived from this key starting material, supported by experimental data and detailed protocols to facilitate further research and development.
Comparative Analysis of Biological Activities
The structural diversity achievable from this compound allows for the fine-tuning of biological effects. By modifying the substituents on the lactone ring, researchers can optimize for potency and selectivity against various biological targets. The primary activities investigated for this class of compounds include cytotoxic, antifungal, and anti-inflammatory effects.
Cytotoxic and Antitumor Activity
The α-methylene-γ-butyrolactone moiety is a well-established pharmacophore in the design of anticancer agents.[4] Its ability to alkylate biological macromolecules can induce apoptosis and inhibit cell proliferation.
Numerous studies have demonstrated the potent cytotoxic effects of these lactones against a range of cancer cell lines. For example, α-methylene-γ-butyrolactones linked to 5-substituted uracil nucleic acid bases have shown significant antitumor activities, with IC50 values in the low microgram per milliliter range against cell lines like P-388 (mouse lymphoid neoplasm) and U-937 (human histiocytic lymphoma).[10] Similarly, naphthalene-bearing α-methylene-γ-butyrolactones are highly cytostatic for leukemia cells and both cytostatic and cytocidal for most solid tumors tested.[11]
Table 1: Comparative Cytotoxicity (IC50) of Representative Lactone Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| α-benzylidene-γ-lactone (5c-5) | HepG2 (Human liver cancer) | 35.4 | [12] |
| α-benzylidene-γ-lactone (5c-5) | Hepatic L02 (Normal human liver) | 68.8 | [12] |
| Uracil-linked lactone (6b, Cl) | P-388 | ~1.3-3.8 µg/mL | [10] |
| Uracil-linked lactone (6c, Br) | P-388 | ~1.3-3.8 µg/mL | [10] |
| Uracil-linked lactone (6e, CH3) | U-937 | ~1.3-3.8 µg/mL* | [10] |
*Note: Original data in µg/mL. Conversion to µM depends on the specific molecular weight of each compound.
The data suggests that while these compounds are potent against cancer cells, some derivatives exhibit a degree of selectivity, showing lower toxicity to normal cell lines, a crucial aspect for therapeutic development.[12]
Antifungal Activity
The development of new antifungal agents is a critical area of research due to the rise of resistant fungal pathogens. Lactones derived from this compound have shown considerable promise in this arena.[13][14]
A study involving thirty-six new α-benzylidene-γ-lactone derivatives revealed excellent fungicidal activity against several plant pathogenic fungi.[12] Structure-activity relationship (SAR) analysis indicated that derivatives with electron-withdrawing substituents at the meta- or para-positions of the benzylidene ring enhanced antifungal activity.[12]
Table 2: Comparative Antifungal Activity (IC50) of α-benzylidene-γ-lactone Derivatives
| Compound | Fungal Pathogen | IC50 (µM) | Reference |
| 5c-3 (halogenated) | Botrytis cinerea | 22.91 | [12] |
| 5c-5 (halogenated) | Botrytis cinerea | 18.89 | [12] |
| Ester Derivative (6m) | Colletotrichum lagenarium | 23.8 | [15] |
| Ester Derivative (6o) | Colletotrichum lagenarium | 22.8 | [15] |
| Commercial Fungicide (Chlorothalonil) | Botrytis cinerea | 8.31 | [15] |
These results highlight that synthetic lactones can achieve potency comparable to, or in some cases exceeding, existing commercial fungicides, providing a strong rationale for their development as novel crop protection agents.[12][15]
Anti-inflammatory and Other Activities
The ability of α-methylene-γ-butyrolactones to modulate inflammatory pathways is another significant area of their biological profile.[7][16] This activity is often attributed to the inhibition of key signaling molecules involved in the inflammatory response. Sesquiterpene lactones, which contain this core structure, are known to inhibit pro-inflammatory pathways.[16]
Beyond inflammation, these lactones have been explored for a variety of other effects:
-
Vasorelaxing Activity: Certain coumarin and quinoline derivatives of α-methylene-γ-butyrolactones have been shown to act as vasorelaxing agents on isolated rat thoracic aorta, indicating potential cardiovascular applications.[17]
-
Enzyme Inhibition: The core structure can act as an inhibitor for various enzymes. For instance, some γ-butyrolactone derivatives have been shown to inhibit histone acetyltransferases (HATs), which could have implications for epigenetic therapies.[18]
-
Allergenic Properties: It is important to note that the same reactivity that confers therapeutic effects can also lead to skin sensitization and allergic contact dermatitis.[8][19] This is a critical consideration in the development of any topical applications.
Structure-Activity Relationship (SAR) Insights
The collective data allows for the formulation of key SAR insights that can guide future synthesis efforts:
-
The α-methylene group is crucial: Modification or removal of the exocyclic double bond generally leads to a significant loss of biological activity, confirming its role as a reactive Michael acceptor.[9]
-
Substituents on the γ-position are key for tuning: The nature of the substituent at the γ-position of the lactone ring significantly influences potency and selectivity. Aromatic and heterocyclic moieties, such as naphthalene or uracil, can enhance cytotoxic activity.[10][11]
-
Electronic effects matter: For antifungal α-benzylidene derivatives, electron-withdrawing groups on the aromatic ring enhance potency, likely by increasing the electrophilicity of the Michael acceptor.[12]
Experimental Methodologies
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of these lactone derivatives.
General Synthetic Workflow
The synthesis of α-methylene-γ-butyrolactones from this compound often follows a Reformatsky-type reaction. This involves reacting the acrylate with a carbonyl compound (an aldehyde or ketone) in the presence of a metal like zinc or indium.[2][10]
Caption: General workflow for synthesizing α-methylene-γ-butyrolactones.
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol provides a robust method for determining the cytotoxic effects (IC50 values) of the synthesized lactone compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, P-388) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test lactone (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 17435-72-2 [chemicalbook.com]
- 4. The Renaissance of α‐Methylene‐γ‐butyrolactones: New Synthetic Approaches (2009) | Russell R. A. Kitson | 406 Citations [scispace.com]
- 5. The renaissance of alpha-methylene-gamma-butyrolactones: new synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. koreascience.kr [koreascience.kr]
- 11. Synthesis and cytotoxic evaluation of alpha-methylene-gamma-butyrolactone bearing naphthalene and naphtho[2,1-b]furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and QSAR study of novel α-methylene-γ-butyrolactone derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. alpha-Methylene-gamma-butyrolactones: synthesis and vasorelaxing activity assay of coumarin, naphthalene, and quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemical inhibition of the histone acetyltransferase activity in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ethyl 2-(bromomethyl)acrylate: A Comparative Performance Benchmark
Executive Summary
Ethyl 2-(bromomethyl)acrylate (EBMA) is a bifunctional reagent of significant interest to researchers in materials science and drug development. Its unique structure, featuring both a reactive acrylate moiety and an electrophilic bromomethyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth, comparative analysis of EBMA's performance in three key reaction classes: functional polymer synthesis, carbon-carbon bond formation via Michael addition and Baylis-Hillman type reactions, and the synthesis of bioactive α-methylene-γ-butyrolactones. By benchmarking EBMA against common alternatives and providing detailed experimental protocols, this document serves as a practical resource for scientists seeking to leverage its versatile chemistry.
Introduction to this compound (EBMA): A Versatile Bifunctional Reagent
This compound, with CAS number 17435-72-2, is a colorless to pale yellow liquid characterized by a distinct dual reactivity.[1] This reactivity stems from two key functional groups within its structure:
-
An Activated Alkene: The acrylate group is an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. It also readily participates in radical polymerization.[2]
-
An Allylic Bromide: The bromomethyl group serves as a potent electrophile, ideal for nucleophilic substitution reactions (SN2 or S'N2').[3][4]
This duality makes EBMA a powerful building block for creating complex molecular architectures and functional materials. Unlike monofunctional reagents, EBMA allows for sequential or tandem reactions, enabling the introduction of diverse functionalities in a controlled manner.
| Property | Value | Source |
| CAS Number | 17435-72-2 | |
| Molecular Formula | C₆H₉BrO₂ | [3] |
| Molecular Weight | 193.04 g/mol | |
| Boiling Point | 38 °C at 0.8 mmHg | [3] |
| Density | 1.398 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.479 | [3] |
| Storage Temp. | −20°C | [5] |
Causality of Experimental Choice: The decision to use EBMA is often driven by the need for a post-modification "handle." The bromide allows for the introduction of sensitive functional groups after a primary reaction (like polymerization) is complete, a strategy that is often not feasible with monomers that already contain such functionalities.
Performance Benchmark 1: Synthesis of Functional Polymers
One of the primary applications of EBMA is in the synthesis of polymers with pendant reactive groups.[3][4] These polymers serve as scaffolds that can be functionalized post-polymerization, offering a modular approach to creating materials for drug delivery, coatings, and diagnostics.
Comparative Analysis: EBMA vs. Alternative Functional Monomers
The standard approach often involves either polymerizing a monomer that already contains the desired functionality (e.g., a fluorescent dye) or using a monomer with a protected functional group. EBMA offers a more flexible alternative. Let's compare it with a common reactive monomer, Glycidyl Methacrylate (GMA).
| Performance Metric | This compound (EBMA) | Glycidyl Methacrylate (GMA) | Rationale & Field Insights |
| Polymerization Control | Excellent control via RAFT/ATRP | Good control via RAFT/ATRP | Both monomers are well-behaved in controlled radical polymerizations. EBMA's acrylate backbone can lead to faster propagation than GMA's methacrylate backbone.[2] |
| Post-Modification Chemistry | Broad; S'N2' with amines, thiols, carboxylates, etc. | Ring-opening with amines, thiols, azides | EBMA's substitution chemistry is often faster and proceeds under milder conditions than epoxide ring-opening. The bromide is an excellent leaving group. |
| Reaction Selectivity | Highly selective for the bromide | Potential for side reactions with certain initiators/solvents | The allylic bromide on EBMA is a clean and specific reaction site. |
| Product Stability | Forms stable C-N, C-S, or C-O bonds | Can form β-amino alcohol linkages, which are very stable | Both routes lead to stable final products. |
Experimental Protocol: RAFT Polymerization of EBMA
This protocol describes a self-validating system for producing a well-defined polymer scaffold. The use of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization provides excellent control over molecular weight and dispersity.[6]
Materials:
-
This compound (EBMA), inhibitor removed
-
2-(((Butylthio)carbonothioyl)thio)propanoic acid (PABTC) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane, anhydrous
-
Nucleophile for post-modification (e.g., Benzylamine)
-
Triethylamine (TEA)
-
Argon gas supply
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve EBMA (e.g., 1.0 g, 5.18 mmol), PABTC (e.g., 24.5 mg, 0.104 mmol, for a target DP of 50), and AIBN (3.4 mg, 0.021 mmol) in 1,4-dioxane (5 mL).
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches radical reactions. Backfill the flask with argon.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed for 6 hours. The causality here is thermal decomposition of AIBN to initiate polymerization in a controlled manner.
-
Quenching: Stop the reaction by immersing the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into cold methanol (200 mL). Collect the polymer by filtration or centrifugation and dry under vacuum. This removes unreacted monomer and initiator fragments.
-
Post-Polymerization Modification: Dissolve the purified poly(EBMA) (pEBMA) (200 mg) in THF (5 mL). Add benzylamine (2 equivalents per bromide unit) and TEA (2.2 equivalents). Stir at room temperature for 12 hours.
-
Final Purification: Precipitate the functionalized polymer in cold diethyl ether to remove excess amine and salt byproducts. Dry under vacuum.
Visualization: Polymer Synthesis & Functionalization Workflow
Caption: Workflow for functional polymer synthesis using EBMA.
Performance Benchmark 2: Baylis-Hillman & Michael Addition Reactions
EBMA is an excellent substrate for carbon-carbon and carbon-heteroatom bond-forming reactions. Its electron-deficient alkene readily undergoes conjugate addition, a core component of the Baylis-Hillman reaction mechanism.[7][8] A fascinating example is the phosphine-catalyzed domino reaction where six units of a 2-(bromomethyl)acrylate assemble into a complex bicyclic structure.[9]
Comparative Analysis: EBMA vs. Standard Michael Acceptors
Let's compare the performance of EBMA in a phosphine-catalyzed reaction against a standard Michael acceptor like Methyl Acrylate (MA).
| Performance Metric | This compound (EBMA) | Methyl Acrylate (MA) | Rationale & Field Insights |
| Reaction Type | Domino Hexamerization / Dimerization | Simple Michael Addition / Baylis-Hillman | EBMA's allylic bromide enables a subsequent elimination step after the initial Michael addition, generating a reactive intermediate that can participate in further reactions, such as Diels-Alder cycloadditions.[9] MA simply forms a stable adduct. |
| Product Complexity | High (e.g., bicyclic polyenes) | Low (e.g., simple adducts) | The bifunctionality of EBMA is directly translated into significantly more complex products in a single operation. |
| Atom Economy | High | High | Both reactions are additions, making them highly atom-economical. |
| Catalyst Loading | Moderate (e.g., 40 mol% PPh₃)[9] | Low to Moderate (e.g., 10-30 mol% DABCO)[7] | The domino reaction with EBMA requires a higher catalyst loading to facilitate the multiple steps in the cascade. |
Experimental Protocol: Phosphine-Catalyzed Dimerization/Cycloaddition of EBMA
This protocol is adapted from the domino hexamerization process and focuses on the key dimerization step that forms a reactive triene, a critical intermediate.[9]
Materials:
-
This compound (EBMA)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: To a solution of EBMA (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere, add TEA (1.0 mmol).
-
Catalyst Addition: Add PPh₃ (0.4 mmol) to the stirred solution at room temperature. The phosphine acts as the nucleophilic catalyst, initiating the Baylis-Hillman type cascade.[9]
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC or GC-MS to observe the consumption of the starting material and the formation of more complex products.
-
Workup: After 24 hours (or upon completion), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the dimeric and other oligomeric products.
Visualization: Catalytic Cycle of Phosphine-Induced Dimerization
Caption: Catalytic cycle for the dimerization of EBMA.
Performance Benchmark 3: Synthesis of α-Methylene-γ-butyrolactones
The α-methylene-γ-butyrolactone motif is a key pharmacophore found in numerous natural products with significant antitumor activity. EBMA has proven to be an excellent reagent for constructing this framework via a Reformatsky-type reaction with aldehydes and ketones.[10]
Comparative Analysis: EBMA vs. Traditional Wittig-based Routes
The synthesis of α-methylene-γ-butyrolactones can be challenging. A common alternative involves multi-step sequences, often relying on a Wittig olefination.
| Performance Metric | EBMA in Reformatsky-type Reaction | Multi-step Wittig-based Synthesis | Rationale & Field Insights |
| Step Economy | High (Typically one pot) | Low (Often 3-4 steps) | The EBMA method is highly convergent, combining an aldehyde/ketone with the C4 lactone backbone in a single transformation.[10] |
| Substrate Scope | Broad (acyclic & cyclic aldehydes/ketones)[10] | Broad, but can be sensitive to sterics | The Reformatsky-type reaction is robust and generally provides excellent yields across a wide range of carbonyl compounds. |
| Reagent Handling | Requires handling of zinc dust and EBMA (lachrymator) | Requires handling of phosphonium salts and strong bases (e.g., n-BuLi) | Both methods require careful handling of reactive reagents. EBMA is noted as a potent vesicant and lachrymator.[10] |
| Yield | Excellent[10] | Variable, dependent on each step | The directness of the EBMA approach often translates to higher overall yields. |
Experimental Protocol: Synthesis of an α-Methylene-γ-butyrolactone
This protocol is based on the highly reliable procedure published in Organic Syntheses, a testament to its reproducibility and robustness.[10]
Materials:
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone (as a model ketone)
-
This compound (EBMA)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Zinc Activation: While not always necessary, activating the zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, can improve reactivity. Dry thoroughly.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under argon, add zinc dust (1.1 equivalents).
-
Initiation: Add a solution of cyclohexanone (1.0 equivalent) and EBMA (1.2 equivalents) in anhydrous THF to the addition funnel. Add a small portion (approx. 10%) of this solution to the zinc dust. Gentle heating may be required to initiate the reaction (exotherm).
-
Addition: Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. The causality for this controlled addition is to manage the exotherm and ensure the efficient formation of the organozinc intermediate.
-
Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 30 minutes to ensure full conversion.
-
Quenching and Workup: Cool the reaction to room temperature and pour it into a stirred, saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography or distillation to yield the pure α-methylene-γ-butyrolactone.
Visualization: Reformatsky-type Lactone Synthesis Workflow
Caption: Workflow for α-Methylene-γ-butyrolactone synthesis.
Summary and Outlook
This compound is a uniquely versatile reagent whose performance is benchmarked by its ability to streamline complex syntheses and provide access to functional materials that are challenging to produce by other means.
Summary of Performance:
| Reaction Class | Key Advantage of EBMA | Common Alternative(s) | Performance Verdict |
| Functional Polymerization | Provides a reactive handle for modular, high-efficiency post-modification. | Pre-functionalized monomers, monomers with protected groups (e.g., GMA). | Superior for creating diverse polymer libraries from a single scaffold. |
| Baylis-Hillman / Michael Additions | Enables domino reactions and the creation of complex, poly-functionalized products. | Simple Michael acceptors (e.g., Methyl Acrylate). | Exceptional for rapid increases in molecular complexity. |
| α-Methylene-γ-lactone Synthesis | High step-economy and excellent yields in a one-pot transformation. | Multi-step Wittig olefination or aldol-based routes. | Superior for efficient and high-yield synthesis of the target motif. |
The strategic value of EBMA lies in its bifunctionality. For the medicinal chemist, it offers a rapid entry into the synthesis of bioactive lactones. For the materials scientist, it is a key monomer for creating "smart" or functional polymer platforms. As the demand for molecular complexity and material functionality continues to grow, the adoption of powerful, multi-faceted building blocks like this compound will undoubtedly become increasingly central to innovation in both academic and industrial research.
References
-
Ramarajan, K., et al. ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses, Coll. Vol. 7, p.232 (1990); Vol. 61, p.56 (1983). [Link]
-
Novejarque, A., et al. (2023). Phosphine-Catalyzed Domino Regio- and Stereo-Selective Hexamerization of 2-(Bromomethyl)acrylates to 1,2-Bis(cyclohexenyl)ethenyl Derivatives. Organic Letters, 25(39), 7234–7239. [Link]
-
Barlow, J. et al. (2016). Poly(bromoethyl acrylate): A Reactive Precursor for the Synthesis of Functional RAFT Materials. ResearchGate. [Link]
-
Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]
-
Wikipedia. Baylis–Hillman reaction. [Link]
- Google Patents.
-
Miyazaki, K. (2020). Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)acrylates. [Link]
-
Arkat USA. Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. [Link]
-
ChemRxiv. Chloromethyl acryl reagents for simple and site-selective cysteine and disulfide modification. [Link]
-
ResearchGate. This compound. [Link]
-
Wright, D., et al. (2021). The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. [Link]
Sources
- 1. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. This compound | 17435-72-2 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound 98 17435-72-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Baylis-Hillman Reaction [organic-chemistry.org]
- 8. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 2-(bromomethyl)acrylate
Ethyl 2-(bromomethyl)acrylate is a valuable reagent in organic synthesis, frequently employed as an electrophile and a monomer for functionalized polymers.[1] However, its utility is matched by its significant hazardous properties, including high reactivity and corrosivity, which demand a rigorous and well-understood disposal protocol.[2][3] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are designed to be a self-validating system, where the rationale behind each step is clarified to foster a culture of safety and scientific integrity.
Hazard Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard designations. It is a combustible liquid that causes severe skin burns, eye damage, and respiratory irritation.[2][4][5] Its nature as a lachrymator—a substance that irritates the eyes and causes tearing—necessitates that it be handled with extreme care, preferably within a certified chemical fume hood.[2]
The acrylate functional group introduces the risk of uncontrolled polymerization, which can be exothermic and potentially violent.[6][7] Furthermore, as a brominated organic molecule, it falls into the category of halogenated organic compounds . This classification is critical for waste disposal, as these compounds often require specific high-temperature incineration to prevent the formation of toxic byproducts and ensure complete destruction.[8][9]
| Hazard Classification | Description | Primary Concern for Disposal |
| Skin Corrosion/Irritation, Category 1 | Causes severe skin burns and eye damage.[2] | Personnel safety during handling and transfer; potential for container degradation if incompatible materials are used. |
| STOT SE, Category 3 | May cause respiratory irritation.[4][10] | Generation of hazardous vapors; requires handling in a well-ventilated area or fume hood. |
| Flammable Liquids, Category 4 | Combustible liquid.[2] | Risk of fire if stored near ignition sources; requires segregation from oxidizers. |
| Halogenated Organic Compound | Contains a carbon-halogen bond.[8][9] | Dictates the final disposal pathway (incineration); prohibits mixing with non-halogenated waste streams.[11][12] |
Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, establishing proper engineering controls and donning the correct PPE is mandatory.
-
Primary Engineering Control: All handling and transfer of this chemical, including pouring waste into a collection container, must be performed inside a certified chemical fume hood to mitigate inhalation exposure.[2]
-
Eye and Face Protection: Wear chemical splash goggles in combination with a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[2][13]
-
Skin Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves may offer limited protection for incidental contact, but prolonged handling may require heavier-duty gloves. It is crucial to remove and wash contaminated clothing before reuse.[4][13]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors (such as a type ABEK filter) should be used.[10][13]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for collecting and managing this compound waste within the laboratory, leading up to its final removal by a certified hazardous waste management service.
Step 1: Designate a Halogenated Organic Waste Container
Because this compound is a brominated compound, it must be segregated as halogenated organic waste .[9][11]
-
Obtain a chemically compatible waste container with a screw-top, sealing lid.
-
Clearly label the container with the words "HAZARDOUS WASTE, HALOGENATED ORGANICS ."
-
List the full chemical name, "This compound ," on the label. As other halogenated wastes are added, they must also be listed. Do not use abbreviations or chemical formulas.[11]
Step 2: Waste Collection
-
Carefully pour the waste this compound into the designated container inside a fume hood.
-
Crucial Incompatibility Note: Do not mix this waste with bases or strong oxidizing agents in the same container, as this can lead to dangerous chemical reactions.[2]
-
Securely close the container lid immediately after adding the waste to prevent the release of vapors.[11]
Step 3: Managing Contaminated Materials and Spills
In the event of a small spill, or for the disposal of contaminated items (e.g., pipette tips, absorbent pads):
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[2][13] Do not use combustible materials like paper towels for large spills.
-
Collection: Using spark-proof tools, carefully scoop the absorbent material and place it into a suitable, sealable container for disposal.[13] This container must also be labeled as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All contaminated items, including gloves and absorbent materials, must be disposed of as solid halogenated hazardous waste.
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a designated Satellite Accumulation Area.
-
The storage location should be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[2]
-
Ensure the waste container is stored away from incompatible materials, particularly bases and strong oxidizers.[2]
Step 5: Final Disposal
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The final disposal method for halogenated organic waste is typically high-temperature incineration at an approved waste disposal plant.[2][9] This process is necessary to ensure the complete destruction of the halogenated molecules.
Disposal Process Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Sources
- 1. This compound | 17435-72-2 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. echemi.com [echemi.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 7. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
